molecular formula C11H9NO4 B188250 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid CAS No. 35975-69-0

4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Cat. No.: B188250
CAS No.: 35975-69-0
M. Wt: 219.19 g/mol
InChI Key: CDGYPATWKVOBIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-8-methoxyquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO4 and its molecular weight is 219.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 199383. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methoxy-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-16-8-4-2-3-6-9(8)12-5-7(10(6)13)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGYPATWKVOBIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00950718
Record name 8-Methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00950718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35975-69-0, 28027-18-1
Record name 35975-69-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=199383
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 28027-18-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80676
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00950718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-8-methoxyquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 4-hydroxy-8-methoxyquinoline-3-carboxylic acid, a quinoline derivative of significant interest in medicinal chemistry and drug development. The primary focus of this document is the Gould-Jacobs reaction, a classic and reliable method for the construction of the 4-hydroxyquinoline scaffold. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed, step-by-step methodology, mechanistic insights, and practical considerations for the successful synthesis of this target molecule. The protocols described herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Significance of this compound

Quinolone carboxylic acids are a class of heterocyclic compounds that form the core structure of numerous antibacterial agents. The 4-hydroxyquinoline-3-carboxylic acid moiety, in particular, is a crucial pharmacophore. The substituent at the 8-position, a methoxy group in the case of the target molecule, can significantly influence the biological activity and pharmacokinetic properties of the compound. A thorough understanding of the synthetic routes to this scaffold is therefore essential for the development of new therapeutic agents.

The most common and effective method for the synthesis of 4-hydroxyquinoline-3-carboxylic acids is the Gould-Jacobs reaction.[1][2] This multi-step synthesis involves the condensation of an aniline derivative with an ethoxymethylenemalonate ester, followed by thermal cyclization and subsequent hydrolysis of the resulting ester. This guide will provide a detailed exposition of this pathway for the synthesis of this compound.

The Gould-Jacobs Synthesis Pathway: A Step-by-Step Approach

The synthesis of this compound via the Gould-Jacobs reaction can be dissected into three primary stages:

  • Condensation: Formation of the enamine intermediate, diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate, from 2-aminoanisole (o-anisidine) and diethyl ethoxymethylenemalonate (DEEMM).

  • Thermal Cyclization: Intramolecular ring closure of the enamine intermediate to yield ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.

  • Hydrolysis: Saponification of the ethyl ester to the final product, this compound.

The overall synthetic scheme is depicted below:

Gould-Jacobs Synthesis cluster_0 Starting Materials cluster_1 Step 1: Condensation cluster_2 Step 2: Thermal Cyclization cluster_3 Step 3: Hydrolysis 2-Aminoanisole 2-Aminoanisole Intermediate Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate 2-Aminoanisole->Intermediate + DEEMM (Ethanol, Reflux) DEEMM Diethyl Ethoxymethylenemalonate DEEMM->Intermediate Ester Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate Intermediate->Ester High Temperature (e.g., Dowtherm A) Final_Product This compound Ester->Final_Product Base Hydrolysis (e.g., NaOH)

Caption: Overall workflow of the Gould-Jacobs synthesis of this compound.

Step 1: Condensation of 2-Aminoanisole with Diethyl Ethoxymethylenemalonate (DEEMM)

The initial step of the Gould-Jacobs reaction is a nucleophilic vinyl substitution reaction. The amino group of 2-aminoanisole attacks the electron-deficient double bond of DEEMM, followed by the elimination of ethanol to form the corresponding enamine intermediate.

Experimental Protocol:

  • Materials:

    • 2-Aminoanisole (o-anisidine)

    • Diethyl ethoxymethylenemalonate (DEEMM)

    • Ethanol (absolute)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 2-aminoanisole and diethyl ethoxymethylenemalonate.

    • Add a minimal amount of absolute ethanol to facilitate mixing.

    • Heat the reaction mixture to reflux (approximately 100-120°C) for 2 to 4 hours.[3]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure to yield the crude diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate as an oil or a low-melting solid. This intermediate is often of sufficient purity to be carried forward to the next step without further purification.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a suitable solvent as it is the byproduct of the reaction, thus its presence does not introduce any impurities. Its boiling point is also appropriate for the reaction temperature.

  • Temperature: The reaction is typically heated to ensure a reasonable reaction rate. Refluxing in ethanol provides a stable and appropriate temperature.

Step 2: Thermal Cyclization to Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

This is the key ring-forming step of the synthesis. The enamine intermediate undergoes an intramolecular 6-electron electrocyclization at high temperatures, followed by tautomerization to form the aromatic quinolone ring system.

Experimental Protocol:

  • Materials:

    • Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate

    • High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

    • Pentane or Hexane (for precipitation and washing)

  • Procedure:

    • Suspend the crude diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate (47.6 g, 162 mmol) in a high-boiling point solvent such as Dowtherm A (100 mL) in a suitable reaction vessel equipped for high-temperature reactions.[4]

    • Heat the reaction mixture to approximately 250°C.[4]

    • Maintain this temperature for an extended period, often overnight, to ensure complete cyclization.[4]

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the cooled reaction mixture with a non-polar solvent like pentane or hexane (e.g., 750 mL) to precipitate the product.[4]

    • Collect the solid product by filtration and wash it with hexane to remove the high-boiling solvent.[4]

    • The resulting solid is ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate. A typical yield for this step is around 64%.[4]

Causality Behind Experimental Choices:

  • High-Boiling Point Solvent: The cyclization reaction has a high activation energy and requires temperatures that are not achievable with common laboratory solvents. Dowtherm A, a mixture of diphenyl ether and biphenyl, has a high boiling point (around 257°C) and is thermally stable, making it an ideal medium for this reaction.

  • Precipitation with Non-polar Solvents: The product is significantly less soluble in non-polar solvents like pentane or hexane compared to the high-boiling aromatic solvent. This difference in solubility allows for the efficient precipitation and isolation of the product.

Step 3: Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard base-catalyzed hydrolysis reaction.

Experimental Protocol:

  • Materials:

    • Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Ethanol or Methanol

    • Water

    • Concentrated Hydrochloric acid (HCl)

  • Procedure:

    • Suspend the ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate in a solution of sodium hydroxide (e.g., a 4% aqueous solution) and ethanol.[1]

    • Heat the mixture to reflux for several hours (typically 4-5 hours) until the starting ester is no longer detectable by TLC.[1][2]

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3. This will protonate the carboxylate and cause the carboxylic acid to precipitate.[2]

    • Collect the precipitated solid by filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[1][5]

Causality Behind Experimental Choices:

  • Base-catalyzed Hydrolysis: Saponification is an efficient method for ester hydrolysis. The use of a strong base like NaOH or KOH ensures the complete conversion of the ester to the carboxylate salt.

  • Acidification: The carboxylic acid is soluble in the basic reaction mixture as its carboxylate salt. Acidification is necessary to neutralize the base and protonate the carboxylate, leading to the precipitation of the less soluble carboxylic acid.

  • Recrystallization: This is a standard purification technique for solid organic compounds. The choice of solvent is critical; the desired compound should be soluble in the hot solvent and sparingly soluble in the cold solvent, while impurities should remain soluble at all temperatures.[6][7][8]

Data Presentation and Characterization

StepReactant(s)ProductReagents & ConditionsTypical Yield
1 2-Aminoanisole, Diethyl ethoxymethylenemalonateDiethyl 2-(((2-methoxyphenyl)amino)methylene)malonateEthanol, Reflux (100-120°C), 2-4hHigh (often used crude)
2 Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonateEthyl 4-hydroxy-8-methoxyquinoline-3-carboxylateDowtherm A, 250°C, overnight~64%[4]
3 Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylateThis compoundNaOH (aq), Ethanol, Reflux, then HClGood to High

Characterization of this compound:

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Melting Point: A sharp melting point is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Shows the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.

Mechanistic Insights and Key Considerations

The Gould-Jacobs reaction is a robust and versatile method, but its success can be influenced by several factors.

Gould-Jacobs Mechanism cluster_0 Condensation cluster_1 Cyclization cluster_2 Tautomerization & Aromatization cluster_3 Hydrolysis Aniline 2-Aminoanisole Enamine Enamine Intermediate Aniline->Enamine Nucleophilic Attack DEEMM DEEMM DEEMM->Enamine - EtOH Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate 6-pi Electrocyclization (Heat) Quinolone_Ester Ethyl 4-hydroxy-8-methoxy- quinoline-3-carboxylate Cyclized_Intermediate->Quinolone_Ester Tautomerization Carboxylate Carboxylate Salt Quinolone_Ester->Carboxylate + OH- Final_Acid Final Carboxylic Acid Carboxylate->Final_Acid + H+

Caption: A simplified representation of the key mechanistic steps in the Gould-Jacobs synthesis.

  • Substituent Effects: The Gould-Jacobs reaction is generally more efficient with electron-rich anilines, as the electron-donating groups facilitate the initial nucleophilic attack and the subsequent electrophilic cyclization onto the benzene ring. The methoxy group at the ortho position of the starting aniline is an electron-donating group, which is favorable for this reaction.

  • Regioselectivity of Cyclization: With meta-substituted anilines, the cyclization can occur at two different positions. However, with ortho-substituted anilines like 2-aminoanisole, the cyclization is directed to the position para to the amino group, leading to the 8-substituted quinolone.

  • Reaction Conditions: The high temperature required for the cyclization step can sometimes lead to side reactions or decomposition. Careful control of the temperature and reaction time is crucial for obtaining a good yield of the desired product. The use of microwave irradiation has been explored as an alternative to conventional heating to shorten reaction times and potentially improve yields.[9]

Conclusion

The Gould-Jacobs reaction provides a reliable and well-established pathway for the synthesis of this compound. This guide has detailed the experimental protocols for each of the three key steps: condensation, thermal cyclization, and hydrolysis. By understanding the underlying chemical principles and paying close attention to the experimental details, researchers can successfully synthesize this important quinoline derivative for further investigation in drug discovery and development programs. The provided protocols, coupled with the mechanistic insights, aim to empower scientists with the knowledge required for the efficient and reproducible synthesis of this valuable compound.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939, 61 (10), 2890–2895.
  • Wikipedia contributors. Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia. [Link]
  • MDPI.
  • IV SEMESTER. [Link]
  • Biotage.
  • Organic Syntheses.
  • CUNY.
  • PubChem. This compound. [Link]
  • Amerigo Scientific. This compound ethyl ester. [Link]
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • ResearchGate.
  • ResearchGate.
  • OperaChem.
  • YouTube.
  • Scribd.

Sources

biological activity of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Authored by Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] This technical guide provides a comprehensive overview of the known and potential biological activities of a specific derivative, this compound. While direct research on this molecule is limited, this document synthesizes data from structurally related quinoline-3-carboxylic acids to forecast its potential as an antimicrobial, anticancer, and anti-inflammatory agent. We will delve into the synthetic pathways, proposed mechanisms of action, and detailed experimental protocols for evaluating its therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of novel quinoline derivatives.

Introduction: The Significance of the Quinoline Scaffold

Quinoline, a heterocyclic aromatic compound, is a cornerstone in the development of therapeutic agents.[2] Its derivatives have demonstrated a remarkable range of pharmacological effects, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4][5] The versatility of the quinoline ring system allows for structural modifications that can fine-tune its biological activity, making it a focal point in drug discovery.[1] The 3-carboxyl-substituted 4-hydroxyquinoline series, in particular, gained prominence serendipitously as a by-product in chloroquine synthesis, which ultimately led to the development of powerful fluoroquinolone antibiotics.[6] This history underscores the potential for discovering significant biological activity within this chemical class.

Synthesis and Physicochemical Properties

The synthesis of the target compound's ethyl ester, a common precursor, provides a reliable route to obtaining this compound. The process typically involves a thermal cyclization reaction.

Synthetic Pathway

A common method for synthesizing the ethyl ester of this compound involves the following key step:

  • Step 1: Synthesis of ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate. Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate is suspended in a high-boiling point solvent like Dowtherm and heated to approximately 250 °C. This high temperature induces a cyclization reaction. After cooling and dilution with a non-polar solvent such as pentane, the solid product precipitates and can be collected by filtration.[7][8]

  • Step 2: Hydrolysis. The resulting ethyl ester can then be hydrolyzed under basic conditions (e.g., using sodium carbonate) to yield the final carboxylic acid product, this compound.[9]

Synthesis_Workflow A Diethyl 2-(((2-methoxyphenyl)amino) methylene)malonate B Thermal Cyclization (Dowtherm, 250°C) A->B C Ethyl 4-hydroxy-8-methoxy quinoline-3-carboxylate B->C D Base Hydrolysis (e.g., Na2CO3) C->D E 4-Hydroxy-8-methoxy quinoline-3-carboxylic acid D->E

Caption: General workflow for the synthesis of the target compound.

Physicochemical Properties

The structure of this compound incorporates several key functional groups that dictate its chemical behavior and biological potential.

PropertyValue (Predicted/Known)Reference
Molecular FormulaC11H9NO4[10]
Molecular Weight219.19 g/mol [10]
XlogP (Predicted)1.8[10]
pKa (Predicted)2.72 ± 0.50[8]
Key FeaturesHydroxy and carboxylic acid groups for metal chelation; Methoxy group influencing lipophilicity.[11][12]

The presence of the carboxylic acid and adjacent hydroxyl group creates a potential metal-chelating site, a feature often linked to the biological activity of quinoline derivatives.[12]

Potential Biological Activities and Mechanisms of Action

Based on extensive research into related quinoline-3-carboxylic acids, we can project several key biological activities for this compound.

Antimicrobial Activity

Quinoline derivatives are well-established antimicrobial agents.[13] Their primary mechanism often involves the inhibition of essential bacterial enzymes required for DNA replication and repair.

  • Proposed Mechanism: Inhibition of DNA Gyrase and Topoisomerase IV. The quinoline scaffold is known to target bacterial DNA gyrase and topoisomerase IV.[13][14] These enzymes are crucial for managing DNA supercoiling during replication. By forming a stable complex with the enzyme and DNA, the compound can inhibit their function, leading to a breakdown in DNA integrity and ultimately, bacterial cell death. The ability to chelate divalent metal ions, like Mg²⁺, in the enzyme's active site is thought to be crucial for this inhibitory action.[12]

Antimicrobial_Mechanism cluster_0 Bacterial Cell Compound Quinoline-3-carboxylic Acid Derivative Enzyme DNA Gyrase / Topoisomerase IV Compound->Enzyme Inhibits Replication DNA Replication & Repair Enzyme->Replication Required for DNA Bacterial DNA Replication->DNA Death Cell Death Replication->Death Blockage leads to

Caption: Proposed mechanism of antimicrobial action via enzyme inhibition.

Anticancer Activity

Numerous quinoline-based compounds have demonstrated potent anticancer effects across a wide range of cancer cell lines.[4][15] The mechanisms are diverse, highlighting the scaffold's versatility in targeting cancer-specific pathways.

  • Proposed Mechanisms:

    • Tubulin Polymerization Inhibition: Some quinoline derivatives act as antimitotic agents by inhibiting the polymerization of tubulin, a key component of the cytoskeleton.[16] This disruption prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[17]

    • Induction of Apoptosis: The compound may trigger programmed cell death (apoptosis) by modulating key signaling pathways. This can involve the activation of caspases, which are proteases that execute the apoptotic process.[14][17]

    • Selective Cytotoxicity: Quinoline-3-carboxylic acids have shown selective viability reduction in cancer cells compared to non-cancerous cells.[18] This selectivity might be enhanced in the acidic tumor microenvironment, where the carboxylic acid group can influence drug absorption and retention.[18]

Anti-inflammatory Activity

Studies have demonstrated that quinoline-3-carboxylic acids possess significant anti-inflammatory properties.[11][12]

  • Proposed Mechanism: Modulation of Inflammatory Mediators. Inflammation is often driven by the overproduction of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, quinoline derivatives have been shown to inhibit the production of these mediators.[11][19] This suggests an ability to interfere with key inflammatory signaling pathways, such as the NF-κB pathway, which is a central regulator of the immune response.[20]

Experimental Protocols for Biological Evaluation

To empirically determine the , a tiered approach of standardized in vitro assays is recommended.

Protocol 1: Antimicrobial Susceptibility Testing

This protocol determines the minimum concentration of the compound required to inhibit bacterial growth (MIC).

  • Objective: To quantify the antibacterial potency of the test compound.

  • Materials:

    • Test compound stock solution (e.g., in DMSO).

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

    • Cation-adjusted Mueller-Hinton Broth (MHB).

    • Sterile 96-well microtiter plates.

    • Spectrophotometer (plate reader).

  • Procedure:

    • Prepare a serial two-fold dilution of the test compound in a 96-well plate using MHB. Final concentrations may range from 256 µg/mL to 0.5 µg/mL.

    • Prepare a bacterial inoculum standardized to a final concentration of 5 x 10⁵ CFU/mL in each well.

    • Add the standardized inoculum to each well containing the diluted compound. Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration showing no turbidity or by measuring absorbance at 600 nm.[21]

Protocol 2: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell viability and is a primary screening tool for cytotoxicity.[15]

  • Objective: To determine the concentration of the compound that inhibits 50% of cancer cell growth (IC₅₀).

  • Materials:

    • Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer).[11][12]

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

    • Sterile 96-well cell culture plates.

  • Procedure:

    • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for 48-72 hours. Include untreated cells as a control.

    • After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using dose-response curve analysis.[17]

Anticancer_Screening_Workflow Workflow for In Vitro Anticancer Assessment A Seed Cancer Cells in 96-well Plate B Treat with Serial Dilutions of Test Compound (48-72h) A->B C Add MTT Reagent (3-4h Incubation) B->C D Viable cells convert MTT to Formazan C->D E Solubilize Formazan Crystals D->E F Measure Absorbance (570 nm) E->F G Calculate % Viability & Determine IC50 Value F->G

Caption: General experimental workflow for anticancer assessment.[15]

Protocol 3: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit NO production in macrophages stimulated with LPS.[22]

  • Objective: To evaluate the anti-inflammatory potential of the test compound.

  • Materials:

    • RAW 264.7 macrophage cell line.

    • Complete cell culture medium.

    • Lipopolysaccharide (LPS).

    • Griess Reagent.

    • Nitrite standard solution.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 500 ng/mL) for 24 hours to induce NO production. Leave one set of cells unstimulated (negative control) and one set stimulated with LPS only (positive control).

    • After incubation, collect the cell culture supernatant.

    • Measure the nitrite concentration in the supernatant using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.

    • Calculate the percentage of NO inhibition relative to the LPS-only treated group, using a nitrite standard curve for quantification. A concurrent cytotoxicity assay (e.g., MTT) is crucial to ensure the observed NO reduction is not due to cell death.[22]

Conclusion and Future Directions

This compound belongs to a class of compounds with a rich history of therapeutic relevance. While direct biological data on this specific molecule is not yet prevalent, the extensive research on its structural analogs provides a strong rationale for its investigation as a potential antimicrobial, anticancer, and anti-inflammatory agent. The methoxy and carboxylic acid functional groups are key features that may confer potent and selective activity.

The experimental protocols detailed in this guide provide a clear and robust framework for the systematic evaluation of its biological potential. Future research should focus on executing these in vitro assays, followed by more advanced mechanistic studies, such as specific enzyme inhibition assays, cell cycle analysis, and profiling of inflammatory cytokine expression. Promising in vitro results would warrant progression to in vivo models to assess efficacy and safety, paving the way for potential lead optimization and drug development.

References

  • Al-Ostath, A., et al. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.
  • Athmic Biotech Solutions. (2023). Unlocking Anti-Inflammatory Drugs with Biochemical Assays.
  • Naidoo, A., et al. (n.d.). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate.
  • Singh, P., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry.
  • Al-Ostath, A., et al. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. ResearchGate.
  • El-Sayed, N. N. E., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing.
  • Koca, M., et al. (n.d.). Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells.
  • Yilmaz, B., et al. (2022). Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. MDPI.
  • Sharma, A., et al. (n.d.). Review on recent development of quinoline for anticancer activities.
  • Li, H., et al. (n.d.). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega.
  • Al-Khafaji, K. A. J., et al. (n.d.). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
  • Zhang, J., et al. (2017). Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. PMC - PubMed Central.
  • Lu, X., et al. (2017). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - PubMed Central.
  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives.
  • Kumar, A., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry.
  • Szatmári, I., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.
  • Gonedele, B. T. F., et al. (2022). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. PMC - NIH.
  • PubChem. (n.d.). This compound.
  • Szatmári, I., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - PubMed Central.
  • Sereda, E. S., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal.
  • Al-Majedy, Y. K., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.

Sources

A Technical Guide to 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid: Properties, Synthesis, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Within this class, the 4-quinolone-3-carboxylic acid motif is recognized as a "privileged structure," a framework that is capable of binding to multiple biological targets with high affinity.[1][2] Its most notable representatives are the fluoroquinolone antibiotics, a class of drugs that has been critical in treating bacterial infections for decades.[2][3] The derivatization of this core has also yielded compounds with significant antitumor, antiviral, and anti-inflammatory activities.[1][4]

This technical guide provides a comprehensive overview of a specific derivative, 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid . We will delve into its chemical structure, physicochemical properties, detailed synthetic protocols, and expected analytical characteristics. Furthermore, we will contextualize its importance by exploring the established biological significance of its core structure, offering insights for its potential application in drug discovery and development programs.

Molecular Structure and Identification

Chemical Structure and Tautomerism

This compound possesses a bicyclic heterocyclic system consisting of a benzene ring fused to a pyridine ring. It is substituted with a methoxy group at position 8, a hydroxyl group at position 4, and a carboxylic acid at position 3.

A critical feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding 4-quinolone form. In the solid state and in most solutions, the equilibrium heavily favors the 4-quinolone (keto) tautomer due to the formation of a stable, conjugated amide system. This tautomerism is crucial for its biological activity, as the keto and hydroxyl forms offer different hydrogen bonding capabilities.

cluster_main Chemical Structure of this compound cluster_tautomer Keto-Enol Tautomerism mol mol 4-Hydroxyquinoline (Enol) 4-Hydroxyquinoline (Enol) 4-Quinolone (Keto) 4-Quinolone (Keto) 4-Hydroxyquinoline (Enol)->4-Quinolone (Keto) Equilibrium note The molecule primarily exists as the 4-quinolone tautomer shown. Key Functional Groups: - Quinolone Core - Carboxylic Acid (C3) - Methoxy Group (C8)

Caption: Structure and key functional groups.

Chemical Identifiers

For unambiguous identification and data retrieval, the following identifiers are crucial.

IdentifierValueSource
CAS Number 280027-18-1[PubChem]
Molecular Formula C₁₁H₉NO₄[PubChem]
Molecular Weight 219.19 g/mol [PubChem]
IUPAC Name 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[PubChem]
SMILES COC1=CC=CC2=C1NC=C(C2=O)C(=O)O[PubChemLite]
InChI Key CDGYPATWKVOBIY-UHFFFAOYSA-N[PubChemLite]

Physicochemical Properties

Detailed experimental data for this specific compound is not widely published. The properties listed below are based on computational predictions and data from closely related analogs.

PropertyValue / DescriptionSource
Physical State Solid (Expected)-
XLogP3 (Predicted) 1.8[PubChemLite]
Hydrogen Bond Donors 2 (from -COOH and N-H)[PubChemLite]
Hydrogen Bond Acceptors 4 (from C=O, -COOH, and -OCH₃)[PubChemLite]
Solubility Expected to be poorly soluble in water and non-polar organic solvents; soluble in polar aprotic solvents like DMSO and DMF, and in aqueous base. The carboxylic acid moiety enhances solubility in basic solutions.[5]-
Storage Store in a cool, dry place. Classified as a Combustible Solid.[Sigma-Aldrich]

Synthesis and Purification

The synthesis of this compound is typically achieved in a two-step sequence starting from 2-methoxyaniline (o-anisidine). The process involves the formation of an ethyl ester intermediate via a Gould-Jacobs type reaction, followed by saponification to yield the final carboxylic acid.

Caption: Two-step synthesis workflow.

Protocol 1: Synthesis of Ethyl 4-Hydroxy-8-methoxyquinoline-3-carboxylate

This procedure first involves a condensation followed by a thermally induced intramolecular cyclization.

Methodology:

  • Intermediate Formation: React 2-methoxyaniline with diethyl 2-(ethoxymethylene)malonate. This condensation typically proceeds by gently heating the neat reactants or in a solvent like ethanol to form the intermediate, Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate.

  • Cyclization: Suspend the intermediate (e.g., 47.6 g, 162 mmol) in a high-boiling point, inert solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, ~100 mL).[6][7]

    • Scientific Rationale: A high-boiling solvent is essential to provide the thermal energy (~250 °C) required to overcome the activation energy for the intramolecular cyclization (Conrad-Limpach-Knorr reaction), which eliminates a molecule of ethanol.[8]

  • Heating: Heat the suspension to 250 °C. The reaction is typically maintained at this temperature for several hours or overnight to ensure complete conversion.[6][7]

  • Isolation: Cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Purification: Dilute the cooled mixture with a non-polar solvent like pentane or hexane (~750 mL).[6][7] This step is crucial for precipitating the polar product completely while keeping the high-boiling solvent and non-polar impurities in solution.

  • Collection: Collect the resulting solid product by vacuum filtration and wash thoroughly with fresh hexane to remove any residual Dowtherm. The target compound, ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate, is obtained as a solid.[6][7]

Protocol 2: Hydrolysis to this compound

This step involves a standard ester saponification followed by an acidic workup.

Methodology:

  • Suspension: Suspend the ethyl ester intermediate (e.g., 2 mmol) in an aqueous ethanol solution containing sodium hydroxide (e.g., 5 mL of 4% NaOH).[9]

    • Scientific Rationale: The ethanol co-solvent ensures sufficient solubility for the organic ester in the aqueous basic medium. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.

  • Reflux: Heat the suspension to reflux for several hours (e.g., 5 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[9]

  • Cooling & Acidification: After cooling the reaction mixture to room temperature, carefully acidify it by adding concentrated hydrochloric acid (HCl) dropwise until the solution is acidic (pH ~2-3).[9]

    • Scientific Rationale: This is a critical self-validating step. The acidification protonates the sodium carboxylate salt formed in situ, causing the much less soluble carboxylic acid to precipitate out of the aqueous solution. The appearance of a precipitate upon acidification is a strong indicator of a successful reaction.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold water to remove any inorganic salts (like NaCl). The product can be further purified by recrystallization from a suitable solvent such as ethanol to afford pure this compound.[9]

Spectroscopic and Analytical Characterization

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be ideal for this polar, acidic molecule.

Adduct IonPredicted m/zNotes
[M+H]⁺ 220.0604Positive ion mode, protonated molecule.
[M+Na]⁺ 242.0424Common adduct in positive ion mode.
[M-H]⁻ 218.0459Negative ion mode, deprotonated molecule.
[M+HCOO]⁻ 264.0514Formate adduct in negative ion mode.
(Data predicted and sourced from PubChemLite)[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in DMSO-d₆ due to the compound's likely solubility and to observe the exchangeable acidic protons.

  • ¹H NMR (Expected Signals):

    • Carboxylic Acid (-COOH): A very broad singlet, typically downfield (>12 ppm).

    • Quinolone N-H: A broad singlet, often around 11-12 ppm.

    • Aromatic Protons:

      • H2: A sharp singlet, highly deshielded by the adjacent nitrogen and carbonyl group, expected around 8.5-8.9 ppm.

      • H5, H6, H7: Three protons on the benzo- portion of the ring system. They will appear as a complex multiplet or as distinct doublets and triplets between ~7.0-7.8 ppm, with coupling constants characteristic of aromatic systems (J ≈ 7-8 Hz).

    • Methoxy (-OCH₃): A sharp singlet integrating to 3 protons, typically around 3.9-4.1 ppm.[14]

  • ¹³C NMR (Expected Signals):

    • Carboxylic Acid (C=O): ~165-170 ppm.

    • Quinolone (C=O): ~175-180 ppm.

    • Aromatic/Heterocyclic Carbons: 8 distinct signals between ~105-155 ppm. Key signals would include the methoxy-substituted C8 (~150-155 ppm) and the oxygen-bearing C4 (~160 ppm).[10][15]

    • Methoxy (-OCH₃): A signal around 55-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of key functional groups.

  • O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in the carboxylic acid dimer.

  • N-H Stretch: A moderate absorption around 3100-3300 cm⁻¹.

  • C=O Stretches: Two strong, distinct absorption bands are expected. One for the carboxylic acid carbonyl (~1700-1725 cm⁻¹) and one for the quinolone carbonyl (~1650-1670 cm⁻¹).

  • C=C & C=N Stretches: Multiple sharp absorptions in the 1450-1620 cm⁻¹ region, characteristic of the aromatic and heterocyclic rings.

  • C-O Stretches: Strong absorptions in the 1200-1300 cm⁻¹ region corresponding to the aryl-ether and carboxylic acid C-O bonds.

Biological and Pharmacological Context

While direct biological studies on this compound are scarce in the literature, its structural components are of immense interest to drug development professionals.

  • The 4-Quinolone-3-Carboxylic Acid Core: This scaffold is the foundation of the quinolone antibiotics. The 3-carboxyl and 4-carbonyl groups are essential for their antibacterial activity, as they chelate magnesium ions in the active site of bacterial DNA gyrase and topoisomerase IV, inhibiting DNA replication.[3] Modifications at other positions on the quinolone ring have been systematically explored to create generations of antibiotics with improved potency and broader spectrums of activity.[2][4] Furthermore, this core has been adapted to develop potent anticancer agents, which often target eukaryotic topoisomerases, and inhibitors of HIV integrase.[1][3][16]

  • The 8-Methoxyquinoline Moiety: The substitution pattern on the benzo- ring significantly influences the pharmacological profile. The 8-hydroxyquinoline scaffold is a well-known metal chelator with a broad range of biological activities, including antimicrobial, anticancer, and antifungal effects.[17] Its methoxy derivative, 8-methoxyquinoline, has also demonstrated strong antifungal and antibacterial properties, suggesting this substituent is favorable for antimicrobial activity.[18]

Therefore, this compound serves as a valuable and synthetically accessible building block. It combines the proven, biologically active 4-quinolone-3-carboxylic acid core with an 8-methoxy group known to contribute to antimicrobial efficacy. This makes it an ideal starting point for the synthesis of novel derivatives targeting bacterial or fungal pathogens, or for exploration in oncology and virology programs.

Conclusion

This compound is a structurally significant molecule that embodies the pharmacologically validated 4-quinolone core. This guide has detailed its chemical identity, a reliable two-step synthetic pathway from common starting materials, and a predictive framework for its analytical characterization. While specific experimental data on the final compound is limited, the well-understood chemistry of its functional groups and the robust biological precedent of its core structure provide a solid foundation for its use in research. For scientists in drug discovery, this compound represents a strategic intermediate, primed for derivatization and biological screening in the quest for next-generation therapeutic agents.

References

  • Al-Trawneh, A. et al. (2014). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry.
  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). ResearchGate.
  • Mohammadi, M. S., Bayat, Z., & Mohammadi Nasab, E. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry: An Indian Journal.
  • ResearchGate. (2014). The 4-Quinolone-3-Carboxylic Acid Motif as a Multivalent Scaffold in Medicinal Chemistry. ResearchGate.
  • Basile, L. et al. (2011). Nonclassical Biological Activities of Quinolone Derivatives. Bentham Science Publishers.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der | 13769. TSI Journals.
  • The Royal Society of Chemistry. (2018). Supplementary Information. The Royal Society of Chemistry.
  • dos Santos, T. et al. (n.d.). Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Cherry.
  • Liu, C. et al. (2012). ESI for A simple and efficient approach for the palladium-catalyzed ligand-free Suzuki reaction in water. The Royal Society of Chemistry.
  • Sharma, P. C. et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing.
  • Balamurugan, K. et al. (2016). Synthesis of first ever 4-quinolone-3-carboxylic acid-appended spirooxindole-pyrrolidine derivatives and their biological applications. PubMed.
  • ResearchGate. (n.d.). 1 H-NMR spectra of HQ and PHQ. ResearchGate.
  • PubChemLite. (n.d.). This compound (C11H9NO4). PubChemLite.
  • Károlyi, P. et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central.
  • Dmytriv, Y. V. et al. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI.
  • Amerigo Scientific. (n.d.). This compound ethyl ester. Amerigo Scientific.
  • MDPI. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.
  • ACS Publications. (2020). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug. ACS Publications.
  • Al-Salahi, R. et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central.
  • ResearchGate. (2017). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate.
  • Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Google Patents.
  • PubChem. (n.d.). 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid. PubChem.
  • Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Organic Syntheses Procedure.
  • University of Illinois. (n.d.). The synthesis of meta-anisidine. IDEALS.
  • ChemRxiv. (2021). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv.
  • ResearchGate. (2008). Chemistry of tetraalkoxyethenes VIII Hydrolysis and subsequent decarboxylation of ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates. ResearchGate.
  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate.
  • ResearchGate. (2014). Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. ResearchGate.

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid. While direct experimental evidence for this specific molecule is limited, this document synthesizes the known biological activities of structurally related compounds to propose a hypothesized mechanism of action. We delve into its potential as a dehydrogenase inhibitor and explore other plausible cellular effects. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for initiating investigations into the therapeutic potential of this compound. We provide detailed, actionable experimental protocols to validate the proposed mechanisms and conclude with a discussion on future research directions.

Introduction

This compound is a heterocyclic compound belonging to the quinoline family. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The specific substitutions of a hydroxyl group at the 4-position, a methoxy group at the 8-position, and a carboxylic acid at the 3-position suggest a unique electronic and steric profile that likely dictates its biological interactions.

Derivatives of 4-hydroxyquinoline-3-carboxylic acid have been investigated for their ability to inhibit cellular respiration, demonstrating a clear structure-activity relationship[3]. Furthermore, 8-hydroxyquinoline derivatives are well-documented for their diverse pharmacological effects, often linked to their metal-chelating properties[4][5][6]. Given the absence of direct studies on this compound, this guide will extrapolate from these related structures to build a testable hypothesis regarding its mechanism of action.

Hypothesized Mechanism of Action

Based on the available literature for analogous compounds, we propose that the primary mechanism of action for this compound is the inhibition of cellular respiration via dehydrogenase enzymes . A secondary, potentially synergistic mechanism may involve the modulation of cellular processes through metal ion chelation .

Primary Hypothesized Mechanism: Inhibition of Dehydrogenase Enzymes

Studies on a series of 4-hydroxyquinoline-3-carboxylic acids have shown their inhibitory effects on dehydrogenase enzymes, with a particular specificity for mitochondrial malate dehydrogenase[3]. These enzymes are critical for cellular metabolism, playing a central role in the citric acid cycle and the malate-aspartate shuttle.

The proposed inhibitory action is likely due to the structural similarity of the 4-hydroxyquinoline-3-carboxylic acid scaffold to the endogenous substrates or cofactors of these enzymes. The carboxylic acid moiety could mimic the binding of dicarboxylic acid substrates like malate, while the quinoline ring system could engage in hydrophobic and/or pi-stacking interactions within the enzyme's active site. The 8-methoxy group may further enhance binding affinity and specificity.

pathway Compound 4-Hydroxy-8-methoxy- quinoline-3-carboxylic acid MDH Mitochondrial Malate Dehydrogenase (MDH2) Compound->MDH Inhibition TCA TCA Cycle MDH->TCA Catalyzes Malate to Oxaloacetate Apoptosis Apoptosis MDH->Apoptosis Inhibition can trigger Resp Cellular Respiration TCA->Resp Fuels ATP ATP Production Resp->ATP Leads to

Caption: Hypothesized pathway of dehydrogenase inhibition.

Secondary Hypothesized Mechanism: Metal Ion Chelation

The 8-hydroxyquinoline scaffold is a classic bidentate chelating agent, capable of forming stable complexes with various metal ions, including iron, copper, and zinc[6]. These metal ions are essential cofactors for numerous enzymes and proteins involved in critical cellular processes such as DNA replication, signal transduction, and redox homeostasis. By sequestering these ions, 8-hydroxyquinoline derivatives can disrupt these pathways. The presence of the hydroxyl and carboxylic acid groups in this compound could potentially contribute to its metal-chelating ability.

Experimental Validation Protocols

To investigate the hypothesized mechanisms of action, a series of in vitro experiments are proposed.

Protocol 1: Dehydrogenase Inhibition Assay

This protocol aims to determine the inhibitory effect of this compound on dehydrogenase activity, using mitochondrial malate dehydrogenase (MDH2) as a primary target.

Workflow:

workflow1 start Start prep Prepare Reagents: - MDH2 Enzyme - Substrate (Malate) - Cofactor (NAD+) - Test Compound start->prep incubate Incubate Enzyme with Test Compound prep->incubate add_sub Add Substrate and Cofactor incubate->add_sub measure Measure NADH Production (Absorbance at 340 nm) over Time add_sub->measure analyze Calculate IC50 Value measure->analyze end End analyze->end

Sources

A Guide to the Spectroscopic Analysis of 4-Hydroxy-8-methoxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic techniques used to characterize the novel heterocyclic compound, 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid (CAS No. 280027-18-1).[1] Intended for researchers in medicinal chemistry and drug development, this document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of this molecule. While direct experimental spectra for this specific compound are not widely published, this guide leverages data from closely related analogs and foundational spectroscopic principles to present a robust, predictive interpretation of its spectral characteristics. All protocols and analyses are designed to establish a self-validating system for identity, purity, and structural confirmation.

Introduction and Molecular Overview

This compound is a substituted quinoline derivative. The quinoline scaffold is a critical pharmacophore in drug discovery, known for its presence in a wide array of therapeutic agents.[1] The specific substitutions—a hydroxyl group at position 4, a methoxy group at position 8, and a carboxylic acid at position 3—are expected to significantly influence the molecule's electronic properties, potential for hydrogen bonding, and, consequently, its biological activity and spectroscopic signature.

Accurate structural confirmation is the bedrock of any chemical research, particularly in drug development where structure-activity relationships are paramount. This guide provides the analytical framework for achieving this confirmation with confidence.

The molecular structure, with the IUPAC numbering system, is presented below. This numbering is essential for the unambiguous assignment of spectroscopic signals.

Molecular Structure and Atom Numbering

A diagram illustrating the chemical structure and IUPAC numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are required for full characterization.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar compound and to ensure that the acidic protons from the hydroxyl and carboxylic acid groups are observable as exchangeable signals.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 16 ppm.

    • Acquire at least 16 scans to ensure a good signal-to-noise ratio.

    • Process the data with a line broadening of 0.3 Hz.

    • Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Utilize a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Acquire a sufficient number of scans (typically >1024) for adequate signal intensity, especially for quaternary carbons.

    • Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals for five aromatic protons and three protons from the substituent groups. The key insight is understanding how the electron-donating effects of the -OH and -OCH₃ groups and the electron-withdrawing nature of the quinoline nitrogen and carboxylic acid influence the chemical shifts.

Predicted SignalLabelMultiplicityIntegrationPredicted Chemical Shift (δ, ppm)Rationale
H2H-2Singlet (s)1H~8.9 - 9.2Positioned between the electron-withdrawing nitrogen and the C3-carboxyl group, leading to significant deshielding.
H5H-5Doublet of doublets (dd)1H~7.3 - 7.5Coupled to H-6 and H-7. Experiences moderate shielding from the methoxy group.
H6H-6Triplet (t)1H~7.6 - 7.8Coupled to H-5 and H-7. Appears as a pseudo-triplet due to similar coupling constants.
H7H-7Doublet of doublets (dd)1H~7.1 - 7.3Coupled to H-5 and H-6. Shielded by the adjacent methoxy group at C8.
OCH₃H-10Singlet (s)3H~3.9 - 4.1Typical chemical shift for an aromatic methoxy group. Data from related structures supports this range.[2]
OHC4-OHBroad Singlet (br s)1H>12.0Exchangeable proton. The broadness is due to hydrogen bonding and exchange. Its downfield shift is characteristic.
COOHC9-OHBroad Singlet (br s)1H>13.0Exchangeable proton, typically very broad and far downfield, confirming the presence of the carboxylic acid.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum should display 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule. The chemical shifts are predicted based on general values for quinolines, aromatic systems, and carboxylic acids.[3]

Predicted SignalLabelPredicted Chemical Shift (δ, ppm)Rationale
CarbonylC-9~168 - 172Characteristic chemical shift for a carboxylic acid carbonyl carbon.
C=O (Quinolinone)C-4~175 - 178This carbon is part of a vinylogous amide system and is significantly deshielded. Data from related 4-hydroxyquinolines support this assignment.[2]
Aromatic C-OC-8~148 - 152Aromatic carbon bonded to the electron-donating methoxy group.
Aromatic C-NC-2, C-8a~140 - 145Carbons adjacent to the heterocyclic nitrogen atom are deshielded.
Aromatic C-HC-5, C-6, C-7~115 - 130Aromatic carbons with attached protons, their shifts are influenced by the substituents on the benzene ring portion.
Quaternary CarbonsC-3, C-4a~105 - 120Quaternary carbons within the quinoline ring system. C-3 will be shielded relative to C-2.
Methoxy CarbonC-10~55 - 60Typical chemical shift for a methoxy group carbon attached to an aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable, rapid technique for identifying key functional groups within a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FTIR Analysis (ATR)
  • Sample Preparation: Place a small, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact. Acquire the spectrum over a range of 4000 to 400 cm⁻¹.

  • Data Acquisition: Co-add at least 32 scans to achieve an excellent signal-to-noise ratio.

Predicted IR Spectral Data

The IR spectrum of this molecule will be dominated by features arising from the carboxylic acid and hydroxyl groups, which engage in strong intermolecular hydrogen bonding. This leads to characteristic broadness in the O-H stretching region.

Predicted Absorption Band (cm⁻¹)Functional GroupVibration TypeRationale
3300 - 2500 (very broad)O-H (Carboxylic Acid Dimer)StretchingThis extremely broad and characteristic absorption is the hallmark of a hydrogen-bonded carboxylic acid and will likely obscure the aromatic C-H stretches.[4][5][6]
~3200 (broad, within the main envelope)O-H (Phenolic)StretchingThe C4-OH stretch will be part of the broad envelope from the carboxylic acid's hydrogen bonding network.
~1720 - 1690C=O (Carboxylic Acid)StretchingStrong, sharp absorption. Its position indicates a carboxylic acid conjugated with the quinoline ring system.[4]
~1650C=O (Quinolinone)StretchingThe C4-keto tautomer will exhibit a carbonyl stretch, often seen in 4-hydroxyquinoline systems.
~1620, 1580, 1500C=C / C=NAromatic Ring StretchingMultiple sharp bands characteristic of the quinoline aromatic system.
~1320 - 1210C-OStretchingA strong band associated with the C-O bond of the carboxylic acid and the phenolic C-O.[6]
~1250C-O-C (Aryl Ether)Asymmetric StretchingA strong band characteristic of the aryl-O-CH₃ ether linkage.
~950 - 900 (broad)O-HOut-of-Plane BendingA broad band, also characteristic of a carboxylic acid dimer.[6]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial information about the molecule's substructures.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer, which is ideal for polar, non-volatile molecules.

  • Analysis Mode: Acquire spectra in both positive and negative ion modes to maximize information.

  • Data Acquisition:

    • Positive Mode (ESI+): Scan a mass range (e.g., m/z 50-500). Expect to observe the protonated molecule [M+H]⁺ and potentially the sodium adduct [M+Na]⁺.

    • Negative Mode (ESI-): Scan a similar mass range. Expect to observe the deprotonated molecule [M-H]⁻.

  • High-Resolution MS (HRMS): If available, use an Orbitrap or TOF analyzer to obtain a high-resolution mass measurement, allowing for the confirmation of the elemental formula (C₁₁H₉NO₄).[1]

Predicted Mass Spectral Data

The molecular weight of C₁₁H₉NO₄ is 219.19 g/mol .[1] High-resolution mass spectrometry should confirm the monoisotopic mass of 219.0532 Da.

IonPredicted m/z (ESI+)Predicted m/z (ESI-)Rationale
[M+H]⁺220.0604-Protonation of the quinoline nitrogen is highly favorable. This is expected to be the base peak in positive mode.[7]
[M+Na]⁺242.0424-Adduct formation with sodium ions present as trace impurities in the solvent or on glassware.[7]
[M-H]⁻-218.0459Deprotonation of the highly acidic carboxylic acid proton. This is expected to be the base peak in negative mode.[7]

Predicted Fragmentation Pathway: Tandem MS (MS/MS) on the [M+H]⁺ ion (m/z 220) would likely show characteristic losses:

  • Loss of H₂O (18 Da): Fragmentation leading to an ion at m/z 202.

  • Loss of CO₂ (44 Da) after rearrangement: Decarboxylation is a common fragmentation pathway for carboxylic acids, leading to an ion at m/z 176.

  • Loss of CH₃ (15 Da): Cleavage of the methoxy group to yield an ion at m/z 205.

Integrated Analytical Workflow

A robust characterization relies on the synergy of these techniques. The following workflow ensures a logical and comprehensive analysis.

A workflow diagram for the comprehensive spectroscopic analysis and structural confirmation.

Conclusion

This guide establishes a detailed predictive framework for the spectroscopic characterization of this compound. By combining ¹H NMR, ¹³C NMR, IR, and MS, a researcher can build a complete and self-validating data package to confirm the structure and purity of the synthesized compound. The causality behind the predicted spectral features—rooted in the electronic effects of the substituents and the inherent properties of the quinoline core—provides a robust basis for interpretation. This analytical blueprint serves as an essential tool for any scientist working with this compound or its close analogs, ensuring high standards of scientific integrity and enabling further research into its potential applications.

References

  • MDPI. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2053.
  • MDPI. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(1), 1.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 255290, this compound. PubChem.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.
  • University of California, Davis. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of the aqueous solubility and chemical stability of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid. Recognizing the limited publicly available data on this specific molecule, this document serves as a procedural and theoretical manual for researchers. It outlines the fundamental principles governing the physicochemical properties of quinoline carboxylic acids, details robust experimental protocols for determining thermodynamic and kinetic solubility, and provides a systematic approach to evaluating chemical stability under various stress conditions as mandated by ICH guidelines. The methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for drug discovery and development.

Introduction: The Quinoline Carboxylic Acid Moiety in Drug Discovery

Quinoline derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The compound this compound combines several key functional groups that dictate its physicochemical behavior: a quinoline core, a hydroxyl group, a methoxy group, and a carboxylic acid. Understanding the interplay of these groups is paramount for predicting and empirically determining its solubility and stability—two critical parameters that influence bioavailability, formulation, and shelf-life. This guide provides the necessary theoretical foundation and practical, step-by-step protocols to thoroughly characterize this molecule.

Physicochemical and Structural Considerations

While specific experimental data for this compound is scarce, its structural features provide a basis for predicting its behavior.

  • Quinoline Core: The bicyclic aromatic system is inherently hydrophobic, which tends to decrease aqueous solubility.

  • Ionizable Groups: The presence of a carboxylic acid (acidic) and a phenolic hydroxyl group (weakly acidic), along with the basic nitrogen in the quinoline ring, makes the molecule amphiprotic. Its net charge and, consequently, its solubility, will be highly dependent on the pH of the medium.[1]

  • Hydrogen Bonding: The hydroxyl and carboxylic acid groups can act as both hydrogen bond donors and acceptors, potentially increasing solubility in polar protic solvents like water, especially when ionized.

  • Methoxy Group: The 8-methoxy group is relatively inert but adds to the lipophilicity of the molecule, which may slightly decrease aqueous solubility.

Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₁H₉NO₄Based on chemical structure.
Molecular Weight 219.19 g/mol Calculated from the molecular formula.
pKa Acidic pKa (Carboxylic Acid): ~3-5Acidic pKa (Phenolic OH): ~9-11Basic pKa (Quinoline N): ~4-5Estimated based on analogous structures. The exact values determine the pH range of lowest solubility (isoelectric point).
LogP 1.5 - 2.5 (Predicted)A balance between the hydrophobic quinoline core and polar functional groups.

Determination of Aqueous Solubility

A comprehensive understanding of solubility requires both thermodynamic and kinetic assessments. Thermodynamic solubility represents the true equilibrium solubility, crucial for biopharmaceutical classification and formulation, while kinetic solubility is a high-throughput measure used in early discovery to flag potential issues.[2][3]

Analytical Method Development: HPLC-UV

A validated analytical method is the cornerstone of accurate solubility and stability measurements. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard choice for aromatic compounds like quinoline derivatives.[4][5]

Protocol 1: HPLC-UV Method Development and Validation

  • Column Selection: Start with a C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% Phosphoric acid or Formic acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Rationale: The acidic modifier ensures the carboxylic acid is protonated, leading to consistent retention.

  • Wavelength (λmax) Determination: Scan a dilute solution of the compound (e.g., 10 µg/mL in methanol) using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance.

  • Gradient Optimization: Develop a gradient elution method to ensure the compound elutes with a good peak shape and is well-separated from any potential impurities or degradants.

  • Method Validation (ICH Q2(R1)): Validate the method for specificity, linearity, accuracy, precision (repeatability and intermediate precision), and range.[6][7][8]

    • Linearity: Prepare a series of standard solutions (e.g., 1-100 µg/mL) and generate a calibration curve. A correlation coefficient (R²) > 0.999 is desired.

    • Accuracy & Precision: Perform recovery studies at three concentration levels by spiking a known amount of the compound into the matrix. Precision is assessed by replicate injections.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the "gold standard" for determining equilibrium solubility.[9][10]

Protocol 2: pH-Dependent Thermodynamic Solubility

  • Buffer Preparation: Prepare a series of buffers covering the physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Sample Preparation: Add an excess amount of solid this compound to vials containing each buffer. Ensure a visible amount of solid remains suspended.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: Separate the undissolved solid from the solution via centrifugation (e.g., 15,000 rpm for 20 minutes) followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the clear filtrate with the mobile phase and quantify the concentration of the dissolved compound using the validated HPLC-UV method.

  • pH Verification: Measure the final pH of each solution to ensure it has not shifted significantly.[9]

Diagram 1: Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh Excess Solid Compound C Add Solid to Buffers A->C B Prepare pH Buffers (1.2 to 9.0) B->C D Agitate for 24-48h at Constant Temp C->D E Centrifuge & Filter D->E F Quantify Filtrate via HPLC-UV E->F G Verify Final pH E->G H Plot Solubility vs. pH F->H

Caption: Workflow for determining pH-dependent thermodynamic solubility.

Kinetic Solubility Assay

This high-throughput method is used for rapid assessment and involves dissolving the compound in DMSO first, then diluting into an aqueous buffer.[11][12]

Protocol 3: Kinetic Solubility by Nephelometry or UV Absorbance

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, add a small volume of the DMSO stock to aqueous buffer (e.g., PBS, pH 7.4).

  • Incubation: Mix and incubate at room temperature for a shorter period (e.g., 1-2 hours).

  • Detection:

    • Nephelometry: Measure light scattering to detect precipitate formation. The concentration at which scattering increases significantly is the kinetic solubility.[3]

    • Direct UV: Filter the solutions using a solubility filter plate. Measure the UV absorbance of the filtrate and calculate the concentration using a calibration curve.[11]

Chemical Stability Assessment

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors. The approach involves long-term stability studies and forced degradation (stress testing).

Forced Degradation Studies

Forced degradation studies are designed to identify likely degradation products and establish the intrinsic stability of the molecule.[13] These studies are critical for developing stability-indicating analytical methods.[14][15] The goal is to achieve 5-20% degradation of the parent compound.[16][17]

Protocol 4: Forced Degradation (Stress Testing)

  • Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system.

  • Stress Conditions: Expose the solutions to the following conditions in parallel:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and a solution at 80°C for 48 hours.

    • Photostability: Expose the solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[18]

  • Time Points: Sample at appropriate time points (e.g., 0, 2, 6, 24, 48 hours).

  • Sample Quenching: Neutralize acidic and basic samples before analysis.

  • Analysis: Analyze all samples using the validated HPLC-UV method. For more detailed analysis, couple the HPLC to a mass spectrometer (LC-MS) to identify the mass of degradation products.

Diagram 2: Forced Degradation Study Workflow

G cluster_stress Stress Conditions A Prepare Compound Solution (e.g., 1 mg/mL) B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (80°C) A->E F Photolytic (ICH Q1B) A->F G Sample at Time Points (0, 2, 6, 24h...) B->G C->G D->G E->G F->G H Quench Reaction (if necessary) G->H I Analyze via HPLC-UV/MS H->I J Identify Degradation Products & Pathways I->J

Caption: Workflow for conducting forced degradation studies.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be postulated:

  • Hydrolysis: The ester linkage in a potential prodrug form would be labile, but the core structure is generally stable to hydrolysis.

  • Oxidation: The electron-rich phenol and quinoline ring system may be susceptible to oxidation, potentially forming N-oxides or quinone-like structures.

  • Photodegradation: Aromatic systems, particularly phenols, can be susceptible to photolytic degradation through radical mechanisms.

  • Decarboxylation: Under thermal stress, the 3-carboxylic acid group could potentially be lost, although this typically requires high temperatures.

Diagram 3: Postulated Degradation Pathways

G cluster_products Potential Degradation Products Parent 4-Hydroxy-8-methoxy- quinoline-3-carboxylic acid P1 Oxidized Product (N-oxide or Quinone) Parent->P1 Oxidation (H2O2) P2 Decarboxylated Product Parent->P2 Thermal Stress P3 Photolytic Radical Adduct Parent->P3 Photolysis (UV/Vis)

Caption: Potential degradation pathways for the target molecule.

Long-Term Stability Studies (ICH Q1A(R2))

To establish a re-test period or shelf life, long-term stability studies under controlled storage conditions are required.[19][20][21][22]

Protocol 5: Long-Term Stability Study

  • Batch Selection: Use at least three primary batches of the drug substance.

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Parameters to Test: The stability-indicating HPLC method should be used to monitor appearance, assay, and degradation products.

Data Summary and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: pH-Solubility Profile of this compound

pHTemperature (°C)Mean Solubility (µg/mL)Standard Deviation
1.225[Data][Data]
4.525[Data][Data]
6.825[Data][Data]
7.425[Data][Data]
9.025[Data][Data]

Table 2: Summary of Forced Degradation Studies

Stress ConditionDuration% Assay Remaining% Total DegradationMajor Degradants (RT)
0.1 M HCl (60°C)24h[Data][Data][Data]
0.1 M NaOH (60°C)2h[Data][Data][Data]
3% H₂O₂ (RT)24h[Data][Data][Data]
Thermal (80°C)48h[Data][Data][Data]
Photolytic1.2M lux h[Data][Data][Data]

Conclusion

This guide provides a comprehensive, authoritative framework for the systematic evaluation of the solubility and stability of this compound. By adhering to these protocols, which are grounded in international regulatory standards and established scientific principles, researchers can generate the high-quality, reliable data necessary to advance a compound through the drug development pipeline. The successful characterization of these fundamental properties is a critical step in de-risking a development candidate and building a robust foundation for subsequent formulation and preclinical studies.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). Quality Guidelines.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • BioProcess International. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed, 2(6), 23.
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • SlideShare. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Veeprho. (2020). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations.
  • U.S. Food and Drug Administration. (2018). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040.
  • ResearchGate. (n.d.). Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium.
  • International Journal of Applied Pharmaceutics. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • Dissolution Technologies. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • ResearchGate. (n.d.). Experimentally determined pH-dependent API solubility using a globally harmonized protocol.
  • PCBIS. (n.d.). Thermodynamic solubility.
  • Ingenta Connect. (2024). Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium.
  • Al-Ghaban, M. D., et al. (2012). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. AAPS PharmSciTech, 13(4), 1032-1041.
  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry & Chemical Engineering Quarterly, 20(3), 341-354.
  • Ingenta Connect. (2021). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing.
  • ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.
  • MDPI. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column.
  • PubMed. (2014). Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and electro-Fenton Methods.
  • PubMed. (2014). In silico prediction of pharmaceutical degradation pathways: a benchmarking study.
  • PubMed. (2023). Degradation of the Novel Heterocyclic Insecticide Pyraquinil in Water: Kinetics, Degradation Pathways, Transformation Products Identification, and Toxicity Assessment.
  • ACS Publications. (2023). Degradation of the Novel Heterocyclic Insecticide Pyraquinil in Water: Kinetics, Degradation Pathways, Transformation Products Identification, and Toxicity Assessment.
  • Semantic Scholar. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed.
  • Revue Roumaine de Chimie. (n.d.). DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS.

Sources

The Genesis of a Privileged Scaffold: Early Syntheses and Serendipitous Discoveries

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Quinoline-3-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pivotal moments and scientific ingenuity that have defined the trajectory of quinoline-3-carboxylic acids, from their initial synthesis to their contemporary applications in medicine.

The story of quinoline-3-carboxylic acids is intrinsically linked to the broader history of quinoline chemistry, which began in the 19th century with the isolation of quinoline from coal tar.[1] However, the deliberate synthesis of functionally critical derivatives marked the true dawn of their medicinal importance. The late 1800s saw a flurry of activity in the development of synthetic methods for the quinoline core, laying the groundwork for future discoveries.[2][3]

A pivotal, albeit accidental, discovery in the 1960s at the Sterling-Winthrop Research Institute is widely considered the starting point for the quinolone antibiotic era.[4] During an attempt to synthesize the antimalarial drug chloroquine, George Lesher and his colleagues isolated a byproduct with modest antibacterial activity.[5][6] This "active impurity" was identified as 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[4] While this specific compound did not prove to be a clinical candidate, it spurred further investigation into analogous structures, ultimately leading to the synthesis of nalidixic acid in 1962.[6][7]

Nalidixic acid, though technically a naphthyridine, is recognized as the first clinically used quinolone and the progenitor of this entire class of antibiotics.[5][8] Its introduction in 1967 for the treatment of urinary tract infections marked a significant milestone, demonstrating the therapeutic potential of this chemical scaffold.[9][10]

The Evolution of Synthetic Strategies: Building the Quinoline Core

The ability to synthesize a diverse range of quinoline-3-carboxylic acid derivatives has been crucial to exploring their structure-activity relationships. Several classic "named reactions" have been instrumental in this endeavor, each offering a unique approach to constructing the quinoline ring system.

The Gould-Jacobs Reaction: A Versatile Pathway to 4-Hydroxyquinolines

The Gould-Jacobs reaction, first reported in 1939, is a cornerstone of quinoline synthesis.[11][12] This method involves the condensation of an aniline with an alkoxy methylenemalonic ester, followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline.[11] Subsequent hydrolysis and decarboxylation yield the corresponding 4-hydroxyquinoline.[13]

Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 4-Quinolone-3-Carboxylate Derivatives [14]

  • Condensation: A mixture of a 4-substituted aniline and diethyl ethoxymethylenemalonate (EMME) is subjected to either microwave irradiation (neat) for approximately 7 minutes or refluxed in ethanol for 2 hours.

  • Cyclization: The resulting diethyl anilinomethylene malonate intermediate is then treated with Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) and heated to 80-100°C for 2 hours to induce cyclization, affording the ethyl 4-quinolone-3-carboxylate derivative in good to excellent yields.

Gould_Jacobs_Reaction

The Friedländer Synthesis: A Direct Approach to Substituted Quinolines

The Friedländer synthesis, developed by Paul Friedländer in 1882, offers a more direct route to quinoline derivatives.[3][15] This reaction involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or an aldehyde, in the presence of an acid or base catalyst.[16][17]

Reaction Mechanism Insights

Two primary mechanisms are proposed for the Friedländer synthesis.[15] The first involves an initial aldol condensation between the two carbonyl-containing reactants, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant, which then undergoes an intramolecular aldol-type condensation.[15]

Friedlander_Synthesis

Other Notable Synthetic Methods

Several other named reactions have contributed significantly to the synthesis of quinoline derivatives, including:

  • Combes Quinoline Synthesis: This method utilizes the acid-catalyzed condensation of an aniline with a β-diketone to form 2,4-disubstituted quinolines.[18][19][20]

  • Camps Quinoline Synthesis: In this reaction, an o-acylaminoacetophenone is treated with a base to yield hydroxyquinolines.[21][22][23]

  • Doebner-von Miller Reaction: This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[2]

  • Skraup Synthesis: This method produces quinoline through the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.[2]

  • Pfitzinger Reaction: This reaction synthesizes quinoline-4-carboxylic acids from isatin and a carbonyl compound.[24][25]

From Antibacterials to a Broader Therapeutic Spectrum

The initial focus of quinoline-3-carboxylic acid research was squarely on their antibacterial properties. The discovery of nalidixic acid was followed by the development of other first-generation quinolones like pipemidic acid and oxolinic acid in the 1970s.[5] A major breakthrough occurred with the introduction of a fluorine atom at the C-6 position, leading to the development of the fluoroquinolones, such as norfloxacin and ciprofloxacin, in the 1970s and 1980s.[7][26] This modification significantly enhanced their antibacterial potency and broadened their spectrum of activity to include Gram-positive bacteria.[5]

Subsequent generations of fluoroquinolones, including levofloxacin and moxifloxacin, further expanded the antibacterial spectrum and improved pharmacokinetic properties.[26] These "respiratory quinolones" demonstrated potent activity against common pathogens responsible for community-acquired pneumonia.[26]

Beyond their role as antibiotics, researchers have explored the therapeutic potential of quinoline-3-carboxylic acid derivatives in other areas, including:

  • Anticancer Agents: Certain quinoline carboxylic acids have shown promise as anticancer agents by inhibiting dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the proliferation of cancer cells.[27][28][29]

  • Anti-inflammatory Agents: Quinoline-3-carboxamides have been identified as inhibitors of hematopoietic prostaglandin D synthase (H-PGDS), a target for developing more selective anti-inflammatory drugs.[30]

  • Protein Kinase Inhibitors: Derivatives of 3-quinoline carboxylic acid have been studied as inhibitors of protein kinase CK2.[31]

  • Antiallergy Agents: A series of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives have been evaluated for their antiallergy activity.[32]

  • Antimalarial Agents: 4-oxo-3-carboxyl quinolones have been investigated for their antimalarial properties.[33]

Mechanism of Action: Targeting Bacterial DNA Replication

The primary mechanism of action of quinolone antibiotics is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[34][35] These type II topoisomerases are crucial for managing the topological state of DNA during replication and transcription.[28]

Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme on the DNA.[36] This leads to the fragmentation of the bacterial chromosome, the initiation of the SOS response, and ultimately, cell death.[36] The carboxylic acid group at the C-3 position is essential for this activity.[28] Eukaryotic cells lack DNA gyrase and their topoisomerase II is significantly less susceptible to quinolones, which accounts for the selective toxicity of these drugs.[5]

Quinolone_MOA

Structure-Activity Relationships: Fine-Tuning for Potency and Specificity

The extensive synthetic efforts have allowed for a detailed understanding of the structure-activity relationships (SAR) of quinoline-3-carboxylic acids. Key structural features that influence their biological activity include:

  • C-3 Carboxylic Acid: This group is essential for binding to the target enzymes and antibacterial activity.[28]

  • C-2 Position: Bulky, hydrophobic substituents at this position are often required for potent inhibition of enzymes like dihydroorotate dehydrogenase.[27]

  • C-4 Position: The carboxylic acid at this position is a strict requirement for certain activities.[27]

  • Benzo Portion of the Ring: Substitutions on the benzo ring can significantly impact activity and pharmacokinetic properties.[27] For example, the fluorine atom at C-6 in fluoroquinolones dramatically increases antibacterial potency.

Conclusion and Future Directions

The journey of quinoline-3-carboxylic acids from a serendipitous discovery to a cornerstone of antibacterial therapy and a versatile scaffold for drug discovery is a testament to the power of chemical synthesis and medicinal chemistry. While the rise of antibiotic resistance poses a significant challenge to the continued use of quinolones, ongoing research into novel derivatives and a deeper understanding of their mechanisms of action hold promise for the development of the next generation of these important therapeutic agents. The exploration of their potential in other therapeutic areas, such as oncology and inflammation, continues to be an active and exciting field of research.

References

  • Quinolone antibiotic - Wikipedia. (n.d.).
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
  • Friedländer synthesis - Wikipedia. (n.d.).
  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Mechanism of action of and resistance to quinolones. Journal of Antimicrobial Chemotherapy, 69(10), 2614–2621. [Link]
  • Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. [Link]
  • Science Prof Online. (n.d.). Mode of Action (MOA) of Quinolone Antibiotics.
  • Gould–Jacobs reaction - Wikipedia. (n.d.).
  • Camps Quinoline Synthesis. (n.d.).
  • Friedlander quinoline synthesis - Química Organica.org. (n.d.).
  • Combes Quinoline Synthesis. (n.d.).
  • Singh, R., & Singh, P. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 235-255.
  • Quinoline - Wikipedia. (n.d.).
  • Combes quinoline synthesis - Wikipedia. (n.d.).
  • Camps quinoline synthesis - Wikipedia. (n.d.).
  • Nalidixic acid - Wikipedia. (n.d.).
  • Tillotson, G. S. (1996). The quinolones: decades of development and use. The Journal of antimicrobial chemotherapy, 38 Suppl A, 1–4. [Link]
  • Chem-Station Int. Ed. (2017, May 9). Camps Quinoline Synthesis.
  • Jin, S. Y. (2020, December 8). Quinolones: Historical development and use. Infection Update.
  • ResearchGate. (n.d.). Friedländer Quinoline Synthesis.
  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications.
  • Manske, R. H. F. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144. [Link]
  • Irikura, T. (1993). [The history of the development and changes of quinolone antibacterial agents]. Nihon rinsho. Japanese journal of clinical medicine, 51(10), 2731–2738.
  • Ball, P. (2000). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 46 Suppl 3, 17–24. [Link]
  • Al-Suhaimi, K. S., & El-Gazzar, A. A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20585–20610. [Link]
  • Wozniak, K., & Stawinski, J. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules (Basel, Switzerland), 27(19), 6296. [Link]
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
  • Camps, R. (1899). Ueber die Darstellung von Hydroxychinolinen. Berichte der deutschen chemischen Gesellschaft, 32(3), 3228–3234. [Link]
  • Soderstrom, C., et al. (2019). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. Bioorganic & Medicinal Chemistry, 27(8), 1456-1478.
  • Wentland, M. P. (2019). Quinolone antibiotics. MedChemComm, 10(10), 1695-1718.
  • Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-714.
  • Navarrete-Vazquez, G., et al. (2011). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 16(7), 5529-5539.
  • Scribd. (n.d.). Combes Quinoline Synthesis PDF.
  • Ball, P. (1999). Quinolone generations: natural history or natural selection? Journal of Antimicrobial Chemotherapy, 44 Suppl A, 1–6. [Link]
  • Taylor & Francis Online. (n.d.). Nalidixic acid – Knowledge and References.
  • Li, C., et al. (2011). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Antimicrobial Agents and Chemotherapy, 55(6), 2635-2641.
  • Wentland, M. P. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry, 58(10), 4169–4187. [Link]
  • Althuis, T. H., et al. (1980). Structure--activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents. Journal of Medicinal Chemistry, 23(3), 262-269.
  • Niefiediev, O., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.
  • Al-Ostath, O. A., et al. (2024).
  • Singh, P., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Current Drug Discovery Technologies, 18(4), 548-560.
  • Abdel-Aziem, A., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403-410.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.

Sources

potential therapeutic targets of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Identification and Validation of Potential Therapeutic Targets for 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Authored by a Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds. Within this class, this compound represents a molecule of significant interest, yet its specific molecular targets remain to be fully elucidated. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically identify and validate the therapeutic targets of this compound. Drawing upon the established biological activities of the broader 4-hydroxyquinoline and quinolone classes, we hypothesize potential target families and present a rigorous, multi-faceted experimental strategy for their confirmation. This document is structured not as a static review, but as a dynamic roadmap for a target discovery program, emphasizing scientific integrity, experimental causality, and robust data interpretation.

Introduction: The Therapeutic Potential of the 4-Hydroxyquinoline Scaffold

The 4-hydroxyquinoline moiety is a key pharmacophore found in compounds with a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. Derivatives of 4-hydroxyquinoline-3-carboxylic acid, in particular, have been noted for their ability to modulate fundamental biological processes. For instance, certain analogues are known to inhibit dehydrogenase enzymes, implicating a role in cellular respiration[3]. The structural similarity to quinolone antibiotics, which target bacterial topoisomerases, suggests a potential for antimicrobial applications[1][4]. Furthermore, the diverse bioactivities of related quinolones, such as the inhibition of protein kinases and enzymes involved in inflammation, open up avenues for investigation in oncology and immunology[1][2].

This guide will leverage this foundational knowledge to propose a series of high-probability candidate targets for this compound and detail the experimental workflows required for their validation.

Part 1: Hypothesis-Driven Target Identification

Based on the established activities of structurally related compounds, we can formulate a set of initial hypotheses regarding the .

Candidate Target Class 1: Metabolic Enzymes - Dehydrogenases

Rationale: Seminal studies on 4-hydroxyquinoline-3-carboxylic acids have demonstrated their inhibitory effects on dehydrogenase enzymes, with a noted specificity of some derivatives for mitochondrial malate dehydrogenase[3]. These enzymes are critical hubs in cellular metabolism, particularly in the Krebs cycle and cellular respiration. Inhibition of these targets can lead to a profound disruption of cellular energy production, a mechanism that is highly relevant in the context of cancer and microbial infections.

Primary Hypothesized Targets:

  • Mitochondrial Malate Dehydrogenase (MDH2)

  • Lactate Dehydrogenase (LDH)

  • Other NAD+/NADH-dependent dehydrogenases

Candidate Target Class 2: Bacterial Topoisomerases

Rationale: The quinolone core is famously associated with a major class of antibiotics that function by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV[1][4]. These enzymes are essential for bacterial DNA replication, transcription, and repair. The presence of the 4-oxo-3-carboxyl quinolone pharmacophore in our compound of interest makes these bacterial enzymes a highly plausible target class.

Primary Hypothesized Targets:

  • Escherichia coli DNA gyrase

  • Staphylococcus aureus Topoisomerase IV

Candidate Target Class 3: Protein Kinases in Oncogenic Signaling

Rationale: The quinoline and quinolone scaffolds are present in numerous kinase inhibitors. Notably, derivatives of 4-hydroxy-2-quinolone-3-carboxamides have been investigated as inhibitors of phosphatidylinositol 3-kinase (PI3Kα), a critical node in a signaling pathway frequently dysregulated in cancer[2]. The PI3K/Akt/mTOR pathway governs cell growth, proliferation, and survival, making it a prime target for anticancer drug development.

Primary Hypothesized Target:

  • Phosphatidylinositol 3-kinase alpha (PI3Kα)

Candidate Target Class 4: Enzymes in Inflammatory Pathways

Rationale: Certain quinoline derivatives have demonstrated anti-inflammatory properties, attributed to the inhibition of pro-inflammatory cytokines and enzymes such as lipoxygenases (LOX)[1][2]. LOX enzymes are involved in the biosynthesis of leukotrienes and other inflammatory mediators. Targeting these enzymes could provide a therapeutic benefit in a range of inflammatory disorders.

Primary Hypothesized Target:

  • 5-Lipoxygenase (5-LOX)

Part 2: A Step-by-Step Guide to Target Validation

This section provides a detailed, phased experimental workflow to systematically test the hypotheses generated in Part 1.

Phase 1: Initial Target Class Screening

The initial step is to perform a broad in vitro screening to ascertain which, if any, of the hypothesized target classes are affected by this compound.

Experimental Protocol: Broad Spectrum Enzymatic Screening

  • Objective: To rapidly assess the inhibitory potential of the test compound against representative enzymes from each candidate class.

  • Materials:

    • This compound (solubilized in DMSO)

    • Recombinant human MDH2, human PI3Kα, human 5-LOX, and E. coli DNA gyrase

    • Appropriate substrates and cofactors for each enzyme (e.g., oxaloacetate/NADH for MDH2; ATP/PIP2 for PI3Kα; arachidonic acid for 5-LOX; supercoiled plasmid DNA/ATP for DNA gyrase)

    • Assay-specific buffers

    • Positive control inhibitors for each enzyme (e.g., GSK-2837808A for MDH2, Alpelisib for PI3Kα, Zileuton for 5-LOX, Ciprofloxacin for DNA gyrase)

    • Microplates (96- or 384-well)

    • Plate reader (spectrophotometer, fluorometer, or luminometer as required by the assay format)

  • Methodology:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • For each enzyme assay, prepare a serial dilution of the test compound in the appropriate assay buffer. A typical screening concentration would be a single high dose (e.g., 10 µM).

    • In separate wells of a microplate, add the enzyme, the test compound (or vehicle control/positive control), and allow to incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

    • Initiate the enzymatic reaction by adding the substrate(s).

    • Monitor the reaction progress using a suitable detection method (e.g., change in absorbance for MDH2, ATP depletion for PI3Kα, product formation for 5-LOX, gel electrophoresis for DNA gyrase).

    • Calculate the percent inhibition relative to the vehicle control.

Data Presentation: Hypothetical Screening Results

Target EnzymeCompound ConcentrationPercent Inhibition (%)Positive Control Inhibition (%)
MDH210 µM85.295.7
DNA Gyrase10 µM12.598.2
PI3Kα10 µM78.992.1
5-LOX10 µM5.689.4

Workflow Diagram: Target Identification Funnel

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Cellular Mechanism of Action Hypothesized Targets Hypothesized Targets Enzymatic Assays (Single Dose) Enzymatic Assays (Single Dose) Hypothesized Targets->Enzymatic Assays (Single Dose) Identify 'Hits' (>50% Inhibition) Identify 'Hits' (>50% Inhibition) Enzymatic Assays (Single Dose)->Identify 'Hits' (>50% Inhibition) Dose-Response Assays (IC50) Dose-Response Assays (IC50) Identify 'Hits' (>50% Inhibition)->Dose-Response Assays (IC50) Biophysical Binding Assays (SPR/ITC) Biophysical Binding Assays (SPR/ITC) Dose-Response Assays (IC50)->Biophysical Binding Assays (SPR/ITC) Confirmed Target Confirmed Target Biophysical Binding Assays (SPR/ITC)->Confirmed Target Cell-Based Pathway Analysis Cell-Based Pathway Analysis Confirmed Target->Cell-Based Pathway Analysis Phenotypic Assays (e.g., Apoptosis) Phenotypic Assays (e.g., Apoptosis) Cell-Based Pathway Analysis->Phenotypic Assays (e.g., Apoptosis) Validated Target Validated Target Phenotypic Assays (e.g., Apoptosis)->Validated Target G RTK Receptor Tyrosine Kinase PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3  (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Compound 4-Hydroxy-8-methoxyquinoline- 3-carboxylic acid Compound->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Data Interpretation and Future Directions

A successful outcome of this workflow would be the identification of a specific molecular target for this compound, characterized by a potent IC50 value, a confirmed direct binding interaction with a low KD, and a corresponding functional effect in a relevant cellular assay.

For example, if the compound potently inhibits MDH2, binds with high affinity, and reduces cellular oxygen consumption, MDH2 would be considered a validated target. The next steps would involve:

  • Selectivity Profiling: Testing the compound against other dehydrogenases and a broader panel of off-targets to determine its selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the compound to improve potency and selectivity.

  • In Vivo Efficacy Studies: Evaluating the compound in animal models of diseases where the validated target is known to play a key role (e.g., cancer models for an MDH2 inhibitor).

This systematic approach ensures that research and development efforts are focused on compounds with a well-defined mechanism of action, increasing the probability of successful preclinical and clinical development.

References

  • Hodnett, E. M., et al. (1982). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Journal of Medicinal Chemistry, 25(1), 57-63. [Link]
  • Galdieri, L., et al. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 27(19), 6529. [Link]
  • Lu, Y., et al. (2012). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Medicinal Chemistry Letters, 3(11), 940-944. [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid Interactions with the c-MET Kinase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed framework for investigating the molecular interactions of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid with the c-MET kinase using a suite of in silico modeling techniques. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular biology.

Introduction: The Rationale for Targeting c-MET with a Quinoline Scaffold

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] Derivatives of quinoline have shown significant promise as inhibitors of various protein kinases, including the hepatocyte growth factor receptor, c-MET.[3][4] The c-MET kinase is a well-validated target in oncology; its dysregulation is implicated in a variety of human cancers, driving tumor growth, invasion, and metastasis.[4] Consequently, the development of small molecule inhibitors of c-MET is an area of intense research.[1][3]

This compound is a quinoline derivative with structural features that suggest potential interactions with the ATP-binding site of protein kinases. This guide will use this molecule as a case study to delineate a complete in silico workflow, from target selection and preparation to detailed interaction analysis through molecular docking, molecular dynamics simulations, and pharmacophore modeling.

I. Target Selection and Preparation: Laying the Foundation for Meaningful Simulation

The successful application of in silico techniques is critically dependent on the quality of the input data, particularly the three-dimensional structure of the biological target.

Identifying a Suitable Crystal Structure

Our primary target is the kinase domain of human c-MET. A search of the Protein Data Bank (PDB) reveals several crystal structures of c-MET in complex with various inhibitors. For this guide, we will utilize the PDB entry 5YA5 , which provides a high-resolution (1.89 Å) crystal structure of the c-MET kinase domain bound to a novel inhibitor. This structure offers a well-defined active site, providing a robust template for our modeling studies.

Protocol for Protein Preparation

The raw PDB structure requires careful preparation to ensure it is suitable for computational modeling. This process typically involves:

  • Removal of Non-essential Molecules: The co-crystallized ligand, water molecules, and any other non-protein atoms are removed from the PDB file. Water molecules that are structurally important (e.g., mediating protein-ligand interactions) may be retained, but for initial docking studies, their removal is standard practice.

  • Addition of Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. These must be added, and their positions optimized, as they are crucial for proper hydrogen bonding and electrostatic calculations.

  • Assignment of Protonation States: The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH (typically 7.4) must be determined.

  • Energy Minimization: A brief energy minimization of the protein structure is performed to relieve any steric clashes or unfavorable geometries introduced during the preparation steps.

A variety of software packages, such as Schrödinger's Protein Preparation Wizard, MOE (Molecular Operating Environment), or the open-source tool PDB2PQR, can be used for this purpose.

II. Ligand Preparation: Characterizing the Small Molecule

Accurate representation of the ligand, this compound, is equally critical for reliable simulation results.

Protocol for Ligand Preparation
  • 2D to 3D Conversion: The 2D structure of the ligand is converted into a 3D conformation.

  • Tautomeric and Ionization States: The most probable tautomeric and ionization states of the ligand at physiological pH are determined. For this compound, the carboxylic acid will likely be deprotonated, and the hydroxyl group may exist in equilibrium with its keto tautomer.

  • Energy Minimization: The 3D structure of the ligand is energy minimized to obtain a low-energy conformation.

Software such as ChemDraw, MarvinSketch, or open-source tools like RDKit can be used for these initial steps, followed by energy minimization using a suitable force field (e.g., MMFF94).

III. Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[5] This allows for the identification of plausible binding modes and the initial assessment of binding affinity.

The Causality Behind the Choice of Docking Algorithm

A variety of docking algorithms exist, each with its own strengths and weaknesses. For this study, a genetic algorithm-based approach, as implemented in programs like AutoDock Vina, is a robust choice. Genetic algorithms are effective at exploring a wide conformational space, which is essential for identifying the most favorable binding pose of a flexible ligand within a complex active site.

Step-by-Step Molecular Docking Protocol
  • Grid Generation: A grid box is defined around the active site of the c-MET kinase. This box delineates the search space for the docking algorithm. The size and center of the grid should be chosen to encompass the entire binding pocket, which can be identified from the position of the co-crystallized ligand in the original PDB structure.

  • Docking Execution: The prepared ligand is docked into the prepared protein using the defined grid. The docking program will generate a series of possible binding poses, each with an associated docking score.

  • Pose Analysis and Selection: The resulting docking poses are analyzed based on their docking scores and visual inspection of the interactions with the active site residues. The pose that exhibits chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) with key residues in the c-MET active site is selected for further analysis.

Docking Software Algorithm Type Scoring Function Typical Application
AutoDock Vina Lamarckian Genetic AlgorithmEmpirical Free EnergyAcademic and industrial virtual screening
Glide (Schrödinger) Hierarchical SearchEmpirical (GlideScore)High-throughput virtual screening, lead optimization
GOLD Genetic AlgorithmEmpirical (GoldScore, ChemScore)Flexible ligand and protein docking

IV. Molecular Dynamics Simulations: Capturing the Dynamics of Interaction

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the binding pose and a more detailed characterization of the interactions over time.[6]

The Rationale for MD Simulations

MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their movements over time. This allows us to:

  • Assess the stability of the docked pose: An unstable pose will likely see the ligand dissociate from the active site during the simulation.

  • Characterize key interactions: The persistence of specific hydrogen bonds, hydrophobic contacts, and water-mediated interactions can be quantified.

  • Evaluate conformational changes: Both the ligand and the protein can undergo conformational changes upon binding, which can be captured by MD simulations.

Step-by-Step Molecular Dynamics Simulation Protocol
  • System Setup: The docked protein-ligand complex is placed in a periodic box of solvent (typically water). Ions are added to neutralize the system and to mimic a physiological salt concentration.

  • Energy Minimization: The entire system (protein, ligand, solvent, ions) is energy minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted to the desired level (e.g., 1 atm). This is done in a stepwise manner with restraints on the protein and ligand, which are gradually released.

  • Production Run: Once the system is equilibrated, the production simulation is run for a desired length of time (typically tens to hundreds of nanoseconds).

  • Trajectory Analysis: The resulting trajectory is analyzed to calculate various properties, such as:

    • Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To quantify the formation and breakage of hydrogen bonds between the ligand and the protein.

    • Interaction Energy Calculations: To estimate the contribution of different residues to the binding of the ligand.

MD Simulation Software Force Field Families Key Features
GROMACS GROMOS, AMBER, CHARMMHigh performance, extensive community support
AMBER AMBERWell-validated for proteins and nucleic acids
NAMD CHARMM, AMBERHighly scalable for large systems

V. Pharmacophore Modeling: Abstracting Key Chemical Features

The insights gained from molecular docking and MD simulations can be used to create a pharmacophore model. A pharmacophore is an abstract representation of the key molecular features that are necessary for biological activity.[1][7]

The Utility of Pharmacophore Models

Pharmacophore models can be used for:

  • Virtual Screening: To rapidly screen large compound libraries for molecules that match the pharmacophore and are therefore likely to be active.

  • Lead Optimization: To guide the modification of a lead compound to improve its interactions with the target.

  • Scaffold Hopping: To identify new chemical scaffolds that can present the key pharmacophoric features.

Protocol for Pharmacophore Model Development
  • Feature Identification: Based on the stable interactions observed in the MD simulations of the this compound-c-MET complex, key chemical features are identified. These may include:

    • Hydrogen Bond Acceptors

    • Hydrogen Bond Donors

    • Hydrophobic Centers

    • Aromatic Rings

    • Positive/Negative Ionizable Centers

  • Model Generation: A 3D arrangement of these features, with defined distances and angles, is created to form the pharmacophore model.

  • Model Validation: The pharmacophore model is validated by its ability to distinguish known active compounds from inactive ones.

VI. Visualizing the Workflow and Key Interactions

Clear visualizations are essential for understanding and communicating the results of in silico modeling studies.

In_Silico_Workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis & Modeling Phase Target_Selection Target Selection (c-MET, PDB: 5YA5) Protein_Prep Protein Preparation (H-addition, Protonation) Target_Selection->Protein_Prep Ligand_Prep Ligand Preparation (3D structure, Tautomers) Target_Selection->Ligand_Prep Molecular_Docking Molecular Docking (Predict Binding Pose) Protein_Prep->Molecular_Docking Ligand_Prep->Molecular_Docking MD_Simulations Molecular Dynamics (Assess Stability & Interactions) Molecular_Docking->MD_Simulations Interaction_Analysis Interaction Analysis (RMSD, H-bonds) MD_Simulations->Interaction_Analysis Pharmacophore_Modeling Pharmacophore Modeling (Feature Identification) Interaction_Analysis->Pharmacophore_Modeling Virtual_Screening Virtual Screening (Identify New Hits) Pharmacophore_Modeling->Virtual_Screening

Caption: The overall in silico workflow for modeling ligand-protein interactions.

Binding_Interactions cluster_protein c-MET Active Site Ligand 4-Hydroxy-8-methoxy quinoline-3-carboxylic acid Met1211 Met1211 Ligand->Met1211 H-bond (hinge) Tyr1230 Tyr1230 Ligand->Tyr1230 Pi-pi stacking Asp1222 Asp1222 Ligand->Asp1222 Salt bridge Val1092 Val1092 Ligand->Val1092 Hydrophobic

Caption: Key hypothetical interactions between the ligand and c-MET active site residues.

VII. Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of this compound's interactions with the c-MET kinase. By following these detailed protocols, researchers can gain valuable insights into the potential binding mode, stability, and key interactions of this and other small molecules with their biological targets.

The results of these computational studies can provide a strong foundation for further experimental validation, such as in vitro binding assays and cell-based functional assays. Ultimately, this integrated approach of computational and experimental methods is crucial for the successful discovery and development of novel therapeutic agents.

References

  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. (n.d.).
  • Pharmacophore modeling in drug design. (2025). PubMed. [Link]
  • (PDF) Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. (2021).
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. (2025). ScienceDirect. [Link]
  • c-Met inhibitor. (n.d.). Wikipedia. [Link]
  • 5YA5: CRYSTAL STRUCTURE OF c-MET IN COMPLEX WITH NOVEL INHIBITOR. (2018). RCSB PDB. [Link]
  • Molecular Simulation of Protein-Ligand Complexes. (n.d.). Nottingham ePrints. [Link]
  • GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi. [Link]
  • Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. (2023). SpringerLink. [Link]
  • Small Molecule Docking. (n.d.). KBbox: Methods. [Link]
  • Small molecule docking. (n.d.). Bonvin Lab. [Link]
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]
  • How to Dock Your Own Drug. (2020). Chemistry LibreTexts. [Link]
  • This compound. (n.d.). PubChem. [Link]

Sources

A Technical Guide to the Preliminary Cytotoxicity Screening of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, including potent anticancer properties.[1][2] These compounds can exert their cytotoxic effects through various mechanisms, such as the inhibition of tyrosine kinases, DNA intercalation, and disruption of topoisomerase function.[1] This guide focuses on a specific, novel compound, 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid, outlining a comprehensive strategy for its initial in vitro cytotoxicity screening. While direct cytotoxic data for this particular molecule is not yet present in public literature, its structural similarity to other biologically active quinolones warrants a thorough investigation of its potential as an anticancer agent.[3][4]

This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It provides not just a series of protocols, but a validated, logical framework for assessing the cytotoxic potential of this novel chemical entity, grounded in established scientific principles. We will explore the rationale behind experimental choices, from cell line selection to the specific assays employed, ensuring a robust and reproducible preliminary assessment.

I. Experimental Design: A Multi-Faceted Approach to Cytotoxicity Assessment

A preliminary cytotoxicity screen should be designed to answer several fundamental questions: Does the compound kill cancer cells? What is its potency? Is there any selectivity for cancer cells over non-cancerous cells? To address these, a multi-assay, multi-cell line approach is essential.

Rationale for Cell Line Selection

The choice of cell lines is critical for obtaining meaningful data. For a novel quinoline derivative, it is advisable to use a panel of cancer cell lines from diverse origins to identify potential tissue-specific activity. Furthermore, including a non-cancerous cell line is crucial for assessing selectivity.

Based on the literature for similar quinoline derivatives, the following cell lines are recommended for the initial screening[2][3]:

Cell LineCancer TypeRationale
A549 Lung CarcinomaA commonly used and well-characterized lung cancer cell line.[3][5]
MCF-7 Breast CarcinomaRepresents a hormone-dependent breast cancer type.[2][3]
HCT116 Colon CarcinomaA standard model for colorectal cancer research.[3]
184A1 Non-cancerous Breast EpithelialTo assess the selectivity of the compound for cancerous versus non-cancerous cells.[2]
Assay Selection: Interrogating Different Hallmarks of Cell Death

No single assay can provide a complete picture of cytotoxicity. Therefore, a combination of assays that measure different cellular parameters is recommended.[6][7] This approach provides a more comprehensive understanding of the compound's effects on the cells.

AssayPrincipleEndpoint Measured
MTT Assay Measures the metabolic activity of viable cells.[8]Cell Viability
LDH Release Assay Quantifies the release of lactate dehydrogenase (LDH) from damaged cells.[9]Membrane Integrity
Annexin V/PI Staining Differentiates between viable, apoptotic, and necrotic cells.Apoptosis/Necrosis

The overall workflow for the preliminary cytotoxicity screening is depicted in the following diagram:

G cluster_prep Preparation cluster_exp Experimentation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis compound 4-Hydroxy-8-methoxyquinoline- 3-carboxylic acid Stock Solution treatment Treatment with Serial Dilutions compound->treatment cell_culture Cancer & Normal Cell Line Culture seeding Cell Seeding in 96-well Plates cell_culture->seeding seeding->treatment incubation Incubation (24, 48, 72h) treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh apoptosis Annexin V/PI incubation->apoptosis readout Absorbance/Fluorescence Measurement mtt->readout ldh->readout apoptosis->readout viability Calculate % Cell Viability readout->viability ic50 Determine IC50 Value viability->ic50 G cluster_pathways Potential Cellular Targets cluster_effects Downstream Effects compound 4-Hydroxy-8-methoxyquinoline- 3-carboxylic acid dna DNA Topoisomerase compound->dna mitochondria Mitochondria compound->mitochondria kinases Tyrosine Kinases compound->kinases cycle_arrest Cell Cycle Arrest dna->cycle_arrest ros ROS Generation mitochondria->ros kinases->cycle_arrest caspase Caspase Activation ros->caspase apoptosis Apoptosis caspase->apoptosis cycle_arrest->apoptosis

Figure 2: Potential signaling pathways affected by quinoline derivatives.

The data obtained from the Annexin V/PI assay will be particularly informative in this regard. A significant increase in the apoptotic cell population would suggest that this compound induces programmed cell death, a desirable characteristic for an anticancer agent.

IV. Data Presentation and Interpretation

The quantitative data from the cytotoxicity assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.

IC50 Values

The IC50 values for this compound across the different cell lines and time points should be presented in a table.

Cell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
A549 Experimental DataExperimental DataExperimental Data
MCF-7 Experimental DataExperimental DataExperimental Data
HCT116 Experimental DataExperimental DataExperimental Data
184A1 Experimental DataExperimental DataExperimental Data

A lower IC50 value indicates greater potency. A significantly higher IC50 value in the 184A1 cell line compared to the cancer cell lines would suggest a favorable selectivity profile.

Apoptosis and Necrosis Data

The percentage of apoptotic and necrotic cells at a given concentration of the compound (e.g., the IC50 concentration at 48h) should be tabulated.

Cell Line% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells% Necrotic Cells
A549 Experimental DataExperimental DataExperimental DataExperimental Data
MCF-7 Experimental DataExperimental DataExperimental DataExperimental Data
HCT116 Experimental DataExperimental DataExperimental DataExperimental Data

Conclusion

This technical guide provides a robust framework for the preliminary in vitro cytotoxicity screening of this compound. By employing a panel of diverse cancer cell lines and a multi-faceted assay approach, researchers can obtain a comprehensive initial assessment of this novel compound's anticancer potential. The detailed protocols and data interpretation guidelines are designed to ensure scientific rigor and reproducibility. The findings from this preliminary screen will be instrumental in guiding future studies, including more in-depth mechanistic investigations and preclinical development.

References

  • Alcaide, A. et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), 115511.
  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen.
  • Banu, H. et al. (2016). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Journal of Chemical and Pharmaceutical Research, 8(8), 849-856.
  • Kaur, M. et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 16(10), 1264-1288.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Özkan, A. et al. (2023). Cytotoxic, Genotoxic, Apoptotic, and Reactive Oxygen Generating Properties of Bioactive Quinoline Derivatives as Novel Anti Breast Cancer Agents. Molecules, 28(13), 5122.
  • Sylvester, P. W. (2011). Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability. In Methods in molecular biology (Clifton, N.J.) (Vol. 716, pp. 157–168). Humana Press.
  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.
  • Bouone, Y. O. et al. (2024). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 14(10), 6898-6911.
  • Candeias, M. M. et al. (2012). Synthesis of 4-hydroxyquinolines as potential cytotoxic agents. Molecules, 17(10), 12236-12248.

Sources

An In-depth Technical Guide to 4-Hydroxy-8-methoxyquinoline-3-carboxylic Acid (CAS 280027-18-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-8-methoxyquinoline-3-carboxylic acid, identified by the CAS number 280027-18-1, is a heterocyclic compound belonging to the quinoline class of molecules. Quinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds and their versatile pharmacological properties.[1][2] This guide provides a comprehensive overview of the known and inferred properties of this compound, its synthesis, potential biological activities, and safety considerations, designed to be a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its fundamental properties can be reliably established.

PropertyValueSource
CAS Number 280027-18-1
Molecular Formula C₁₁H₉NO₄
Molecular Weight 219.19 g/mol
Appearance Solid (inferred)
SMILES COc1cccc2c(O)c(cnc12)C(O)=O
InChI 1S/C11H9NO4/c1-16-8-4-2-3-6-9(8)12-5-7(10(6)13)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15)

Note: Some physical properties such as melting point and solubility have not been specifically reported for this compound and would require experimental determination.

Synthesis

The synthesis of this compound can be approached via a two-step process, commencing with the synthesis of its ethyl ester precursor, followed by hydrolysis.

Step 1: Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (CAS 27568-04-3)

A documented method for the synthesis of the ethyl ester involves a thermal cyclization reaction.[3][4]

Reaction Scheme:

G reactant Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate product Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate reactant->product Dowtherm, 250 °C

Synthesis of the Ethyl Ester Precursor

Experimental Protocol:

  • Reaction Setup: Suspend Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate (47.6 g, 162 mmol) in Dowtherm A (100 mL) in a suitable reaction vessel equipped with a condenser and a thermometer.[3][4]

  • Heating: Heat the reaction mixture to 250 °C. The high temperature is crucial for the cyclization to occur.[3][4]

  • Reaction Time: Maintain the reaction at 250 °C overnight.[3][4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with pentane (750 mL) to precipitate the product.[3][4]

    • Collect the resulting solid by filtration.

    • Wash the solid with hexane to remove residual Dowtherm and other impurities.[3][4]

  • Product: The resulting product is Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate, with a reported yield of 64%.[3][4] Mass spectrometry analysis (APCI) has shown an m/z of 248.0 ([M + H]⁺).[3][4]

Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. While a specific protocol for this exact compound is not detailed, a general and reliable method for the hydrolysis of quinolone carboxylic esters involves the use of an acid catalyst in a mixture of acetic acid and water.[5]

Reaction Scheme:

G reactant Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate product This compound reactant->product Acetic acid, Sulfuric acid, Water, Heat G cluster_0 Protein Kinase CK2 Inhibition This compound This compound CK2 Active Site CK2 Active Site This compound->CK2 Active Site Binds to Substrate Protein Substrate Protein CK2 Active Site->Substrate Protein Phosphorylates ATP ATP ATP->CK2 Active Site Blocked by inhibitor Phosphorylated Substrate Phosphorylated Substrate Substrate Protein->Phosphorylated Substrate Inhibition of Cell Proliferation Inhibition of Cell Proliferation Phosphorylated Substrate->Inhibition of Cell Proliferation Leads to (when inhibited)

Sources

An In-Depth Technical Guide to the Pharmacology of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unraveling the Therapeutic Potential of a Kynurenic Acid Analog

The intricate network of neurotransmission and the devastating consequences of its dysregulation in neurodegenerative diseases have propelled the scientific community to explore novel therapeutic avenues. Within this landscape, the kynurenine pathway of tryptophan metabolism has emerged as a critical area of investigation, yielding metabolites with profound effects on neuronal function. One such metabolite, kynurenic acid (KYNA), has garnered significant attention for its neuroprotective properties, primarily through its antagonism of excitatory amino acid receptors. However, its therapeutic utility is hampered by poor penetration of the blood-brain barrier. This has led to the rational design and synthesis of KYNA analogs with improved pharmacokinetic profiles and multifaceted pharmacological activities.

This technical guide provides a comprehensive examination of the pharmacology of a promising KYNA analog, 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid. We will delve into its synthesis, multifaceted mechanism of action, and the experimental methodologies employed to elucidate its therapeutic potential, particularly in the context of Alzheimer's disease. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's scientific foundation and its promise in the quest for effective neuroprotective agents.

The Rationale for Kynurenic Acid Analogs: Overcoming Biological Barriers

Kynurenic acid (KYNA) is an endogenous antagonist of all three ionotropic glutamate receptors (NMDA, AMPA, and kainate), and also interacts with the α7 nicotinic acetylcholine receptor.[1][2] Its ability to dampen excessive glutamatergic signaling, a hallmark of excitotoxicity implicated in numerous neurodegenerative disorders, makes it an attractive therapeutic candidate.[1][3] However, the clinical translation of KYNA is significantly hindered by its limited ability to cross the blood-brain barrier (BBB).[1] This fundamental challenge has spurred the development of analogs, such as this compound, designed to retain the neuroprotective pharmacophore of KYNA while exhibiting enhanced central nervous system bioavailability.[4]

Synthesis of this compound and its Precursors

The synthesis of this compound and its derivatives is a critical step in enabling its pharmacological investigation. A common synthetic route involves the Gould-Jacobs reaction. The synthesis of the ethyl ester precursor, a key intermediate, has been described.[5]

Synthesis of Ethyl 4-Hydroxy-8-methoxyquinoline-3-carboxylate

A key step in the synthesis of the target compound is the preparation of its ethyl ester. This can be achieved through a thermal cyclization of a diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate intermediate.[5]

Experimental Protocol:

  • Reaction Setup: Suspend Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate in a high-boiling point solvent such as Dowtherm.

  • Thermal Cyclization: Heat the reaction mixture to 250°C and maintain this temperature overnight.

  • Workup: Cool the reaction mixture to room temperature and dilute with a non-polar solvent like pentane to precipitate the product.

  • Purification: Collect the solid product by filtration and wash with a solvent such as hexane to afford the desired ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.[5]

Hydrolysis to this compound

The final step to obtain the target carboxylic acid is the hydrolysis of the corresponding ester. This is typically achieved under basic or acidic conditions, followed by neutralization to precipitate the carboxylic acid.

Multifaceted Pharmacological Profile

This compound, as a kynurenic acid analog, has been investigated for a range of pharmacological activities relevant to the complex pathology of neurodegenerative diseases like Alzheimer's.[6][7] These activities include NMDA receptor antagonism, acetylcholinesterase inhibition, antioxidant properties, and modulation of amyloid-β aggregation.

NMDA Receptor Antagonism: Mitigating Excitotoxicity

Overactivation of the N-methyl-D-aspartate (NMDA) receptor is a central mechanism of excitotoxic neuronal death.[3] Kynurenic acid and its analogs act as antagonists at the glycine co-agonist site of the NMDA receptor, thereby reducing excessive calcium influx and subsequent neuronal damage.[1][8] The investigation of this compound's affinity for the NMDA receptor is a cornerstone of its pharmacological characterization.

Experimental Protocol: NMDA Receptor Binding Assay

A radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.

  • Membrane Preparation: Prepare synaptic membranes from a relevant brain region (e.g., rat cortex or hippocampus).

  • Incubation: Incubate the membranes with a radiolabeled ligand that binds to the glycine site of the NMDA receptor (e.g., [³H]glycine or a specific radiolabeled antagonist) in the presence of varying concentrations of the test compound (this compound).

  • Separation: After incubation, separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This value is then used to determine the binding affinity (Ki).

Acetylcholinesterase (AChE) Inhibition: Enhancing Cholinergic Neurotransmission

A decline in cholinergic neurotransmission is a well-established feature of Alzheimer's disease.[9] Inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine, is a key therapeutic strategy.[10]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The Ellman's method is a widely used colorimetric assay to measure AChE activity and inhibition.[10]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer (e.g., phosphate buffer, pH 8.0), the substrate acetylthiocholine (ATCh), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[10]

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the AChE enzyme to wells containing varying concentrations of the test compound. Include control wells with the enzyme and no inhibitor.

  • Reaction Initiation: Initiate the reaction by adding the reaction mixture to all wells.

  • Spectrophotometric Measurement: Measure the absorbance at 412 nm at multiple time points. The rate of increase in absorbance is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Modulation of Amyloid-β Fibrillation: Targeting a Pathological Hallmark

The aggregation of amyloid-β (Aβ) peptides into senile plaques is a primary pathological hallmark of Alzheimer's disease.[11] Compounds that can inhibit or disrupt Aβ fibril formation are of significant therapeutic interest.

Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay

The Thioflavin T (ThT) assay is a common method for monitoring Aβ fibrillization in real-time.[4]

  • Aβ Preparation: Prepare a solution of monomeric Aβ peptide (e.g., Aβ42) in an appropriate buffer.

  • Incubation: Incubate the Aβ solution in the presence and absence of the test compound at 37°C with agitation.

  • ThT Fluorescence Measurement: At various time points, add an aliquot of the incubation mixture to a solution of ThT. Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm). ThT exhibits enhanced fluorescence upon binding to β-sheet-rich structures like amyloid fibrils.

  • Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. The effect of the test compound on the lag time, rate of aggregation, and final fibril amount can be determined.

Blood-Brain Barrier Permeability: A Critical Determinant of Efficacy

As previously mentioned, a key limitation of KYNA is its poor BBB penetration. Therefore, assessing the ability of its analogs to cross this barrier is crucial.

Experimental Protocol: In Vitro MDR1-MDCKII Permeability Assay

The Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (MDR1-MDCKII), which expresses the P-glycoprotein (P-gp) efflux pump, is a widely used in vitro model of the BBB.[1][12]

  • Cell Culture: Culture MDR1-MDCKII cells on semi-permeable filter supports in a transwell plate system to form a confluent monolayer.

  • Transport Study: Add the test compound to either the apical (A) or basolateral (B) chamber of the transwell.

  • Sample Collection: At specified time intervals, collect samples from the opposite chamber.

  • Quantification: Analyze the concentration of the test compound in the collected samples using a sensitive analytical method such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The efflux ratio (Papp B-to-A / Papp A-to-B) is then determined. An efflux ratio greater than 2 suggests that the compound is a substrate for P-gp and may be actively transported out of the brain.

Quantitative Pharmacological Data

While a comprehensive dataset for this compound is still emerging in the public domain, the foundational study by Deora et al. (2017) on a series of KYNA analogs provides valuable insights into the potential potency of such compounds.[6] For instance, some analogs in this study demonstrated micromolar to sub-micromolar inhibitory activity against AChE and significant effects on Aβ fibrillation.[6] Specific IC50 and permeability values for this compound would be determined through the execution of the aforementioned experimental protocols.

Signaling Pathways and Experimental Workflows

To visually represent the intricate processes involved in the pharmacological investigation of this compound, the following diagrams illustrate key signaling pathways and experimental workflows.

NMDA_Receptor_Antagonism_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Ca_Channel Ca²⁺ Channel NMDA_Receptor->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Excitotoxicity Excitotoxicity Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds (Co-agonist) Compound 4-Hydroxy-8-methoxy- quinoline-3-carboxylic acid Compound->NMDA_Receptor Antagonizes Glycine Site Ca_Influx->Excitotoxicity Leads to

Caption: NMDA Receptor Antagonism by this compound.

AChE_Inhibition_Workflow Start Start: Prepare Reagents Prepare_Plate Prepare 96-well Plate (Controls & Test Compound Dilutions) Start->Prepare_Plate Add_AChE Add AChE Enzyme Prepare_Plate->Add_AChE Incubate Incubate with Inhibitor Add_AChE->Incubate Add_Substrate_Mix Add ATCh/DTNB Reaction Mix Incubate->Add_Substrate_Mix Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Reading) Add_Substrate_Mix->Measure_Absorbance Data_Analysis Calculate % Inhibition & IC50 Measure_Absorbance->Data_Analysis End End: Determine Inhibitory Potency Data_Analysis->End

Caption: Experimental Workflow for Acetylcholinesterase Inhibition Assay.

Conclusion and Future Directions

This compound represents a promising scaffold in the development of multifunctional neuroprotective agents. Its structural relationship to kynurenic acid provides a strong rationale for its investigation as an NMDA receptor antagonist. Furthermore, the potential for this compound to exhibit a broader pharmacological profile, including acetylcholinesterase inhibition and modulation of amyloid-β aggregation, positions it as a compelling candidate for further preclinical development for neurodegenerative diseases such as Alzheimer's.

Future research should focus on obtaining comprehensive in vivo pharmacokinetic and pharmacodynamic data to establish a clear relationship between plasma and brain concentrations and the observed pharmacological effects. Efficacy studies in relevant animal models of neurodegeneration are the logical next step to validate the therapeutic potential of this intriguing kynurenic acid analog. The insights gained from such studies will be invaluable in guiding the potential clinical translation of this compound and related compounds.

References

  • Facile Methodology for Monitoring Amyloid-β Fibrilliz
  • Kynurenic acid analogues with improved affinity and selectivity for the glycine site on the N-methyl-D-aspartate receptor
  • In-vitro MDR1-MDCKII permeability assay. (2025). Protocols.io. [Link]
  • The kynurenine pathway in neurodegenerative diseases: mechanistic and therapeutic consider
  • Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword? (2019). PMC, PubMed Central. [Link]
  • Multifunctional Analogs of Kynurenic Acid for the Treatment of Alzheimer's Disease: Synthesis, Pharmacology, and Molecular Modeling Studies. (2017). PubMed. [Link]
  • Multifunctional Analogs of Kynurenic Acid for the Treatment of Alzheimer's Disease: Synthesis, Pharmacology, and Molecular Modeling Studies | Request PDF. (2025).
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2021). MDPI. [Link]
  • This compound (C11H9NO4). (n.d.). PubChem. [Link]
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). PMC. [Link]
  • OSAR studies on 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration using molecular connectivity and van der Waals volume. (1983). PubMed. [Link]
  • Kynurenic acid and its analogues. (2025). JMPAS. [Link]
  • NMDA Receptor Activation and Inhibition by Kynurenic Acid and... (n.d.).
  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (2022). PubMed Central. [Link]
  • Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease. (2022). PubMed Central. [Link]
  • Kynurenic acid and its analogue can alter the opioid receptor G-protein signaling after acute treatment via NMDA receptor in rat cortex and stri
  • Screening for Novel Inhibitors of Amyloid Beta Aggregation and Toxicity as Potential Drugs for Alzheimer's Disease. (2023). MDPI. [Link]
  • Natural Molecules and Neuroprotection: Kynurenic Acid, Pantethine and α-Lipoic Acid. (2020). MDPI. [Link]
  • Technical Manual Acetylcholinesterase (AchE) Activity Assay Kit. (n.d.).
  • 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. (1995). PubMed. [Link]
  • Kynurenic acid antagonises responses to NMDA via an action at the strychnine-insensitive glycine receptor. (1988). PubMed. [Link]

Sources

A Technical Guide to the Synthesis and Evaluation of 4-Hydroxyquinolines as Potential Cytotoxic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of pharmacologically active compounds.[1] Among its many derivatives, the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form) has emerged as a particularly versatile core for the development of novel therapeutic agents.[2][3][4][5] These compounds exhibit a broad spectrum of biological activities, including antibacterial, antimalarial, and neuroprotective effects.[2][6] Notably, the 4-hydroxyquinoline framework is a recurring motif in numerous potent anticancer agents, acting through diverse mechanisms such as DNA damage, kinase inhibition, and cell cycle arrest.[7][8][9]

This technical guide provides a comprehensive overview for researchers in the field of drug discovery, detailing the principal synthetic routes to the 4-hydroxyquinoline core, elucidating their mechanisms of cytotoxic action, exploring critical structure-activity relationships (SAR), and presenting a robust workflow for their biological evaluation. The insights and protocols herein are designed to empower scientific professionals to rationally design, synthesize, and validate the next generation of 4-hydroxyquinoline-based cytotoxic agents.

Chapter 1: Core Synthetic Strategies for the 4-Hydroxyquinoline Scaffold

The construction of the 4-hydroxyquinoline ring system can be achieved through several classic and modern synthetic methodologies. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule. Understanding the causality behind these synthetic choices is paramount for efficient and successful synthesis.

The Conrad-Limpach-Knorr Synthesis

The Conrad-Limpach synthesis is a robust and widely utilized method for preparing 4-hydroxyquinolines.[10][11] The reaction proceeds via the thermal condensation of an aromatic amine (e.g., aniline) with a β-ketoester, such as ethyl acetoacetate.[12]

Mechanistic Insight: The reaction involves two key stages. First, the aniline and β-ketoester undergo a condensation reaction at a moderate temperature to form an enamine intermediate (a Schiff base). The second stage is a high-temperature, intramolecular cyclization (annulation) of the enamine, followed by the elimination of ethanol to yield the 4-hydroxyquinoline product.[11] The requirement for high temperatures (often >250 °C) in the cyclization step is a critical experimental consideration, as it is necessary to overcome the energy barrier of disrupting the aromaticity of the aniline ring during ring closure.[13] This has led to the use of very high-boiling point, inert solvents like mineral oil or Dowtherm A to ensure uniform heating and maximize yields.[11][13]

G cluster_0 Step 1: Condensation (Moderate Temp) cluster_1 Step 2: Cyclization (High Temp, >250°C) A Aniline + β-Ketoester B Enamine Intermediate (Schiff Base) A->B -H₂O C Thermal Annulation B->C Inert High-Boiling Solvent D 4-Hydroxyquinoline C->D -EtOH

Figure 1: High-level workflow of the Conrad-Limpach Synthesis.

Field-Proven Protocol: Synthesis of Ethyl 2-(4-hydroxyquinolin-2-yl)acetate [2][14]

  • Enamine Formation: Dissolve aniline (1.0 eq) and diethyl-1,3-acetonedicarboxylate (1.0 eq) in ethanol. Heat the mixture to reflux for 6 hours.

  • Solvent Removal: After the reaction is complete, remove the ethanol by vacuum distillation.

  • Cyclization: Dissolve the residual enamine in a high-boiling solvent such as 1,2-dichlorobenzene. Heat the solution to a high temperature (as specified in the literature, often near the solvent's boiling point) for a short period (e.g., 15-30 minutes) to induce ring closure.

  • Isolation and Purification: Allow the reaction mixture to cool. The product will often precipitate from the solution. Collect the solid by filtration, wash with a suitable solvent (e.g., cold ethanol or ether), and dry. Further purification can be achieved by recrystallization if necessary.

  • Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

The Camps Cyclization

The Camps cyclization provides an alternative and powerful route to both 4-hydroxyquinolines and their 2-hydroxyquinoline isomers.[4] The reaction involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base, typically aqueous sodium hydroxide.[4][15]

Mechanistic Insight: The reaction proceeds via an intramolecular aldol-type condensation.[16][17] The base abstracts an acidic proton, generating an enolate. The direction of cyclization—and thus the final product—is determined by which carbonyl group the enolate attacks. Attack at the acetyl carbonyl leads to the 4-hydroxyquinoline, while attack at the amide carbonyl yields the 2-hydroxyquinoline isomer.[4] The regioselectivity can be influenced by the structure of the starting material and the specific reaction conditions employed.[4][16]

Figure 2: Reaction pathways in the Camps Cyclization.

General Protocol: Camps Cyclization [15][16]

  • Reaction Setup: Dissolve the starting o-acylaminoacetophenone in a suitable solvent (e.g., ethanol).

  • Base Addition: Add an aqueous solution of sodium hydroxide to the mixture.

  • Heating: Heat the reaction mixture under reflux for the time specified by the parent procedure (typically several hours).

  • Workup: After cooling, neutralize the reaction mixture with an acid (e.g., HCl). The product often precipitates upon neutralization.

  • Isolation: Collect the solid product by filtration, wash thoroughly with water, and dry.

  • Purification & Characterization: Purify the product by recrystallization and confirm its identity and purity via spectroscopic methods.

Chapter 2: Elucidating the Cytotoxic Mechanisms of Action

4-Hydroxyquinoline derivatives exert their cytotoxic effects through a variety of mechanisms, making them attractive candidates for targeting complex diseases like cancer. Their ability to engage multiple cellular targets can help overcome drug resistance.[1]

  • DNA Intercalation and Topoisomerase Inhibition: A well-established mechanism for quinoline-based compounds is their ability to intercalate between DNA base pairs, disrupting the DNA structure and interfering with replication and transcription processes.[7][8] This action often leads to the inhibition of topoisomerase enzymes, which are critical for managing DNA topology, ultimately triggering apoptosis.[1][7]

  • Kinase Inhibition: Many signaling pathways that drive cancer cell proliferation and survival are regulated by protein kinases. Specific 4-hydroxyquinoline derivatives have been designed as potent inhibitors of key oncogenic kinases, such as Src and Pim-1.[7] By blocking the activity of these enzymes, the compounds can halt cell growth and induce programmed cell death.[7]

  • Tubulin Polymerization Disruption: The mitotic spindle, composed of microtubules, is essential for cell division. Some quinoline derivatives act as antimitotic agents by inhibiting the polymerization of tubulin, the building block of microtubules.[9][18] This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[18]

G cluster_dna Nuclear Targets cluster_signal Cytoplasmic Targets HQ 4-Hydroxyquinoline Derivative DNA DNA Intercalation HQ->DNA Kinase Kinase Inhibition (e.g., Src, Pim-1) HQ->Kinase Tubulin Tubulin Polymerization Inhibition HQ->Tubulin Topo Topoisomerase Inhibition DNA->Topo Replication Replication Block Topo->Replication Apoptosis Apoptosis Replication->Apoptosis Signaling Signal Transduction Block Kinase->Signaling CellCycle G2/M Arrest Tubulin->CellCycle Signaling->Apoptosis CellCycle->Apoptosis

Figure 3: Major cytotoxic mechanisms of 4-hydroxyquinolines.

Chapter 3: Structure-Activity Relationship (SAR) Insights

Optimizing the cytotoxic potency and selectivity of 4-hydroxyquinoline derivatives relies heavily on understanding their structure-activity relationships (SAR). SAR studies correlate specific structural modifications with changes in biological activity, guiding the rational design of more effective agents.

Position/RegionStructural ModificationImpact on Cytotoxic ActivityRationale / Reference
C2 Position Introduction of an aryl or substituted aryl groupOften increases cytotoxicity.Provides additional binding interactions with biological targets. The specific substituent (e.g., methyl) can further enhance potency.[19]
C3 Position Carboxyl ester or carboxylic acid groupOften critical for activity; removal or conversion to an amide can abolish it.The carboxyl group may be essential for hydrogen bonding or acting as a key pharmacophore for target engagement.[6]
C7 Position Substitution with a methoxy groupCan be more potent than isomers with substitution at other positions (e.g., C5).The position of electron-donating or withdrawing groups on the benzene ring significantly modulates the electronic properties and binding affinity of the molecule.[6]
C8 Position Hydroxyl group (forming 8-hydroxyquinoline)Can confer potent and selective activity.The 8-hydroxyquinoline moiety is a well-known chelating agent and can interact with metalloenzymes or alter cellular metal ion homeostasis.[19][20]

These SAR insights are not merely academic; they form the basis of hypothesis-driven drug design. For example, if a lead compound shows moderate activity, SAR data might suggest that introducing a methyl-substituted aryl group at the C2 position could enhance potency, a hypothesis that can then be tested synthetically.[19]

Chapter 4: A Validated Workflow for Biological Evaluation

The systematic evaluation of newly synthesized compounds is critical to identify promising cytotoxic agents. A standardized workflow ensures that data is reliable, reproducible, and comparable across different compound series.

In Vitro Cytotoxicity Screening: The MTT Assay

The MTT assay is a sensitive, quantitative, and reliable colorimetric assay for measuring cell viability and is widely used for screening the cytotoxic potential of novel compounds.[21][22]

Principle: The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes, located primarily in the mitochondria of viable cells, to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[21][23] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[21] The insoluble crystals are then solubilized, and the absorbance of the colored solution is measured spectrophotometrically. A decrease in signal compared to untreated controls indicates a reduction in cell viability.[21]

Detailed Step-by-Step Protocol for MTT Assay [21][23]

  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7, A549) during their exponential growth phase.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue).

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells for "medium only" blanks.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the test 4-hydroxyquinoline derivative in a suitable solvent (e.g., DMSO).

    • Prepare a series of serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Carefully aspirate the old medium from the cell plate and add 100 µL of medium containing the various compound concentrations to the appropriate wells.

    • Include "vehicle control" wells (cells treated with the highest concentration of the solvent, e.g., 0.5% DMSO) and "untreated control" wells (cells in fresh medium only).

    • Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS. Filter sterilize the solution.

    • After the treatment period, add 10-20 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).[23]

    • Incubate the plate for 2-4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well.[23]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

G cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation cluster_data Data Analysis Syn Synthesize 4-HQ Derivative Pur Purify & Characterize Syn->Pur Seed Seed Cancer Cells (96-well plate) Pur->Seed Treat Treat with Compound (Dose-Response) Seed->Treat MTT Add MTT Reagent & Incubate Treat->MTT Sol Solubilize Formazan MTT->Sol Read Read Absorbance (570 nm) Sol->Read Calc Calculate % Viability Read->Calc Plot Plot Dose-Response Curve Calc->Plot IC50 Determine IC₅₀ Value Plot->IC50

Figure 4: Comprehensive workflow from synthesis to IC₅₀ determination.

Chapter 5: Data Synthesis of Reported Cytotoxic 4-Hydroxyquinolines

The literature contains numerous examples of 4-hydroxyquinoline derivatives with potent cytotoxic activity against a range of human cancer cell lines. A synthesis of this data provides a valuable reference for researchers.

Compound Series / DerivativeCancer Cell Line(s)Reported IC₅₀ (µM)Reference
Benzylidene derivatives of 2-(4-hydroxyquinolin-2-yl)acetateColo 205 (Dox-sensitive colon)5.8 - 18.2[2][14]
Benzylidene derivatives of 2-(4-hydroxyquinolin-2-yl)acetateColo 320 (Dox-resistant colon)4.9 - 19.5[2][14]
5,7-dibromo-8-hydroxyquinoline (MC-5-2)MCF-7 (Breast)~10-20[20]
5,7-dibromo-8-hydroxyquinoline (MC-5-2)MDA-MB-231 (Breast)~10-20[20]
1,4-Naphthoquinone-8-hydroxyquinoline hybrid (Cpd 5)A549 (Lung)1.34[19]
1,4-Naphthoquinone-8-hydroxyquinoline hybrid (Cpd 6, with C2'-Me)A549 (Lung)0.82[19]
Alkannin (Naphthoquinone derivative)SK-BR-3 (Breast)0.26[24]
Juglone (Naphthoquinone derivative)MDA-MB-468 (Breast)5.63[24]

Note: The data presented are illustrative and represent a selection from the cited literature. IC₅₀ values can vary based on experimental conditions, such as cell line, seeding density, and incubation time.

Conclusion

The 4-hydroxyquinoline scaffold continues to be a highly productive platform for the discovery of novel cytotoxic agents. Its synthetic accessibility through established methods like the Conrad-Limpach and Camps reactions allows for extensive structural diversification. The multi-faceted mechanisms of action associated with these compounds, from DNA intercalation to specific enzyme inhibition, provide multiple avenues for therapeutic intervention and for overcoming resistance. By integrating rational, SAR-guided design with robust biological evaluation workflows, researchers are well-positioned to unlock the full potential of this remarkable heterocyclic system. The protocols and insights provided in this guide serve as a foundational resource for advancing the development of 4-hydroxyquinoline derivatives from laboratory synthesis to promising preclinical candidates in the fight against cancer.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (URL: )
  • Comprehensive review on current developments of quinoline-based anticancer agents. (URL: )
  • an overview of quinoline derivatives as anti-cancer agents - ResearchG
  • Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay - Benchchem. (URL: )
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. (URL: [Link])
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. (URL: [Link])
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (URL: [Link])
  • Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])
  • Cytotoxicity MTT Assay Protocols and Methods | Springer N
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (URL: [Link])
  • (PDF) 4-Hydroxy-2(1H)-quinolone.
  • Conrad-Limpach Reaction. (URL: [Link])
  • Camps Quinoline Synthesis. (URL: [Link])
  • Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org. (URL: [Link])
  • Niementowski quinoline synthesis - Wikipedia. (URL: [Link])
  • Camps quinoline synthesis - Wikipedia. (URL: [Link])
  • The Synthesis of 4-Hydroxyquinolines.1 I. Through Ethoxymethylenemalonic Ester | Journal of the American Chemical Society. (URL: [Link])
  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH. (URL: [Link])
  • Conrad–Limpach synthesis - Wikipedia. (URL: [Link])
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • The Chemistry of 4-Hydroxyquinolines.
  • 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium.
  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH. (URL: [Link])
  • Cytotoxic effects of synthesized quinoline derivatives on the viability...
  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity - MDPI. (URL: [Link])
  • Structure-activity relationship of anticancer drug candid
  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry - YouTube. (URL: [Link])
  • (PDF)

Sources

4-quinolone derivatives with pharmacological activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Quinolone Derivatives: Synthesis, Pharmacological Activities, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Scaffold of 4-Quinolone

The 4-quinolone core is a privileged heterocyclic scaffold that has proven to be a cornerstone in medicinal chemistry.[1][2][3][4] Initially recognized for its potent antibacterial properties, the versatility of the 4-quinolone framework has led to the discovery of derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects.[1][2][3][4] This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and mechanisms of action of these multifaceted compounds, along with detailed protocols for their biological evaluation.

The fundamental 4-quinolone structure, a bicyclic aromatic system, offers numerous positions for chemical modification. These modifications can dramatically alter the compound's physicochemical properties, influencing its absorption, distribution, metabolism, excretion, and, most importantly, its interaction with biological targets.[2] Understanding the intricate relationship between a derivative's structure and its biological activity is paramount for the rational design of novel therapeutic agents.

Part 1: The Chemical Foundation - Synthesis of the 4-Quinolone Core

The construction of the 4-quinolone scaffold is a critical first step in the development of new derivatives. Several synthetic strategies have been developed, ranging from classical methods to modern transition-metal-catalyzed reactions.[1][2][5]

Classical Synthesis: The Gould-Jacobs Reaction

A foundational method for synthesizing 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4-quinolones, is the Gould-Jacobs reaction.[6][7][8][9] This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[6][7][9]

Experimental Protocol: Gould-Jacobs Synthesis of a 4-Quinolone Derivative

This protocol describes a general procedure for the synthesis of a 4-quinolone derivative using the Gould-Jacobs reaction, which can be adapted for various substituted anilines.

Step 1: Condensation

  • In a round-bottom flask, combine one equivalent of the desired aniline with 1.1 equivalents of diethyl ethoxymethylenemalonate (EMME).

  • Heat the mixture at 100-120°C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the aniline.

  • Upon completion, allow the mixture to cool to room temperature. The intermediate, a diethyl anilinomethylenemalonate, may crystallize upon cooling or can be isolated by removing excess EMME under reduced pressure.

Step 2: Thermal Cyclization

  • Add the intermediate from Step 1 to a high-boiling point solvent, such as diphenyl ether, in a flask equipped with a reflux condenser.

  • Heat the mixture to a high temperature (typically 240-260°C) to induce intramolecular cyclization.[7] This step is crucial and energy-intensive.

  • Maintain the temperature for 30-60 minutes. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature, which should cause the 4-quinolone product to precipitate.

  • Collect the solid product by filtration and wash with a non-polar solvent like hexane or cyclohexane to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Step 3: (Optional) Hydrolysis and Decarboxylation

  • To obtain the unsubstituted 4-quinolone at the 3-position, the ester group of the cyclized product can be hydrolyzed.

  • Suspend the ethyl 4-oxo-quinoline-3-carboxylate in a 10% aqueous sodium hydroxide solution and heat at reflux until the solid dissolves.

  • Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the 4-oxo-quinoline-3-carboxylic acid by filtration.

  • Heat the carboxylic acid above its melting point to induce decarboxylation, yielding the final 4-quinolone product.

Workflow Diagram: Gould-Jacobs Reaction

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation Aniline Aniline Condensation Heat (100-120°C) Aniline->Condensation EMME Diethyl Ethoxymethylenemalonate EMME->Condensation Intermediate Anilinomethylenemalonate Intermediate Condensation->Intermediate Cyclization High Temperature (>250°C) Intermediate->Cyclization Product_Ester Ethyl 4-Oxo-quinoline- 3-carboxylate Cyclization->Product_Ester Hydrolysis 1. NaOH, Heat 2. Acidify Product_Ester->Hydrolysis Product_Acid 4-Oxo-quinoline- 3-carboxylic Acid Hydrolysis->Product_Acid Decarboxylation Heat Final_Product 4-Quinolone Decarboxylation->Final_Product Product_Acid->Decarboxylation

Caption: Workflow of the Gould-Jacobs synthesis of 4-quinolones.

Modern Synthetic Approaches

While the Gould-Jacobs reaction is robust, it often requires harsh conditions. Modern organic synthesis has introduced milder and more efficient methods, including:

  • Transition-metal-catalyzed reactions: Palladium- and copper-catalyzed reactions have been developed for the synthesis of 4-quinolones from anilines and alkynes or other starting materials.[5][10]

  • Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields for the cyclization step of the Gould-Jacobs reaction.[11][12]

Part 2: Pharmacological Activities and Structure-Activity Relationships (SAR)

The true power of the 4-quinolone scaffold lies in its tunability. Strategic modifications at various positions on the quinolone ring have led to compounds with distinct and potent pharmacological activities.

Antibacterial Activity

The most well-known application of 4-quinolones is in antibacterial therapy, with the fluoroquinolone subclass being particularly prominent.[][14][15]

Mechanism of Action: Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[][14][16][17][18][19][20][21]

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[14][19][20] Inhibition of DNA gyrase is the primary mechanism of action against Gram-negative bacteria.[][17]

  • Topoisomerase IV: This enzyme is responsible for decatenating (unlinking) newly replicated circular chromosomes, allowing for their segregation into daughter cells.[19][20][22] Inhibition of topoisomerase IV is the main mechanism against Gram-positive bacteria.[][17]

The binding of fluoroquinolones to the enzyme-DNA complex stabilizes the cleaved DNA strands, leading to lethal double-strand breaks.[18]

Signaling Pathway Diagram: Fluoroquinolone Mechanism of Action

Fluoroquinolone_MoA cluster_gram_neg Gram-Negative Bacteria cluster_gram_pos Gram-Positive Bacteria FQ_neg Fluoroquinolone Gyrase DNA Gyrase-DNA Complex FQ_neg->Gyrase Inhibits Replication_neg DNA Replication & Transcription Gyrase->Replication_neg Blocks CellDeath_neg Cell Death Replication_neg->CellDeath_neg Leads to FQ_pos Fluoroquinolone TopoIV Topoisomerase IV-DNA Complex FQ_pos->TopoIV Inhibits Segregation Chromosome Segregation TopoIV->Segregation Blocks CellDeath_pos Cell Death Segregation->CellDeath_pos Leads to

Caption: Mechanism of fluoroquinolone action in bacteria.

Structure-Activity Relationship (SAR) for Antibacterial Activity:

  • N-1 Position: A cyclopropyl group is often optimal for overall potency.[23]

  • C-3 Position: The carboxylic acid and the C-4 keto group are essential for binding to the DNA gyrase-DNA complex.[23][24]

  • C-6 Position: A fluorine atom significantly enhances antibacterial activity and gyrase inhibition.[][23]

  • C-7 Position: A piperazine or pyrrolidine ring enhances potency against both Gram-positive and Gram-negative bacteria and improves pharmacokinetic properties.[23]

  • C-8 Position: A halogen (F or Cl) can improve oral absorption and activity against anaerobic bacteria.[23]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25][26] The broth microdilution method is a standard technique for determining MIC values.[26][27]

Materials:

  • Test 4-quinolone derivative

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[26]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hours) bacterial culture on an agar plate, select 3-5 colonies.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[26]

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[26][28]

  • Drug Dilution:

    • Prepare a stock solution of the 4-quinolone derivative in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compound in CAMHB directly in the 96-well plate. Typically, 50 µL of CAMHB is added to wells 2-12. 100 µL of the highest drug concentration is added to well 1, and then 50 µL is serially transferred from well 1 to 11, with mixing at each step. 50 µL from well 11 is discarded.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except for the sterility control), resulting in a final volume of 100 µL per well.

    • Include a positive control (broth + inoculum, no drug) and a negative/sterility control (broth only).

  • Incubation:

    • Incubate the plate at 35-37°C for 16-24 hours.[28]

  • Reading Results:

    • The MIC is determined as the lowest concentration of the 4-quinolone derivative that shows no visible turbidity (bacterial growth).[26][28]

Data Presentation:

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Derivative A0.51
Derivative B24
Ciprofloxacin0.250.125
Anticancer Activity

Certain 4-quinolone derivatives have demonstrated significant potential as anticancer agents. Their mechanisms often involve the inhibition of key signaling pathways that are dysregulated in cancer cells.

Mechanism of Action: A prominent target for anticancer 4-quinolones is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[29][30][31] EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-Akt pathways.[32][33] These pathways promote cell proliferation, survival, and metastasis.[29][31] Overexpression or mutation of EGFR is common in many cancers.[29][30] 4-Quinolone derivatives can act as tyrosine kinase inhibitors (TKIs), competing with ATP for the binding site in the EGFR kinase domain, thereby blocking its activation and downstream signaling.

Signaling Pathway Diagram: EGFR Inhibition by 4-Quinolone Derivatives

EGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Quinolone 4-Quinolone Derivative Quinolone->Dimerization Inhibits RAS_RAF_MAPK RAS-RAF-MAPK Pathway Dimerization->RAS_RAF_MAPK PI3K_Akt PI3K-Akt Pathway Dimerization->PI3K_Akt Proliferation Cell Proliferation, Survival, Metastasis RAS_RAF_MAPK->Proliferation PI3K_Akt->Proliferation

Caption: Inhibition of EGFR signaling by 4-quinolone derivatives.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

Cytotoxicity assays are essential for screening potential anticancer agents.[34][35][36][37][38] The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Test 4-quinolone derivative

  • Cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the 4-quinolone derivative in a complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a no-treatment control.

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

4-quinolone derivatives have also been investigated for their anti-inflammatory properties.

Mechanism of Action: A key pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[39][40][41][42][43] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α, IL-1), lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB.[42][43] This phosphorylation targets IκB for ubiquitination and proteasomal degradation, releasing NF-κB to translocate to the nucleus.[42] In the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[39][41] Some 4-quinolone derivatives can inhibit this pathway, potentially by interfering with the IKK complex or other upstream signaling molecules, thereby reducing the production of inflammatory mediators.

Signaling Pathway Diagram: NF-κB Inhibition

NFkB_Inhibition cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNF-α, IL-1, etc. IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB IκB Degradation Quinolone 4-Quinolone Derivative Quinolone->IKK Inhibits Transcription Transcription of Pro-inflammatory Genes NFkB_nuc->Transcription Promotes

Caption: Inhibition of the NF-κB inflammatory pathway.

Conclusion: The Future of 4-Quinolone Derivatives

The 4-quinolone scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. Its synthetic accessibility and the profound impact of structural modifications on biological activity ensure its relevance in modern drug development. While challenges such as drug resistance (in the case of antibacterials) and off-target effects remain, a deeper understanding of the mechanisms of action and structure-activity relationships, as outlined in this guide, will empower researchers to design the next generation of 4-quinolone derivatives with enhanced efficacy and safety profiles. The integration of classical synthetic wisdom with modern pharmacological screening and mechanistic studies will undoubtedly unlock further therapeutic potential from this remarkable chemical entity.

References

  • Dine, I., Mulugeta, E., Melaku, Y., & Belete, M. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8657-8682. [Link]
  • Hooper, D. C. (2001). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. [Link]
  • Slideshare. (2016). Antibacterial Action Mechanism of Fluoroquinolones.pptx. [Link]
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • Dine, I., Mulugeta, E., Melaku, Y., & Belete, M. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8657-8682. [Link]
  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
  • Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 9(10), 129. [Link]
  • Sharma, P. C., Jain, T., & Jain, S. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research, 2(1), 1-8. [Link]
  • Oeckinghaus, A., & Ghosh, S. (2009). The nuclear factor-kappaB (NF-kappaB) family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034. [Link]
  • Ali, A., & Amini, M. H. (2019). Cytotoxic assays for screening anticancer agents. Journal of Paramedical Sciences, 10(1). [Link]
  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392. [Link]
  • Sigismund, S., Avanzato, D., & Lanzetti, L. (2018). Targeting the EGFR signaling pathway in cancer therapy. Cancers, 10(11), 457. [Link]
  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
  • Scaltriti, M., & Baselga, J. (2006). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research, 12(18), 5268-5272. [Link]
  • O'Dea, E., & Hoffmann, A. (2009). The regulatory logic of the NF-κB signaling system. Cold Spring Harbor Perspectives in Biology, 1(1), a000216. [Link]
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
  • Kumar, A., & Chawla, P. A. (2020). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 25(14), 3292. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones.
  • Jorissen, R. N., Walker, F., Pouliot, N., Garrett, T. P., Ward, C. W., & Burgess, A. W. (2003). Epidermal growth factor receptor: mechanisms of activation and signalling. Experimental Cell Research, 284(1), 31-53. [Link]
  • Lo, H. W. (2010). EGFR signaling pathway in breast cancers: from traditional signal transduction to direct nuclear translocalization.
  • Wikipedia. (n.d.). 4-Quinolone.
  • Zhang, H., et al. (2018). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 23(10), 2459. [Link]
  • A.S.S. Group. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
  • Navarrete-Vázquez, G., et al. (2011). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 16(7), 5539-5549. [Link]
  • Wikipedia. (n.d.). Topoisomerase IV.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Khan, I., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409. [Link]
  • Southeast Asian Fisheries Development Center, Aquaculture Department. (2001). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]
  • Khan, I., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409. [Link]
  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. [Link]
  • Serafin, K., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 123. [Link]
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. [Link]
  • ResearchGate. (n.d.). The structure of DNA gyrase and topoisomerase IV and human....
  • Chu, D. T., et al. (1990). Structure-activity relationship of quinolone antibacterial agents: the effects of C-2 substitution. Drugs Under Experimental and Clinical Research, 16(5), 215-224. [Link]
  • Dine, I., Mulugeta, E., Melaku, Y., & Belete, M. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Semantic Scholar. [Link]
  • Liu, X. F., et al. (2018). 4-Quinolone derivatives and their activities against Gram positive pathogens. European Journal of Medicinal Chemistry, 144, 483-492. [Link]
  • Khan, I., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]
  • YouTube. (2025).
  • Dine, I., Mulugeta, E., Melaku, Y., & Belete, M. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review.
  • Kalous, O., et al. (2004). The DIMSCAN cytotoxicity assay, unlike the MTT assay, identifies syngergistic combinations of anticancer agents. Cancer Research, 64(7 Supplement), 1017. [Link]
  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706. [Link]
  • Chu, D. T., et al. (1990). Structure-activity relationships in quinolone antibacterials: design, synthesis and biological activities of novel isothiazoloquinolones. Journal of Medicinal Chemistry, 33(5), 1378-1384. [Link]
  • ResearchGate. (n.d.). Structural–activity relationship (SAR) of 4-quinolone derivatives.
  • Gosset, P. (n.d.). Bacterial DNA gyrase and DNA topoisomerase IV. [Link]
  • Drlica, K., & Malik, M. (2003). DNA gyrase and topoisomerase IV: biochemical activities, physiological roles during chromosome replication, and drug sensitivities. Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression, 1626(1-3), 1-18. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Investigation of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Tumor Hypoxia through Prolyl Hydroxylase Inhibition

Solid tumors frequently develop regions of low oxygen, a condition known as hypoxia. This hypoxic microenvironment is a major driver of tumor progression, metastasis, and resistance to therapy.[1] A master regulator of the cellular response to hypoxia is the transcription factor Hypoxia-Inducible Factor-1 (HIF-1).[2][3] HIF-1 is a heterodimer composed of a constitutively expressed HIF-1β subunit and an oxygen-sensitive HIF-1α subunit.

Under normal oxygen conditions (normoxia), HIF-1α is continuously targeted for degradation. This process is initiated by a class of enzymes called prolyl hydroxylase domain proteins (PHDs), which hydroxylate specific proline residues on HIF-1α.[1][4] This hydroxylation event allows the von Hippel-Lindau (VHL) tumor suppressor protein to bind to HIF-1α, leading to its ubiquitination and subsequent destruction by the proteasome.[5] In hypoxic conditions, the oxygen-dependent activity of PHDs is diminished, leading to the stabilization of HIF-1α. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation upregulates a vast array of genes involved in angiogenesis (e.g., Vascular Endothelial Growth Factor - VEGF), glucose metabolism, and cell survival, enabling the tumor to adapt and thrive in the low-oxygen environment.[2][3]

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting anticancer properties.[6][7] 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid, a member of this class, possesses structural features suggestive of a role as a prolyl hydroxylase inhibitor. Specifically, many PHD inhibitors are competitive with the 2-oxoglutarate (2-OG) co-substrate of PHDs and often contain a carboxylic acid moiety that can interact with the enzyme's active site.[8][9] By inhibiting PHDs, this compound is hypothesized to stabilize HIF-1α, even under normoxic conditions, thereby modulating the hypoxic response in cancer cells. These application notes provide a comprehensive guide for researchers to investigate the potential of this compound as a modulator of the HIF-1 pathway in cancer research.

Proposed Mechanism of Action: PHD Inhibition and HIF-1α Stabilization

The central hypothesis for the anticancer activity of this compound is its function as a prolyl hydroxylase inhibitor. By competitively binding to the 2-oxoglutarate binding site of PHDs, the compound is thought to prevent the hydroxylation of HIF-1α. This inhibition leads to the stabilization and accumulation of HIF-1α, which then activates the transcription of its target genes. The consequences of HIF-1α stabilization in cancer are complex and context-dependent, potentially leading to both pro- and anti-tumorigenic effects.[1][10] Therefore, it is crucial to experimentally validate the proposed mechanism and elucidate the downstream functional consequences in specific cancer models.

HIF-1a_Pathway_and_Inhibition cluster_normoxia Normoxia (High Oxygen) cluster_inhibition PHD Inhibition HIF-1a_normoxia HIF-1α PHDs Prolyl Hydroxylases (PHDs) + O2, 2-OG, Fe(II) HIF-1a_normoxia->PHDs Hydroxylation OH-HIF-1a Hydroxylated HIF-1α PHDs->OH-HIF-1a VHL VHL OH-HIF-1a->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1a_inhibited HIF-1α PHDs_inhibited Prolyl Hydroxylases (PHDs) HIF-1a_inhibited->PHDs_inhibited HIF-1a_stabilized Stabilized HIF-1α Inhibitor 4-Hydroxy-8-methoxy- quinoline-3-carboxylic acid Inhibitor->PHDs_inhibited Inhibition HIF-1_dimer HIF-1 Dimer HIF-1a_stabilized->HIF-1_dimer HIF-1b HIF-1β HIF-1b->HIF-1_dimer Nucleus Nucleus HIF-1_dimer->Nucleus Translocation HRE Hypoxia Response Element (HRE) Nucleus->HRE Binding Gene_Transcription Target Gene Transcription (e.g., VEGF) HRE->Gene_Transcription

Caption: Proposed mechanism of action for this compound.

Experimental Workflows and Protocols

To validate the hypothesis that this compound acts as a PHD inhibitor and to characterize its effects on cancer cells, a series of in vitro assays are recommended. The following protocols provide a detailed, step-by-step guide for these experiments.

Experimental_Workflow Start Start: Cancer Cell Culture (e.g., HeLa, HCT116) Treatment Treat cells with 4-Hydroxy-8-methoxyquinoline- 3-carboxylic acid Start->Treatment Western_Blot Protocol 1: Western Blot for HIF-1α Stabilization Treatment->Western_Blot Reporter_Assay Protocol 2: HIF-1 Transcriptional Activity Assay Treatment->Reporter_Assay ELISA Protocol 3: VEGF Secretion ELISA Treatment->ELISA Cell_Viability Protocol 4: Cell Viability Assay (MTT/XTT) Treatment->Cell_Viability Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Reporter_Assay->Data_Analysis ELISA->Data_Analysis Cell_Viability->Data_Analysis

Caption: A streamlined workflow for investigating the compound's effects.

Protocol 1: Western Blot for HIF-1α Stabilization

Objective: To determine if this compound treatment leads to an accumulation of HIF-1α protein in cancer cells under normoxic conditions.

Materials:

  • Cancer cell line (e.g., HeLa, HCT116, or a cell line relevant to the researcher's focus)

  • Complete cell culture medium

  • This compound

  • Positive control (e.g., CoCl₂, Desferrioxamine (DFO), or a known PHD inhibitor like Dimethyloxalylglycine (DMOG))

  • Vehicle control (e.g., DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against HIF-1α

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for a specified time (e.g., 4, 8, or 24 hours).

    • Include a vehicle control and a positive control (e.g., 100 µM CoCl₂ for 4-8 hours).

  • Cell Lysis:

    • Perform all subsequent steps on ice to minimize protein degradation.[2]

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.[11]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3][12]

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Apply the ECL detection reagent and visualize the bands using a chemiluminescence imaging system.[11]

    • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the HIF-1α signal to the corresponding loading control signal.

  • Compare the normalized HIF-1α levels in treated cells to the vehicle control.

Protocol 2: HIF-1 Transcriptional Activity Assay (Luciferase Reporter Assay)

Objective: To determine if the stabilized HIF-1α is transcriptionally active by measuring the expression of a reporter gene under the control of a hypoxia-response element (HRE).

Materials:

  • Cancer cell line with high transfection efficiency (e.g., HEK293, HCT-116)

  • HRE-luciferase reporter plasmid

  • Control plasmid (e.g., a plasmid expressing Renilla luciferase for normalization)

  • Transfection reagent

  • This compound

  • Positive control (e.g., CoCl₂ or DFO)

  • Vehicle control (e.g., DMSO)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Transfection:

    • Plate cells in a 24- or 96-well plate and grow to 60-80% confluency.

    • Co-transfect the cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent, following the manufacturer's protocol.

  • Cell Treatment:

    • Approximately 24 hours post-transfection, replace the medium with fresh medium containing varying concentrations of this compound, a vehicle control, or a positive control.

    • Incubate for an additional 16-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.[13][14][15]

    • Use a luminometer to read the luminescence.

Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

  • Calculate the fold induction of HRE-driven luciferase activity in treated cells relative to the vehicle-treated control.

Protocol 3: Quantification of Secreted VEGF (ELISA)

Objective: To measure the secretion of VEGF, a key downstream target of HIF-1α, from cancer cells treated with this compound.

Materials:

  • Cancer cell line

  • Complete cell culture medium (serum-free or low-serum medium is recommended for the treatment period to avoid interference from serum-derived VEGF)

  • This compound

  • Positive control (e.g., CoCl₂ or hypoxia)

  • Vehicle control (e.g., DMSO)

  • Human VEGF ELISA kit

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in a 12- or 24-well plate and allow them to adhere.

    • Replace the medium with serum-free or low-serum medium containing the test compound, vehicle, or positive control.

    • Incubate for 24-48 hours.

  • Sample Collection:

    • Collect the cell culture supernatant and centrifuge to remove any cells or debris.

    • Store the supernatant at -80°C until use or proceed directly with the ELISA.

  • VEGF ELISA:

    • Perform the ELISA according to the manufacturer's protocol.[16][17][18] This typically involves:

      • Adding standards and samples to a microplate pre-coated with an anti-VEGF antibody.

      • Incubating to allow VEGF to bind.

      • Washing the plate.

      • Adding a biotin-conjugated detection antibody.

      • Incubating and washing.

      • Adding streptavidin-HRP.

      • Incubating and washing.

      • Adding a substrate solution and incubating for color development.

      • Adding a stop solution.

      • Reading the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis:

  • Generate a standard curve using the provided VEGF standards.

  • Determine the concentration of VEGF in each sample by interpolating from the standard curve.

  • Compare the VEGF concentrations in the supernatants of treated cells to the vehicle control.

Protocol 4: Cell Viability Assay

Objective: To assess the cytotoxic or cytostatic effects of this compound on cancer cells.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • MTT, XTT, or similar cell viability reagent

  • Solubilization solution (if using MTT)

  • Microplate reader

Procedure:

  • Cell Plating and Treatment:

    • Plate cells in a 96-well plate at an appropriate density.

    • Allow the cells to adhere overnight.

    • Treat the cells with a range of concentrations of this compound.

    • Incubate for 24, 48, or 72 hours.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's protocol.

    • Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

    • If using MTT, add the solubilization solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

  • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Interpretation and Further Research

Assay Expected Outcome for a PHD Inhibitor Interpretation
Western Blot Dose- and time-dependent increase in HIF-1α protein levels under normoxia.Confirms stabilization of the HIF-1α protein.
Luciferase Reporter Assay Dose-dependent increase in HRE-driven luciferase activity.Demonstrates that the stabilized HIF-1α is transcriptionally active.
VEGF ELISA Increased secretion of VEGF into the cell culture medium.Confirms the upregulation of a key downstream target of HIF-1α.
Cell Viability Assay Reduction in cell viability (increase in cytotoxicity).Indicates the compound's potential as an anticancer agent.

A consistent positive result across these assays would provide strong evidence that this compound functions as a prolyl hydroxylase inhibitor, leading to HIF-1α stabilization and the activation of its downstream signaling pathway.

Further research could explore the compound's effects on other HIF-1α target genes, its impact on cancer cell metabolism, migration, and invasion, and its efficacy in in vivo tumor models. Investigating the selectivity of the compound for different PHD isoforms could also provide valuable insights into its mechanism of action and potential therapeutic window.

References

  • Semenza, G. L. (2014). HIF-1 and cancer: an overview.
  • Kaelin, W. G., Jr., & Ratcliffe, P. J. (2008).
  • MtoZ Biolabs. (n.d.). How to Effectively Detect HIF-1α Protein in Western Blot Analysis?
  • Eagle Biosciences. (n.d.). VEGF ELISA.
  • Arany, Z., Huang, L. E., Eck, R., & Livingston, D. M. (1996). An essential role for p300/CBP in the cellular response to hypoxia. Proceedings of the National Academy of Sciences, 93(23), 12969-12973.
  • Adis International. (2019). Vadadustat: a review in anemia of chronic kidney disease. Drugs, 79(11), 1237-1247.
  • Joharapurkar, A. A., Pandya, V. B., Patel, V. J., Desai, M. P., & Jain, M. R. (2018). Prolyl hydroxylase inhibitors: a breakthrough in the therapy of anemia of chronic kidney disease. Journal of medicinal chemistry, 61(16), 6964-6982.
  • Yeh, T. L., Leissing, T. M., Abboud, M. I., Thinnes, C. C., Atasoylu, O., Holt-Martyn, J. P., ... & Schofield, C. J. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical science, 8(11), 7651-7668.
  • Ivan, M., Kondo, K., Yang, H., Kim, W., Vali, J., Ohh, M., ... & Kaelin, W. G. (2001). HIFalpha targeted for VHL-mediated destruction by proline hydroxylation: implications for O2 sensing. Science, 292(5516), 464-468.
  • Maxwell, P. H., Wiesener, M. S., Chang, G. W., Clifford, S. C., Vaux, E. C., Cockman, M. E., ... & Ratcliffe, P. J. (1999). The tumour suppressor protein VHL targets hypoxia-inducible factors for oxygen-dependent proteolysis.
  • Safran, M., & Kaelin, W. G. (2003). HIF hydroxylation and the oxygen sensing pathway.
  • Li, G., Ko, C. N., Li, D., Yang, C., Wang, W., Yang, G. J., ... & Leung, C. H. (2021). A small molecule HIF-1α stabilizer that accelerates diabetic wound healing.
  • Schito, L., & Semenza, G. L. (2016). Hypoxia-inducible factors: master regulators of cancer progression. Trends in cancer, 2(12), 758-770.
  • Solomon, V. R., & Lee, H. (2009). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 16(13), 1615-1647.
  • ResearchGate. (n.d.). Summary of PHD activity assays.
  • Li, G., Ko, C. N., Li, D., Yang, C., Wang, W., Yang, G. J., ... & Leung, C. H. (2021). A small molecule HIF-1α stabilizer that accelerates diabetic wound healing.
  • Chen, Y., Li, Q., & Wang, H. (2023). Novel 4-aminoquinoline analogs targeting the HIF-1α signaling pathway. Future Medicinal Chemistry, 15(23), 2027-2040.
  • Kaithwas, G., Singh, L., & Dwivedi, S. (2014). Prolyl 4 hydroxylase: A critical target in the pathophysiology of diseases. Journal of clinical and diagnostic research: JCDR, 8(12), CE01.
  • Miyata, N., & Ohh, M. (2021). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. International journal of molecular sciences, 22(11), 5946.
  • Scott, J. D., O'Connell, J., O'Donovan, D., Cox, A., O'Connor, R., & Haider, S. (2020). Discovery of N-[Bis (4-methoxyphenyl) methyl]-4-hydroxy-2-(pyridazin-3-yl) pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of medicinal chemistry, 63(22), 13662-13684.

Sources

The Versatile Scaffold: 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Quinoline Scaffold

In the landscape of medicinal chemistry, the quinoline core stands as a "privileged scaffold," a recurring motif in a multitude of pharmacologically active agents.[1][2] Its rigid, bicyclic structure provides a unique three-dimensional framework for the precise orientation of functional groups, enabling targeted interactions with a diverse array of biological macromolecules. Within this esteemed class of heterocycles, 4-hydroxy-8-methoxyquinoline-3-carboxylic acid emerges as a particularly compelling intermediate for drug discovery. The strategic placement of its hydroxyl, methoxy, and carboxylic acid functionalities offers a versatile platform for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This technical guide, intended for researchers, scientists, and drug development professionals, deviates from a rigid template to provide an in-depth, experience-driven exploration of this compound as a key building block. We will delve into its synthesis, functionalization, and application in the generation of novel therapeutic candidates, with a particular focus on the development of anticancer agents. While direct clinical candidates originating from this specific intermediate are not yet prominently featured in the public domain, we will leverage a well-documented case study of closely related 4-oxoquinoline-3-carboxamides to illustrate the practical application and rationale behind experimental design.[1][3] This approach will provide a robust and transferable framework for researchers working with this and similar quinoline scaffolds.

Core Synthesis and Functionalization: From Ester to Versatile Intermediate

The journey from commercially available precursors to the versatile this compound intermediate involves a two-step process: the synthesis of its ethyl ester followed by hydrolysis.

Protocol 1: Synthesis of Ethyl 4-Hydroxy-8-methoxyquinoline-3-carboxylate

This protocol is adapted from established methods for quinoline synthesis. The cyclization of a diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate precursor is a key step.

Materials:

  • Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate

  • Dowtherm A

  • Pentane

  • Hexane

  • Round-bottom flask with reflux condenser

  • Heating mantle with sand bath

  • Filtration apparatus

Procedure:

  • Suspend diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate (e.g., 47.6 g, 162 mmol) in Dowtherm A (100 mL) in a round-bottom flask.[4]

  • Heat the mixture to 250 °C using a sand bath and maintain this temperature overnight under reflux.[4]

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the cooled mixture with pentane (750 mL) to precipitate the product.[4]

  • Collect the solid product by filtration and wash thoroughly with hexane to remove residual Dowtherm A.[4]

  • Dry the resulting solid to afford ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.

Expected Yield: Approximately 64%[4]

Characterization: The product can be characterized by mass spectrometry (e.g., APCI-MS) to confirm the expected molecular weight (m/z 248.0 for [M+H]+).[4]

Protocol 2: Hydrolysis to this compound

The conversion of the ethyl ester to the carboxylic acid is a critical step to enable further functionalization, such as amide bond formation. This is typically achieved through saponification.

Materials:

  • Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 1 N aqueous)

  • Hydrochloric acid (HCl) for acidification

  • Ethanol or a similar co-solvent

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

Procedure:

  • Dissolve the ethyl ester in a suitable solvent such as ethanol in a round-bottom flask.

  • Add an excess of aqueous NaOH or KOH solution.

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with HCl until the pH is acidic, leading to the precipitation of the carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry to yield this compound.

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in Anticancer Drug Discovery: A Representative Workflow

The 3-carboxylic acid moiety of our intermediate is a prime handle for derivatization, most commonly through amide bond formation. This allows for the introduction of a wide variety of substituents, enabling the exploration of chemical space and the optimization of biological activity. We will now explore a representative workflow for the synthesis and evaluation of a library of 4-hydroxy-8-methoxyquinoline-3-carboxamides as potential anticancer agents, drawing parallels from studies on related 4-oxoquinoline-3-carboxamides.[1][3]

Rationale for Targeting Cancer

The 4-oxoquinoline scaffold is a known pharmacophore in several anticancer agents. Its mechanism of action can be multifaceted, including the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair, and the modulation of key signaling pathways often dysregulated in cancer.[3] The planar nature of the quinoline ring system also allows for intercalation into DNA.[3] By synthesizing a library of carboxamide derivatives, we aim to identify compounds with potent and selective cytotoxicity against cancer cell lines.

Experimental Workflow for Anticancer Agent Development

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Intermediate 4-Hydroxy-8-methoxy- quinoline-3-carboxylic acid Amide_Coupling Amide Coupling (e.g., HATU, HOBt) Intermediate->Amide_Coupling Various Amines Library Library of Carboxamide Derivatives Amide_Coupling->Library Purification Purification (Chromatography, Recrystallization) Library->Purification Characterization Structural Characterization (NMR, MS, HPLC) Purification->Characterization Cytotoxicity In vitro Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) Characterization->Cytotoxicity Selectivity Selectivity Testing (Normal vs. Cancer Cells) Cytotoxicity->Selectivity SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR Hit_Compound Lead Compound(s) SAR->Hit_Compound Target_ID Target Identification (e.g., Kinase Profiling, Topoisomerase Assay) Hit_Compound->Target_ID Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for p-Akt, p-ERK) Target_ID->Pathway_Analysis

Caption: A representative workflow for the development of anticancer agents from the title intermediate.

Protocol 3: Amide Coupling for Library Synthesis

Amide bond formation is a cornerstone of medicinal chemistry.[5] The use of modern coupling reagents allows for efficient and high-yield synthesis under mild conditions.

Materials:

  • This compound

  • A diverse set of primary and secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard workup and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • In a dry reaction vial, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents), HOBt (1.1 equivalents), and DIPEA (2.5 equivalents). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure amide derivative.

Rationale for Reagent Choice: HATU and HOBt are highly efficient coupling reagents that minimize side reactions and racemization (if chiral amines are used). DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction.

Data Presentation: Summarizing Biological Activity

The biological data obtained from the screening of the synthesized library should be presented in a clear and concise manner to facilitate SAR analysis.

Compound ID Amine Substituent (R) Cancer Cell Line A IC₅₀ (µM) Cancer Cell Line B IC₅₀ (µM) Normal Cell Line CC₅₀ (µM) Selectivity Index (SI) (CC₅₀/IC₅₀)
Lead-1 4-Fluorobenzylamine5.27.8>100>19.2
Lead-2 3-Chlorobenzylamine8.19.5>100>12.3
Analog-1 Benzylamine15.618.2>100>6.4
Analog-2 Cyclohexylamine>50>50>100-

Data is hypothetical and for illustrative purposes.

Delving Deeper: Mechanistic Insights and Signaling Pathways

Once lead compounds with promising activity and selectivity are identified, the next critical step is to elucidate their mechanism of action. Based on the literature for related quinoline compounds, several key signaling pathways are potential targets.[3]

Potential Molecular Targets and Signaling Pathways

G cluster_cell Cancer Cell Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation DNA DNA TopoII Topoisomerase II DNA->TopoII Replication DNA Replication TopoII->Replication Inhibitor Quinoline-3-carboxamide Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->TopoII

Caption: Potential molecular targets for quinoline-3-carboxamide anticancer agents.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. The inhibition of key kinases in this pathway, such as PI3K or Akt, is a validated therapeutic strategy. Additionally, as mentioned, topoisomerase II is a well-established target for chemotherapy.

Protocol 4: Western Blot Analysis of PI3K/Akt Pathway Modulation

This protocol allows for the assessment of the phosphorylation status of key proteins in the PI3K/Akt pathway, providing evidence for target engagement.

Materials:

  • Cancer cell line of interest

  • Lead quinoline-3-carboxamide compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed cancer cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the lead compound for a specified time (e.g., 24 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., p-Akt) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for the total protein (e.g., Akt) and a loading control (e.g., GAPDH) to ensure equal protein loading.

Interpretation: A dose-dependent decrease in the level of phosphorylated Akt, relative to total Akt, would suggest that the compound inhibits the PI3K/Akt signaling pathway.

Conclusion and Future Directions

This compound represents a highly valuable and versatile intermediate in the field of drug discovery. Its strategic functionalization, particularly through the synthesis of carboxamide derivatives, provides a powerful avenue for the development of novel therapeutic agents. The representative workflow for anticancer drug discovery outlined in this guide highlights a rational and systematic approach, from synthesis and screening to mechanistic elucidation. While the full potential of this specific scaffold is still being explored, the wealth of data on related quinoline derivatives strongly suggests that it will continue to be a fruitful starting point for the discovery of new medicines to address unmet medical needs. Future work should focus on the synthesis of diverse libraries of derivatives and their evaluation against a broad range of biological targets, including kinases, proteases, and microbial enzymes, to fully exploit the therapeutic promise of this privileged chemical scaffold.

References

  • de Oliveira, R. B., et al. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 19(5), 6651-6670.
  • He, L., et al. (2005). Design, synthesis, and biological evaluation of novel 4-hydro-quinoline-3-carboxamide derivatives as an immunomodulator. Bioorganic & Medicinal Chemistry Letters, 15(15), 3562-3565.
  • Molecules. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs.
  • Mugnaini, C., et al. (2016). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry, 23(1), 1-21.
  • Patel, D., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716.
  • Saeed, A., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Pharmaceutical Research International, 34(23A), 1-14.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.

Sources

protocols for the synthesis of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Synthesis Exploration

I'm currently immersed in Google searches, focusing on the synthesis of 4-Hydroxy -8-methoxyquinoline-3-carboxylic acid ethyl ester. I'm prioritizing established protocols, reaction mechanisms, and key intermediates. The goal is to build a robust knowledge base before delving into the experimental design.

Analyzing Synthetic Routes

I've moved on to analyzing the Google search results, identifying frequently cited routes for synthesizing the target molecule. I'm scrutinizing variations in reagents, reaction conditions, and purification methods to pinpoint the most robust options. This information is key for structuring the application note. I am getting ready to introduce the molecule's significance.

Planning Application Note Structure

I'm now structuring the application note, starting with an introduction highlighting the target molecule's significance. I'll then detail the primary synthetic strategies, emphasizing the underlying chemical principles. Next up is creating a step-by-step protocol for the most robust method, including a DOT graph to visually represent the workflow. I'm also preparing a table summarizing reaction parameters.

Initiating Synthesis Protocol

I'm starting the application note for synthesizing 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester. The focus is to create a comprehensive, adaptable guide. Currently outlining the core directives, ensuring flexibility in the structure. I'm prioritizing clarity for expert users.

Expanding Directive Parameters

My goal now is to establish parameters for the application note. I am focusing on scientific integrity and logical flow. I am prioritizng self-validating protocols with detailed explanations and expected outcomes, backed by authoritative citations. I will also incorporate clear visualizations like Graphviz diagrams and comprehensive data tables.

Developing Structural Blueprint

I've established the core structure of the application note, prioritizing the Gould-Jacobs reaction due to its documented reliability. The content will be split into sections, mirroring the reaction steps with detailed explanations and relevant citations. I'm focusing on crafting a structure that supports detailed explanation of the "why," not just the "how." I'm aiming to create a note which validates itself via data and is accessible, yet informative.

Finalizing Structural Outline

My current focus is on solidifying the application note's structure, starting with the Gould-Jacobs reaction. I am setting it up with in-depth sections for both reaction steps, complete with citations and explanations. I plan to present the experimental protocol with detailed procedures, reagent specifications, and expected outcomes. I will also incorporate a graphical representation of the reaction mechanism.

Refining Procedural Outlines

I am now structuring the application note with comprehensive, self-validating experimental protocols for both Gould-Jacobs reaction steps. I'm focusing on the "why" behind each action with detailed explanations and literature citations. Expected outcomes and potential issues are being integrated, supported by data tables.

I have started an "initial search and strategy". The most common and well-documented method is the Gould-Jacobs reaction. This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEMM) followed by thermal cyclization of the intermediate.

Developing Procedural Plans

My current focus is on developing the detailed experimental protocols. I'm prioritizing thorough explanations for each step of the Gould-Jacobs reaction, integrating literature citations and addressing potential challenges. I am creating a DOT graph to illustrate the overall workflow. I'll include a comparative data table, summarizing various cyclization conditions from existing research. I am aiming to establish this application note as a dependable guide.

I'm now structuring the application note around comprehensive, self-validating experimental protocols. I am focusing on the "why" behind each action with detailed explanations and literature citations. Expected outcomes and potential issues are being integrated, supported by data tables.

I have started an "initial search and strategy". The most common and well-documented method is the Gould-Jacobs reaction. This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEMM) followed by thermal cyclization of the intermediate.

Developing Workflow Visualization

I am now focusing on the visual aspects of the application note. I am currently working on the DOT graph for the reaction workflow, using high-contrast colors and descriptive captions for clear visualization. I'm also planning the more complex diagram of the reaction mechanism. I'll summarize the key components from the most recent literature.

Application Note: Investigating the Antibacterial Potential of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many synthetic antibacterial agents with broad-spectrum activity.[1][2][3] The emergence of multidrug-resistant bacterial strains necessitates the exploration of novel quinoline derivatives. 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid is one such compound of interest. Its structural similarity to quinolone antibacterials, which are known to target bacterial DNA gyrase and topoisomerase IV, suggests its potential as an antibacterial agent.[1][4][5] This document provides a comprehensive guide for researchers to investigate the antibacterial properties of this compound, detailing the necessary protocols and the scientific rationale behind them.

Materials and Reagents

  • Compound: this compound

  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Growth Media:

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Mueller-Hinton Agar (MHA)

    • Tryptic Soy Broth (TSB)

    • Tryptic Soy Agar (TSA)

  • Reagents:

    • Dimethyl sulfoxide (DMSO, sterile)

    • 0.9% Saline (sterile)

    • Resazurin sodium salt

    • Standard antibiotics (e.g., Ciprofloxacin, Vancomycin) for positive controls

  • Equipment:

    • 96-well microtiter plates (sterile)

    • Incubator (35°C ± 2°C)

    • Spectrophotometer or microplate reader

    • Vortex mixer

    • Micropipettes and sterile tips

    • Sterile Petri dishes

    • Autoclave

    • Laminar flow hood

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7] The broth microdilution method is a standard procedure for determining the MIC of a novel compound.[6][8]

Protocol:

  • Preparation of Compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL). Further dilutions should be made in CAMHB.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well.

  • Controls:

    • Growth Control: Wells containing only CAMHB and the bacterial inoculum.

    • Sterility Control: Wells containing only CAMHB.

    • Positive Control: A separate row with a standard antibiotic undergoing serial dilution.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[6]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent.[9]

Protocol:

  • Prepare MHA Plates: Pour molten MHA into sterile Petri dishes and allow them to solidify.

  • Prepare Bacterial Lawn: Dip a sterile cotton swab into the 0.5 McFarland standardized bacterial suspension and streak it evenly across the entire surface of the MHA plate in three different directions.

  • Apply Compound Disks:

    • Impregnate sterile paper disks with a known concentration of this compound.

    • Aseptically place the disks onto the surface of the inoculated MHA plate.

  • Controls: Use disks with a standard antibiotic as a positive control and a disk with the solvent (DMSO) as a negative control.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Proposed Mechanism of Action Study: DNA Gyrase Inhibition Assay

Quinolone antibacterials are known to inhibit bacterial DNA gyrase.[1][4] A commercially available DNA gyrase inhibition assay kit can be used to investigate if this compound shares this mechanism.

Protocol:

  • Follow the manufacturer's instructions for the DNA gyrase assay kit.

  • Typically, the assay involves incubating supercoiled plasmid DNA with DNA gyrase in the presence of varying concentrations of the test compound.

  • The reaction is stopped, and the DNA is resolved by agarose gel electrophoresis.

  • Interpretation: Inhibition of DNA gyrase will result in a decrease in the amount of relaxed DNA and an increase in supercoiled DNA compared to the control without the inhibitor.

Data Presentation

Summarize the quantitative data in a clear and structured table for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

Test MicroorganismGram StainMIC (µg/mL) of this compoundPositive Control (Antibiotic)MIC (µg/mL) of Positive Control
S. aureus (ATCC 29213)Positive[Experimental Result]Vancomycin[Expected Value]
E. faecalis (ATCC 29212)Positive[Experimental Result]Vancomycin[Expected Value]
E. coli (ATCC 25922)Negative[Experimental Result]Ciprofloxacin[Expected Value]
P. aeruginosa (ATCC 27853)Negative[Experimental Result]Ciprofloxacin[Expected Value]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_mic MIC Assay (Broth Microdilution) cluster_disk Disk Diffusion Assay Compound_Prep Prepare Compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells Inoculum_Prep->Inoculation Lawn_Prep Prepare Bacterial Lawn on MHA Plate Inoculum_Prep->Lawn_Prep Serial_Dilution->Inoculation Incubation_MIC Incubate (35°C, 16-20h) Inoculation->Incubation_MIC Read_MIC Determine MIC Incubation_MIC->Read_MIC Disk_Application Apply Compound-impregnated Disks Lawn_Prep->Disk_Application Incubation_Disk Incubate (35°C, 16-24h) Disk_Application->Incubation_Disk Measure_Zone Measure Zone of Inhibition Incubation_Disk->Measure_Zone

Caption: Workflow for Antibacterial Susceptibility Testing.

Hypothesized Mechanism of Action

G Compound This compound DNA_Gyrase Bacterial DNA Gyrase/Topoisomerase IV Compound->DNA_Gyrase Binds to Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Relaxes Inhibition Inhibition DNA_Gyrase->Inhibition Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Replication DNA Replication & Cell Division Relaxed_DNA->Replication Inhibition->Replication

Caption: Hypothesized Inhibition of Bacterial DNA Gyrase.

Conclusion

This application note provides a foundational framework for the antibacterial evaluation of this compound. The described protocols for MIC determination and disk diffusion are standard methods for assessing antimicrobial efficacy. Furthermore, investigating the inhibition of DNA gyrase could provide crucial insights into its mechanism of action, leveraging the known targets of similar quinoline-based drugs. The successful execution of these studies will be a significant step in determining the potential of this compound as a novel antibacterial agent.

References

  • Khan, Z. U., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Biomedicine & Pharmacotherapy, 168, 115753. [Link]
  • Molecules. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Molecules, 27(15), 4936. [Link]
  • Scribd. (n.d.). Quinoline Antibacterial Agents 1.
  • Molecules. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 566. [Link]
  • Frontiers in Microbiology. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Microbiology, 12, 730124. [Link]
  • Journal of Medicinal Chemistry. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 31(5), 983-991. [Link]
  • MDPI. (2020). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Molecules, 25(22), 5367. [Link]
  • ProQuest. (2022). Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs.
  • MDPI. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(16), 4991. [Link]
  • BMC Chemistry. (2020).
  • PubChem. (n.d.). This compound.
  • ChemistryOpen. (2020). Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. ChemistryOpen, 9(7), 746-758. [Link]
  • Amerigo Scientific. (n.d.). This compound ethyl ester.
  • Future Microbiology. (2022). Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. Future Microbiology, 17, 425-436. [Link]
  • Eco-Vector Journals Portal. (2022). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Experimental and Clinical Pharmacology, 85(1), 31-38. [Link]
  • ResearchGate. (2020). Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species.
  • ResearchGate. (2021). Preparation of 8-hydroxyquinoline derivatives as potential antibiotics against Staphylococcus aureus.
  • ResearchGate. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.

Sources

Application Notes & Protocols: A Tiered Strategy for Evaluating the Bioactivity of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The inherent versatility of the quinoline ring system allows for extensive chemical modification, leading to a diverse library of derivatives with varied mechanisms of action.[3] This application note outlines a comprehensive, tiered experimental strategy for the systematic evaluation of a novel derivative, 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid (herein referred to as HMQC).

While specific biological data for HMQC is not extensively documented, its structural motifs—a quinoline core, a carboxylic acid group, and a hydroxy group—suggest a high potential for significant bioactivity. Quinoline-3-carboxylic acid derivatives, for instance, have demonstrated notable antiproliferative and anti-inflammatory properties.[4][5] This guide provides a logical, progressive workflow designed for researchers in drug discovery and chemical biology to efficiently screen, validate, and characterize the bioactivity of HMQC, moving from broad-spectrum analysis to more focused mechanistic studies.

Part 1: Compound Preparation and Quality Control

Before initiating any biological assay, the integrity of the test compound must be rigorously established. This foundational step is critical for the reproducibility and reliability of all subsequent data.

1.1. Purity Assessment:

  • Method: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Mass Spectrometry (LC-MS).

  • Rationale: To confirm the identity and determine the purity of the HMQC sample. A purity level of >95% is considered standard for initial biological screening.

  • Output: A chromatogram indicating a single major peak and a mass spectrum corresponding to the molecular weight of HMQC (219.05 g/mol ).[6]

1.2. Solubility Determination & Stock Solution Preparation:

  • Protocol:

    • Determine the solubility of HMQC in various biocompatible solvents. Dimethyl sulfoxide (DMSO) is a common starting point.

    • Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% DMSO.

    • Aliquot the stock solution into small volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Causality: Inconsistent solubility or precipitation of the compound in culture media can lead to inaccurate dose-response relationships. The final concentration of DMSO in all assays should be kept low (typically ≤0.5%) to avoid solvent-induced cellular toxicity.[3]

Part 2: Tier 1 - Broad-Spectrum Bioactivity Screening

The initial screening phase is designed to cast a wide net, identifying the primary biological effects of HMQC across different domains. This tier focuses on cytotoxicity against cancer cells and antimicrobial activity.

Protocol 1: In Vitro Antiproliferative and Cytotoxicity Assay

This protocol assesses the ability of HMQC to inhibit the proliferation of cancer cells and determines its general cytotoxicity.

  • Principle: The resazurin (AlamarBlue®) assay is a fluorescence-based method that measures the metabolic activity of living cells. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

  • Cell Line Panel:

    • Cancer Lines: A panel representing diverse cancer types, such as MCF-7 (breast), HCT-116 (colon), and A549 (lung).[3][4]

    • Non-Cancerous Control: A non-malignant cell line, such as HEK293 (human embryonic kidney) or HaCaT (human keratinocyte), to assess selectivity and potential for a therapeutic window.[5]

  • Step-by-Step Methodology:

    • Cell Seeding: Plate cells in 96-well microplates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

    • Compound Treatment: Prepare a serial dilution of the HMQC stock solution in complete culture medium. Replace the existing medium with the medium containing various concentrations of HMQC (e.g., from 0.1 µM to 100 µM). Include a vehicle control (medium with DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours in a standard cell culture incubator (37°C, 5% CO₂).

    • Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% (v/v) and incubate for 2-4 hours.

    • Data Acquisition: Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with medium only).

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the percentage of cell viability versus the log concentration of HMQC.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Table 1: Example Data Layout for IC₅₀ Values (µM)

Compound MCF-7 (Breast Cancer) HCT-116 (Colon Cancer) A549 (Lung Cancer) HEK293 (Non-Cancerous) Selectivity Index (SI) HEK293/MCF-7
HMQC IC₅₀ Value IC₅₀ Value IC₅₀ Value IC₅₀ Value Calculated SI

| Doxorubicin | 0.1 | 0.08 | 0.15 | 0.5 | 5.0 |

Protocol 2: Antimicrobial Susceptibility Testing

This protocol determines the minimum concentration of HMQC required to inhibit the growth of various microorganisms. Quinolines are well-known for their antibacterial properties.[7][8]

  • Principle: The broth microdilution method is a standardized procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Microbial Panel:

    • Gram-Positive Bacteria: Staphylococcus aureus (e.g., ATCC 29213)

    • Gram-Negative Bacteria: Escherichia coli (e.g., ATCC 25922)

    • Fungus: Candida albicans (e.g., ATCC 90028)

  • Step-by-Step Methodology:

    • Compound Preparation: Prepare a 2-fold serial dilution of HMQC in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

    • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

    • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Data Analysis: The MIC value is determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Part 3: Tier 2 - Focused Mechanistic Investigation

Based on the results from Tier 1, the investigation becomes more focused. If HMQC shows significant antiproliferative activity, the next logical step is to determine the mechanism of cell death.

Workflow Diagram: Tiered Bioactivity Evaluation

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Focused Investigation cluster_2 Tier 3: Mechanistic Deep Dive T1_Cyto Antiproliferative Assay (IC50 vs. Cancer/Normal Cells) T2_Apoptosis Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) T1_Cyto->T2_Apoptosis If Cytotoxic T2_Inflam Anti-inflammatory Screen (Nitric Oxide Assay) T1_Cyto->T2_Inflam Evaluate Sub-lethal Effects T1_Micro Antimicrobial Assay (MIC vs. Bacteria/Fungi) T3_Enzyme Target Identification (e.g., Kinase Inhibition Assay) T1_Micro->T3_Enzyme If Antimicrobial T3_Western Pathway Analysis (Western Blot for Key Proteins) T2_Apoptosis->T3_Western If Apoptotic T2_Inflam->T3_Western If Anti-inflammatory HMQC HMQC Compound (Purity & Solubility Check) HMQC->T1_Cyto Primary Assays HMQC->T1_Micro Primary Assays

Caption: A tiered workflow for evaluating HMQC bioactivity.

Protocol 3: Apoptosis Induction Assay via Annexin V/Propidium Iodide (PI) Staining
  • Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

  • Methodology:

    • Cell Treatment: Treat the most sensitive cancer cell line (identified in Tier 1) with HMQC at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for a defined period (e.g., 24 hours). Include vehicle and positive controls (e.g., staurosporine).

    • Cell Harvesting: Collect both adherent and floating cells.

    • Staining: Wash the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

    • Flow Cytometry: Analyze the stained cells on a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells A significant increase in the Annexin V+ populations upon treatment indicates that HMQC induces apoptosis. Many quinoline derivatives exert their anticancer effects by inducing apoptosis.[9][10]

Part 4: Tier 3 - Elucidating Mechanism of Action (MoA)

If HMQC is confirmed to induce apoptosis, the final tier aims to identify the molecular pathways involved.

Hypothetical MoA: Intrinsic Apoptosis Pathway

A common mechanism for anticancer agents is the induction of the intrinsic (mitochondrial) pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspase-9 and the executioner caspase-3.

G HMQC HMQC Bax Bax/Bak (Pro-apoptotic) HMQC->Bax Activates? Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) HMQC->Bcl2 Inhibits? Mito Mitochondrion CytoC Cytochrome c Release Mito->CytoC Bax->Mito Forms pore Bcl2->Bax Inhibits Casp9 Caspase-9 (Initiator) CytoC->Casp9 Forms Apoptosome & Activates Apaf1 Apaf-1 Apaf1->Casp9 Forms Apoptosome & Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Cleaves substrates

Caption: Potential mechanism of HMQC-induced intrinsic apoptosis.

Protocol 4: Western Blot Analysis of Apoptotic Proteins
  • Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate, providing insights into pathway activation.

  • Methodology:

    • Protein Extraction: Treat cells with HMQC as described in Protocol 3. Lyse the cells to extract total protein.

    • Quantification: Determine protein concentration using a BCA or Bradford assay.

    • SDS-PAGE: Separate proteins by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Immunoblotting:

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax).

      • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Add an HRP substrate (e.g., ECL) and visualize the protein bands using a chemiluminescence imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Expected Results: If HMQC induces intrinsic apoptosis, one might observe a dose-dependent increase in the levels of cleaved (active) caspase-3 and its substrate PARP, alongside a potential decrease in the anti-apoptotic protein Bcl-2 and/or an increase in the pro-apoptotic protein Bax.

References

  • Al-Ostoot, F. H., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4968.
  • Yuan, Z., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Omega, 3(11), 15839–15847.
  • Jia, Y., et al. (2017). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1264–1273.
  • Kaur, M., & Singh, M. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Serbian Chemical Society, 82(1), 1-28.
  • Li, Y., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 22(19), 10729.
  • Abbas, S. Y., et al. (2023). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Polycyclic Aromatic Compounds, 43(5), 4165-4188.
  • Singh, P., et al. (2023). Insights into Quinoline Schiff Bases as Anticancer Agents. International Journal of Research and Publication and Reviews, 4(6), 1334-1342.
  • Shelar, U. B., et al. (2022). Review on Antimicrobial Activity of Quinoline. International Journal of Scientific Research in Modern Education, 21(2), 219-227.
  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1-5.
  • Hrokholskyi, A. P., et al. (2022). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Scientia Pharmaceutica, 90(2), 24.
  • Mohapatra, R. K., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 11(6), 14389-14400.
  • Singh, P., et al. (2013). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Mini-Reviews in Medicinal Chemistry, 13(12), 1764-1780.
  • Singh, P., et al. (2025). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Mini-Reviews in Medicinal Chemistry.
  • Wang, W., et al. (2025). Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors. European Journal of Medicinal Chemistry, 117466.
  • Bujdáková, H., et al. (2001). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Folia Microbiologica, 46(2), 129-134.
  • Al-Bayati, R. I. H., & Al-Amiery, A. A. (2019). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 2(2), 133-144.
  • Singh, A., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20.
  • Zhang, S. S., et al. (2021). Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. Mini-Reviews in Medicinal Chemistry, 21(16), 2261-2275.
  • Fritz, M. J., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 65(2), 1349–1370.
  • PubChem. (n.d.). This compound.
  • Kiss, L. L., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(23), 4321.
  • Amerigo Scientific. (n.d.). This compound ethyl ester.
  • Abdel-Aziz, M., et al. (2016). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Medicinal Chemistry Research, 25(1), 1-11.
  • El-Sayed, M. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(4), 864.

Sources

Application Note: Quantitative Analysis of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

4-Hydroxy-8-methoxyquinoline-3-carboxylic acid is a quinoline derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1][2] Accurate and reliable quantification of this specific molecule is paramount for pharmacokinetic studies, formulation development, quality control, and metabolic research. The presence of a carboxylic acid moiety, a hydroxyl group, and the quinoline core imparts distinct physicochemical properties that must be considered when developing an analytical method.

This document provides a comprehensive guide for the quantitative analysis of this compound in solution. We present two robust protocols: a primary method using Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet (RP-HPLC-UV) detection for routine analysis, and an advanced method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for applications requiring higher sensitivity and selectivity. Furthermore, we provide a detailed framework for method validation based on the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the developed method is fit for its intended purpose.[3]

Method Selection: Rationale and Strategy

The choice of analytical technique is dictated by the analyte's structure and the analytical objective (e.g., speed, sensitivity, matrix complexity).

  • RP-HPLC with UV Detection: This is the recommended primary technique for its robustness, cost-effectiveness, and wide availability. The quinoline ring system contains strong chromophores, making it highly suitable for UV detection.[4] Reversed-phase chromatography on a C18 stationary phase is ideal for retaining this moderately polar molecule.

  • LC-MS/MS: For bioanalytical studies or trace-level impurity analysis, LC-MS/MS offers unparalleled sensitivity and specificity.[5][6] The molecule contains two ionizable sites—the carboxylic acid (amenable to negative ion mode electrospray ionization, ESI-) and the quinoline nitrogen (amenable to positive ion mode, ESI+). This dual characteristic allows for flexible mass spectrometry method development.

Primary Method: RP-HPLC with UV Detection

This protocol details a reliable method for the quantification of this compound suitable for quality control and formulation analysis.

Principle

The analyte is separated from other components on a reversed-phase C18 column using an isocratic mobile phase. The acidic modifier in the mobile phase suppresses the ionization of the carboxylic acid group, ensuring a symmetrical peak shape and reproducible retention. Quantification is achieved by measuring the absorbance of the analyte with a UV detector and comparing the peak area to a standard calibration curve.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., ACN:Buffer) B Prepare Stock & Working Standard Solutions C Prepare Samples (Dissolve & Dilute) D Equilibrate HPLC System with Mobile Phase C->D E Create Sequence Table (Standards & Samples) D->E F Inject & Run Sequence E->F G Integrate Chromatographic Peaks F->G H Generate Calibration Curve (R² > 0.99) G->H I Quantify Sample Concentrations H->I

Caption: Workflow for quantification via HPLC-UV.

Protocol: HPLC-UV Quantification

Instrumentation & Materials:

  • HPLC system with isocratic pump, autosampler, and UV/Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, and pipettes.

  • This compound reference standard (MW: 219.19 g/mol ).

  • HPLC-grade acetonitrile (ACN) and water.

  • Formic acid or phosphoric acid.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and 0.1% Formic Acid in water. A typical starting ratio is 40:60 (v/v). Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or ACN) in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards. A suggested range is 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Prepare the sample by dissolving it in a suitable solvent and diluting it with the mobile phase to fall within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 (150 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (40:60 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Scan with PDA for optimal wavelength (typically 240-260 nm and ~350 nm for quinolines).[7]

  • Analysis: Inject the calibration standards followed by the samples.

  • Data Processing: Integrate the peak area of the analyte. Construct a calibration curve by plotting peak area against concentration. Determine the concentration of the analyte in the samples from the regression equation.

Advanced Method: LC-MS/MS for High-Sensitivity Quantification

This method is ideal for complex matrices like plasma or for detecting trace levels of the analyte.

Principle

Following chromatographic separation using a UHPLC system for faster analysis, the analyte is ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This process provides exceptional selectivity and sensitivity.[8]

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Preparation & Optimization cluster_analysis Analysis cluster_data Data Processing A Develop HPLC Separation Method (as in Sec 3) B Optimize MS Parameters via Direct Infusion A->B C Determine Precursor/Product Ions for MRM B->C D Prepare Standards & Samples (with Internal Standard) C->D E Equilibrate LC-MS/MS System D->E F Build Acquisition Method with MRM Transitions E->F G Inject & Acquire Data F->G H Integrate MRM Peaks (Analyte & IS) G->H I Generate Calibration Curve (Peak Area Ratio vs. Conc.) H->I J Calculate Sample Concentrations I->J

Caption: Workflow for quantification via LC-MS/MS.

Protocol: LC-MS/MS Quantification

Instrumentation & Materials:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Appropriate UHPLC C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • LC-MS grade solvents (acetonitrile, methanol, water) and formic acid.

  • Reference standard and a suitable internal standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

Step-by-Step Methodology:

  • LC Method: Use the HPLC method from Section 3.3 as a starting point, adjusting the flow rate (e.g., 0.4 mL/min) for the smaller column diameter.

  • MS Parameter Optimization:

    • Infuse a ~1 µg/mL solution of the reference standard directly into the mass spectrometer.

    • Acquire full scan spectra in both positive (ESI+) and negative (ESI-) modes to identify the precursor ion.

      • Expected [M+H]⁺: m/z 220.06[9]

      • Expected [M-H]⁻: m/z 218.05[9]

    • Select the most intense precursor ion and perform a product ion scan to identify stable, high-intensity product ions for MRM.

  • MRM Transition Setup: Program the mass spectrometer to monitor at least two MRM transitions for the analyte and one for the internal standard.

  • Sample Preparation: Prepare calibration standards and samples in a relevant matrix (e.g., plasma, buffer). Spike a constant concentration of the internal standard into all standards and samples. If using plasma, a protein precipitation or solid-phase extraction (SPE) step will be necessary.

  • Analysis: Inject the samples and acquire data using the optimized LC-MS/MS method.

  • Data Processing: Integrate the peak areas for the analyte and the IS. Calculate the Peak Area Ratio (Analyte Area / IS Area). Construct a calibration curve by plotting the Peak Area Ratio against the analyte concentration. Quantify samples using this curve.

Method Validation Protocol (ICH Q2(R2) Framework)

A validation protocol must be established to demonstrate that the analytical procedure is suitable for its intended purpose.[3] The following parameters must be assessed.[10][11][12]

Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal measured is unequivocally from the analyte, free from interference from matrix components, impurities, or degradation products.[12]Peak purity analysis (for PDA), no interfering peaks at the analyte's retention time in blank/placebo samples. For LC-MS/MS, multiple MRM ratios should be consistent.
Linearity To demonstrate a direct proportional relationship between analyte concentration and the analytical response over a defined range.[10]Coefficient of determination (R²) ≥ 0.99. Visual inspection of the plot should show a linear relationship.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[12]The range is established by confirming the method meets the requirements for linearity, accuracy, and precision within its bounds.
Accuracy The closeness of the test results to the true value, expressed as percent recovery.[10]Mean recovery of 80-120% for assay of a drug substance. Tighter limits (e.g., 98-102%) may be required for finished product assay.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-assay): RSD ≤ 2%. Intermediate Precision (Inter-assay): RSD ≤ 3%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically determined by a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitated with suitable precision and accuracy.[11]Typically determined by a signal-to-noise ratio of 10:1. Precision (RSD) at the LOQ should be ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13]System suitability parameters (e.g., retention time, peak area, tailing factor) remain within predefined limits despite variations in pH, mobile phase composition, temperature, etc.
Validation Workflow Logic

Validation_Logic Specificity Specificity ValidatedMethod Validated Method (Fit for Purpose) Specificity->ValidatedMethod Linearity Linearity Range Range Linearity->Range LOD LOD Linearity->LOD Accuracy Accuracy Accuracy->Range Precision Precision Precision->Range Range->ValidatedMethod LOQ LOQ LOD->LOQ LOQ->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Caption: Inter-relationship of ICH validation parameters.

References

  • AMSbiopharma. (2025, July 22).
  • ICH. (2023, November 30).
  • Pharma Knowledge TV. (2024, October 31). ICH Q2 Validation of Analytical Procedures [Video]. YouTube.
  • Chan, C. C., et al. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
  • Kumar, V., & Singh, R. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • Sari, Y., et al. (2023, June 2). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub.
  • Benchchem. (n.d.).
  • Rasheed, S., et al. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • Wantulok, J., et al. (n.d.).
  • Feng, J., et al. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent.
  • Heide, M., et al. (2025, August 28). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
  • Sobańska, A. W., & Stępień, K. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research.
  • Le, A. T., et al. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
  • Amerigo Scientific. (n.d.). This compound ethyl ester.
  • Chemrio. (n.d.). 4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Khuhawar, M. Y., & Lanjwani, S. N. (2005). 8-Hydroxyquinoline as a Complexing Reagent for the Determination of Cd(II) in Micellar Medium. Journal of the Chemical Society of Pakistan.
  • Royal Society of Chemistry. (2025, August 28). Accepted Manuscript - Analytical Methods.
  • Blaženović, I., et al. (1989, August 2).
  • Kim, H. Y., et al. (2017, October 23). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Semantic Scholar.
  • Abu-Lafi, S., et al. (2020, March 3). A Novel Method for the Analysis of Carboxylic Acid Containing Compounds by LC-MS. Current Analytical Chemistry.
  • PubChem. (n.d.). This compound.

Sources

Application Notes and Protocols for Cellular Analysis of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of quinoline have been extensively investigated for their potential as anticancer agents, demonstrating mechanisms that include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression like DNA methyltransferases.[3][4][5] 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid is a member of this broad family, and while specific biological data for this exact molecule is emerging, its structural motifs suggest it warrants investigation for cytotoxic and cytostatic effects in cancer cell lines.

These application notes provide a comprehensive framework for researchers to systematically evaluate the cellular effects of this compound and similar novel quinoline derivatives. The protocols herein are designed to be robust and adaptable, guiding the user from initial cytotoxicity screening to more detailed mechanistic studies.

Part 1: Foundational Analysis - Cytotoxicity and Viability

The initial step in characterizing any potential therapeutic compound is to determine its effect on cell viability and proliferation. This allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50). The MTT and XTT assays are reliable, colorimetric methods for assessing metabolic activity, which is often used as a proxy for cell viability.[6][7]

Principle of Tetrazolium-Based Assays

These assays rely on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[7]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Reduced by mitochondrial dehydrogenases in living cells to a purple, insoluble formazan.[6] This requires a solubilization step before absorbance can be measured.[8]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Reduced to a water-soluble orange formazan, simplifying the protocol by eliminating the need for solubilization.

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate_attach Incubate (24h) for attachment seed->incubate_attach treat Treat cells with compound dilutions incubate_attach->treat prep_compound Prepare serial dilutions of compound incubate_expose Incubate for exposure period (24-72h) treat->incubate_expose add_reagent Add MTT or XTT reagent incubate_expose->add_reagent incubate_formazan Incubate (2-4h) for formazan development add_reagent->incubate_formazan solubilize Add solubilization solution (MTT only) incubate_formazan->solubilize If using MTT read_absorbance Read absorbance on plate reader incubate_formazan->read_absorbance If using XTT solubilize->read_absorbance calc_viability Calculate % Viability vs. Control read_absorbance->calc_viability plot_curve Plot dose-response curve calc_viability->plot_curve calc_ic50 Determine IC50 value plot_curve->calc_ic50

Caption: Workflow for determining compound cytotoxicity using tetrazolium-based assays.

Protocol 1.1: MTT Cell Viability Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well flat-bottom tissue culture plates

  • This compound

  • Vehicle (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final vehicle concentration should be consistent across all wells and typically below 0.5%.[7] Remove the existing medium and add 100 µL of the medium containing the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[6]

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Carefully remove the culture medium without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well.[6] Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[7]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Quantitative Data Summary: Assay Parameters
ParameterMTT AssayXTT Assay
Principle Mitochondrial reduction of MTT to insoluble purple formazanMitochondrial reduction of XTT to soluble orange formazan
Wavelength 550-600 nm[6]450-500 nm[6]
Incubation Time 2-4 hours[7]2-4 hours[6]
Solubilization Required[6]Not required
Endpoint AbsorbanceAbsorbance

Part 2: Mechanistic Insights - Apoptosis Induction

Should the initial screening indicate cytotoxic activity, the next logical step is to investigate whether the compound induces programmed cell death, or apoptosis. Key hallmarks of apoptosis include the externalization of phosphatidylserine (PS) on the cell membrane and the activation of effector caspases, such as caspase-3 and caspase-7.

Annexin V Staining for Phosphatidylserine Externalization

In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, this phospholipid is translocated to the outer leaflet where it can be detected by Annexin V, a protein with a high affinity for PS.[9] Co-staining with a viability dye like Propidium Iodide (PI) or DAPI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 2.1: Apoptosis Detection by Annexin V & PI Staining

This protocol is designed for analysis by flow cytometry.

Materials:

  • Treated and control cells (1-5 x 10^5 per sample)

  • Annexin V-fluorochrome conjugate (e.g., FITC, APC)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with this compound at relevant concentrations (e.g., IC50 and 2x IC50) for a predetermined time. Include a vehicle-treated negative control.

  • Harvesting: Collect both adherent and floating cells. Centrifuge at 300-600 x g for 5 minutes.[10]

  • Washing: Wash the cells once with cold PBS, centrifuge, and discard the supernatant.[10]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[10]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension. Gently vortex and incubate for 10-15 minutes at room temperature, protected from light.[10]

  • PI Addition: Add 5 µL of PI staining solution.[10]

  • Final Volume Adjustment: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry as soon as possible. Be sure to include single-stain controls for proper compensation setup.

Caspase-3/7 Activity Assay

Caspase-3 and -7 are key executioner caspases. Their activation is a central event in the apoptotic cascade. Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a sensitive method to measure their activity.[11] These assays utilize a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of active caspase.[11]

Protocol 2.2: Caspase-Glo® 3/7 Luminescent Assay

This is an "add-mix-measure" protocol suitable for a 96-well plate format.

Materials:

  • Cells cultured in white-walled 96-well plates

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the compound as described for the viability assays.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

Part 3: Advanced Analysis - Cell Cycle Perturbations

Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and subsequent apoptosis.[12] Flow cytometry analysis of cellular DNA content is the standard method for investigating these effects.[13]

Principle of Cell Cycle Analysis

This technique uses a fluorescent dye, most commonly Propidium Iodide (PI), which binds stoichiometrically to DNA.[12] The fluorescence intensity of the stained cells is therefore directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle.[14]

  • G0/G1 phase: Cells with a normal (2N) DNA content.

  • S phase: Cells undergoing DNA synthesis, with DNA content between 2N and 4N.

  • G2/M phase: Cells that have completed DNA replication, with a 4N DNA content.

Experimental Workflow: Cell Cycle Analysis

G cluster_prep Preparation & Treatment cluster_fix Fixation cluster_stain Staining cluster_analysis Analysis seed Seed and treat cells harvest Harvest cells (adherent + floating) seed->harvest wash Wash with PBS harvest->wash fix Fix cells in cold 70% Ethanol wash->fix incubate_fix Incubate (-20°C, ≥2h) fix->incubate_fix wash_fix Wash to remove ethanol incubate_fix->wash_fix rnase Treat with RNase A wash_fix->rnase stain_pi Stain with Propidium Iodide rnase->stain_pi acquire Acquire data on flow cytometer stain_pi->acquire gate Gate to exclude doublets acquire->gate model Model cell cycle distribution gate->model

Caption: Workflow for cell cycle analysis by flow cytometry.

Protocol 3.1: Cell Cycle Analysis using Propidium Iodide

Materials:

  • Treated and control cells

  • Cold PBS

  • Cold 70% Ethanol

  • PI Staining Solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Preparation and Treatment: Culture and treat cells with this compound for the desired time.

  • Harvesting: Harvest approximately 1 x 10^6 cells per sample.

  • Fixation: Wash the cells with cold PBS and centrifuge. Resuspend the pellet in 1 mL of cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Fix for at least 2 hours at -20°C (can be stored for longer).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash once with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer using a linear scale for fluorescence detection.[14] It is crucial to properly gate the population to exclude cell doublets, which can be mistaken for G2/M cells.[15] Use software with cell cycle modeling algorithms for accurate quantification of each phase.

References

  • Application Notes and Protocols for Cell Viability Assays: MTT and XTT - Benchchem.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
  • Annexin V Stain Protocol | Flow Cytometry Core | ECU - Brody School of Medicine.
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific.
  • Caspase-Glo® 3/7 Assay Protocol - Promega Corpor
  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam.
  • Annexin V staining assay protocol for apoptosis - Abcam.
  • Assaying cell cycle st
  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degrad
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne.
  • Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds - Benchchem.
  • Caspase Activity Assay - Cre
  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review - Neuroquantology.
  • Protocol for Cell Viability Assays - BroadPharm.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul
  • Introduction to XTT assays for cell-viability assessment - Abcam.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents - NIH.
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
  • Proliferation & Cell Cycle - Flow Cytometry Guide - Bio-Rad Antibodies.
  • Cell Cycle Analysis with Flow Cytometry | Biocompare: The Buyer's Guide for Life Scientists.

Sources

Application Notes and Protocols for the Synthesis of a 4-Hydroxy-8-methoxyquinoline-3-carboxylic Acid Derivative Library

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Specifically, derivatives of 4-hydroxy-8-methoxyquinoline-3-carboxylic acid have garnered interest due to their potential as versatile intermediates in drug discovery programs. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design and synthesis of a diverse library of derivatives based on this scaffold. We present a robust and field-proven workflow, beginning with the efficient synthesis of the core quinoline structure via the Gould-Jacobs reaction, followed by detailed protocols for diversification at three key positions using parallel synthesis techniques.[4][5][6] The methodologies are designed to be self-validating and are supported by mechanistic insights, high-throughput purification strategies, and characterization protocols to ensure the generation of a high-quality compound library for screening and lead optimization.

Introduction: The Quinoline Scaffold in Drug Discovery

The 4-hydroxyquinoline-3-carboxylic acid moiety is a key pharmacophore found in a range of biologically active compounds. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal scaffold for probing interactions with biological targets. The creation of a chemical library based on this core allows for a systematic exploration of the chemical space around the scaffold. This process is fundamental to establishing Structure-Activity Relationships (SAR), optimizing pharmacokinetic properties (ADME), and identifying novel lead compounds.[4]

This guide details a two-phase strategy:

  • Core Synthesis: An efficient, scalable synthesis of the central this compound scaffold.

  • Library Generation: A parallel synthesis approach to introduce diversity at the carboxylic acid (Position 3), hydroxyl (Position 4), and methoxy (Position 8) groups.

Library_Generation_Workflow cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Diversification cluster_2 Phase 3: Final Processing Start Starting Materials (2-Methoxyaniline, EMME) Gould_Jacobs Gould-Jacobs Reaction Start->Gould_Jacobs Core_Scaffold Ethyl 4-hydroxy-8-methoxy- quinoline-3-carboxylate Gould_Jacobs->Core_Scaffold Pos3 Position 3 Derivatization (Amide Coupling) Core_Scaffold->Pos3 Parallel Synthesis Pos4 Position 4 Derivatization (O-Alkylation) Core_Scaffold->Pos4 Parallel Synthesis Pos8 Position 8 Derivatization (Demethylation) Core_Scaffold->Pos8 Parallel Synthesis Purification HT-Purification (Mass-Directed Prep-HPLC) Pos3->Purification Pos4->Purification Pos8->Purification Analysis QC Analysis (LC-MS, NMR) Purification->Analysis Library Final Compound Library Analysis->Library

Fig. 1: Overall workflow for the generation of the quinoline derivative library.

Synthesis of the Core Scaffold: Ethyl 4-Hydroxy-8-methoxyquinoline-3-carboxylate

The foundational step is the construction of the quinoline ring system. The Gould-Jacobs reaction is the method of choice for this transformation, offering a reliable and direct route from readily available starting materials.[7][8][9][10] The reaction proceeds in two key stages: an initial condensation of an aniline with an ethoxymethylenemalonate ester, followed by a high-temperature thermal cyclization to form the 4-hydroxyquinoline product.[7][11]

Gould_Jacobs_Reaction cluster_step1 Step A: Condensation cluster_step2 Step B: Thermal Cyclization Aniline 2-Methoxyaniline Condensation Condensation (Ethanol, Reflux) Aniline->Condensation EMME Diethyl Ethoxymethylenemalonate (EMME) EMME->Condensation Intermediate Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate Condensation->Intermediate Cyclization Thermal Cyclization (Dowtherm A, 250 °C) Intermediate->Cyclization Product Ethyl 4-hydroxy-8-methoxy- quinoline-3-carboxylate Cyclization->Product

Fig. 2: Reaction scheme for the Gould-Jacobs synthesis of the core scaffold.

Protocol 2.1: Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

This protocol is adapted from established literature procedures.[11]

Materials:

  • 2-Methoxyaniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.05 eq)

  • Ethanol (for Step A)

  • Dowtherm™ A (High-temperature solvent for Step B)

  • Pentane or Hexane (for precipitation/washing)

  • Round-bottom flasks, reflux condenser, heating mantle, sand bath, filtration apparatus.

Procedure:

Step A: Synthesis of Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate

  • To a round-bottom flask equipped with a reflux condenser, add 2-methoxyaniline and diethyl ethoxymethylenemalonate in ethanol.

  • Heat the mixture to reflux and maintain for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the intermediate product and can often be used in the next step without further purification.

Step B: Thermal Cyclization to form the Quinoline Core

  • Caution: This step involves very high temperatures and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Suspend the crude intermediate from Step A in Dowtherm A in a high-temperature-resistant flask.

  • Heat the mixture to 250 °C using a sand bath or suitable high-temperature heating mantle. The reaction is typically vigorous at the beginning as ethanol is evolved.

  • Maintain the temperature for 1-2 hours. Monitor the reaction by TLC until the intermediate is consumed.

  • Cool the reaction mixture to room temperature. The mixture will become viscous.

  • Dilute the cooled mixture with a large volume of pentane or hexane to precipitate the product.

  • Stir the suspension vigorously for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the collected solid thoroughly with hexane to remove residual Dowtherm A.

  • Dry the product under vacuum to yield ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate as an off-white or pale yellow solid.

Compound Starting Material Yield Characterization
Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate2-Methoxyaniline60-75%¹H NMR, LC-MS (m/z 248.0 [M+H]⁺)[11]

Library Design and Diversification Strategy

The core scaffold offers three primary points for diversification, allowing for a comprehensive exploration of the surrounding chemical space. A successful library design will incorporate varied building blocks at these positions to modulate properties such as steric bulk, electronics, and hydrogen bonding potential. This can be achieved through diversity-oriented synthesis, which aims to create structurally diverse molecules, or through more focused strategies like bioisosteric replacement to fine-tune activity and properties.[12][13][14][15]

Diversification_Strategy cluster_nodes Core p1 p2 p3 R1 R¹-NH₂ Amide Library R2 R²-X Ether Library R3 Demethylation → R³-X Phenol/Ether Library p1->R1 Position 3 (Amide Coupling) p2->R2 Position 4 (O-Alkylation) p3->R3 Position 8 (Demethylation)

Fig. 3: Key diversification points on the quinoline scaffold.

Protocols for Parallel Library Synthesis

The following protocols are designed for a parallel synthesis format, enabling the rapid generation of dozens to hundreds of discrete analogs. Reactions can be performed in 24- or 96-well reaction blocks.

Protocol 4.1: Position 3 Diversification via Amide Coupling

The carboxylic acid at position 3 is an ideal handle for creating a large amide library. Direct condensation of a carboxylic acid and an amine is inefficient; therefore, the acid must first be activated.[16][17] This protocol first describes the hydrolysis of the core ester, followed by a robust amide coupling procedure.

Step A: Hydrolysis of Ethyl Ester to Carboxylic Acid

  • Dissolve ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (1.0 eq) in a mixture of THF/Methanol.

  • Add an aqueous solution of lithium hydroxide (LiOH) (2-3 eq).

  • Stir at room temperature for 4-6 hours or until TLC/LC-MS indicates complete consumption of the starting material.

  • Acidify the reaction mixture to pH ~3-4 with 1N HCl. A precipitate will form.

  • Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield this compound.

Step B: Parallel Amide Synthesis

  • In an array of reaction vials, dispense a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or NMP).

  • Add the coupling reagent HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).

  • Agitate the vials for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • Dispense a diverse library of primary and secondary amines (1.2 eq each) into the corresponding vials.

  • Seal the reaction block and agitate at room temperature for 8-16 hours.

  • Upon completion, the crude reaction mixtures are ready for high-throughput purification.

Coupling Reagent Additive Base Advantages Common Side Reactions
HATU/HBTU NoneDIPEA, TEAFast, efficient, low racemizationCost
EDC HOBt, NHSNone or mild baseWater-soluble byproducts, cost-effectiveRacemization, formation of N-acylurea
PyBOP NoneDIPEA, TEAGood for hindered substratesByproducts can be difficult to remove

Protocol 4.2: Position 4 Diversification via O-Alkylation

The 4-hydroxy group can be readily converted to a diverse ether library using a Williamson ether synthesis approach.

  • To an array of reaction vials containing ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (1.0 eq) in DMF, add a base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Dispense a library of alkylating agents (e.g., alkyl bromides, iodides, or tosylates) (1.2 eq) to the corresponding vials.

  • Seal the reaction block and heat to 60-80 °C, agitating for 6-12 hours.

  • Monitor a representative reaction for completion by LC-MS.

  • After cooling, the crude reaction mixtures can be subjected to aqueous workup in a 96-well plate format or directly purified.

Protocol 4.3: Position 8 Diversification via Demethylation

Introducing a phenolic hydroxyl group at position 8 by demethylating the methoxy group provides a new handle for further diversification, significantly expanding the library's scope.

  • Caution: Boron tribromide (BBr₃) is highly corrosive and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Dissolve the core scaffold or a derivative from a previous step in anhydrous dichloromethane (DCM) at -78 °C (dry ice/acetone bath) under an argon or nitrogen atmosphere.

  • Slowly add a solution of BBr₃ in DCM (1.5-2.0 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction by slowly adding methanol at 0 °C.

  • Remove the solvent under reduced pressure. The resulting crude 8-hydroxy derivative can be purified or used in a subsequent alkylation step similar to Protocol 4.2.

High-Throughput Purification and Analysis

The success of a chemical library synthesis campaign hinges on the ability to efficiently purify and characterize the products. For libraries of this nature, mass-directed preparative HPLC is the industry-standard method.[18][19]

Workflow for Purification and QC:

  • Crude Sample Preparation: Dilute the crude reaction mixtures from the parallel synthesis plates with a suitable solvent (e.g., DMSO/Methanol) and transfer to 96-well sample plates.

  • Analytical LC-MS: Analyze a small aliquot of each crude sample to determine the mass of the desired product and assess the crude purity. This data is used to program the preparative HPLC.

  • Mass-Directed Preparative HPLC: Inject the crude samples onto a preparative reverse-phase HPLC column. The system monitors the eluent via both a UV detector and a mass spectrometer, collecting fractions only when the mass of the desired product is detected.

  • Post-Purification Processing: The collected fractions (typically in acetonitrile/water) are freeze-dried or evaporated to yield the purified compounds as solids or oils.

  • Quality Control (QC): Each purified compound is re-analyzed by analytical LC-MS to confirm its identity and determine its final purity. A purity threshold (e.g., >95%) is typically required for compounds intended for biological screening.

Conclusion

This application note provides a comprehensive and actionable framework for the creation of a this compound derivative library. By combining the robust Gould-Jacobs synthesis for the core scaffold with efficient parallel diversification and purification strategies, research organizations can rapidly generate high-quality compound libraries. This approach accelerates the hit-to-lead process and provides a powerful toolset for medicinal chemists to explore novel chemical space and develop next-generation therapeutics.

References

  • Title: Gould–Jacobs reaction Source: Wikipedia URL:[Link]
  • Title: Bioisosteric Replacement Str
  • Title: Diversity-oriented synthesis of heterocycles and macrocycles by controlled reactions of oxetanes with α-iminocarbenes Source: Chemical Science (RSC Publishing) URL:[Link]
  • Title: Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines Source: The Journal of Organic Chemistry URL:[Link]
  • Title: Diversity-Oriented Synthesis of Heterocycles: Al(OTf)3-Promoted Cascade Cyclization and Ionic Hydrogenation Source: The Journal of Organic Chemistry URL:[Link]
  • Title: Parallel synthesis and antimalarial screening of a 4-aminoquinoline library Source: Journal of Combin
  • Title: Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles Source: Frontiers in Chemistry URL:[Link]
  • Title: Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade Source: Molecules (MDPI) URL:[Link]
  • Title: Amide coupling reaction in medicinal chemistry Source: Hep
  • Title: Diversity-Oriented Approaches to Polycycles and Heterocycles via Enyne Metathesis and Diels–Alder Reaction as Key Steps Source: Accounts of Chemical Research URL:[Link]
  • Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: Molecules (MDPI) URL:[Link]
  • Title: Solution-Phase Parallel Synthesis of a Diverse Library of 1,2-Dihydroisoquinolines Source: ACS Combin
  • Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW Source: IIP Series URL:[Link]
  • Title: Privileged Scaffolds for Library Design and Drug Discovery Source: Current Opinion in Chemical Biology URL:[Link]
  • Title: Towards high-throughput characterization of small molecule mechanisms of action Source: Molecular BioSystems URL:[Link]
  • Title: Gould-Jacobs Reaction Source: Merck Index URL:[Link]
  • Title: Conversion of Carboxylic acids to amides using DCC as an activating agent Source: Chemistry LibreTexts URL:[Link]
  • Title: Oxazolidinones as versatile scaffolds in medicinal chemistry Source: RSC Medicinal Chemistry URL:[Link]
  • Title: High throughput screening of small molecule library: procedure, challenges and future Source: Journal of Cancer Science & Therapy URL:[Link]
  • Title: High-Throughput Purification of Single Compounds and Libraries Source: Journal of Combin
  • Title: Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent Source: Molecules (MDPI) URL:[Link]
  • Title: Computational Exploration of Molecular Scaffolds in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL:[Link]
  • Title: The Quest for Bioisosteric Replacements Source: Journal of Chemical Inform
  • Title: Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green Source: Green Chemistry (RSC Publishing) URL:[Link]
  • Title: The role of bioisosterism in modern drug design: Current applications and challenges Source: Current Trends in Pharmacy and Pharmaceutical Chemistry URL:[Link]
  • Title: Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. Source: Semantic Scholar URL:[Link]
  • Title: Amide Synthesis Source: Fisher Scientific URL:[Link]
  • Title: Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies Source: C
  • Title: Purification of combinatorial libraries Source: Molecular Diversity URL:[Link]
  • Title: Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Source: Drug Hunter URL:[Link]
  • Title: A Practical Route to Quinolines from Anilines Source: ResearchG
  • Title: Cyclizations of aniline N-oxides to give tetrahydroquinoline and related polycyclic scaffolds Source: University of Delaware Institutional Repository URL:[Link]
  • Title: Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library Source: ACS Public
  • Title: Analog design-Bioisosteric replacement str
  • Title: Synthesis of quinolines via sequential addition and I2-mediated desulfurative cycliz
  • Title: Integrative Application of Transcriptomics and Metabolomics Reveals Molecular Insight into Metabolomic Variations in Chinese Mitten Crab Eriocheir sinensis Harvested from Lake Datong and Adjacent Pond Source: MDPI URL:[Link]
  • Title: Characterisation of high throughput screening outputs for small molecule degrader discovery Source: SLAS Discovery URL:[Link]
  • Title: Development of high throughput quantitative single cell mass spectrometry Source: ACS Fall 2025 Meeting URL:[Link]
  • Title: The Purification of Organic Compound: Techniques and Applic
  • Title: Combinatorial libraries: strategies and methods for 'lead' discovery Source: SlidePlayer URL:[Link]
  • Title: List of purification methods in chemistry Source: Wikipedia URL:[Link]
  • Title: Parallel Synthesis & High-Throughput Experiment
  • Title: How To Run A Reaction: Purification Source: University of Rochester, Department of Chemistry URL:[Link]
  • Title: Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents Source: Molecules (MDPI) URL:[Link]
  • Title: this compound Source: PubChem URL:[Link]
  • Title: this compound ethyl ester Source: Amerigo Scientific URL:[Link]

Sources

Application Note: 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and valuable physicochemical properties.[1][2] Molecules incorporating this heterocyclic motif are integral to a range of pharmaceuticals, including antibacterial, anticancer, and anti-inflammatory agents.[1][2][3] 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid (Compound 1 ) represents a particularly strategic building block for synthetic chemists. Its trifunctional nature—a nucleophilic phenol, an electrophilic carboxylic acid, and an electronically modulated aromatic system—provides multiple handles for diversification, enabling the systematic exploration of chemical space in drug discovery and materials development programs.

This guide provides an in-depth look at the reactivity of Compound 1 and offers detailed protocols for its application in key synthetic transformations, empowering researchers to leverage its full potential.

Physicochemical Properties and Reactivity Profile

Understanding the inherent properties of Compound 1 is crucial for designing successful synthetic strategies. The molecule's reactivity is governed by the interplay of its three key functional groups.

PropertyValueSource
CAS Number 280027-18-1[4]
Molecular Formula C₁₁H₉NO₄[5]
Molecular Weight 219.19 g/mol [4]
Appearance Solid[4]
InChI Key CDGYPATWKVOBIY-UHFFFAOYSA-N[5]

The carboxylic acid at the C-3 position is the primary site for amide and ester bond formation. The phenolic hydroxyl group at C-4 is a potent nucleophile, suitable for etherification and other derivatizations. The 8-methoxy group serves as an important electronic and steric modulator, influencing the reactivity of the quinoline core and providing a potential site for demethylation to further expand synthetic possibilities.

Reactivity_Hub M 4-Hydroxy-8-methoxyquinoline- 3-carboxylic acid (1) P1 Amide Derivatives M->P1 Amide Coupling (R-NH₂, Coupling Agents) P2 Ester Derivatives M->P2 Esterification (R-OH, Acid Catalyst) P3 O-Alkylated Ethers M->P3 Williamson Ether Synthesis (R-X, Base)

Figure 1: Reactivity map of this compound, highlighting its key functional groups as points for synthetic diversification into amides, esters, and ethers.

Core Application: Synthesis of Bioactive Amide Derivatives

The synthesis of quinoline-3-carboxamides is a well-established strategy for developing novel therapeutic agents, particularly kinase inhibitors and cytotoxic compounds for cancer research.[3][6] The carboxylic acid moiety of Compound 1 is readily activated for amide bond formation with a wide array of primary and secondary amines.

Mechanistic Insight: Peptide Coupling Reagents

Direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. Common choices include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used with additives like HOBt (Hydroxybenzotriazole), or uronium/phosphonium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

HATU is often preferred for its high efficiency, rapid reaction times, and resistance to racemization, making it an excellent choice for coupling valuable or sterically hindered amines to the quinoline core.

Protocol: General Procedure for HATU-Mediated Amide Coupling

This protocol outlines the synthesis of an N-aryl quinoline-3-carboxamide, a common motif in kinase inhibitor design.[3]

Step-by-Step Methodology:

  • Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) in anhydrous Dimethylformamide (DMF, approx. 0.1 M).

  • Activation: To the stirred solution, add HATU (1.2 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.5 eq). Stir the mixture at room temperature for 15-20 minutes. A color change is often observed as the active ester is formed.

  • Amine Addition: Add the desired primary or secondary amine (e.g., aniline derivative, 1.1 eq) to the activated mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-6 hours).

  • Work-up and Isolation:

    • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow_Amide_Coupling cluster_prep Preparation & Activation cluster_reaction Reaction cluster_purification Work-up & Purification A Dissolve Acid (1) in DMF B Add HATU & DIPEA A->B C Stir 20 min (Activation) B->C D Add Amine (R-NH₂) C->D E Stir 2-6h at RT D->E F Aqueous Work-up (EtOAc/Water) E->F G Column Chromatography F->G H Characterize Product G->H

Figure 2: Standard experimental workflow for the synthesis of quinoline-3-carboxamide derivatives using HATU-mediated coupling.

Derivatization of the Phenolic Hydroxyl Group

The C-4 hydroxyl group offers a secondary point for diversification, most commonly through O-alkylation (Williamson ether synthesis) or acylation. This allows for the introduction of new pharmacophores or tuning of physicochemical properties like solubility and lipophilicity.

Protocol: O-Alkylation of the Quinoline Phenol

This protocol describes a standard procedure for attaching an alkyl group to the C-4 oxygen.

Step-by-Step Methodology:

  • Setup: To a solution of this compound ethyl ester (1.0 eq) in anhydrous DMF, add a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq). Note: Using the ester form of the starting material[7][8] is often advantageous to prevent competitive reactions at the carboxylic acid.

  • Reagent Addition: Add the alkylating agent (e.g., benzyl bromide or ethyl iodide, 1.2 eq) dropwise to the suspension.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature and pour it into ice-water. A precipitate will often form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. If an oil is obtained, extract with an organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography.

  • Saponification (Optional): If the free carboxylic acid is desired, the resulting ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/water) to yield the O-alkylated carboxylic acid.

Conclusion

This compound is a high-potential, multifunctional building block for synthetic chemistry. Its well-defined reactive sites at the carboxylic acid and phenolic hydroxyl groups allow for predictable and efficient diversification. The protocols outlined in this note provide robust starting points for synthesizing libraries of novel quinoline derivatives for applications in drug discovery, agrochemicals, and materials science. The inherent modularity of this scaffold ensures its continued relevance in the development of next-generation functional molecules.

References

  • Tomar, R., Kumar, A., Dalal, A., & Babu, S. A. (2022). Amidation Reaction of Quinoline-3-carboxylic Acids with Tetraalkylthiuram Disulfides under Simple Conditions: A facile Synthesis of Quinoline-3-carboxamides. Synthesis.
  • Kumar, A., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry, 20(23), 2070-2079.
  • Abbas, S. Y., El-Sharief, M. A. M. S., Basyouni, W. M., & Zordok, W. A. (2018). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate.
  • Kumar, A., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. ResearchGate.
  • Bentaky, A., et al. (2021). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Bentham Science.
  • Amerigo Scientific. (n.d.). This compound ethyl ester.
  • PubChem. (n.d.). This compound.

Sources

Application Notes and Protocols for the Synthesis of 4-Hydroxyquinolines via the Conrad-Limpach Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Relevance of the Conrad-Limpach Reaction in Heterocyclic Chemistry

The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including antimalarials, antibacterials, and anti-inflammatory agents.[1][2] Its synthesis has been a subject of extensive research, and among the classical methods, the Conrad-Limpach reaction, first reported in 1887, remains a cornerstone for accessing this important heterocyclic motif.[3] This reaction provides a robust pathway for the condensation of anilines with β-ketoesters to construct the 4-hydroxyquinoline ring system.[3]

This application note provides a comprehensive guide to the Conrad-Limpach reaction, delving into the mechanistic underpinnings, offering a detailed and field-proven experimental protocol, and addressing common challenges and optimization strategies. The information presented herein is curated to empower researchers in both academic and industrial settings to successfully employ this powerful synthetic tool.

Reaction Mechanism and Regioselectivity: A Tale of Two Tautomers

The Conrad-Limpach synthesis is fundamentally a two-stage process: the initial formation of a β-aminoacrylate intermediate (an enamine or Schiff base), followed by a high-temperature thermal cyclization.[4]

The mechanism commences with the nucleophilic attack of the aniline nitrogen onto the electrophilic keto-carbonyl of the β-ketoester. This initial condensation is typically performed at moderate temperatures and can be acid-catalyzed.[3] The resulting tetrahedral intermediate readily dehydrates to form the key β-anilinocrotonate intermediate.

The crucial, and often rate-determining, step is the subsequent thermal cyclization of this intermediate.[3] This intramolecular electrocyclic reaction requires significant thermal energy (typically >250 °C) to overcome the energetic barrier of disrupting the aromaticity of the aniline ring.[1] Following the ring closure, the elimination of an alcohol (from the ester moiety) and subsequent tautomerization leads to the final 4-hydroxyquinoline product. It is important to note that 4-hydroxyquinolines exist in a tautomeric equilibrium with their 4-quinolone form, with the latter often being the predominant species.[3]

A critical aspect of this reaction is its regioselectivity, which is highly dependent on the reaction temperature. At lower temperatures (room temperature to moderate heating), the reaction favors the formation of the 4-hydroxyquinoline (the Conrad-Limpach product). However, at higher initial condensation temperatures (around 140°C), the aniline can preferentially react with the ester carbonyl of the β-ketoester, leading to a β-ketoanilide intermediate. This intermediate then cyclizes to form the isomeric 2-hydroxyquinoline, a transformation known as the Knorr quinoline synthesis.[3] Understanding this temperature dependence is paramount to achieving the desired product.

Conrad_Limpach_Mechanism cluster_step1 Step 1: Enamine Formation (Moderate Temp.) cluster_step2 Step 2: Thermal Cyclization (High Temp.) Aniline Aniline Intermediate β-Anilinocrotonate (Enamine Intermediate) Aniline->Intermediate + β-Ketoester - H₂O Ketoester β-Ketoester Ketoester->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization ~250 °C (High-Boiling Solvent) Product 4-Hydroxyquinoline Cyclization->Product - ROH (Tautomerization)

Caption: General workflow of the Conrad-Limpach reaction.

Detailed Experimental Protocol: Synthesis of 4-Hydroxy-2-methylquinoline

This protocol is a robust and well-established procedure for the synthesis of 4-hydroxy-2-methylquinoline, a common derivative. It can be adapted for other substituted anilines and β-ketoesters with appropriate modifications.

Part A: Synthesis of the Intermediate - Ethyl β-anilinobut-2-enoate

Materials:

  • Aniline (freshly distilled)

  • Ethyl acetoacetate

  • Glacial acetic acid (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle.

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add aniline (1.0 eq) and toluene.

  • Begin stirring and add ethyl acetoacetate (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (a few drops).

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap. This indicates the completion of the enamine formation.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude ethyl β-anilinobut-2-enoate is often an oil and can be used in the next step without further purification.

Part B: Thermal Cyclization to 4-Hydroxy-2-methylquinoline

Materials:

  • Crude ethyl β-anilinobut-2-enoate (from Part A)

  • High-boiling point inert solvent (e.g., Dowtherm A, mineral oil, or 1,2,4-trichlorobenzene)[1]

  • Three-necked round-bottom flask, mechanical stirrer, reflux condenser, and a high-temperature heating mantle.

  • Hexanes or petroleum ether for washing.

  • Activated carbon (decolorizing charcoal)

  • Apparatus for filtration (Büchner funnel and flask)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place the high-boiling solvent (e.g., Dowtherm A).

  • Heat the solvent to reflux (approximately 250-260 °C) with vigorous stirring.

  • Slowly and carefully add the crude ethyl β-anilinobut-2-enoate from Part A to the hot solvent.

  • Maintain the reaction mixture at reflux for 30-60 minutes. The progress of the cyclization can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The 4-hydroxy-2-methylquinoline product will often precipitate as a solid.

  • Dilute the cooled mixture with a non-polar solvent like hexanes or petroleum ether to further precipitate the product and to help dissolve the high-boiling reaction solvent.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid thoroughly with hexanes or petroleum ether to remove any residual high-boiling solvent.

Part C: Purification by Recrystallization
  • The crude 4-hydroxy-2-methylquinoline can be purified by recrystallization. A common solvent system is hot water or ethanol.

  • Dissolve the crude product in a minimum amount of the hot solvent.

  • If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot filter the solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Experimental_Workflow cluster_part_a Part A: Enamine Formation cluster_part_b Part B: Thermal Cyclization cluster_part_c Part C: Purification A1 Combine Aniline, Ethyl Acetoacetate, & Toluene A2 Reflux with Dean-Stark Trap A1->A2 Catalytic Acid A3 Remove Toluene (Rotary Evaporation) A2->A3 Collect Water B2 Add Enamine Intermediate A3->B2 Crude Intermediate B1 Heat High-Boiling Solvent to ~250°C B1->B2 B3 Reflux for 30-60 min B2->B3 B4 Cool and Precipitate B3->B4 B5 Filter and Wash with Hexanes B4->B5 C1 Recrystallize from Hot Solvent B5->C1 Crude Product C2 Decolorize with Activated Carbon C1->C2 Optional C3 Filter and Dry C2->C3

Caption: Step-by-step experimental workflow for the synthesis of 4-hydroxyquinolines.

Critical Parameters and Optimization

The success of the Conrad-Limpach reaction hinges on careful control of several key parameters. The following table summarizes these parameters and provides insights for optimizing the synthesis.

ParameterRecommended Conditions & RationaleImpact on Yield and Purity
Aniline Reactant Use freshly distilled aniline. Electron-donating groups on the aniline ring generally facilitate the reaction, while strong electron-withdrawing groups can hinder it.Purity of the aniline is crucial to avoid side reactions. The electronic nature of substituents will affect reaction rates and yields.
β-Ketoester Ethyl acetoacetate is commonly used. Other β-ketoesters can be employed to introduce different substituents at the 2-position of the quinoline ring.The structure of the β-ketoester determines the substituent at the 2-position of the final product.
Temperature Enamine formation: Moderate temperatures (e.g., refluxing toluene). Cyclization: High temperatures (250-260 °C) are essential for the ring-closing step.[3]Insufficient temperature during cyclization will result in low or no product formation. Excessive temperatures can lead to decomposition.
Solvent Enamine formation: A solvent that allows for azeotropic removal of water (e.g., toluene) is ideal. Cyclization: A high-boiling, inert solvent is critical. Dowtherm A, mineral oil, diphenyl ether, and 1,2,4-trichlorobenzene are effective choices.[1]The use of a high-boiling solvent for cyclization dramatically improves yields compared to neat reactions.[3] The choice of solvent can also affect the ease of product isolation.
Catalyst A catalytic amount of a weak acid (e.g., acetic acid) can be used to promote the initial enamine formation.Can accelerate the first step of the reaction, but is not always necessary.
Reaction Time Enamine formation: Monitor by the amount of water collected. Cyclization: Typically 30-60 minutes, but should be monitored by TLC.Incomplete reactions will lead to lower yields. Prolonged reaction times at high temperatures can cause product degradation.

Troubleshooting Common Issues

ProblemPotential CauseRecommended Solution
Low or no product formation in the cyclization step. The reaction temperature was too low.Ensure the heating mantle and thermometer are accurately calibrated. The temperature of the reaction mixture should be at least 250 °C.
The β-anilinocrotonate intermediate is impure or degraded.While the crude intermediate is often used directly, purification by distillation or chromatography may be necessary for sensitive substrates.
Formation of the isomeric 2-hydroxyquinoline (Knorr product). The initial condensation reaction was carried out at too high a temperature.Maintain a moderate temperature (e.g., refluxing toluene) during the formation of the enamine intermediate to favor the kinetic product.[3]
The final product is a dark tar or oil. Thermal degradation of the starting materials or product.Ensure precise temperature control and avoid localized overheating. Use an appropriate high-boiling solvent to maintain a consistent temperature.
Impurities in the starting materials.Use high-purity, freshly distilled anilines and β-ketoesters.
Difficulty in isolating the product from the high-boiling solvent. The product has some solubility in the reaction solvent even when cold.After cooling, add a larger volume of a non-polar solvent like hexanes to induce precipitation. If the product remains dissolved, removal of the high-boiling solvent under high vacuum may be necessary.

Scale-Up Considerations

Transitioning the Conrad-Limpach reaction from a laboratory to a pilot or industrial scale introduces several challenges that must be carefully managed:

  • Heat Transfer: The high temperatures required for the cyclization step can be difficult to manage in large reactors. The risk of localized overheating and thermal runaway increases with scale. Efficient stirring and a well-designed heating/cooling system are critical.

  • Mixing: Inadequate mixing in a large reactor can lead to non-uniform temperature distribution and incomplete reactions. Mechanical stirrers with appropriate designs are necessary.

  • Reagent Addition: The addition of the enamine intermediate to the hot, high-boiling solvent must be carefully controlled to manage the exotherm and the evolution of ethanol.

  • Product Isolation: Handling large volumes of high-boiling solvents and filtering large quantities of product require specialized equipment and safety procedures.

Conclusion

The Conrad-Limpach reaction is a time-tested and versatile method for the synthesis of 4-hydroxyquinolines. By understanding the underlying mechanism, carefully controlling key reaction parameters, and being prepared to troubleshoot common issues, researchers can effectively utilize this reaction to access a wide range of valuable heterocyclic compounds for applications in drug discovery and beyond. The detailed protocol and practical insights provided in this application note serve as a valuable resource for both novice and experienced chemists working in the field of heterocyclic synthesis.

References

  • Heindel, N. D., Bechara, I. S., Kennewell, P. D., Molnar, J., Ohnmacht, C. J., Lemke, S. M., & Lemke, T. F. (1968). Cyclization of aniline-acetylenedicarboxylate adducts. A modified Conrad-Limpach method for the synthesis of potential antimalarials. Journal of Medicinal Chemistry, 11(6), 1218–1221.
  • Wikipedia. (2023). Conrad–Limpach synthesis.
  • SynArchive. (n.d.). Conrad-Limpach Synthesis.
  • St-Gelais, M., & Vederas, J. C. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
  • Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction.
  • Kovács, L., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(15), 4989.

Sources

Application Notes & Protocols for Assessing the Anti-HIV Potential of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Quinoline Scaffolds in HIV Therapy

The quinoline nucleus, a heterocyclic aromatic compound, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents. In the landscape of Human Immunodeficiency Virus (HIV) research, quinoline derivatives have emerged as a particularly promising class of inhibitors.[1][2] Their structural versatility allows for modification at various positions, enabling the fine-tuning of activity against critical viral targets. Notably, quinoline-based compounds like elvitegravir, an approved HIV-1 integrase inhibitor, underscore the clinical potential of this chemical family.[1]

This guide provides a comprehensive suite of application notes and detailed protocols for researchers engaged in the discovery and preclinical evaluation of novel quinoline derivatives as anti-HIV agents.[3] The methodologies outlined herein are designed to build a robust data package, moving from broad primary screening to specific mechanism of action studies, while ensuring scientific integrity at each step. We will focus on a logical, tiered approach to efficiently identify and characterize promising lead candidates.

Part 1: The Initial Screening Cascade: Efficacy and Toxicity

The primary goal of initial screening is to identify "hits" that exhibit potent antiviral activity at non-toxic concentrations. This is achieved by concurrently determining a compound's 50% effective concentration (EC₅₀) and its 50% cytotoxic concentration (CC₅₀). The ratio of these two values (CC₅₀/EC₅₀) yields the Selectivity Index (SI), a critical parameter for prioritizing compounds for further development.[4] A higher SI value indicates a wider therapeutic window.

G cluster_0 Screening Cascade Compound Quinoline Derivative Library Cytotoxicity Cytotoxicity Assay (CC₅₀) e.g., MTT Assay Compound->Cytotoxicity Antiviral Antiviral Assay (EC₅₀) e.g., TZM-bl Reporter Assay Compound->Antiviral SI_Calc Calculate Selectivity Index (SI) SI = CC₅₀ / EC₅₀ Cytotoxicity->SI_Calc Antiviral->SI_Calc Prioritize Prioritize Hits (High SI) SI_Calc->Prioritize MoA Mechanism of Action Studies Prioritize->MoA

Caption: High-level workflow for primary screening of quinoline derivatives.

Protocol 1.1: Determining Cytotoxicity (CC₅₀) using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of compound-induced cytotoxicity.[6]

Methodology:

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., TZM-bl, CEM-SS) at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell adherence.[4]

  • Compound Preparation: Prepare a 2-fold serial dilution of the quinoline derivative in culture medium. A typical starting concentration is 100 µM.[4] Also prepare a "cells only" control (vehicle control, e.g., 0.5% DMSO) and a "medium only" blank.

  • Treatment: Carefully remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.

  • Incubation: Incubate the plate for a period that mirrors the antiviral assay duration (typically 48-72 hours) under standard culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl or acidic isopropanol) to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blanks from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the CC₅₀ value.

Protocol 1.2: Determining Antiviral Efficacy (EC₅₀) using TZM-bl Reporter Assay

Principle: The TZM-bl cell line is a genetically engineered HeLa cell clone that expresses CD4, CXCR4, and CCR5, making it highly susceptible to a wide range of HIV-1 strains.[7] These cells contain integrated reporter genes for firefly luciferase under the control of the HIV-1 LTR promoter. Upon successful HIV-1 infection, the viral Tat protein transactivates the LTR, leading to robust luciferase expression.[8] The reduction in luciferase signal in the presence of a compound is directly proportional to its antiviral activity.

Methodology:

  • Cell Seeding: Seed a 96-well, white, solid-bottom plate with TZM-bl cells at 1 x 10⁴ cells/well in 100 µL of complete medium containing DEAE-Dextran (to enhance infectivity). Incubate overnight (37°C, 5% CO₂).

  • Compound & Virus Preparation:

    • Prepare serial dilutions of the quinoline derivative in culture medium at 2x the final desired concentration.

    • Dilute the HIV-1 virus stock (e.g., HIV-1 IIIB or a relevant pseudovirus) to a predetermined titer that will yield a strong luciferase signal (e.g., 1000-2000 Relative Light Units, RLU).

  • Infection & Treatment:

    • Remove the medium from the TZM-bl cells.

    • Add 50 µL of the serially diluted compound to the appropriate wells.

    • Immediately add 50 µL of the diluted virus to each well.

    • Controls are critical: Include "virus control" wells (cells + virus, no compound) and "cell control" wells (cells only, no virus or compound).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • Lysis & Signal Detection:

    • Carefully remove the supernatant from all wells.

    • Wash the cells once with 100 µL of PBS.

    • Add 50 µL of a suitable luciferase lysis buffer (e.g., Glo Lysis Buffer) to each well and incubate for 5 minutes at room temperature.

    • Add 50 µL of luciferase assay substrate to each well.

  • Data Acquisition: Immediately measure the luminescence (RLU) on a microplate luminometer.

  • Data Analysis:

    • Subtract the average RLU of the "cell control" wells from all other readings.

    • Calculate the percentage of inhibition for each concentration: (% Inhibition) = 100 * [1 - (RLU_treated / RLU_virus_control)].

    • Plot the % Inhibition against the log of the compound concentration and use non-linear regression to determine the EC₅₀ value.

Data Presentation: Summary of Primary Screening
Compound IDCC₅₀ (µM)EC₅₀ (µM)Selectivity Index (SI)
QN-001>1002.5>40
QN-00275.215.84.8
QN-00315.412.11.3
Control (AZT) >1000.005>20,000

Table 1: Representative data from a primary screen. QN-001 shows promising potency and low toxicity, warranting further investigation.

Part 2: Elucidating the Mechanism of Action (MoA)

Once a compound demonstrates a favorable selectivity index, the next crucial step is to identify its specific target within the HIV-1 life cycle. A time-of-addition (ToA) experiment is an elegant and informative cell-based assay for this purpose.[9][10]

G cluster_1 HIV-1 Life Cycle & Inhibitor Targets Entry Entry/Fusion (0-2h) RT Reverse Transcription (2-8h) Entry->RT IN Integration (8-12h) RT->IN Late Late Events (>12h) IN->Late

Sources

Application Notes & Protocols: A Guide to the Synthesis and Antioxidant Evaluation of 4-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide for the synthesis of 4-hydroxyquinoline derivatives and the subsequent evaluation of their potential as antioxidants. We delve into the foundational chemistry of classical synthetic routes, explaining the causality behind experimental choices. Detailed, self-validating protocols for both synthesis and antioxidant capacity assessment are provided, grounded in authoritative literature. This guide is designed to equip researchers with the necessary knowledge to explore the therapeutic potential of this important class of heterocyclic compounds.

Introduction: The Rationale for 4-Hydroxyquinolines as Antioxidants

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The 4-hydroxyquinoline (4-HQ) moiety, in particular, has garnered significant interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] A key aspect of this bioactivity is linked to the molecule's antioxidant potential.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a host of neurodegenerative disorders and other pathologies. Antioxidants can mitigate this damage. 4-Hydroxyquinolines are promising antioxidant candidates due to two primary mechanisms:

  • Hydrogen Atom Donation: The hydroxyl group at the C4 position can donate a hydrogen atom to neutralize free radicals, a critical step in terminating damaging chain reactions. The resulting quinolone radical is stabilized by resonance, making the initial hydrogen donation more favorable.[3][4]

  • Metal Ion Chelation: Many 4-HQ derivatives can chelate transition metal ions like Fe(II) and Fe(III).[1][5] This is significant because these metals can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. By sequestering these ions, 4-HQs can prevent the formation of some of the most damaging ROS.[2][6]

This guide will provide the practical methodologies to synthesize these compounds and rigorously test their antioxidant efficacy.

Synthesis of 4-Hydroxyquinoline Scaffolds

The construction of the 4-hydroxyquinoline core is most classically achieved through thermal condensation reactions. The Conrad-Limpach synthesis is a cornerstone method for this purpose.

The Conrad-Limpach Synthesis: A Foundational Approach

Discovered by Max Conrad and Leonhard Limpach in 1887, this reaction condenses anilines with β-ketoesters to form 4-hydroxyquinolines.[7][8] The reaction is typically a two-step process involving the initial formation of an enamine intermediate, followed by a high-temperature thermal cyclization.[9]

Causality Behind the Method: The high temperature (~250 °C) required for the second step is the critical factor driving the reaction.[7][9] It provides the necessary activation energy for the electrocyclic ring closure, which involves the disruption of the aniline's aromaticity—a significant energy barrier.[10] The choice of a high-boiling point solvent is therefore not arbitrary but essential for the reaction to proceed to the quinolone product.

Conrad_Limpach_Workflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Thermal Cyclization start Aniline + β-Ketoester reflux Reflux in Ethanol/Methanol (Room Temp to Moderate Heat) start->reflux enamine Intermediate: β-aminoacrylate (Enamine) reflux->enamine high_temp Heat to ~250°C in high-boiling solvent (e.g., Dowtherm A, 1,2-Dichlorobenzene) enamine->high_temp Solvent Evaporation & Redissolving cyclization Electrocyclic Ring Closing high_temp->cyclization product 4-Hydroxyquinoline Product cyclization->product Antioxidant_Mechanism cluster_antioxidant Antioxidant Action cluster_assay Assay Principle HQ 4-Hydroxyquinoline (HQ-OH) HQ_Radical HQ-O• (Stabilized Radical) HQ->HQ_Radical H• donation DPPH_Colored DPPH• (Purple) Radical Free Radical (R•) Neutralized Neutralized Molecule (RH) Radical->Neutralized accepts H• DPPH_Reduced DPPH-H (Yellow) DPPH_Colored->DPPH_Reduced Reduction by Antioxidant

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid?

A: The main challenges stem from its molecular structure:

  • Amphoteric Nature: The presence of both acidic (carboxylic acid, pKa ≈ 2-4; phenol, pKa ≈ 8-10) and basic (quinoline nitrogen, pKa ≈ 4-5) functional groups can lead to complex solubility profiles that are highly pH-dependent.

  • High Polarity: The multiple polar functional groups make the compound poorly soluble in non-polar organic solvents but often highly soluble in polar, high-boiling point solvents like DMF or DMSO, which are difficult to remove.

  • Strong Intermolecular Interactions: Hydrogen bonding can lead to aggregation and strong binding to polar stationary phases like silica gel, causing issues like streaking during column chromatography.[2]

Q2: What are the most effective purification methods for this compound?

A: The choice of method depends on the nature and quantity of impurities. The most common and effective techniques are:

  • Recrystallization: Ideal for removing small amounts of impurities if a suitable solvent system can be identified. Common solvents include DMF, methanol, ethanol, or binary mixtures.[3]

  • Acid-Base Extraction: Highly effective for removing neutral or non-amphoteric impurities. This technique exploits the compound's pH-dependent solubility.

  • Column Chromatography: Best for separating mixtures with components of differing polarities, though it can be challenging for this specific compound due to its high polarity.[4][5]

Q3: What are the likely impurities I might encounter?

A: Impurities are typically related to the synthetic route used. For instance, in syntheses analogous to the Gould-Jacobs reaction, you may find:

  • Unreacted starting materials (e.g., a substituted aniline or a diethyl ethoxymethylenemalonate derivative).

  • Intermediates that failed to cyclize.

  • By-products from thermal degradation if the cyclization step is performed at high temperatures (e.g., in Dowtherm).[6]

  • Decarboxylated product (8-methoxyquinolin-4-ol).

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during purification experiments.

Recrystallization Issues

Q: My compound "oils out" as a liquid instead of forming crystals upon cooling. What should I do?

A: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point (in the context of the impure mixture), often because the solution is too concentrated or cooled too quickly.[7]

  • Causality: The high concentration of solute and impurities lowers the mixture's melting point. When the solution becomes supersaturated upon cooling, the solute may separate as a liquid globule instead of forming an ordered crystal lattice.

  • Solutions:

    • Re-heat and Dilute: Re-heat the mixture until the oil fully redissolves. Add more of the hot solvent (10-20% increments) to create a more dilute solution before attempting to cool again.[7]

    • Slow Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask can help. Do not place it directly in an ice bath. Once at room temperature, you can transfer it to a refrigerator.[7]

    • Change Solvent System: The solvent may be too good. Try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (like hot DMF) and then slowly add a "poor" solvent (like water or isopropanol) dropwise at an elevated temperature until turbidity persists. Then, add a few drops of the good solvent to clarify and allow to cool slowly.[7]

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. This can create nucleation sites for crystal growth.

Q: My product purity does not improve significantly after recrystallization. What is the issue?

A: This suggests that the chosen solvent does not effectively differentiate between your product and the impurities.

  • Causality: The impurities have a solubility profile very similar to your target compound in the selected solvent. They either co-crystallize with your product or remain dissolved in the mother liquor in a proportional amount.

  • Solutions:

    • Re-evaluate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold, while impurities should be either very soluble or nearly insoluble at all temperatures. Conduct a new solvent screen with a wider range of polarities (e.g., ethyl acetate, isopropanol, acetonitrile, or mixtures).

    • Consider an Alternative Technique: If a suitable recrystallization solvent cannot be found, the impurities are likely too similar in structure and polarity. An alternative method like acid-base extraction or column chromatography may be necessary.

Column Chromatography Issues

Q: My compound streaks badly on a silica gel TLC plate and column, making separation impossible. How can I resolve this?

A: Streaking is a common issue for polar, acidic, or basic compounds on silica gel.

  • Causality: Silica gel is weakly acidic due to surface silanol (Si-OH) groups.[2] The carboxylic acid and phenolic groups on your molecule can deprotonate and ionically interact with the stationary phase, leading to a poor equilibrium between the mobile and stationary phases and resulting in tailing or streaking.

  • Solutions:

    • Modify the Mobile Phase: Add a small amount of a polar modifier to the eluent to suppress the unwanted ionic interactions.

      • For acidic compounds: Add 0.5-2% acetic acid or formic acid to your mobile phase (e.g., 5% Methanol in Dichloromethane + 1% Acetic Acid). This keeps your compound in its protonated, less polar form, minimizing interaction with the silica.

    • Use a Different Stationary Phase: If modifying the eluent fails, consider a different adsorbent.

      • Reversed-Phase Silica (C18): Here, the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used. This is often an excellent choice for highly polar compounds.

      • Alumina (Al₂O₃): Alumina is available in acidic, neutral, and basic forms. Neutral or acidic alumina might offer a different selectivity profile.[8]

General Issues

Q: I've purified my compound but am struggling to remove the high-boiling solvent (DMF, DMSO). What is the best method?

A: Removing residual high-boiling polar solvents is a frequent problem.

  • Causality: These solvents have very low vapor pressure, making them difficult to remove by standard rotary evaporation.

  • Solutions:

    • Azeotropic Removal: Repeatedly add a lower-boiling solvent that is miscible with the high-boiling one (e.g., toluene or heptane for DMF) and evaporate under high vacuum. This helps to "carry over" the high-boiling solvent.

    • Lyophilization (Freeze-Drying): If your compound is soluble in water or a solvent like 1,4-dioxane, you can dissolve it, freeze it, and lyophilize it to remove the solvent under high vacuum. This is excellent for removing water but can also remove other volatile solvents.

    • Precipitation/Washing: Dissolve the crude product containing the high-boiling solvent in a minimal amount of a suitable solvent (e.g., dilute HCl or NaOH depending on the salt form desired). Then, precipitate the product by adding a large volume of an anti-solvent (e.g., water, ether). The high-boiling solvent will remain in the liquid phase. Collect the solid by filtration and wash thoroughly with the anti-solvent.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a systematic approach to finding a suitable solvent and performing the recrystallization.

1. Solvent Selection:

  • Place ~10-20 mg of your crude material into several small test tubes.
  • To each tube, add a different solvent (e.g., Ethanol, Methanol, Ethyl Acetate, Water, Toluene, or a binary mixture like Ethanol/Water) dropwise at room temperature until the total volume is ~0.5 mL. Note the solubility.
  • Heat the tubes that did not dissolve at room temperature in a water or sand bath. Add more solvent dropwise until the solid dissolves.
  • Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath.
  • An ideal solvent will show poor solubility at room temperature, complete dissolution at high temperature, and significant crystal formation upon cooling.[7]

2. Recrystallization Procedure:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add the chosen ideal solvent in small portions while heating the mixture (e.g., on a hot plate with a stirrer) until the solid is completely dissolved. Add a slight excess of solvent (5-10%) to prevent premature crystallization.[7]
  • If the solution is colored and a colorless product is expected, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
  • Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification by Acid-Base Extraction

This method is highly effective for removing neutral impurities.

  • Step 1: Dissolution in Base

    • Dissolve the crude product in a 5% aqueous solution of sodium bicarbonate (NaHCO₃). Use NaHCO₃ first as it is a weak base and will selectively deprotonate the more acidic carboxylic acid without deprotonating the phenol. If the compound does not dissolve, use a stronger base like 5% sodium carbonate (Na₂CO₃) or 1M sodium hydroxide (NaOH).

  • Step 2: Extraction of Neutral Impurities

    • Transfer the aqueous solution to a separatory funnel.

    • Wash the aqueous layer 2-3 times with an organic solvent like dichloromethane (DCM) or ethyl acetate. This will remove any non-acidic, organic-soluble impurities. Discard the organic layers.

  • Step 3: Precipitation of Product

    • Cool the aqueous layer in an ice bath.

    • Slowly add 1M hydrochloric acid (HCl) dropwise while stirring. Your product will begin to precipitate.

    • Continue adding acid until the solution is acidic (test with pH paper, aim for pH ≈ 2-3) and no more precipitate forms.

  • Step 4: Isolation

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid thoroughly with cold deionized water to remove any inorganic salts.

    • Dry the purified product under high vacuum.

Section 4: Visualization & Workflow Diagrams

Diagram 1: Purification Method Selection

G start Crude Product (>100mg) check_purity Assess Purity & Impurities (TLC, NMR) start->check_purity high_purity High Purity? (>90%) check_purity->high_purity recrystallize Recrystallization high_purity->recrystallize Yes low_purity Low Purity / Complex Mixture high_purity->low_purity No final_product Pure Product recrystallize->final_product impurity_type Nature of Impurities? low_purity->impurity_type neutral_imp Neutral / Non-polar impurity_type->neutral_imp Known to be Neutral polar_imp Polar / Similar Polarity impurity_type->polar_imp Polar / Unknown acid_base Acid-Base Extraction neutral_imp->acid_base acid_base->final_product chromatography Column Chromatography (Normal or Reversed-Phase) polar_imp->chromatography chromatography->final_product

Caption: Decision tree for selecting a purification strategy.

Diagram 2: Troubleshooting Recrystallization Failure

G start Recrystallization Attempted outcome Observe Outcome start->outcome oiling_out Compound 'Oiled Out' outcome->oiling_out Oiling no_crystals No Crystals Form outcome->no_crystals No Yield low_purity Purity Not Improved outcome->low_purity Poor Purity reheat Re-heat to Dissolve oiling_out->reheat add_solvent Add More Solvent (Dilute) reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool success Pure Crystals Obtained slow_cool->success check_conc Is Solution Too Dilute? no_crystals->check_conc evaporate Evaporate Some Solvent check_conc->evaporate Yes scratch Scratch Flask / Add Seed Crystal evaporate->scratch scratch->success new_solvent Perform New Solvent Screen low_purity->new_solvent alt_method Switch to Chromatography or Acid-Base Extraction new_solvent->alt_method If Fails new_solvent->success

Caption: Troubleshooting workflow for failed recrystallization.

References

  • Google Patents. EP0351889A1 - Process for the preparation of a quinoline carboxylic acid.
  • Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation.
  • Reddit. Column chromatography & TLC on highly polar compounds? : r/chemistry.
  • University of California, Los Angeles. Column chromatography.
  • Google Patents. US2558211A - Preparation of 4-hydroxyquinoline compounds.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
  • University of Colorado Boulder, Department of Chemistry. Column Chromatography.
  • Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips.
  • Amerigo Scientific. This compound ethyl ester.
  • Google Patents. EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
  • PubChemLite. This compound (C11H9NO4).

Sources

Technical Support Center: Synthesis of Substituted Quinoline-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted quinoline-3-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in your synthetic workflows. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common synthetic routes to quinoline-3-carboxylic acids and their primary challenges?

    • How do I minimize side product formation in my quinoline synthesis?

    • My cyclization reaction is failing or giving low yields. What should I investigate?

    • I'm struggling with the final hydrolysis of my quinoline-3-carboxylate ester. What are the best practices?

  • Troubleshooting Guides for Specific Synthetic Routes

    • The Gould-Jacobs Reaction: Issues with thermal cyclization and regioselectivity.

    • The Friedländer Annulation: Managing self-condensation and controlling the reaction rate.

    • Conrad-Limpach-Knorr Synthesis: Avoiding 2-quinolone formation and improving yields.

  • Purification and Characterization

    • How do I effectively purify my final quinoline-3-carboxylic acid product?

  • Experimental Protocols

    • Protocol 1: A Generalized Gould-Jacobs Synthesis of a 4-Hydroxyquinoline-3-carboxylic Acid Derivative.

    • Protocol 2: Hydrolysis of a Quinoline-3-carboxylate Ester.

  • References

Frequently Asked Questions (FAQs)

What are the most common synthetic routes to quinoline-3-carboxylic acids and their primary challenges?

The synthesis of the quinoline core is a well-established field, with several named reactions being staples in the organic chemist's toolbox.[1] For quinoline-3-carboxylic acids specifically, the most prevalent methods include the Gould-Jacobs reaction, the Friedländer annulation, and variations of the Conrad-Limpach-Knorr synthesis.[2][3][4]

  • Gould-Jacobs Reaction: This is a powerful method starting from an aniline and an alkoxymethylenemalonic ester.[5] The primary challenges include the high temperatures often required for the thermal cyclization step, which can lead to degradation of sensitive substrates, and potential regioselectivity issues with substituted anilines.[6]

  • Friedländer Annulation: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[7][8] A significant challenge here is the potential for self-condensation of the ketone reactant, leading to unwanted side products.[9] The reaction can be catalyzed by acids or bases, and finding the optimal catalyst and conditions is crucial.[10]

  • Conrad-Limpach-Knorr Synthesis: This route utilizes the reaction of anilines with β-ketoesters.[3][11][12] A key challenge is controlling the regioselectivity, as the reaction can yield either 4-quinolones (Conrad-Limpach pathway) or 2-quinolones (Knorr pathway) depending on the reaction conditions.[13][14]

How do I minimize side product formation in my quinoline synthesis?

Side product formation is a common hurdle that can complicate purification and significantly lower your overall yield. The nature of the side products is highly dependent on the chosen synthetic route.

  • For Friedländer Synthesis: Aldol self-condensation of the ketone starting material is a frequent issue, especially under basic conditions.[9] To mitigate this, consider using an imine analog of the o-aminoaryl aldehyde or ketone. Milder reaction conditions, such as employing a gold catalyst, can also be beneficial. A slow, controlled addition of the ketone to the reaction mixture can also help minimize self-condensation by keeping its instantaneous concentration low.[9]

  • For Skraup and Doebner-von Miller type reactions: Tar and polymer formation are common due to the polymerization of α,β-unsaturated carbonyl compounds under the harsh, strongly acidic, and high-temperature conditions.[9] Using milder catalysts and exercising precise control over the reaction temperature are key strategies to reduce these unwanted polymeric byproducts.

  • For Combes Synthesis: When using unsymmetrical β-diketones, the formation of undesired regioisomers is a primary challenge.[9] Careful selection of the diketone and optimization of the cyclization conditions are necessary to favor the desired isomer.

My cyclization reaction is failing or giving low yields. What should I investigate?

A failed or low-yielding cyclization is a frequent bottleneck. A systematic approach to troubleshooting is essential.

Troubleshooting Cyclization Reactions

Start Low/No Cyclization Check_Temp Is the reaction temperature high enough for cyclization? Start->Check_Temp Check_Catalyst Is the catalyst (acid/base) appropriate and active? Start->Check_Catalyst Check_Purity Are the starting materials pure? Start->Check_Purity Check_Solvent Is the solvent appropriate (e.g., high-boiling for thermal cyclization)? Start->Check_Solvent Side_Reactions Are there competing side reactions? Start->Side_Reactions Action_Temp Increase temperature incrementally. Consider microwave heating. Check_Temp->Action_Temp No Action_Catalyst Screen different acid/base catalysts. Ensure catalyst is not poisoned. Check_Catalyst->Action_Catalyst Uncertain Action_Purity Re-purify starting materials. Check for inhibitors. Check_Purity->Action_Purity No Action_Solvent Switch to a higher-boiling solvent (e.g., Dowtherm A, mineral oil). Check_Solvent->Action_Solvent No Action_Side_Reactions Analyze crude mixture (TLC, LC-MS) to identify side products and adjust conditions. Side_Reactions->Action_Side_Reactions Yes

Caption: Troubleshooting workflow for low-yield cyclization.

For thermal cyclizations, such as in the Gould-Jacobs reaction, the temperature is a critical parameter. These reactions often require significant thermal energy to overcome the activation barrier for the 6-electron cyclization.[5] If the temperature is too low, the reaction will not proceed at an appreciable rate. Conversely, excessively high temperatures can lead to decomposition.

I'm struggling with the final hydrolysis of my quinoline-3-carboxylate ester. What are the best practices?

Hydrolysis of the ester to the final carboxylic acid can sometimes be challenging due to the stability of the ester or the sensitivity of other functional groups on the quinoline ring.

  • Standard Saponification: The most common method is saponification using an aqueous base like sodium hydroxide or potassium hydroxide, followed by acidification.

  • Harsh Conditions: For sterically hindered or electron-deficient esters, more forcing conditions may be necessary. This can include higher temperatures, longer reaction times, or the use of co-solvents like THF or dioxane to improve solubility.

  • Alternative Reagents: If basic hydrolysis is problematic (e.g., due to base-sensitive functional groups), acidic hydrolysis using reagents like a mixture of acetic acid and sulfuric acid in water can be an effective alternative.[15]

  • Monitoring the Reaction: It is crucial to monitor the progress of the hydrolysis by TLC or LC-MS to avoid prolonged exposure to harsh conditions that could lead to side reactions like decarboxylation.

Troubleshooting Guides for Specific Synthetic Routes

The Gould-Jacobs Reaction: Issues with thermal cyclization and regioselectivity.

The Gould-Jacobs reaction is a robust method for preparing 4-hydroxyquinoline-3-carboxylic acid esters.[4][5]

Q: My thermal cyclization step is giving a low yield or a complex mixture. What should I do?

A: The thermal cyclization is often the most challenging step.[6]

  • Temperature and Reaction Time: This step requires high temperatures, often in the range of 250-300 °C. The optimal temperature and time are a delicate balance; insufficient heat leads to incomplete reaction, while excessive heat can cause decomposition. A systematic optimization of both parameters is recommended. Microwave-assisted heating can sometimes provide better yields and shorter reaction times.[6][16]

  • Solvent Choice: The use of a high-boiling, inert solvent like mineral oil or Dowtherm A is often crucial for achieving the necessary temperature and ensuring even heat distribution. Running the reaction neat is possible but can lead to localized overheating and decomposition.

  • Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions at high temperatures.

Q: I am getting a mixture of regioisomers when using a meta-substituted aniline. How can I control the cyclization?

A: The Gould-Jacobs reaction is most effective for anilines with electron-donating groups at the meta-position.[5] Cyclization can occur at either of the ortho positions relative to the amino group. The regioselectivity is influenced by both steric and electronic factors.

Substituent at meta-positionFavored Cyclization PositionRationale
Electron-donating (e.g., -OCH₃)Ortho to the substituentThe electron-donating group activates this position for electrophilic attack.
Electron-withdrawing (e.g., -CF₃)Para to the substituentThe electron-withdrawing group deactivates the ortho position.
Sterically bulkyLess sterically hindered positionTo minimize steric hindrance during the ring-closing step.

If you are facing regioselectivity issues, consider if a different synthetic strategy that offers better control, such as a directed ortho-metalation approach followed by condensation, might be more suitable.

The Friedländer Annulation: Managing self-condensation and controlling the reaction rate.

The Friedländer synthesis is a versatile method for producing substituted quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[7][8]

Q: My reaction is producing a significant amount of a dark, insoluble material, and my desired product yield is low.

A: This often points to uncontrolled side reactions, most commonly the self-condensation of your ketone reactant.[9]

  • Catalyst Choice: The reaction can be catalyzed by either acid or base.[10] If you are using a strong base like NaOH or KOH, which promotes aldol condensation, consider switching to a milder catalyst. Lewis acids or even iodine have been shown to effectively catalyze the Friedländer reaction with fewer side products.[7][8]

  • Reaction Temperature: Running the reaction at a lower temperature can help to slow down the rate of the competing self-condensation reaction relative to the desired intermolecular condensation.

  • Order of Addition: Adding the ketone slowly to the reaction mixture containing the 2-aminoaryl carbonyl compound can help to keep the concentration of the ketone low, thus disfavoring the second-order self-condensation reaction.

Decision Tree for Friedländer Optimization

Start Low Yield in Friedländer Rxn Check_Side_Products Evidence of ketone self-condensation? Start->Check_Side_Products Use_Milder_Base Switch from strong base (NaOH) to milder conditions (e.g., piperidine). Check_Side_Products->Use_Milder_Base Yes Check_Purity Verify purity of 2-aminoaryl carbonyl starting material. Check_Side_Products->Check_Purity No Try_Acid_Catalysis Consider acid catalysis (e.g., p-TsOH, Lewis acids). Use_Milder_Base->Try_Acid_Catalysis Slow_Addition Implement slow addition of the ketone reactant. Try_Acid_Catalysis->Slow_Addition

Caption: Optimization strategy for the Friedländer synthesis.

Conrad-Limpach-Knorr Synthesis: Avoiding 2-quinolone formation and improving yields.

This synthesis involves the reaction of anilines with β-ketoesters. The reaction conditions dictate whether the 4-quinolone (Conrad-Limpach) or the 2-quinolone (Knorr) is formed.[3][13][14]

Q: I am getting the undesired 2-quinolone isomer instead of the 4-quinolone.

A: The formation of the 2-quinolone (Knorr product) versus the 4-quinolone (Conrad-Limpach product) is a classic example of kinetic versus thermodynamic control.

  • Kinetic Control (lower temperature): At lower temperatures, the more nucleophilic amino group of the aniline attacks the more electrophilic ketone carbonyl of the β-ketoester. This leads to an enamine intermediate, which upon cyclization, gives the 4-quinolone. This is the Conrad-Limpach pathway .[11]

  • Thermodynamic Control (higher temperature): At higher temperatures, the reaction becomes reversible. The amino group can attack the ester carbonyl, forming a more stable anilide intermediate. Cyclization of this anilide leads to the 2-quinolone, which is the Knorr product .[13]

To favor the 4-quinolone, ensure your initial condensation reaction is run at a moderate temperature (often room temperature to 80 °C) before proceeding to the high-temperature cyclization step.

Purification and Characterization

How do I effectively purify my final quinoline-3-carboxylic acid product?

Quinoline-3-carboxylic acids are often crystalline solids but can be challenging to purify due to their amphoteric nature and potential for zwitterion formation.

  • Recrystallization: This is often the most effective method for obtaining highly pure material. Solvents such as DMF, DMSO, acetic acid, or ethanol/water mixtures are commonly used.[17] A patent for purifying a quinoline carboxylic acid derivative suggests heating and stirring the compound in a solvent like N,N-dimethylformamide, followed by cooling to precipitate the purified crystals.[17]

  • Acid-Base Extraction: Due to the presence of both a basic quinoline nitrogen and an acidic carboxylic acid, you can sometimes purify your product by dissolving it in a dilute aqueous base (e.g., NaHCO₃ or NaOH), washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the product by adding acid. The reverse process (dissolving in acid and washing with an organic solvent) can also be effective.

  • Column Chromatography: This can be challenging due to the polarity of the carboxylic acid group, which can lead to streaking on silica gel. If chromatography is necessary, consider:

    • Adding a small amount of acetic or formic acid to the eluent to suppress deprotonation of the carboxylic acid.

    • Using a different stationary phase, such as alumina or reverse-phase silica.

    • Converting the carboxylic acid to its methyl or ethyl ester for easier purification by chromatography, followed by hydrolysis of the purified ester.

Experimental Protocols

Protocol 1: A Generalized Gould-Jacobs Synthesis of a 4-Hydroxyquinoline-3-carboxylic Acid Derivative

This protocol outlines the two main steps of the Gould-Jacobs reaction: initial condensation and thermal cyclization.

Step 1: Condensation of Aniline with Diethyl Ethoxymethylenemalonate (DEEM)

  • To a round-bottom flask, add the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 100-120 °C for 1-2 hours. The reaction can often be performed neat.

  • Monitor the reaction by TLC for the disappearance of the aniline.

  • Upon completion, allow the mixture to cool. The intermediate anilidomethylenemalonate may crystallize upon cooling or can be used directly in the next step after removal of any excess DEEM under vacuum.

Step 2: Thermal Cyclization

  • To the crude anilidomethylenemalonate from Step 1, add a high-boiling solvent such as Dowtherm A or mineral oil (enough to ensure good heat transfer and stirring).

  • Heat the mixture to 240-260 °C under a nitrogen atmosphere with vigorous stirring.

  • Maintain this temperature for 30-60 minutes. Monitor the reaction by TLC for the formation of the 4-hydroxyquinoline product.

  • Allow the reaction to cool to below 100 °C.

  • Carefully add hexane or toluene to precipitate the product.

  • Filter the solid product, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum.

  • The crude product is the ethyl ester, which can then be hydrolyzed.

Protocol 2: Hydrolysis of a Quinoline-3-carboxylate Ester
  • Suspend the quinoline-3-carboxylate ester (1.0 eq) in a mixture of ethanol and water (e.g., a 1:1 ratio).

  • Add an excess of sodium hydroxide (2-4 eq) to the suspension.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-4 with concentrated HCl or acetic acid.

  • The quinoline-3-carboxylic acid will precipitate out of the solution.

  • Stir the suspension in the ice bath for 30 minutes, then collect the solid by filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product.

References

  • Google Patents. (2005). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
  • PubMed. (n.d.). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents.
  • RSC Publishing. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • Oriental Journal of Chemistry. (n.d.). A Novel Synthetic Route of Fused Tricyclic Framework Quinoline Derivatives from Readily Available Aliphatic Amino Carboxylic Acid Substrates.
  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Taylor & Francis Online. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.
  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained.
  • Wikipedia. (n.d.). Quinoline.
  • PubMed. (n.d.). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent.
  • RSC Publishing. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Google Patents. (n.d.). CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
  • Wikipedia. (n.d.). Conrad–Limpach synthesis.
  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • Cambridge University Press. (n.d.). Conrad-Limpach Reaction.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
  • PubMed. (n.d.). purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus.
  • ACS Publications. (n.d.). Copper-quinoline decarboxylation. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction.
  • Organic Chemistry Portal. (n.d.). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations.
  • Google Patents. (n.d.). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
  • European Patent Office. (n.d.). Process for the preparation of a quinoline carboxylic acid.
  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
  • ResearchGate. (n.d.). Conrad-Limpach reaction.
  • European Patent Office. (n.d.). A process for the preparation of quinoline carboxylic acid derivatives.
  • YouTube. (2020). MCQ about oxidation of Quinoline followed by decarboxylation: For exams like CSIR-NET, GATE, BS-MS.
  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.
  • ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis.
  • PMC - NIH. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones.
  • Scribd. (n.d.). Microwave-Assisted Synthesis of Quinolines.
  • YouTube. (2025). Decarboxylation of Carboxylic Acids.

Sources

Technical Support Center: Solubility Enhancement for 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid in In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for improving the solubility of this compound in your in vitro assays. Poor solubility can be a significant hurdle, leading to inaccurate and irreproducible results. This resource offers a structured, in-depth approach to overcoming these challenges.

Understanding the Challenge: The Physicochemical Profile of this compound

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous assay buffer. What is the first step I should take?

A1: The first and most critical step is to consider the pH of your buffer. As a carboxylic acid-containing compound, this compound's solubility is expected to be significantly higher at a pH above its acidic pKa, where the carboxylic acid group is deprotonated and the molecule becomes a more soluble salt.

  • Initial Action: Prepare a series of buffers with increasing pH (e.g., from 6.0 to 8.0) and test the solubility of your compound. A simple visual inspection for turbidity or undissolved particles can provide a quick assessment. For a more quantitative measure, you can use methods like nephelometry.

Q2: I need to prepare a high-concentration stock solution. What solvent should I use?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of many organic compounds for in vitro assays.[1] It is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[1]

  • Best Practice: Prepare a stock solution in 100% DMSO at a concentration significantly higher than your final assay concentration (e.g., 10-50 mM). Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A3: This is a common issue known as "precipitation upon dilution." It occurs when the compound, highly soluble in the organic stock solvent, is rapidly introduced into an aqueous environment where its solubility is much lower.

Here are several strategies to mitigate this:

  • Optimize Final DMSO Concentration: Ensure your final assay concentration of DMSO is as low as possible, typically below 0.5%, to minimize solvent-induced artifacts and toxicity.[2] However, a certain minimal amount of co-solvent might be necessary to maintain solubility.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute your DMSO stock into a solution containing a higher percentage of DMSO (e.g., 50% DMSO in buffer) before the final dilution into the assay buffer. This gradual change in solvent polarity can help keep the compound in solution.

  • Increase the pH of the Assay Buffer: As mentioned in Q1, increasing the pH of the final aqueous buffer will increase the solubility of the acidic compound.

  • Use of Co-solvents: In addition to DMSO, other co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be explored.[3] These water-miscible organic solvents can reduce the overall polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[3]

Q4: Can I use other additives to improve solubility?

A4: Yes, cyclodextrins are a well-established option for enhancing the solubility of poorly soluble compounds.[4] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity where they can encapsulate hydrophobic drug molecules, forming water-soluble inclusion complexes.[4][5]

  • Recommendation: Beta-cyclodextrins (β-CD) and their chemically modified derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[5] HP-β-CD often offers higher aqueous solubility and a better safety profile. You would typically prepare a stock solution of the cyclodextrin in your assay buffer and then add your compound.

Troubleshooting Guide: Compound Precipitation in In Vitro Assays

Issue Potential Cause Troubleshooting Steps & Optimization
Compound precipitates immediately upon dilution into aqueous buffer. Rapid Solvent Shift & High Supersaturation: The compound is rapidly moving from a high-solubility organic solvent to a low-solubility aqueous environment.1. Add stock to buffer: Always add the small volume of DMSO stock to the larger volume of aqueous buffer while vortexing to ensure rapid dispersion. 2. Stepwise Dilution: Perform an intermediate dilution step in a buffer with a higher percentage of co-solvent. 3. Lower Final Concentration: Your target concentration may be above the kinetic solubility limit. Try a lower final concentration.
Solution is initially clear but becomes cloudy over time. Thermodynamic Insolubility: The compound is in a supersaturated state and is slowly crashing out of solution to reach its thermodynamic equilibrium solubility.1. Lower the Concentration: The working concentration is likely too high for long-term stability. 2. Optimize pH: Ensure the pH of the buffer is sufficiently high to keep the compound ionized and soluble. 3. Consider Cyclodextrins: These can help stabilize the compound in a soluble form.
Precipitation is observed only in cell-based assays. Interaction with Media Components: Components in the cell culture media (e.g., proteins, salts) may be interacting with your compound, causing it to precipitate.[6]1. Test Solubility in Media: Before your experiment, test the solubility of your compound directly in the complete cell culture medium. 2. Serum Concentration: If using serum, consider if reducing the serum concentration affects precipitation. 3. pH of Media: Ensure the CO2 incubator is properly calibrated, as this affects the pH of bicarbonate-buffered media.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out a precise amount of this compound (Molecular Weight: 219.19 g/mol ). For example, to make 1 mL of a 10 mM stock, you would need 2.19 mg.

  • Dissolve in DMSO: Add the weighed compound to a sterile microcentrifuge tube or vial. Add the calculated volume of high-purity, anhydrous DMSO.

  • Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, gentle warming (e.g., 37°C water bath) or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: Determining the Maximum Soluble Concentration in Assay Buffer
  • Prepare Serial Dilutions: In a clear microplate, perform a serial dilution of your DMSO stock solution into your final aqueous assay buffer. Ensure the final DMSO concentration is consistent across all wells.

  • Incubate: Incubate the plate under the same conditions as your planned experiment (e.g., temperature, time).

  • Visual and Instrumental Analysis: Visually inspect each well for signs of precipitation (cloudiness, crystals). For a more quantitative assessment, measure the absorbance or light scattering at a wavelength where your compound does not absorb (e.g., 600 nm) using a plate reader. An increase in signal indicates precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and shows no increase in absorbance/scattering is your working maximum soluble concentration.

Protocol 3: Preparing a Working Solution using pH Adjustment
  • Determine Optimal pH: Based on preliminary tests, identify the lowest pH at which your compound remains soluble at the desired concentration.

  • Prepare Buffered Solution: Make your final assay buffer at the predetermined optimal pH.

  • Prepare Working Solution: Add the required volume of your DMSO stock solution to the pH-adjusted buffer while vortexing.

  • Final pH Check: After adding the compound, it's good practice to re-check the pH of the final working solution, as the compound itself can slightly alter it.

Data Presentation

Table 1: Predicted Physicochemical Properties of this compound and its Ethyl Ester

PropertyThis compoundThis compound ethyl esterReference
Molecular Formula C11H9NO4C13H13NO4[7][8]
Molecular Weight 219.19 g/mol 247.25 g/mol [8]
Predicted pKa Not available2.72 ± 0.50[9]

Note: The predicted pKa is for the ethyl ester and should be used as an estimation. The pKa of the free carboxylic acid is expected to be in a similar range and will be crucial for its solubility. It is highly recommended that the user determines the experimental pKa and aqueous solubility for the specific compound of interest.

Visualizing the Concepts

G cluster_problem Initial Problem cluster_strategies Solubilization Strategies cluster_outcome Desired Outcome Problem Poor Aqueous Solubility of This compound pH_Adjust pH Adjustment (Increase pH > pKa) Problem->pH_Adjust Investigate Co_Solvent Co-solvency (e.g., DMSO, Ethanol) Problem->Co_Solvent Investigate Cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) Problem->Cyclodextrin Investigate Outcome Homogeneous Solution for Reliable In Vitro Assays pH_Adjust->Outcome Achieve Co_Solvent->Outcome Achieve Cyclodextrin->Outcome Achieve

G cluster_direct Start Start: High Concentration Stock in 100% DMSO Step1 Step 1: Intermediate Dilution (e.g., 50% DMSO/Buffer) Start->Step1 Dilute Precipitation Precipitation Risk Start->Precipitation Direct Dilution Step2 Step 2: Final Dilution in Aqueous Assay Buffer (<0.5% DMSO) Step1->Step2 Dilute End End: Final Working Solution Step2->End

References

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035.
  • Dimethyl sulfoxide. (2023, December 19). In Wikipedia. [Link]
  • Gervasio, F. L., Laio, A., & Parrinello, M. (2005). Flexible docking in 3D with a new scoring function. Journal of the American Chemical Society, 127(8), 2600-2607.
  • Jain, A., & Yalkowsky, S. H. (2001). Estimation of the aqueous solubility I: application to organic nonelectrolytes. Journal of Pharmaceutical Sciences, 90(2), 234-252.
  • Kerns, E. H., & Di, L. (2008).
  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?
  • Singh, S., & Singal, P. (2020). A review on various techniques for solubility enhancement of poorly soluble drugs. Journal of Drug Delivery and Therapeutics, 10(5), 234-241.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.

Sources

troubleshooting common issues in 4-hydroxyquinoline synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-hydroxyquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical scaffold. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot your reactions and optimize your synthetic protocols.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of 4-hydroxyquinolines, with a focus on the widely used Conrad-Limpach and related thermal cyclization reactions.

Question 1: My Conrad-Limpach synthesis is resulting in a very low yield. What are the most common causes and how can I improve it?

Answer:

Low yields in the Conrad-Limpach synthesis are a frequent challenge and often stem from incomplete cyclization of the intermediate enamine. The thermal cyclization step is the rate-determining step and requires significant thermal energy to overcome the activation barrier associated with the electrocyclic ring closure.[1][2]

Here are the primary factors contributing to low yields and actionable solutions:

1. Insufficient Reaction Temperature:

  • Causality: The key electrocyclic ring-closing step requires high temperatures, often around 250 °C, to proceed efficiently.[1][3] At lower temperatures, the reaction may stall, or side reactions can dominate. The critical temperature for minimizing by-product formation has been observed to be around 245 °C in some cases.[4]

  • Solution:

    • Ensure your heating apparatus can achieve and maintain a stable temperature of at least 250 °C.

    • Use a high-boiling point, inert solvent to facilitate heat transfer and maintain a consistent reaction temperature. Mineral oil was one of the early successful solvents for this purpose.[1]

2. Inappropriate Solvent Choice:

  • Causality: The solvent plays a crucial role in the thermal cyclization. Solvents with boiling points below the required reaction temperature will not allow the reaction to reach completion. Early attempts without a solvent resulted in very moderate yields (below 30%).[1]

  • Solution:

    • Select a solvent with a boiling point above 250 °C. Studies have shown that the yield of 4-hydroxyquinoline generally increases with solvents of increasing boiling point.[2]

    • Consider using alternative high-boiling solvents such as 1,2,4-trichlorobenzene, 2-nitrotoluene, or 2,6-di-tert-butylphenol, which can be inexpensive alternatives for large-scale synthesis.[2] A one-pot modification replacing ethyl acetoacetate with a vinyl ether has also shown improved yields.[2]

3. Side Product Formation:

  • Causality: At lower temperatures, the formation of by-products can be more prevalent.[4] For instance, in the reaction of aniline with β-ketoesters, there are two possible sites of attack for the aniline nitrogen: the keto group (kinetic product) and the ester group (thermodynamic product). The desired reaction proceeds through the attack on the keto group.[1]

  • Solution:

    • Careful control of the reaction temperature can minimize the formation of unwanted side products. Increasing the temperature can favor the desired cyclization over competing reactions.[4]

    • Purification techniques such as column chromatography or recrystallization are often necessary to isolate the desired 4-hydroxyquinoline from by-products.[5][6]

Experimental Protocol: Optimizing Thermal Cyclization in Conrad-Limpach Synthesis
  • Intermediate Formation: React the aniline derivative with a β-ketoester (e.g., diethyl malonate) in a suitable solvent like ethanol under reflux to form the enamine intermediate.[4][6]

  • Solvent Exchange: After the formation of the enamine, remove the lower-boiling solvent (e.g., ethanol) under vacuum.

  • Cyclization: Add a high-boiling inert solvent (e.g., diphenyl ether or mineral oil) to the enamine intermediate.

  • Heating: Heat the reaction mixture to 250-260 °C and maintain this temperature for the recommended reaction time (typically 30 minutes to a few hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: After cooling, the product can be isolated by precipitation, filtration, and subsequent purification by recrystallization from a suitable solvent.[5]

Question 2: I am observing the formation of isomeric products in my 4-hydroxyquinoline synthesis. How can I control the regioselectivity?

Answer:

The formation of isomeric products is a common issue, particularly in reactions like the Knorr synthesis, which is a variation of the Conrad-Limpach synthesis. The regioselectivity is determined by which carbonyl group of the β-ketoester is attacked by the aniline.

  • Knorr Synthesis Variation: When an aniline is reacted with a β-ketoester, two regioisomeric quinolones can be formed. The Conrad-Limpach product results from the initial condensation of the aniline with the keto group, followed by cyclization. The Knorr product arises from the initial condensation with the ester group.

Controlling Regioselectivity:

  • Reaction Conditions: The regioselectivity can often be influenced by the reaction conditions. For instance, in some cases, lower temperatures may favor the kinetic product, while higher temperatures favor the thermodynamic product.

  • Catalyst Choice: The use of specific acid or base catalysts can influence the reaction pathway and favor the formation of one isomer over the other.

Workflow for Investigating Regioselectivity

G cluster_0 Regioselectivity Troubleshooting start Isomeric Products Observed cond Analyze Reaction Conditions start->cond temp Vary Temperature cond->temp Temperature Dependent? cat Screen Catalysts cond->cat Catalyst Dependent? solve Evaluate Solvent Effects cond->solve Solvent Dependent? kin_therm Kinetic vs. Thermodynamic Control temp->kin_therm cat->kin_therm solve->kin_therm desired Desired Regioisomer Isolated kin_therm->desired Optimized Conditions Found

Caption: Troubleshooting workflow for addressing regioselectivity issues.

Question 3: My synthesized 4-hydroxyquinoline is difficult to purify. What are the best practices for purification?

Answer:

Purification of 4-hydroxyquinolines can be challenging due to their physical properties and the presence of persistent impurities.

Common Purification Challenges and Solutions:

Challenge Probable Cause Recommended Solution
Poor Solubility The planar structure of the quinoline ring can lead to strong intermolecular interactions and low solubility in common organic solvents.Recrystallization from high-boiling polar solvents like ethanol, DMF, or acetic acid.[5] For less soluble compounds, a solvent/anti-solvent system can be effective.
Persistent Colored Impurities High-temperature reactions can lead to the formation of colored by-products or degradation products.Treatment with activated carbon during recrystallization can help remove colored impurities. Column chromatography using silica gel or alumina can also be effective.[6]
Tautomerization 4-hydroxyquinolines exist in equilibrium with their 4-quinolone tautomer. This can sometimes lead to broadening of peaks in NMR spectra and affect crystallization.[1]This is an inherent property. For characterization, it's important to be aware of the tautomeric equilibrium. Purification methods should be robust enough to handle both forms.
Step-by-Step Purification Protocol:
  • Initial Work-up: After the reaction is complete, the crude product is often isolated by filtration. Washing with a non-polar solvent like hexane can remove residual high-boiling solvents.

  • Recrystallization:

    • Dissolve the crude product in a minimal amount of a hot, suitable solvent (e.g., ethanol, acetic acid).

    • If the solution is colored, add a small amount of activated carbon and heat for a short period.

    • Hot filter the solution to remove the activated carbon and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the purified crystals by filtration and wash with a small amount of cold solvent.

  • Column Chromatography (if necessary):

    • If recrystallization is ineffective, dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto silica gel.

    • Purify by column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane).[6]

Frequently Asked Questions (FAQs)

What is the fundamental mechanism of the Conrad-Limpach synthesis?

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline.[1] The key steps are:

  • Formation of a Schiff Base: The aniline attacks the keto group of the β-ketoester.

  • Keto-Enol Tautomerization: The Schiff base undergoes tautomerization to an enamine.

  • Electrocyclic Ring Closing: The enamine undergoes a thermally induced 6-pi electrocyclic reaction to form a dihydroquinoline intermediate.[7]

  • Aromatization: The intermediate eliminates a molecule of alcohol to form the final 4-hydroxyquinoline product.

G cluster_1 Conrad-Limpach Mechanism aniline Aniline + β-ketoester schiff Schiff Base Formation aniline->schiff enamine Enamine Tautomer schiff->enamine cyclization Thermal Electrocyclic Ring Closure (250°C) enamine->cyclization aromatization Aromatization (Elimination of ROH) cyclization->aromatization product 4-Hydroxyquinoline aromatization->product

Caption: Simplified mechanism of the Conrad-Limpach synthesis.

Are there alternative methods to the Conrad-Limpach synthesis for preparing 4-hydroxyquinolines?

Yes, several other named reactions are used to synthesize 4-hydroxyquinolines:

  • Gould-Jacobs Reaction: This method involves the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization. It is a very general and versatile method for forming the 4-hydroxyquinoline-3-carboxylate core structure.[8][9]

  • Knorr Quinoline Synthesis: Similar to the Conrad-Limpach, but the reaction conditions can be altered to favor the formation of 2-hydroxyquinolines.

  • Pfitzinger Reaction: This reaction uses isatin and a carbonyl compound in the presence of a base to produce quinoline-4-carboxylic acids.[10][11] The amide bond of isatin is first hydrolyzed, and the resulting intermediate reacts with the carbonyl compound, followed by cyclization and dehydration.[10]

  • Camps Cyclization: This involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides to form quinolin-4-ones.[8]

  • Niementowski Quinoline Synthesis: This reaction involves the condensation of anthranilic acids with ketones or aldehydes to form γ-hydroxyquinoline derivatives, though it often requires high temperatures.[12]

How does the 4-hydroxyquinoline/4-quinolone tautomerism affect my reaction and product?

4-Hydroxyquinolines exist in a tautomeric equilibrium with their corresponding 4-quinolone form. In many cases, the quinolone tautomer is the more stable form.[1]

  • Impact on Reaction: The tautomerism is a key feature of the product's electronic structure and generally does not interfere with the synthesis itself.

  • Impact on Characterization: In spectroscopic analysis (e.g., NMR, IR), you may observe signals corresponding to both tautomers, or the signals may be broadened due to the equilibrium. It is important to be aware of this when interpreting your data.

  • Impact on Reactivity: The presence of both tautomers can influence the subsequent reactivity of the molecule. For example, the hydroxyl group of the enol form can be alkylated or acylated, while the NH group of the keto form can undergo different reactions.

References

  • US2558211A - Preparation of 4-hydroxyquinoline compounds - Google P
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. (URL: [Link])
  • Conrad–Limpach synthesis - Wikipedia. (URL: [Link])
  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH. (URL: [Link])
  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PubMed. (URL: [Link])
  • Conrad-Limpach Synthesis - SynArchive. (URL: [Link])
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. (URL: [Link])
  • Synthesis of 4-quinolones - Organic Chemistry Portal. (URL: [Link])
  • (PDF) 4-Hydroxy-2(1H)-quinolone.
  • Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbon
  • Pfitzinger reaction - Wikipedia. (URL: [Link])
  • Niementowski quinoline synthesis - Wikipedia. (URL: [Link])
  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - NIH. (URL: [Link])
  • Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide - PubMed Central. (URL: [Link])
  • The Synthesis of 4-Hydroxyquinolines.1 I. Through Ethoxymethylenemalonic Ester. (URL: [Link])
  • Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents - Who we serve. (URL: [Link])
  • 3-hydroxyquinoline - Organic Syntheses Procedure. (URL: [Link])
  • The Pfitzinger Reaction. (Review)
  • The Pfitzinger Reaction - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (URL: [Link])
  • EP0097585A1 - Process for the preparation of 4-hydroxy quinolines - Google P
  • US2478125A - Preparation of 4-hydroxyquinolines - Google P
  • Electrocyclic Reactions - Master Organic Chemistry. (URL: [Link])
  • Side effects of hydroxychloroquine - NHS. (URL: [Link])
  • 7 Hydroxychloroquine Side Effects You Should Check Out - GoodRx. (URL: [Link])
  • Hydroxychloroquine: MedlinePlus Drug Inform
  • Thermal cyclization of o-aroyloxyacetoarones. Part III. Synthesis in the chromone series - Journal of the Chemical Society (Resumed) (RSC Publishing). (URL: [Link])
  • Hydroxychloroquine (oral route) - Side effects & dosage - Mayo Clinic. (URL: [Link])
  • Hydroxychloroquine: Uses, Interactions & Side Effects - Cleveland Clinic. (URL: [Link])

Sources

Technical Support Center: Synthesis of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and understand the underlying chemical principles. The synthesis, typically achieved through a Gould-Jacobs reaction, is a robust method but can be prone to specific side reactions that impact yield and purity.[1][2] This resource provides in-depth, experience-based insights to help you optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound and its ethyl ester precursor.

Issue 1: Low Yield of Ethyl 4-Hydroxy-8-methoxyquinoline-3-carboxylate During Thermal Cyclization

Question: I am experiencing a low yield of my target ester, ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate, after the high-temperature cyclization of diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the Gould-Jacobs thermal cyclization step are a common challenge.[1] The primary reasons often revolve around suboptimal reaction conditions and the formation of side products.

Potential Causes and Solutions:

  • Incomplete Cyclization: The thermal cyclization requires a high temperature, typically around 250 °C, to proceed efficiently.[1][3] Insufficient temperature or reaction time can lead to a significant amount of unreacted anilinomethylenemalonate intermediate remaining in the reaction mixture.[4]

    • Troubleshooting Protocol:

      • Temperature Verification: Ensure your reaction setup (e.g., sand bath, heating mantle with a high-boiling solvent like Dowtherm A or diphenyl ether) can consistently maintain the target temperature of 250 °C.[1][3] Use a calibrated thermometer placed directly in the reaction medium if possible.

      • Reaction Time: While some protocols suggest an overnight reaction[3], it's crucial to monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[4][5] Prolonged heating at very high temperatures can lead to degradation.[4]

  • Side Reactions: At elevated temperatures, several side reactions can occur, consuming your starting material and reducing the yield of the desired product.

    • Intermolecular Condensation: The anilinomethylenemalonate intermediate can react with itself or other species in the reaction mixture, leading to polymeric byproducts that are often difficult to characterize and remove.

    • Decomposition: The high temperatures required for cyclization can lead to the decomposition of the starting material or the product, especially if hot spots are present in the reaction vessel.[1]

      • Mitigation Strategy: Employing a high-boiling, inert solvent like Dowtherm A or diphenyl ether can help to ensure even heat distribution and minimize decomposition.[1][6] Stirring the reaction mixture vigorously is also critical.

  • Regioselectivity Issues: While the methoxy group at the 2-position of the aniline starting material generally directs the cyclization to the 6-position, there is a possibility of minor cyclization at the other ortho position, leading to the formation of isomeric quinolones. This is a known challenge in Gould-Jacobs reactions with asymmetrically substituted anilines.[1]

    • Analytical Verification: Use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry to analyze your crude product for the presence of isomers.

Visualizing the Main Reaction Pathway:

Gould_Jacobs_Pathway cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Thermal Cyclization 2-Methoxyaniline 2-Methoxyaniline Anilinomethylenemalonate Diethyl 2-(((2-methoxyphenyl)amino)- methylene)malonate 2-Methoxyaniline->Anilinomethylenemalonate Condensation Diethyl_ethoxymethylenemalonate Diethyl ethoxy- methylenemalonate Diethyl_ethoxymethylenemalonate->Anilinomethylenemalonate Product_Ester Ethyl 4-hydroxy-8-methoxy- quinoline-3-carboxylate Anilinomethylenemalonate->Product_Ester Heat (250 °C) Dowtherm A

Caption: The Gould-Jacobs synthesis of the target ester.

Issue 2: Formation of an Insoluble Precipitate During Saponification

Question: During the saponification of ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate with sodium hydroxide, I observe the formation of a thick, insoluble precipitate that makes stirring difficult. What is this precipitate and how can I manage it?

Answer:

The precipitate you are observing is likely the sodium salt of this compound. This salt is often sparingly soluble in the reaction medium, especially if the concentration is high.

Explanation and Solutions:

  • Salt Formation: The saponification reaction involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. In the basic reaction medium, the carboxylic acid is deprotonated to form the sodium carboxylate salt. The phenolic hydroxyl group can also be deprotonated.

  • Improving Solubility:

    • Increase Solvent Volume: Adding more of the solvent (typically an ethanol/water mixture) can help to dissolve the sodium salt as it forms.[5]

    • Elevated Temperature: Performing the saponification at reflux helps to increase the solubility of the salt.[5]

    • Efficient Stirring: Use a mechanical stirrer if necessary to ensure the reaction mixture remains a mobile slurry.

  • Work-up Procedure: Once the saponification is complete (as determined by TLC or HPLC), the reaction mixture should be cooled. The target carboxylic acid is then precipitated by acidification with a strong acid like concentrated HCl.[5] It is crucial to acidify the mixture completely to ensure all the carboxylate salt is converted to the free carboxylic acid.

Issue 3: Unwanted Decarboxylation of the Final Product

Question: My final product, this compound, appears to be contaminated with a byproduct that I suspect is the decarboxylated version, 8-methoxyquinolin-4-ol. How can I prevent this?

Answer:

Decarboxylation is a common side reaction for quinoline-3-carboxylic acids, particularly under harsh conditions.[2][7]

Causes and Prevention:

  • Thermal Decarboxylation: Excessive heat during the final stages of the synthesis or during purification (e.g., recrystallization from a high-boiling solvent) can induce the loss of carbon dioxide from the carboxylic acid.

    • Mitigation: Avoid unnecessarily high temperatures during work-up and purification. Use the lowest effective temperature for recrystallization.

  • Acid-Catalyzed Decarboxylation: Strongly acidic conditions, especially at elevated temperatures, can promote decarboxylation.[8]

    • Mitigation: While acidification is necessary to precipitate the product after saponification, avoid prolonged exposure to strong acid at high temperatures. Cool the reaction mixture before and during acidification.

  • Metal-Catalyzed Decarboxylation: Certain metal ions can catalyze the decarboxylation of carboxylic acids.

    • Mitigation: Ensure all glassware is thoroughly cleaned to remove any trace metal contaminants.

Visualizing the Decarboxylation Side Reaction:

Decarboxylation Target_Acid 4-Hydroxy-8-methoxy- quinoline-3-carboxylic acid Side_Product 8-Methoxyquinolin-4-ol Target_Acid->Side_Product Heat or Strong Acid CO2 CO2

Caption: Unwanted decarboxylation of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the role of Dowtherm A in the cyclization step?

A1: Dowtherm A is a high-boiling, thermally stable, and inert solvent. Its primary role is to provide a medium that can be heated to the high temperatures (around 250 °C) required for the thermal cyclization of the anilinomethylenemalonate intermediate. It ensures uniform heat distribution, preventing localized overheating and potential decomposition of the reactants and products.[1][6]

Q2: Can I use a different solvent for the cyclization?

A2: Other high-boiling inert solvents like diphenyl ether or even mineral oil can be used.[1] However, these can be difficult to remove from the reaction mixture during purification.[1] Microwave-assisted synthesis, often performed solvent-free or with a minimal amount of a high-boiling solvent, has emerged as a modern alternative that can significantly reduce reaction times and improve yields.[4][6]

Q3: How do I monitor the progress of the saponification reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method. Spot the reaction mixture alongside the starting ester on a TLC plate. The disappearance of the starting ester spot and the appearance of a new, more polar spot (the carboxylate salt, which will appear as the carboxylic acid after spotting on a silica plate) indicates the reaction is proceeding. A suitable eluent system would typically be a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol.

Q4: What are the expected spectroscopic characteristics of this compound?

A4: While specific data can vary slightly based on the solvent and instrument, you can generally expect the following:

  • ¹H NMR: Signals for the aromatic protons on the quinoline ring, a signal for the methoxy group protons, and broad signals for the carboxylic acid and phenolic hydroxyl protons.

  • ¹³C NMR: Resonances for the carbonyl carbons (ketone and carboxylic acid), the aromatic carbons, and the methoxy carbon.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (C11H9NO4, MW: 219.19 g/mol ).[9]

Q5: Are there any alternative synthetic routes to this compound?

A5: While the Gould-Jacobs reaction is the most common and direct method, other classical quinoline syntheses like the Conrad-Limpach or Camps cyclization could potentially be adapted.[1] However, these may require different starting materials and could present their own set of challenges regarding regioselectivity and reaction conditions.

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylateC13H13NO4247.2527568-04-3[3][10]
This compoundC11H9NO4219.19255290-00-1 (example CID)[9]

References

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • Wikipedia. Gould–Jacobs reaction.
  • Organic Reactions. Gould-Jacobs Reaction.
  • Google Patents. CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
  • ResearchGate. Gould–Jacobs reaction | Request PDF.
  • Biotage. AN56 Gould Jacobs Quinoline forming reaction.
  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • PubChem. This compound.
  • Amerigo Scientific. This compound ethyl ester.
  • The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
  • Journal of the American Chemical Society. Copper-quinoline decarboxylation.
  • YouTube. Decarboxylation of carboxylic acid salt to prepare alkane: Basic concept and complete mechanism.
  • Canadian Science Publishing. Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution.
  • Organic Chemistry Portal. Decarboxylations.
  • PubMed Central. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.

Sources

stability testing of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound. Our goal is to equip you with the necessary knowledge to anticipate challenges, design robust experiments, and interpret your results with confidence.

Introduction: Understanding the Molecule

This compound is a quinoline derivative possessing several key functional groups that influence its stability: a 4-hydroxyquinoline core, a methoxy group at the 8-position, and a carboxylic acid at the 3-position. The quinoline ring system itself can be susceptible to oxidation and photodegradation.[1] The hydroxyl and methoxy groups are electron-donating and can affect the reactivity of the aromatic system. The carboxylic acid group can participate in reactions such as decarboxylation, especially under thermal stress.[2] A thorough understanding of these structural features is critical for designing and interpreting stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be concerned about for this compound?

A1: Based on the structure, the primary degradation pathways to investigate are:

  • Oxidation: The quinoline ring and the electron-rich aromatic system are susceptible to oxidation, potentially leading to the formation of N-oxides and hydroxylated derivatives.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of photoisomers, hydroxylated products, or even ring cleavage.[1]

  • Hydrolysis: While the core structure is not readily hydrolyzable, the stability should be assessed across a range of pH values, as pH can influence the rate of other degradation reactions.[1][3]

  • Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group is a potential degradation pathway.[2] General decomposition can also occur.[1]

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To minimize degradation, we recommend the following storage conditions:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable.[1]

  • Light: Protect from light by storing in amber vials or in a dark environment.[1]

  • Atmosphere: For highly sensitive applications or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]

  • Container: Use well-sealed containers to prevent moisture ingress.[1]

Q3: I am observing a color change in my sample during storage. What could be the cause?

A3: A color change, such as yellowing or browning, is often an indication of degradation, most commonly due to oxidation or photodegradation. The formation of oxidized species or polymeric degradation products can lead to a visible change in the appearance of the compound. It is crucial to re-analyze the sample using a stability-indicating analytical method to identify and quantify any degradation products.

Troubleshooting Guide

This section addresses specific issues you might encounter during your stability testing experiments.

Issue Possible Cause(s) Troubleshooting Steps
Unexpected peaks in HPLC chromatogram during forced degradation studies. Formation of degradation products.1. Characterize the new peaks: Use techniques like LC-MS to determine the mass of the degradation products and propose potential structures. 2. Evaluate the mass balance: Ensure that the decrease in the main peak area corresponds to the increase in the degradation product peaks. 3. Optimize chromatography: Adjust the mobile phase, gradient, or column to achieve better separation of the parent compound and its degradants.
Poor recovery of the compound after stress testing. 1. Incomplete extraction: The degradation products might have different solubility profiles. 2. Adsorption to container surfaces. 3. Significant degradation. 1. Modify the extraction procedure: Use a different solvent or adjust the pH to ensure all components are extracted. 2. Use inert containers: Employ silanized glass vials to minimize adsorption. 3. Review stress conditions: The conditions may be too harsh. Reduce the duration or intensity of the stress.
Inconsistent results between replicate stability samples. 1. Non-homogeneous sample. 2. Inconsistent application of stress conditions. 3. Analytical method variability. 1. Ensure proper mixing: Thoroughly mix solid or solution samples before taking aliquots. 2. Standardize stress conditions: Use calibrated equipment and ensure uniform exposure of all samples to the stressor (e.g., light, heat). 3. Validate the analytical method: Perform a thorough method validation to ensure precision and accuracy.
No degradation observed under forced degradation conditions. 1. The compound is highly stable under the applied conditions. 2. Stress conditions are not harsh enough. 1. Increase the severity of the stress: Extend the exposure time, increase the temperature, or use a higher concentration of the stressor (e.g., acid, base, oxidizing agent).[4] 2. Confirm the suitability of the analytical method: Ensure the method can detect potential degradation products.

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on this compound. These studies are essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[4]

Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.

Forced Degradation Conditions

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.[1]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.[1]

  • Neutralization: Before analysis, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.

  • Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.[1]

  • Store the solid compound in an oven at 80°C for 48 hours.[1]

  • Also, expose the stock solution to the same conditions.

  • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1][5][6]

  • A control sample should be wrapped in aluminum foil to protect it from light and kept alongside the exposed sample to act as a dark control.[7]

Sample Analysis

Analyze the stressed samples using a validated stability-indicating HPLC method. A reverse-phase HPLC method with UV detection is commonly used.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxidation Oxidative Degradation (3% H2O2, RT) Stock->Oxidation Thermal Thermal Degradation (80°C) Stock->Thermal Photo Photodegradation (ICH Q1B) Stock->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Characterization Characterize Degradants (e.g., LC-MS) HPLC->Characterization

Caption: Workflow for forced degradation studies.

Potential Degradation Pathway

Based on the structure and general knowledge of quinoline chemistry, a potential degradation pathway under oxidative conditions is the formation of an N-oxide.

Degradation_Pathway Parent This compound N Degradant N-oxide derivative N+-O Parent:f0->Degradant:f0 Oxidation (e.g., H2O2)

Caption: Potential oxidative degradation pathway.

References

  • Technical Support Center: Stability and Degradation of 5-Methylquinoline Derivatives - Benchchem. (n.d.).
  • Antioxidative or prooxidative effect of 4-hydroxyquinoline derivatives on free-radical-initiated hemolysis of erythrocytes is due to its distributive status. (n.d.). PubMed.
  • Hussein, M., Ismail, M., & El-Adly, R. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6, 207-219.
  • Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. (n.d.). Der Pharma Chemica.
  • Forced Degradation Studies. (2016). MedCrave online.
  • METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. (2021). ResearchGate.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
  • The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. (n.d.). ChemRxiv.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). PubMed Central.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). PharmTech.
  • Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. (n.d.). PubMed.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.).
  • Q1B Photostability Testing of New Drug Substances and Products. (n.d.). FDA.
  • Photostability testing theory and practice. (2021). Q1 Scientific.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH.
  • Degradation of quinoline-4-carboxylic acid by Microbacterium sp. (n.d.). PubMed.
  • Photostability testing of pharmaceutical products. (2013). ResearchGate.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). PubMed Central.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI.
  • Hydrolytic stability of selected pharmaceuticals and their transformation products. (n.d.). PubMed.
  • Microbial metabolism of quinoline and related compounds. XI. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. H2, Agrobacterium sp. 1B and Pimelobacter simplex 4B and 5B. (n.d.). PubMed.
  • 4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER SDS, 27568-04-3 Safety Data Sheets. (n.d.). ECHEMI.
  • Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. (2021). NIH.
  • FREQUENTLY ASKED QUESTIONS: PHOTOSTABILITY. (n.d.). Caron Scientific.

Sources

Technical Support Center: Overcoming Resistance to Quinolone-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: We're observing a sudden increase in the Minimum Inhibitory Concentration (MIC) of our quinolone compound against our bacterial strain. What are the likely causes?

A1: An increase in MIC suggests the development of resistance. The most common reasons include:

  • Target-Mediated Resistance: Spontaneous mutations in the genes encoding the primary targets of quinolones, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE), can reduce the binding affinity of the compound.[1][2] In Gram-negative bacteria, mutations in gyrA are often the first step, while in some Gram-positive bacteria, parC mutations may arise first.[3][4][5]

  • Increased Efflux: Bacteria can upregulate the expression of efflux pumps, which actively transport the quinolone out of the cell, thereby reducing its intracellular concentration.[1][6]

  • Plasmid-Mediated Resistance: Your culture may have acquired a plasmid carrying resistance genes such as qnr proteins (which protect DNA gyrase), aac(6')-Ib-cr (which modifies quinolones), or plasmid-encoded efflux pumps.[1][7][8]

  • Biofilm Formation: If your experimental setup allows for it, the bacteria may have formed a biofilm. Bacteria within a biofilm are phenotypically more resistant to antibiotics due to factors like reduced antibiotic penetration and altered metabolic states.[9][10][11]

Q2: How can I differentiate between target-mediated resistance and efflux pump-mediated resistance in my experiments?

A2: A straightforward approach is to perform MIC testing in the presence and absence of an efflux pump inhibitor (EPI), such as phenylalanine-arginine β-naphthylamide (PAβN) or reserpine.[12]

  • If the MIC decreases significantly in the presence of an EPI, it strongly suggests that efflux pumps are contributing to the observed resistance.[12][13]

  • If the MIC remains high even with an EPI, the primary mechanism is likely target-site mutations.[12]

For a definitive answer, you can sequence the Quinolone Resistance-Determining Regions (QRDRs) of the gyrA, gyrB, parC, and parE genes to identify known resistance mutations.[2][14]

Q3: What is the significance of plasmid-mediated quinolone resistance (PMQR) if it only confers low-level resistance?

A3: While PMQR genes on their own may not increase the MIC above the clinical breakpoint, their presence is highly significant. They provide a favorable background that facilitates the selection of higher-level resistance mutations in the target enzymes.[3][8][15] Therefore, the emergence of low-level resistance due to PMQR can be a precursor to the development of clinically significant resistance.

Q4: Can biofilm formation alone account for high levels of quinolone resistance?

A4: Yes, biofilm formation can lead to a substantial increase in antibiotic resistance, with bacteria in biofilms showing a 10 to 1,000-fold increase in resistance compared to their planktonic counterparts.[11] This is not typically due to a single mechanism but a combination of factors including:

  • Reduced antibiotic penetration into the biofilm matrix.

  • The presence of "persister cells," which are metabolically dormant and less susceptible to antibiotics.[11]

  • Altered microenvironments within the biofilm (e.g., oxygen and nutrient gradients) that reduce antibiotic efficacy.[16]

  • Increased horizontal gene transfer of resistance genes within the dense biofilm community.[10][11]

Troubleshooting Guides

Scenario 1: Inconsistent MIC Results

You are performing broth microdilution or agar dilution to determine the MIC of a novel quinolone, but your results are variable between experiments.

Potential Causes & Troubleshooting Steps:

  • Inoculum Preparation: An inconsistent starting inoculum density is a common source of variability.

    • Protocol: Always standardize your inoculum to a 0.5 McFarland standard. Ensure the bacterial culture is in the logarithmic growth phase.

  • Compound Stability: The quinolone compound may be degrading in the media or due to light exposure.

    • Protocol: Prepare fresh stock solutions of the quinolone for each experiment. Store stock solutions protected from light and at the recommended temperature.

  • "Edge Effect" in Microtiter Plates: Evaporation from the outer wells of a 96-well plate can concentrate the antibiotic and affect bacterial growth, leading to skewed results.[17]

    • Protocol: To mitigate this, avoid using the outermost wells for critical measurements or fill them with sterile media/water to maintain humidity.[17]

Scenario 2: High-Level Resistance Observed - Investigating Target Mutations

Your bacterial isolate exhibits a high MIC to your quinolone compound, and the use of an efflux pump inhibitor did not significantly reduce it. Your hypothesis is that mutations in DNA gyrase and/or topoisomerase IV are responsible.

Experimental Workflow:

  • DNA Extraction: Isolate genomic DNA from both the resistant isolate and a susceptible parent strain.

  • PCR Amplification of QRDRs: Amplify the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes.[18]

  • DNA Sequencing: Sequence the PCR products.

  • Sequence Analysis: Align the sequences from the resistant and susceptible strains to identify nucleotide and corresponding amino acid changes. Common mutation sites in E. coli are Ser83 and Asp87 in GyrA, and Ser80 and Glu84 in ParC.[1][2]

Expected Outcomes & Interpretation:

Gene Common Mutation Sites (E. coli) Impact on Quinolone Susceptibility
gyrASer83 → Leu/Trp, Asp87 → Asn/Gly/TyrPrimary determinant of resistance in many Gram-negatives. A single mutation can cause a significant increase in MIC.[2][14]
parCSer80 → Ile/Arg, Glu84 → Gly/Lys/ValOften a secondary mutation that, in combination with a gyrA mutation, leads to high-level resistance.[2]
gyrB / parELess commonMutations in these genes are less frequent but can contribute to resistance.

Troubleshooting:

  • No Mutations Found: If no mutations are detected in the QRDRs, consider the possibility of mutations outside these "hotspot" regions that could still affect quinolone binding. Also, re-evaluate the potential role of efflux pumps or other less common resistance mechanisms.[15]

Scenario 3: Investigating Efflux Pump Overexpression

You suspect that increased efflux pump activity is contributing to quinolone resistance in your bacterial strain.

Experimental Workflow:

  • MIC Determination with an EPI: As mentioned in the FAQs, perform MIC testing with and without an EPI like PAβN. A ≥4-fold reduction in MIC in the presence of the EPI is generally considered significant.[13]

  • Gene Expression Analysis (RT-qPCR): Quantify the expression levels of known efflux pump genes (e.g., acrA, acrB, tolC in E. coli).

    • Protocol:

      • Grow the resistant and susceptible parent strains to mid-log phase.

      • Extract total RNA.

      • Synthesize cDNA.

      • Perform qPCR using primers specific for the target efflux pump genes and a housekeeping gene for normalization.

      • Calculate the relative fold change in gene expression in the resistant strain compared to the susceptible strain.

Expected Outcomes & Interpretation:

  • A significant upregulation of efflux pump genes in the resistant strain, coupled with a reduction in MIC in the presence of an EPI, provides strong evidence for efflux-mediated resistance.

Diagram: Quinolone Action and Resistance Mechanisms

Quinolone_Resistance cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms quinolone Quinolone porin Porin Channel quinolone->porin Entry efflux Efflux Pump quinolone->efflux gyrase DNA Gyrase/ Topoisomerase IV porin->gyrase Inhibition of DNA Replication quinolone_out Quinolone (extracellular) efflux->quinolone_out Expulsion dna Bacterial DNA gyrase->dna qnr Qnr Protein qnr->gyrase Protects Target mutations Target Mutations (gyrA, parC) mutations->gyrase Alters Target pmqr Plasmid-Mediated (qnr, aac(6')-Ib-cr) efflux_up Efflux Pump Upregulation efflux_up->efflux Increases Expression

Caption: Overview of quinolone entry, action, and bacterial resistance mechanisms.

Scenario 4: Evaluating the Role of Biofilms in Resistance

Your experiments involve conditions that may promote biofilm formation, and you want to quantify this and assess its contribution to quinolone resistance.

Experimental Workflow: Biofilm Quantification using Crystal Violet Assay

This assay quantifies the total biofilm biomass.[17][19]

  • Biofilm Growth: Inoculate your bacterial strain into a 96-well microtiter plate and incubate under conditions that promote biofilm formation (e.g., specific media, static incubation) for 24-48 hours.[20]

  • Washing: Gently remove the planktonic (free-floating) cells by washing the wells with phosphate-buffered saline (PBS).

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes.[21] Crystal violet stains the cells and extracellular matrix of the biofilm.[17]

  • Washing: Wash away the excess stain with water.

  • Solubilization: Add 30% acetic acid or ethanol to each well to solubilize the crystal violet that has been retained by the biofilm.[20]

  • Quantification: Transfer the solubilized stain to a new plate and measure the absorbance at approximately 570-590 nm using a plate reader.[17][21] The absorbance is proportional to the biofilm biomass.

Assessing Biofilm-Specific Resistance:

To determine the MIC for bacteria within a biofilm (often called the Minimum Biofilm Eradication Concentration or MBEC), you can grow biofilms on pegs of a specialized lid that fits into a 96-well plate. After biofilm formation, the lid is transferred to a new plate containing serial dilutions of the quinolone compound. After incubation, the viability of the bacteria in the biofilm is assessed.

Diagram: Biofilm Quantification Workflow

Biofilm_Assay start Inoculate Bacteria in 96-well Plate incubate Incubate (24-48h) to form Biofilm start->incubate Step 1 wash1 Wash to Remove Planktonic Cells incubate->wash1 Step 2 stain Stain with Crystal Violet wash1->stain Step 3 wash2 Wash to Remove Excess Stain stain->wash2 Step 4 solubilize Solubilize Stain (e.g., Acetic Acid) wash2->solubilize Step 5 read Measure Absorbance (~570 nm) solubilize->read Step 6

Caption: Step-by-step workflow for the crystal violet biofilm quantification assay.

Strategies for Overcoming Quinolone Resistance

As a drug development professional, your goal is to design compounds that can circumvent these resistance mechanisms.

  • Novel Quinolone Analogs:

    • Rationale: The development of new quinolone derivatives that can bind effectively to mutated DNA gyrase or topoisomerase IV is a key strategy.[22][23] This may involve designing compounds that rely less on the water-metal ion bridge that is often disrupted by resistance mutations, or that have C7 substituents that create strong interactions with the enzymes independent of the mutation sites.[23][24]

    • Approach: Synthesize and screen novel analogs with modifications at the C7 and C8 positions of the quinolone ring, as these are critical for target interaction and activity.[23][25]

  • Combination Therapy:

    • Rationale: Combining a quinolone with an agent that inhibits a resistance mechanism can restore its efficacy.

    • Approach:

      • Quinolone + Efflux Pump Inhibitor (EPI): This combination can restore the intracellular concentration of the quinolone to effective levels in strains that overexpress efflux pumps.[12][26][27]

      • Quinolone + Biofilm Disrupting Agent: Co-administration with compounds that can break down the biofilm matrix (e.g., enzymes) or inhibit quorum sensing can increase the penetration and efficacy of the quinolone.

  • Dual-Targeting or Multi-Targeting Compounds:

    • Rationale: Designing single molecules that inhibit both the primary quinolone targets and another essential bacterial pathway can reduce the likelihood of resistance developing.

    • Approach: Recent research has explored novel 3-thiazolyl quinolones that exhibit multi-targeting potential.[28]

References

  • Bauer, G., Bergan, T., & Gräf, H. (1989). Mechanisms of quinolone resistance. PubMed. [Link]
  • Hooper, D. C. (2005). Mechanisms of Resistance to Quinolones. Clinical Infectious Diseases, 41(Supplement_2), S131–S138. [Link]
  • Hooper, D. C., & Jacoby, G. A. (2015). Mechanisms of drug resistance: quinolone resistance. Annals of the New York Academy of Sciences, 1354, 12–31. [Link]
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
  • Kvist, M., et al. (2022). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. Antibiotics, 11(11), 1599. [Link]
  • Sutton, J., & Klein, M. (2018). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies.
  • Ansari, F. A., et al. (2017).
  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392. [Link]
  • Sun, Z., et al. (2023). Targeting efflux pumps prevents the multi-step evolution of high-level resistance to fluoroquinolone in Pseudomonas aeruginosa. Microbiology Spectrum, 11(5). [Link]
  • Cattoir, V., & Nordmann, P. (2009). Plasmid-Mediated Quinolone Resistance; Interactions between Human, Animal, and Environmental Ecologies. Frontiers in Microbiology, 1. [Link]
  • Firoozeh, F., et al. (2016). The Mutations of Topoisomerase Genes and Their Effect on Resistance to Fluoroquinolones in Extended-Spectrum β-Lactamase-Producing Escherichia coli.
  • Ferrandiz, M. J., et al. (1996). Quinolone resistance mutations in topoisomerase IV: relationship to the flqA locus and genetic evidence that topoisomerase IV is the primary target and DNA gyrase is the secondary target of fluoroquinolones in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 40(10), 2262–2268. [Link]
  • Jacoby, G. A., et al. (2014). Plasmid-mediated quinolone resistance. Frontiers in Microbiology, 5. [Link]
  • Tagg, K. A., et al. (2013). Contribution of Topoisomerase IV Mutation to Quinolone Resistance in Mycoplasma genitalium. Antimicrobial Agents and Chemotherapy, 57(6), 2891–2893. [Link]
  • Bece, T., et al. (2016). Effects on quinolone resistance due to the biofilm formation activity in Ureaplasma urealyticum. Turkish Journal of Medical Sciences, 46(6), 1888–1894. [Link]
  • Redondo-Salvo, S., et al. (2020). Unusual and Unconsidered Mechanisms of Bacterial Resilience and Resistance to Quinolones. International Journal of Molecular Sciences, 21(19), 7056. [Link]
  • Del Pozo, J. L. (2018). Biofilms as Promoters of Bacterial Antibiotic Resistance and Tolerance. Antibiotics, 7(3), 61. [Link]
  • Bush, N. G., et al. (2020). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. ACS Infectious Diseases, 6(10), 2586–2603. [Link]
  • Lomovskaya, O., et al. (2001). Use of an Efflux Pump Inhibitor To Determine the Prevalence of Efflux Pump-Mediated Fluoroquinolone Resistance and Multidrug Resistance in Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 45(5), 1341–1346. [Link]
  • Fàbrega, A., et al. (2014). Impact of quinolone-resistance acquisition on biofilm production and fitness in Salmonella enterica. Journal of Antimicrobial Chemotherapy, 69(8), 2056–2064. [Link]
  • Coban, A. Y., et al. (2004).
  • Reinert, R. R., et al. (2005). Real-Time PCR Detection of gyrA and parC Mutations in Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 49(5), 2095–2098. [Link]
  • O'Toole, G. A. (2010). Microtiter Dish Biofilm Formation Assay. JoVE (Journal of Visualized Experiments), (47), e2437. [Link]
  • Srisung, S., et al. (2018). Rapid Detection of Genomic Mutations in gyrA and parC Genes of Escherichia coli by Multiplex Allele Specific Polymerase Chain Reaction.
  • Firoozeh, F., et al. (2016). Quinolone Resistance Determinants qnr, qep, and aac(6')-Ib-cr in Extended-Spectrum Β-Lactamase Producing Escherichia coli Isolated From Urinary Tract Infections in Tehran, Iran.
  • Al-Hussainy, M. M., et al. (2021). Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance. Antibiotics, 10(4), 389. [Link]
  • Jacoby, G. A., et al. (2014). Plasmid-Mediated Quinolone Resistance. Microbiology Spectrum, 2(2). [Link]
  • Zang, Z. L., et al. (2024). Novel quinolone-derivative tackles microbial resistance. BioWorld. [Link]
  • Martínez, J. L., et al. (2011). Quinolone Resistance: Much More than Predicted. Frontiers in Microbiology, 2. [Link]
  • Briales, A., et al. (2016). Impact of AAC(6′)-Ib-cr in combination with chromosomal-mediated mechanisms on clinical quinolone resistance in Escherichia coli. Journal of Antimicrobial Chemotherapy, 71(11), 3042–3048. [Link]
  • American Society for Microbiology. (2023). The Role of Bacterial Biofilms in Antimicrobial Resistance. ASM.org. [Link]
  • Wilson, C., et al. (2017). Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review. Journal of Microbiological Methods, 138, 1–11. [Link]
  • Nakano, R., et al. (2013). Rapid assay for detecting gyrA and parC mutations associated with fluoroquinolone resistance in Enterobacteriaceae. Journal of Microbiological Methods, 94(3), 213–216. [Link]
  • Martínez, J. L., et al. (2011). Quinolone Resistance: Much More than Predicted. Frontiers in Microbiology, 2. [Link]
  • Oliva, A., et al. (2024). Fluoroquinolones and Biofilm: A Narrative Review. Antibiotics, 13(1), 79. [Link]
  • Bax, B. D., et al. (2010). Overcoming Target-Mediated Quinolone Resistance in Topoisomerase IV by Introducing Metal Ion-Independent Drug-Enzyme Interactions. ACS Chemical Biology, 5(5), 503–512. [Link]
  • Poirel, L., et al. (2005). Unexpected Occurrence of Plasmid-Mediated Quinolone Resistance Determinants in Environmental Aeromonas spp. Emerging Infectious Diseases, 11(6), 964–967. [Link]
  • Bisht, R., et al. (2013). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 18(9), 11033–11067. [Link]
  • Hiasa, H. (2023). Gyrase and Topoisomerase IV as Antibacterial Targets for Gepotidacin and Zoliflodacin: Teaching Old Enzymes New Tricks. International Journal of Molecular Sciences, 24(13), 11029. [Link]
  • Vila, J. (2008). Mechanism of action of and resistance to quinolones. Revista Española de Quimioterapia, 21(1), 1–8. [Link]
  • Nguyen, T. K. O., et al. (2022). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 27(19), 6667. [Link]
  • Fereshteh, Z., et al. (2017). Molecular Detection of gyrA, parC and oprD Mutation in Pseudomonas aeruginosa Isolates from a. Journal of Medical Bacteriology, 6(1-2), 1–9. [Link]
  • Pérez-Mejía, A. C., et al. (2023). Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. Antibiotics, 12(10), 1507. [Link]
  • Lindberg, R., et al. (2016). Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments. Frontiers in Microbiology, 7. [Link]

Sources

Technical Support Center: Refinement of Analytical Methods for 4-Hydroxy-8-methoxyquinoline-3-carboxylic Acid Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical refinement of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid (HMQC). This guide is designed for researchers, scientists, and drug development professionals who require robust, accurate, and reliable methods for the detection and quantification of this compound. As a quinoline derivative, HMQC presents unique analytical challenges that demand a nuanced approach to method development and troubleshooting.[1][2]

This document moves beyond standard protocols to provide in-depth, field-proven insights into common experimental issues. It is structured to help you diagnose problems, understand their root causes, and implement effective solutions, ensuring the integrity and validity of your analytical results.[3][4][5]

Section 1: High-Performance Liquid Chromatography (HPLC) Analysis

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the cornerstone for the analysis of HMQC, particularly for purity assessments and quantitative assays. The compound's aromatic structure lends itself to strong UV absorbance. However, the presence of both a carboxylic acid and a hydroxyl group can lead to challenging chromatographic behavior, such as peak tailing, if not properly controlled.[6]

Recommended Starting HPLC Method Parameters

For initial method development, the following parameters provide a robust starting point. These are based on typical reversed-phase chromatography principles for polar analytes.

ParameterRecommended ConditionRationale & Expert Notes
Column C18, 150 x 4.6 mm, 5 µmA standard C18 column is a versatile starting point. The polar nature of HMQC may also warrant testing polar-embedded or phenyl-hexyl phases for alternative selectivity.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile mobile phase modifier suitable for potential LC-MS transition. It ensures the carboxylic acid group is protonated, improving peak shape.
Mobile Phase B Acetonitrile (MeCN)Acetonitrile generally provides better peak shape and lower backpressure compared to methanol for this class of compounds.
Gradient 5% B to 95% B over 15 minA broad gradient is essential during initial development to elute all components and identify potential impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CTemperature control is crucial for reproducible retention times.
Detection (UV) 239-254 nmQuinoline derivatives exhibit strong absorbance in this range.[7] A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Vol. 10 µLThis can be optimized based on analyte concentration and sensitivity requirements.
HPLC Troubleshooting Guide (Q&A)

Question: My chromatogram shows a significant tailing peak for HMQC. What is the cause and how can I fix it?

Answer: Peak tailing is the most common issue for compounds like HMQC and is typically caused by secondary interactions between the analyte and the stationary phase.[6]

  • Causality: The primary cause is often the interaction of the analyte's polar functional groups (hydroxyl and carboxylic acid) with acidic silanol groups on the silica surface of the C18 column.[6] These interactions are stronger than the primary hydrophobic retention mechanism, causing a portion of the analyte molecules to lag, resulting in a tailed peak.

  • Solutions:

    • Lower Mobile Phase pH: Ensure your mobile phase pH is sufficiently low (e.g., pH 2.5-3.0 with formic or phosphoric acid). This keeps the silanol groups protonated (less active) and the carboxylic acid on your analyte fully protonated, minimizing ionic interactions and improving peak shape.[6]

    • Use a High-Purity Column: Modern, high-purity silica columns with end-capping significantly reduce the number of accessible silanol groups. If you are using an older column, switching to a newer generation column can resolve the issue.

    • Consider an Alternative Stationary Phase: For highly polar compounds, a standard C18 phase may not be ideal. Consider a column with a polar-embedded group or an aqueous-stable C18 phase, which are designed to better handle polar analytes and reduce silanol interactions.[8]

Question: I'm observing drifting or variable retention times in my HPLC runs. What should I investigate?

Answer: Unstable retention times compromise the reliability of your method. The issue can stem from the HPLC system, the mobile phase, or the column itself.[9][10]

  • Causality & Solutions:

    • Insufficient Column Equilibration: This is a common oversight. Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. For gradient methods, a minimum of 10-15 column volumes is recommended.

    • Mobile Phase Composition: If you are mixing solvents online, fluctuations in the proportioning valve can cause drift.[9] To diagnose this, prepare a pre-mixed mobile phase and run it isocratically. If retention times stabilize, your pump's mixing performance is the likely culprit.[9] Also, ensure your mobile phase is fresh and properly degassed.

    • Temperature Fluctuations: A lack of column temperature control can lead to shifts in retention. Even minor changes in ambient lab temperature can have an effect. Always use a column oven for stable and reproducible chromatography.[11]

    • Column Contamination: Buildup of strongly retained sample components can alter the stationary phase chemistry.[10] Implement a column flushing procedure after each sequence, and consider using a guard column to protect the analytical column.[10]

HPLC Method Development Workflow

The following diagram outlines a logical workflow for developing and troubleshooting an HPLC method for HMQC.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_troubleshoot Phase 3: Troubleshooting & Optimization cluster_validate Phase 4: Validation Start Define Analytical Goal (Purity, Quantification) SelectCol Select Initial Column (e.g., C18) Start->SelectCol PrepMP Prepare Mobile Phase (e.g., 0.1% FA in H2O/ACN) SelectCol->PrepMP RunGrad Run Initial Gradient PrepMP->RunGrad AssessPeak Assess Peak Shape & Retention RunGrad->AssessPeak Tailing Peak Tailing? AssessPeak->Tailing Retention Good Retention? Tailing->Retention No AdjustpH Adjust pH / Buffer Tailing->AdjustpH Yes Resolution Good Resolution? Retention->Resolution Yes ChangeSolvent Change Organic Solvent (ACN vs MeOH) Retention->ChangeSolvent No OptimizeGrad Optimize Gradient Slope Resolution->OptimizeGrad No ChangeCol Change Column Chemistry Resolution->ChangeCol Still No Finalize Finalize Method Resolution->Finalize Yes AdjustpH->RunGrad ChangeSolvent->RunGrad OptimizeGrad->RunGrad ChangeCol->SelectCol Validate Validate Method (ICH Guidelines) Finalize->Validate

Caption: A logical workflow for HPLC method development and troubleshooting.

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

For applications requiring higher sensitivity and selectivity, such as metabolite identification or trace impurity analysis, LC-MS is the preferred technique.[12] HMQC is amenable to electrospray ionization (ESI), typically in negative ion mode due to the acidic nature of the carboxylic acid group.[13]

Typical LC-MS/MS Parameters for HMQC
ParameterRecommended SettingRationale & Expert Notes
Ionization Mode ESI NegativeThe carboxylic acid group readily deprotonates to form [M-H]⁻, providing a strong and stable signal.[13]
Parent Ion (Q1) m/z 218.05Corresponds to the [M-H]⁻ ion of HMQC (C11H9NO4, MW=219.19).[14]
Product Ions (Q3) To be determined empiricallyFragmentation will likely involve loss of CO2 (m/z 44) or other characteristic fragments. Infuse a standard to optimize collision energy and identify stable product ions for MRM.
Capillary Voltage 2.5 - 3.5 kVOptimize for maximum signal intensity and stability.
Source Temp. 120 - 150 °CHigher temperatures can sometimes cause in-source degradation.
Desolvation Gas Nitrogen, 800 - 1000 L/HrEfficiently desolvates droplets to facilitate ionization.
Mobile Phase Use volatile buffers (Ammonium Formate, Ammonium Acetate)Non-volatile buffers like phosphate are not compatible with MS and will contaminate the source.[15]
LC-MS Troubleshooting Guide (Q&A)

Question: I am experiencing severe signal suppression (matrix effects) when analyzing HMQC in a biological matrix (e.g., plasma). How can I mitigate this?

Answer: Matrix effects are a major challenge in LC-MS bioanalysis, where co-eluting endogenous components suppress the ionization of the target analyte.[16]

  • Causality: Components in the biological matrix (salts, lipids, proteins) compete with your analyte for ionization in the ESI source. If a matrix component co-elutes with HMQC, it can drastically reduce the analyte's signal intensity, leading to inaccurate quantification.[16]

  • Solutions:

    • Improve Sample Preparation: The most effective solution is to remove interfering matrix components before injection. Simple protein precipitation may not be sufficient.[17] Implement a more rigorous sample cleanup like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

    • Optimize Chromatography: Adjust your HPLC gradient to chromatographically separate HMQC from the bulk of the matrix components. A longer, shallower gradient can often resolve the analyte from the ion-suppressing region.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS (e.g., ¹³C or ¹⁵N labeled HMQC) is the gold standard for correcting matrix effects. It co-elutes with the analyte and experiences the same degree of ion suppression, allowing for an accurate ratio-based quantification.[16]

Question: My signal intensity is weak and inconsistent. What are the likely causes?

Answer: Weak or fluctuating signal can be frustrating and points to issues with the ionization process or system cleanliness.[11]

  • Causality & Solutions:

    • Source Contamination: The MS ion source is prone to contamination from non-volatile salts and sample matrix components.[15] This is the most common cause of sensitivity loss. Regularly clean the ion source components (capillary, skimmer) according to the manufacturer's protocol.

    • Incorrect Mobile Phase pH: For ESI negative mode, the mobile phase pH should be slightly basic or neutral to promote deprotonation of the carboxylic acid. Using a mobile phase that is too acidic (e.g., pH < 3) will suppress negative ion formation. A small amount of ammonium hydroxide or using ammonium acetate/formate buffer can improve signal.

    • Suboptimal MS Parameters: The voltages on the capillary, cone, and lenses, as well as gas flows and temperatures, all need to be optimized for your specific compound. Use a tuning solution of HMQC to systematically optimize these parameters for maximum signal intensity.

LC-MS Analysis Workflow

This diagram illustrates the key stages of an LC-MS analysis, from sample preparation to data interpretation.

LCMS_Workflow cluster_prep_lcms Step 1: Sample Preparation cluster_lc_separation Step 2: LC Separation cluster_ms_detection Step 3: MS Detection cluster_data_analysis Step 4: Data Analysis Sample Biological or Chemical Sample Cleanup Sample Cleanup (SPE, LLE, PPT) Sample->Cleanup Spike Spike Internal Standard (SIL-IS Recommended) Cleanup->Spike Inject Inject Sample Spike->Inject LC HPLC Separation (Volatile Mobile Phase) Inject->LC Ionize Electrospray Ionization (ESI) LC->Ionize Detect Mass Analysis (Full Scan or MRM) Ionize->Detect Process Process Chromatogram Detect->Process Quantify Quantify Analyte vs. IS Process->Quantify Quantify->Cleanup High Matrix Effect? Quantify->LC Poor Separation? Quantify->Ionize Low Sensitivity?

Caption: General workflow for quantitative LC-MS analysis with troubleshooting loops.

Section 3: UV-Visible Spectrophotometry

While primarily a detection method for HPLC, standalone UV-Vis spectrophotometry can be used for straightforward concentration measurements in pure solutions or for studying the compound's properties.[18][19]

Spectrophotometry Troubleshooting Guide (Q&A)

Question: Why do I see a shift in the maximum absorbance wavelength (λmax) when I change solvents?

Answer: This phenomenon is known as solvatochromism and is expected for molecules like HMQC with polar functional groups and a conjugated system.

  • Causality: The polarity of the solvent can stabilize the ground state and excited state of the molecule to different extents. This changes the energy gap between these states, resulting in a shift in the wavelength of light absorbed. For quinoline derivatives, this is a well-documented effect.[18]

  • Practical Implication: For consistent quantitative analysis, you must use the same solvent for your blank, standards, and samples. When reporting spectroscopic properties, always specify the solvent used.

Question: My calibration curve is not linear at higher concentrations. What is causing this deviation from the Beer-Lambert law?

Answer: Deviations from Beer's Law are common and can be chemical or instrumental in nature.

  • Causality & Solutions:

    • High Concentration (Instrumental): At very high absorbances (typically > 1.5-2.0 AU), stray light in the spectrophotometer can become significant, leading to a negative deviation. The simplest solution is to dilute your samples to fall within the linear range of the instrument (usually 0.1-1.0 AU).[19]

    • Chemical Equilibria: Changes in concentration can shift chemical equilibria in the solution. For HMQC, this could involve dimerization or changes in ionization state, especially if the solution is not well-buffered. Ensure your solvent system (including pH) is consistent across all concentrations to minimize these effects.

Section 4: General FAQs

Q1: How often should I validate my analytical method? A1: Method validation should be performed when a new method is developed.[20][21] Revalidation is necessary if there are significant changes to the method, such as a change in the instrument, a major component of the mobile phase, or the sample matrix.[20] Regulatory guidelines from bodies like the ICH provide a framework for the required validation parameters, including specificity, linearity, accuracy, precision, and robustness.[3][4]

Q2: My HMQC standard seems to be degrading in solution. How can I assess and improve its stability? A2: Sample solution stability is a critical component of method validation.[3] To assess it, analyze prepared solutions stored under different conditions (e.g., room temperature, 4°C) at various time points (e.g., 0, 4, 8, 24 hours) against a freshly prepared standard. If degradation is observed, consider storing stock solutions in a freezer, protecting them from light, and preparing working solutions fresh daily.

Q3: Can I use GC-MS to analyze HMQC? A3: Direct analysis of HMQC by GC-MS is challenging due to its low volatility and thermal instability, stemming from the polar carboxylic acid and hydroxyl groups.[22] However, analysis is possible after a derivatization step to convert these polar groups into more volatile esters or silyl esters. This adds complexity to the sample preparation but can be a viable alternative if LC-MS is unavailable.[22]

References
  • Validation of Impurity Methods, Part II. Google Sites.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. www .ec -undp.
  • Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calcul
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. MicroSolv.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [No Source]
  • HPLC Troubleshooting Guide. [No Source]
  • Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific.
  • Vibrational spectroscopic study of some quinoline derivatives.
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
  • Pitfalls Associated with the Use of Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory.
  • Spectroscopic Comparison of Quinolinone Derivatives: A Guide for Researchers. Benchchem.
  • Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. Benchchem.
  • Analytical method valid
  • Validation of Analytical Methods: A Review. Gavin Publishers.
  • HPLC Troubleshooting Guide. [No Source]
  • LCMS Troubleshooting: 14 Proven Strategies for Labor
  • Mass Spectrometry in Small Molecule Drug Development. [No Source]
  • How to Avoid Problems in LC–MS.
  • This compound (C11H9NO4). PubChemLite.
  • Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis. Benchchem.
  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. [No Source]
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [No Source]
  • 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid. Sigma-Aldrich.
  • This compound AldrichCPR 280027-18-1. Sigma-Aldrich.

Sources

improving reaction conditions for the synthesis of 4-hydroxy-quinoline-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-hydroxyquinoline-3-carboxylic acids. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your reaction conditions and achieve higher yields and purity.

Introduction to the Synthesis

The synthesis of 4-hydroxyquinoline-3-carboxylic acids is a cornerstone in the preparation of numerous pharmacologically active compounds, including the widely recognized fluoroquinolone antibiotics.[1][2] The two most prevalent methods for constructing this quinoline scaffold are the Conrad-Limpach-Knorr synthesis and the Gould-Jacobs reaction.[3][4][5] Both pathways, while effective, present unique challenges that can impact reaction efficiency, yield, and product purity. This guide will provide practical, experience-driven solutions to overcome these hurdles.

Troubleshooting Guide: Common Experimental Issues

This section is formatted as a series of questions and answers to directly address specific problems you may encounter in the lab.

Cyclization Step: Low to No Product Formation

Question 1: My thermal cyclization (Conrad-Limpach or Gould-Jacobs) is failing or resulting in very low yields. What are the critical factors to investigate?

Answer: This is a frequent challenge, as the cyclization step in both the Conrad-Limpach and Gould-Jacobs reactions requires significant energy input, typically high temperatures, often in excess of 250°C.[5][6] Here’s a breakdown of potential causes and solutions:

  • Insufficient Temperature: The most common reason for failure is that the reaction has not reached the required temperature for the 6-electron electrocyclization to occur.[7]

    • Solution: Ensure your heating apparatus (e.g., a high-temperature heating mantle or sand bath) can consistently maintain the target temperature. Use a calibrated high-temperature thermometer. For many substrates, temperatures between 250-260°C are necessary.[7]

  • Inappropriate Solvent Choice: Performing the reaction neat (without a solvent) can lead to decomposition and significantly lower yields, often below 30%.[5][8]

    • Solution: The use of a high-boiling, inert solvent is crucial. This not only helps to maintain a stable high temperature but also improves heat transfer and minimizes side reactions. With the right solvent, yields can be dramatically increased, in some cases up to 95%.[5][8]

SolventBoiling Point (°C)Comments
Diphenyl ether259Commonly used, effective for achieving high temperatures.[5]
Mineral Oil>300An inexpensive and effective option for high-temperature reactions.[5][8]
Dowtherm A257A eutectic mixture of diphenyl ether and biphenyl, widely used.[5][7]
1,2,4-Trichlorobenzene213A good alternative, though may not reach the highest temperature ranges.[9][10]
2-Nitrotoluene222Another viable alternative solvent.[10]
  • Substrate Reactivity: The electronic properties of the substituents on the aniline starting material play a significant role.

    • Solution: Anilines with electron-withdrawing groups are less nucleophilic and may require more forcing conditions (higher temperatures or longer reaction times) to cyclize.[9][11] Conversely, electron-donating groups can facilitate the reaction.[4][7]

Reaction Selectivity: Formation of Isomeric Byproducts

Question 2: I am observing a mixture of regioisomers in my product. How can I improve the regioselectivity of the cyclization?

Answer: The formation of regioisomers is a well-known issue, especially when using asymmetrically substituted anilines in the Gould-Jacobs or Conrad-Limpach-Knorr syntheses.[5][9] The cyclization can occur at either of the two ortho positions relative to the amino group.

  • Understanding the Controlling Factors: The outcome is governed by a combination of steric and electronic effects.[5][9]

    • Steric Hindrance: A bulky substituent at one of the ortho positions of the aniline will generally direct the cyclization to the less hindered ortho position.

    • Electronic Effects: The electronic nature of the substituents on the aniline ring can influence the nucleophilicity of the ortho carbons, thereby directing the cyclization.

  • Strategic Solutions:

    • Choice of Synthesis Route: The Conrad-Limpach and Knorr variations offer a degree of control. At lower temperatures, the reaction between an aniline and a β-keto ester favors the formation of a β-amino acrylate, which cyclizes to the 4-quinolone (Conrad-Limpach product). At higher temperatures, the formation of a β-ketoester anilide is favored, leading to the 2-quinolone (Knorr product).[3][8]

    • Modern Catalytic Approaches: For certain substrates, the use of catalysts like Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) can promote cyclization under milder conditions and may improve regioselectivity.[12]

Below is a diagram illustrating the decision-making process for troubleshooting poor yields in the cyclization step.

G start Low Yield in Cyclization Step temp Is the reaction temperature consistently >250°C? start->temp solvent Are you using a high-boiling inert solvent? temp->solvent  Yes increase_temp Action: Increase and stabilize temperature using an appropriate heating apparatus. temp->increase_temp No substrate Does your aniline have strong electron-withdrawing groups? solvent->substrate  Yes add_solvent Action: Use a solvent like diphenyl ether or mineral oil. solvent->add_solvent No forcing_cond Action: Increase reaction time or temperature. substrate->forcing_cond  Yes reassess Re-evaluate other parameters. substrate->reassess No G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification & Acidification Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate EMME Diethyl Ethoxymethylenemalonate EMME->Intermediate CyclizedEster Ethyl 4-hydroxyquinoline- 3-carboxylate Intermediate->CyclizedEster >250°C (Diphenyl Ether) FinalProduct 4-Hydroxyquinoline- 3-carboxylic Acid CyclizedEster->FinalProduct 1. NaOH, Reflux 2. HCl

Caption: Generalized workflow for the Gould-Jacobs synthesis.

References

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
  • Gould–Jacobs reaction - Wikipedia.
  • Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org.
  • Synthesis of 4-hydroxy-quinoline-3-carboxylic acid chloride - PrepChem.com.
  • EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids - Google Patents.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI.
  • Conrad–Limpach synthesis - Wikipedia.
  • Conrad-Limpach Reaction.
  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF - Scribd.
  • Gould-Jacobs Reaction.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI.
  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH.
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI.
  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives - ResearchGate.
  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd.
  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... - ResearchGate.
  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants - ResearchGate.
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines.

Sources

Technical Support Center: Addressing Stability and Reactivity Issues of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with quinoline derivatives. This guide is designed to provide in-depth technical assistance for the common stability and reactivity challenges encountered during experimental work. As a Senior Application Scientist, my goal is to offer not just protocols, but the underlying scientific principles to empower you to make informed decisions in the laboratory.

Understanding the Dual Nature of the Quinoline Scaffold: Stability vs. Reactivity

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry due to its presence in numerous natural products and synthetic drugs.[1] However, its unique electronic structure presents a duality that can be both advantageous for therapeutic activity and challenging in the laboratory. The pyridine ring, with its electron-withdrawing nitrogen atom, is susceptible to nucleophilic attack, while the benzene ring is more prone to electrophilic substitution.[2] This inherent reactivity, combined with susceptibility to environmental factors, necessitates a thorough understanding to ensure the integrity of your research.

Troubleshooting Guide: Stability Issues and Degradation

Stability issues are among the most frequent challenges, often manifesting as inconsistent assay results, loss of compound potency, or visible changes in solutions.

Issue 1: My quinoline compound solution is changing color (e.g., turning yellow or brown).

Causality: Discoloration is a classic indicator of degradation, often due to oxidation or photodegradation.[3] The extended π-system of the quinoline ring is susceptible to reactions that form colored byproducts. Photodegradation, in particular, can be initiated by UV light, leading to the formation of radicals that can attack the quinoline core, resulting in hydroxylated derivatives and even ring cleavage.[4][5]

Troubleshooting Steps:

  • Protect from Light: Immediately transfer the solution to an amber vial or wrap the container in aluminum foil. All future handling of the compound, both in solid and solution form, should be done under conditions that minimize light exposure.[4][5]

  • Inert Atmosphere: Purge the vial with an inert gas like argon or nitrogen before sealing to displace oxygen, a key player in oxidative degradation.[4] This is especially critical for long-term storage.

  • Evaluate Storage Temperature: Elevated temperatures accelerate degradation.[6] Refer to the table below for general storage guidelines. For long-term storage, -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles, which can also promote degradation for some derivatives.[6]

  • Consider Antioxidants: If oxidative degradation is suspected, the addition of a suitable antioxidant to the formulation can be effective.[6] Common choices include butylated hydroxytoluene (BHT) or ascorbic acid.[6]

Table 1: General Storage Conditions for Quinoline Derivative Solutions [6]

TemperatureDurationStability Observation
4°CUp to 24 hoursGenerally stable
4°CAfter 48 hoursDegradation may begin
-20°CUp to 7 daysNo significant degradation
-20°C30 days~30% degradation observed for some compounds
-80°C30 daysSome degradation (~30%) may still occur
Issue 2: I'm observing a loss of potency or inconsistent results in my assays.

Causality: This is a direct consequence of compound degradation. The concentration of the active parent compound is decreasing over time, leading to diminished biological or chemical effects. The primary factors influencing this are pH, temperature, and exposure to light.[6] The solubility and stability of quinoline and its derivatives are highly dependent on the pH of the solution.[6]

Troubleshooting Workflow:

start Inconsistent Assay Results check_solution Prepare Fresh Solution start->check_solution run_control Run Assay with Fresh Solution & Control check_solution->run_control results_ok Results Consistent? run_control->results_ok problem_solved Problem Solved: Previous solution degraded. results_ok->problem_solved Yes stability_study Investigate Stability: - pH - Temperature - Light Exposure results_ok->stability_study No forced_degradation Perform Forced Degradation Study (Protocol 1) stability_study->forced_degradation hplc_analysis Develop Stability-Indicating HPLC Method (Protocol 2) forced_degradation->hplc_analysis optimize_storage Optimize Storage Conditions: - Buffer pH - Lower Temperature - Protect from Light - Add Antioxidants hplc_analysis->optimize_storage

Caption: Troubleshooting workflow for inconsistent assay results.

Preventative Measures:

  • pH Control: Use buffers to maintain the solution at a pH where the compound is most stable. This must be determined experimentally for your specific derivative.[6]

  • Fresh Solutions: For highly sensitive experiments, always prepare fresh solutions from a solid stock that has been stored appropriately.[6]

  • Solvent Purity: Ensure that solvents are of high purity and free from peroxides or other reactive impurities.

Troubleshooting Guide: Reactivity and Synthetic Side Reactions

The inherent reactivity of the quinoline ring can lead to a variety of side reactions during synthesis and functionalization, resulting in low yields and complex purification challenges.

Issue 1: I'm getting a mixture of products during an electrophilic substitution reaction (e.g., nitration, halogenation).

Causality: Electrophilic substitution on the quinoline ring typically occurs on the electron-rich benzene ring, primarily at positions 5 and 8.[7] The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. The formation of a mixture of 5- and 8-substituted products is common because the stability of the reaction intermediates is comparable.[7]

Troubleshooting Steps:

  • Modify Reaction Conditions: The ratio of 5- and 8-substituted products can sometimes be influenced by temperature and the specific reagents used. For example, nitration with fuming nitric acid in sulfuric acid can yield a mixture of 5- and 8-nitroquinolines.

  • Steric Hindrance: Introducing a bulky substituent at a position adjacent to either C5 or C8 can sterically hinder attack at that position, thereby improving the regioselectivity for the other.

  • Purification Strategy: If a mixture is unavoidable, focus on an efficient purification method. Isomers can often be separated by careful column chromatography or recrystallization.

Issue 2: I'm observing significant N-oxide formation as a byproduct in my oxidation reaction.

Causality: The lone pair of electrons on the quinoline nitrogen is nucleophilic and can be readily oxidized by common oxidizing agents like hydrogen peroxide or peracids (e.g., m-CPBA) to form a quinoline N-oxide. This is a very common side reaction when attempting to oxidize a substituent on the quinoline ring.

Troubleshooting and Prevention:

  • Protect the Nitrogen: The nucleophilicity of the nitrogen can be temporarily masked by protonation with a strong acid. The reaction is then carried out on the quinolinium salt.

  • Choose a Milder Oxidant: If possible, screen for milder or more selective oxidizing agents that are less likely to react with the quinoline nitrogen.

  • Detection: Quinoline N-oxides can be detected by mass spectrometry, where they exhibit a characteristic loss of an oxygen atom (a P-16 peak, where P is the parent ion).

  • Post-Reaction Reduction: If N-oxide formation is unavoidable, it may be possible to selectively reduce the N-oxide back to the parent quinoline after the desired oxidation is complete, using a reducing agent like PCl₃ or PPh₃.

Experimental Protocols

These protocols provide a framework for assessing stability and purity. They should be optimized for your specific quinoline derivative.

Protocol 1: Forced Degradation Study

This study is essential for understanding potential degradation pathways and is a prerequisite for developing a stability-indicating analytical method.[6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6][8]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of your quinoline compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions: [4][6]

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize samples with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor for up to 24 hours.

    • Thermal Degradation: Place the stock solution in a temperature-controlled oven at 80°C. Sample at various time points. For solid compounds, place the powder directly in the oven.

    • Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][8] A control sample should be wrapped in aluminum foil.

  • Sample Analysis: Analyze all stressed samples and controls using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for separating and quantifying the parent quinoline compound from its degradation products and any process-related impurities.[9]

start Start: Need to Analyze Quinoline Derivative & Degradants column_select Column Selection: - Start with C18 (e.g., 250mm x 4.6mm, 5µm) - Consider Phenyl-Hexyl for polar compounds start->column_select mobile_phase Mobile Phase Preparation: - Phase A: Buffered Aqueous (e.g., 0.1% Formic Acid in Water) - Phase B: Organic (e.g., Acetonitrile or Methanol) column_select->mobile_phase gradient_dev Gradient Development: - Start with a broad gradient (e.g., 5% to 95% B over 20 min) - Inject stressed samples from Protocol 1 mobile_phase->gradient_dev eval_chrom Evaluate Chromatogram gradient_dev->eval_chrom good_sep Good Separation & Peak Shape? eval_chrom->good_sep optimize Optimize: - Adjust gradient slope - Modify mobile phase pH - Change organic solvent good_sep->optimize No validate Method Validation (ICH Q2(R1)): - Specificity (Peak Purity) - Linearity & Range - Accuracy & Precision - Robustness good_sep->validate Yes optimize->gradient_dev

Caption: Experimental workflow for developing a stability-indicating HPLC method.

  • Initial Conditions:

    • Column: A C18 reversed-phase column is a common starting point.[5]

    • Mobile Phase: A: Water with 0.1% formic acid or phosphoric acid. B: Acetonitrile or Methanol.[10][11]

    • Detector: Photodiode Array (PDA) detector to check for peak purity.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Method Optimization:

    • Inject a mixture of your stressed samples from the forced degradation study.

    • Adjust the gradient elution profile to achieve baseline separation of the parent peak from all degradation product peaks.

    • Troubleshooting Peak Tailing: For basic quinoline compounds, peak tailing on silica-based columns is common. Operating at a low pH (e.g., 2.5-4) protonates the quinoline nitrogen and suppresses the ionization of residual silanol groups on the column, minimizing unwanted secondary interactions.[12]

  • Method Validation: Once optimized, the method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[9] Specificity is confirmed by assessing peak purity using the PDA detector, ensuring that no degradation products co-elute with the main compound.[6][9]

Frequently Asked Questions (FAQs)

Q1: My quinoline derivative is decomposing during silica gel column chromatography. What can I do? A: This is a common issue. Standard silica gel is acidic and can cause decomposition of basic quinoline derivatives. Try deactivating the silica gel by adding 1-2% triethylamine to your eluent system. Alternatively, use a different stationary phase like alumina (basic or neutral) or consider reversed-phase chromatography.[13]

Q2: I'm struggling to find a good recrystallization solvent for my quinoline derivative. A: There's no universal solvent. A systematic screening approach is best. Start with common solvents of varying polarities (e.g., hexanes, ethyl acetate, ethanol).[13] If a single solvent doesn't work, try a mixed solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it's highly soluble) at an elevated temperature, then slowly add a "poor" solvent (in which it's insoluble) until the solution becomes cloudy. Allow it to cool slowly.[3]

Q3: What is the mechanism of action for antioxidants like BHT and ascorbic acid in protecting my compound? A: BHT (Butylated Hydroxytoluene) is a phenolic antioxidant that acts as a radical scavenger primarily through a hydrogen atom transfer (HAT) mechanism. It donates its labile phenolic hydrogen atom to stabilize free radicals, thereby terminating the radical chain reactions that lead to oxidative degradation.[14][15] Ascorbic acid (Vitamin C) can act through both HAT and single electron transfer (SET) mechanisms, making it effective against a wide range of reactive oxygen species.[14][16]

Q4: How should I handle and store quinoline compounds in the lab? A: Always handle quinoline derivatives in a well-ventilated fume hood.[17] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[17] For storage, solid compounds should be kept in tightly sealed containers, protected from light and moisture.[18][19] Storing under an inert atmosphere can further prolong shelf life, especially for sensitive derivatives.

References

  • Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent - Semantic Scholar. (n.d.).
  • Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method - JOCPR. (n.d.).
  • Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - MDPI. (n.d.).
  • Recent Studies of Antioxidant Quinoline Derivatives - ResearchGate. (n.d.).
  • Sequestering ability of butylated hydroxytoluene, propyl gallate, resveratrol, and vitamins C and E against ABTS, DPPH, and hydroxyl free radicals in chemical and biological systems - PubMed. (n.d.).
  • Separation of Quinoline on Newcrom R1 HPLC column - SIELC Technologies. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester. (n.d.).
  • Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.).
  • US2474823A - Quinoline compounds and process of making same - Google Patents. (n.d.).
  • Quinoline - Hazardous Substance Fact Sheet - New Jersey Department of Health. (n.d.).
  • Comparative Study of the Antioxidant Properties of Trolox, Ascorbic Acid and Butyl Hydroxytolene (BHT) by the - JOCPR. (n.d.).
  • pKa Data Compiled by R. Williams - Organic Chemistry Data. (2022, April 7).
  • pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 - Organic Chemistry Data. (n.d.).
  • Synthesis of derivatives of quinoline. - SciSpace. (n.d.).
  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies - NIH. (2022, December 30).
  • Reactivity of Quinoline - YouTube. (2020, October 26).
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.).
  • Forced Degradation Studies - MedCrave online. (2016, December 14).
  • Synthesis of quinolines and their In vitro antioxidant activities under solvent free conditions by using the SiO2–Zn–MgO as a novel and reusable catalyst - ResearchGate. (n.d.).
  • Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - alwsci. (2025, March 25).
  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.).
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - MDPI. (n.d.).
  • Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. (2021, July 15).
  • Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): A review - OUCI. (n.d.).
  • CN103664892B - The crystallization of quinoline - Google Patents. (n.d.).
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2020, November 1).
  • Bordwell pKa Table - Organic Chemistry Data. (n.d.).
  • Tackling Common Challenges in Chromatography - Chrom Tech, Inc. (2025, October 20).
  • Optimizing Compound Storage for Long-Term Stability and Safety - GMP Plastics. (2025, March 26).
  • Pka Tables | PDF | Acid Dissociation Constant | Hydrogen Compounds - Scribd. (n.d.).
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma - ResearchGate. (n.d.).
  • (PDF) CHEMISTRY OF QUINOLINE AND ITS DERIVATIVES (Synthesis and Biological Perspectives) - ResearchGate. (2022, December 14).

Sources

Navigating the Stability of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the optimal storage and handling of this compound. Our goal is to ensure the integrity of your experiments by preserving the stability and purity of this quinoline derivative.

Section 1: Understanding the Compound's Stability Profile

This compound is a heterocyclic compound with functional groups—a carboxylic acid, a phenolic hydroxyl, and a quinoline core—that dictate its chemical behavior and stability. Understanding the interplay of these groups is paramount to preventing degradation and ensuring reproducible experimental outcomes.

The quinoline ring system, while aromatic, is susceptible to oxidative and photolytic degradation. The electron-donating nature of the hydroxyl and methoxy substituents can influence the electron density of the ring system, potentially affecting its stability. The carboxylic acid and phenolic hydroxyl groups introduce pH-dependent characteristics, governing solubility and reactivity.

Core Stability Principles

dot

Caption: Key environmental factors influencing the stability of this compound.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the handling and storage of this compound.

Solid-State Storage

Q1: What are the ideal long-term storage conditions for the solid compound?

A1: For optimal long-term stability, this compound should be stored in a tightly sealed container at -20°C, protected from light.[1] Storing it in a desiccator within the freezer is also recommended to minimize exposure to moisture.

  • Causality: Sub-zero temperatures significantly slow down the rate of potential solid-state degradation reactions. A tightly sealed container prevents exposure to atmospheric moisture and oxygen. Light protection is crucial as quinoline derivatives can be photosensitive.[2]

Q2: I received the compound, and it was shipped at ambient temperature. Is it still viable?

A2: Yes, short-term shipping at ambient temperature is generally acceptable and should not compromise the integrity of the solid compound. However, upon receipt, it should be immediately transferred to the recommended long-term storage conditions.

Q3: My solid this compound has changed color from off-white to yellow/brown. What does this mean?

A3: A color change is a primary indicator of degradation. This is often due to oxidation or photodegradation.[2] If you observe a significant color change, it is advisable to verify the purity of the compound analytically before use in sensitive experiments.

Solution-Based Storage and Handling

Q4: What is the best way to prepare and store solutions of this compound?

A4: Due to its pH-dependent solubility and stability, careful consideration of the solvent and buffer system is necessary.

  • Solubility: The compound's carboxylic acid and phenolic hydroxyl groups mean its solubility is highly dependent on pH. In acidic solutions, the carboxylic acid will be protonated, and in basic solutions, both the carboxylic acid and the phenol will be deprotonated. The solubility is generally lowest at its isoelectric point.

  • Stability in Solution: Quinoline compounds can be unstable in aqueous solutions, with degradation accelerated by both acidic and basic conditions, as well as light and heat.[3] For many organic compounds, hydrolysis of functional groups is a concern at pH extremes.

Recommended Protocol for Solution Preparation and Storage:

  • Solvent Selection: For initial stock solutions, use a high-purity organic solvent such as DMSO or DMF.

  • Aqueous Buffers: When preparing aqueous working solutions, use a buffer system to maintain a stable pH. The optimal pH for stability should be determined experimentally but is often near neutral for similar compounds, unless solubility is a limiting factor.

  • Storage of Solutions:

    • Short-term (days): Store aqueous solutions at 2-8°C, protected from light.

    • Long-term (weeks to months): For long-term storage, it is highly recommended to aliquot stock solutions in an organic solvent (e.g., DMSO) and store them at -80°C to minimize freeze-thaw cycles.[1]

Q5: I am observing inconsistent results in my biological assays. Could this be related to compound stability?

A5: Yes, inconsistent results are a classic sign of compound degradation in solution. If the compound degrades over the course of an experiment or during storage of the working solution, its effective concentration will decrease, leading to variability in your data. It is always best practice to prepare fresh working solutions from a frozen stock for each experiment.

Q6: How does the pH of my buffer affect the compound?

A6: The pH will determine the ionization state of the carboxylic acid and the phenolic hydroxyl group. This affects not only solubility but also the compound's susceptibility to certain degradation pathways. For instance, the photodegradation of the related compound hydroxychloroquine is significantly faster at higher pH values.[3]

Predicted pKa Values Ionization State at Physiological pH (~7.4)
Carboxylic Acid: ~3-5Deprotonated (-COO⁻)
Phenolic Hydroxyl: ~8-10Predominantly Protonated (-OH)
Quinoline Nitrogen: ~4-5Predominantly Neutral

Note: These are predicted pKa values based on the structure and may vary. Experimental determination is recommended for precise applications.

dot

Caption: Predicted ionization states of this compound at different pH values.

Section 3: Experimental Protocols for Stability Assessment

To ensure the integrity of your experimental results, you can perform forced degradation studies to understand the stability of your specific batch of this compound under your experimental conditions.

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for stressing the compound to identify potential degradation pathways.[4][5]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Also, incubate a stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette or other UV-transparent container) to a photostability chamber. A control sample should be wrapped in aluminum foil.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Analyze all samples, including a non-degraded control, by a stability-indicating HPLC-UV method (see Protocol 2).

dot

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC-UV Method

A robust HPLC method is essential to separate the parent compound from any potential degradation products.

Parameter Condition
Column C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, ramp up to elute more hydrophobic compounds, then return to initial conditions. A typical starting point could be 95% A / 5% B, ramping to 5% A / 95% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Monitor at a UV maximum of the compound (e.g., determined by a UV scan). A wavelength around 254 nm or 280 nm is often a good starting point for aromatic compounds.
Injection Volume 10 µL

This is a general method and may require optimization for your specific instrumentation and degradation products.[6][7]

Section 4: Mechanistic Insights into Degradation

1. Photodegradation:

  • The quinoline ring can absorb UV light, leading to an excited state that can undergo various reactions. Common photodegradation pathways for quinolones include decarboxylation, hydroxylation, and cleavage of substituents on the ring.[3][8] For hydroxyquinolines, photodegradation can be complex, potentially leading to N-dealkylation, dechlorination (if applicable), and formation of N-oxides.[9]

2. Oxidation:

  • The electron-rich aromatic system, particularly with the activating hydroxyl and methoxy groups, is susceptible to oxidation. This can lead to the formation of hydroxylated derivatives and potentially ring-opened products.[10] The initial step often involves the formation of radical species.

3. Hydrolysis:

  • While the quinoline core is generally stable to hydrolysis, under harsh acidic or basic conditions, functional groups could be affected. However, for this specific molecule, photolytic and oxidative degradation are likely more significant concerns.

References

  • Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. MDPI.
  • Degradation of quinoline by a soil bacterium. PubMed.
  • Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers.
  • Forced Degradation Studies. MedCrave online.
  • Main transformation pathways for photodegradation of fluoroquinolones... ResearchGate.
  • Application of Quinoline Ring in Structural Modification of Natural Products. MDPI.
  • The role of photodegradation in the environmental fate of hydroxychloroquine. PubMed.
  • Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica.
  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing).
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Safety Data Sheet: 8-Hydroxyquinoline. Carl ROTH.
  • Degradation of quinoline-4-carboxylic acid by Microbacterium sp. PubMed.
  • Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies. PubMed.
  • Quinolines: the role of substitution site in antileishmanial activity. Frontiers.
  • Microbial metabolism of quinoline and related compounds. XI. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. H2, Agrobacterium sp. 1B and Pimelobacter simplex 4B and 5B. PubMed.
  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium.
  • Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds. ResearchGate.
  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Longdom Publishing.
  • Development of forced degradation and stability indicating studies of drugs—A review. NIH.
  • Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization. ChemRxiv.
  • Stability-Indicating Forced Degradation Study of Thymoquinone Using RP-HPLC. SEEJPH.
  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline... ResearchGate.
  • 4-Hydroxyquinoline-3-carboxylic acid. J&K Scientific.
  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. PMC.
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Semantic Scholar.
  • This compound ethyl ester. Amerigo Scientific.
  • This compound (C11H9NO4). PubChemLite.
  • 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID. Research Scientific.
  • 3-Hydroxyquinoline-4-carboxylic acid. PubChem.

Sources

process for the preparation of 4-alkoxy-3-hydroxypicolinic acids and potential issues

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Alkoxy-3-Hydroxypicolinic Acids

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the preparation of 4-alkoxy-3-hydroxypicolinic acids. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of these important heterocyclic compounds. As key intermediates in the development of pharmaceuticals and agrochemicals, such as fungicides, robust and reproducible synthetic routes are critical.[1]

This guide provides an in-depth look at a common and scalable synthetic process, offering troubleshooting advice and answers to frequently encountered questions. Our goal is to equip you with the technical insights and practical knowledge needed to navigate the challenges of this multi-step synthesis.

Core Synthesis Pathway: An Overview

The most prevalent and scalable approach to 4-alkoxy-3-hydroxypicolinic acids begins with a halogenated 3-hydroxypicolinonitrile intermediate. A widely used starting material is 4,6-dibromo-3-hydroxypicolinonitrile, which can be synthesized from inexpensive raw materials like furfural.[1][2] The core transformation involves three key steps: nucleophilic substitution to install the alkoxy group, hydrolysis of the nitrile to a carboxylic acid, and reductive dehalogenation.

Synthesis_Pathway A 4,6-Dibromo-3-hydroxypicolinonitrile B 6-Bromo-4-alkoxy-3-hydroxypicolinonitrile A->B Step 1: Alkoxylation (e.g., NaOR, DMSO) C 6-Bromo-4-alkoxy-3-hydroxypicolinic Acid B->C Step 2: Nitrile Hydrolysis (e.g., NaOH/H2O, Heat) D 4-Alkoxy-3-hydroxypicolinic Acid C->D Step 3: Reductive Dehalogenation (e.g., Zn, NaOH or H2/Pd-C)

Caption: General synthetic route to 4-alkoxy-3-hydroxypicolinic acids.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a practical question-and-answer format.

Part 1: Synthesis Strategy and Starting Materials

Q1: What are the most common synthetic routes to 4-alkoxy-3-hydroxypicolinic acids?

A1: There are two primary, well-documented routes. The first starts from furfural and proceeds through a 4,6-dibromo-3-hydroxypicolinonitrile intermediate.[1][2][3] The second begins with 3-hydroxypicolinonitrile, which undergoes chlorination and subsequent functionalization.[4] The furfural route is often favored for its use of inexpensive starting materials, and recent optimizations have streamlined it into an efficient "one-pot" process.[2][3]

Q2: I'm considering a one-pot synthesis from 4,6-dibromo-3-hydroxypicolinonitrile. What are the main advantages and potential pitfalls of this approach?

A2: The main advantage of a one-pot process is efficiency. It avoids the isolation and purification of intermediates, which saves time, reduces solvent waste, and can increase overall yield.[2] The key steps—bromo substitution, nitrile hydrolysis, and halogen reduction—are performed sequentially in the same reaction vessel. The primary pitfall is that the reaction conditions must be compatible with all three transformations. Impurities from an early step can interfere with subsequent reactions, making troubleshooting more complex than with a stepwise approach where intermediates are purified. Success relies on careful control of stoichiometry and reaction conditions at each stage.

Part 2: Troubleshooting the Core Reaction Steps

Q3: My initial alkoxylation step (replacing the 4-bromo group) is slow or incomplete. How can I improve it?

A3: This is a nucleophilic aromatic substitution (SNAr) reaction, and its rate is highly dependent on several factors:

  • Solvent: Anhydrous polar aprotic solvents like DMSO are highly effective as they solvate the cation (e.g., Na+) of the alkoxide, leaving the alkoxide anion more nucleophilic.[2] Ensure your solvent is truly anhydrous, as water will protonate the alkoxide, reducing its effective concentration.

  • Base and Temperature: Using a strong base like sodium methoxide (for a methoxy group) is standard. The reaction often requires heating (e.g., 50-65 °C) to proceed at a reasonable rate.[2] If the reaction is slow, a modest increase in temperature may help, but monitor for potential side reactions.

  • Purity of Starting Material: Ensure your 4,6-dibromo-3-hydroxypicolinonitrile is of good purity. Impurities could interfere with the reaction.

Q4: I'm struggling with the nitrile hydrolysis step. The reaction seems to stop at the picolinamide intermediate. What's going wrong?

A4: Hydrolysis of the amide to a carboxylate is often the rate-limiting step and requires forcing conditions.

  • Insufficiently Harsh Conditions: Basic hydrolysis typically requires a high concentration of a strong base (e.g., 30% KOH or NaOH) and elevated temperatures (e.g., 90-95 °C) for an extended period (several hours to overnight).[4] If you are stalled at the amide, the conditions are likely too mild. Increase the base concentration, temperature, or reaction time.

  • Equilibrium: The hydrolysis is a reversible reaction. Using a large excess of aqueous base helps drive the equilibrium towards the carboxylate product.

  • Solubility: The starting material is often a suspension.[1] Ensure vigorous stirring to maximize the surface area and interaction between the solid and the aqueous base.

Q5: The final reductive dehalogenation of the 6-bromo group is giving me low yields. What are the best practices for this step?

A5: You have two primary choices: metal-mediated reduction or catalytic hydrogenation.

  • Zinc Reduction: This method involves using zinc metal in a basic aqueous medium.[2] It is often robust and avoids the use of flammable hydrogen gas and expensive catalysts. For success, ensure you are using activated zinc powder and that the reaction medium remains basic throughout.

  • Catalytic Hydrogenation: Using a catalyst like Palladium on Carbon (Pd/C) with a hydrogen source is also effective.[4] Common issues here include:

    • Catalyst Poisoning: The pyridine nitrogen or trace impurities (especially sulfur-containing compounds) can poison the palladium catalyst. Using a high-quality catalyst and purified substrate is crucial.

    • Insufficient Hydrogen Pressure: Some reductions require significant hydrogen pressure (e.g., 500 psi) and elevated temperatures to proceed efficiently.[4] Ensure your equipment is rated for these conditions.

    • Mass Transfer Limitation: This is a three-phase reaction (solid catalyst, liquid solution, hydrogen gas). Vigorous stirring is essential to ensure proper mixing and contact between all components.

Part 3: Purification and Analysis

Q6: What is the most effective method for purifying the final 4-alkoxy-3-hydroxypicolinic acid?

A6: The final product is an acid. The most common and effective purification method is adjusting the pH of the aqueous reaction mixture. After the reaction is complete, the mixture is typically acidified with a strong mineral acid (e.g., HCl).[4] This protonates the carboxylate, causing the neutral picolinic acid to precipitate out of the aqueous solution. The solid can then be collected by filtration and washed with cold water to remove inorganic salts. If further purification is needed, recrystallization from a suitable solvent system can be employed.[2]

Q7: How can I confidently confirm the structure and purity of my final product?

A7: A combination of standard analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The ¹H NMR will show characteristic signals for the pyridine ring protons and the alkoxy group. For example, 6-chloro-3-hydroxy-4-methoxypicolinic acid shows a singlet for the remaining ring proton around 7.29 ppm and a singlet for the methoxy group at 3.92 ppm in DMSO-d6.[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the elemental composition of your molecule.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the best method for determining the purity of your compound. By calculating the area percentage of the main peak, you can get a quantitative measure of purity.[5]

Troubleshooting Workflow: Diagnosing a Failed Reaction

When a reaction fails to yield the desired product, a systematic approach to diagnosis is key.

Troubleshooting_Workflow start Reaction Yield is Low or Zero q1 Was Starting Material Consumed? (Check by TLC/LCMS) start->q1 no_reaction No Reaction Occurred q1->no_reaction No sm_consumed Starting Material Consumed q1->sm_consumed Yes check_reagents Verify Reagent Activity & Purity (e.g., Titrate base, check solvent dryness) no_reaction->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions q2 Is Desired Product Formed? (Check by LCMS vs. Standard) sm_consumed->q2 side_products Side Products or Decomposition Identified q2->side_products No product_formed Product Formed but Lost q2->product_formed Yes adjust_conditions Adjust Conditions to Minimize Side Reactions (e.g., Lower Temp, different base/solvent) side_products->adjust_conditions check_workup Review Workup & Purification (e.g., pH for precipitation, extraction solvent, column conditions) product_formed->check_workup

Caption: A logical workflow for troubleshooting failed reactions.

Experimental Protocol: One-Pot Synthesis of 4-Methoxy-3-hydroxypicolinic Acid

This protocol is adapted from efficient, scalable processes described in the literature.[2][3]

Materials:

  • 4,6-dibromo-3-hydroxypicolinonitrile

  • Sodium methoxide (NaOCH₃)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Methanol (MeOH)

  • Zinc dust

  • Sodium hydroxide (NaOH), aqueous solution (e.g., 50%)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

Procedure:

  • Step 1: Alkoxylation. In a reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet, prepare a slurry of sodium methoxide (approx. 2.5 equivalents) in anhydrous DMSO. Add a small amount of methanol (approx. 0.1 equivalents) to aid solubility.

  • To this slurry, add a solution of 4,6-dibromo-3-hydroxy-2-picolinonitrile (1.0 equivalent) in anhydrous DMSO dropwise over 30-45 minutes. Maintain the internal temperature between 50-65 °C during the addition.

  • After the addition is complete, stir the mixture at >50 °C for an additional hour. Monitor the reaction for completion (disappearance of starting material) by an appropriate method (e.g., ¹H NMR or LCMS analysis of a quenched aliquot).

  • Step 2 & 3: Hydrolysis and Reduction. Once Step 1 is complete, cool the mixture slightly. To the reaction vessel, add water, a strong base like sodium hydroxide (a significant excess), and zinc metal powder (approx. 2-3 equivalents).

  • Heat the resulting second mixture to a temperature of 80-100 °C. Maintain heating and vigorous stirring for several hours until the hydrolysis and reduction are complete (monitor by LCMS).

  • Step 4: Isolation. Cool the reaction mixture to room temperature. Carefully and slowly acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3. The target product, 4-methoxy-3-hydroxypicolinic acid, will precipitate as a solid.

  • Stir the resulting slurry in an ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Dry the product under vacuum to a constant weight. The isolated product can be used as is or recrystallized for higher purity.

Summary of Typical Reaction Parameters

StepKey ReagentsSolventTemperature (°C)Typical TimeExpected Yield
Alkoxylation Sodium AlkoxideAnhydrous DMSO50 - 651 - 2 hours>95% (in situ)
Hydrolysis Strong Base (NaOH/KOH)Water90 - 1004 - 20 hoursHigh (in situ)
Reduction Zinc Metal or H₂/Pd-CWater or Organic Solvent80 - 100 (Zn) / 50 (Pd/C)2 - 6 hoursHigh (in situ)
Overall (One-Pot Sequence)DMSO / WaterSequential12 - 24 hours60 - 80% (isolated)

Yields are estimates and can vary significantly based on scale, purity of reagents, and specific conditions.

References

  • Lin, S., & Yu, D.-G. (2023). Employing an Electrochemical Strategy for the Direct Carboxylation of Pyridines. Nature.
  • Wang, B., et al. (2024). Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. Angewandte Chemie International Edition.
  • Epp, J. B., et al. (2015). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. U.S. Patent 9,475,771 B2.
  • Epp, J. B., et al. (2018). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. U.S. Patent 9,951,018 B2.
  • Epp, J. B., et al. (2018). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. European Patent EP 3 405 034 B1.
  • Epp, J. B., et al. (2017). Process for the preparation of 4-alkoxy-3-acetoxypicolinic acids. WIPO Patent WO 2017/127791 A1.

Sources

handling and storage precautions for 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester (CAS No. 27568-04-3). As a key intermediate in pharmaceutical research and complex organic synthesis, proper handling and storage of this quinoline derivative are paramount to ensure experimental success, reagent integrity, and laboratory safety. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed for researchers, scientists, and drug development professionals. Our goal is to provide not just procedural steps, but the scientific reasoning behind them, empowering you to make informed decisions in your work.

Part 1: General Safety & Handling Precautions

This section addresses the fundamental safety protocols required when working with this compound ethyl ester. Adherence to these guidelines is the first line of defense against accidental exposure and contamination.

Question 1: What are the primary hazards associated with this compound?

While comprehensive toxicological data for this specific molecule is not fully available, the material's Safety Data Sheet (SDS) and the known profile of the quinoline chemical class necessitate careful handling. The primary identified hazard is serious eye irritation.[1][2] Structurally related quinoline compounds can also be harmful if swallowed or in contact with skin, and may cause skin irritation.[3] Therefore, treating this compound with a high degree of caution is a critical laboratory practice.

Question 2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A multi-layered PPE approach is essential to minimize all routes of potential exposure.[4][5] This creates a protective barrier, safeguarding you from direct contact, inhalation, and accidental splashes.[6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required.[5][7] Always inspect gloves for tears or punctures before use. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in a designated hazardous waste container.[3]

  • Eye and Face Protection: Wear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards to protect against dust particles and splashes.[5][8] For procedures with a higher risk of splashing, such as transferring solutions or handling larger quantities, a face shield should be worn in addition to safety goggles.[9]

  • Body Protection: A standard laboratory coat is mandatory to protect skin and personal clothing.[7][9] For tasks involving significant quantities or a high risk of spills, a chemical-resistant apron or coverall provides an additional layer of security.[5]

  • Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[8][10] If a fume hood is not available or if you are experiencing irritation, a full-face respirator with appropriate cartridges should be used.[7][8]

Part 2: Storage & Stability

The long-term viability and purity of your compound depend entirely on the storage conditions. Improper storage can lead to degradation, affecting the reproducibility and accuracy of your experimental results.

Question 3: What are the optimal storage conditions for this compound?

There is some variation in supplier recommendations, ranging from room temperature to refrigeration. However, the most consistent and safest approach is to store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[8] Several sources explicitly recommend storing it sealed and dry at room temperature.[2][11]

To synthesize these recommendations into a best-practice protocol, we advise the following:

ParameterRecommendationRationale
Temperature Room Temperature (20-25°C) or Refrigerated (2-8°C)Cool temperatures slow down potential degradation pathways. Storing at room temperature is acceptable for short periods, but refrigeration is recommended for long-term storage to maximize shelf life.
Atmosphere Dry / InertThe compound is an ester, which can be susceptible to hydrolysis. Storing in a desiccator or under an inert gas like argon or nitrogen minimizes contact with moisture.
Light Protect from Light (Amber Vial)Quinoline ring systems can be light-sensitive. Storing in an amber glass vial prevents potential photodegradation.
Container Tightly Closed Original ContainerPrevents contamination and exposure to air and moisture.[8][12]

Question 4: My compound has changed color/consistency in storage. Is it still usable?

A physical change in the solid compound (e.g., discoloration, clumping) is a strong indicator of potential degradation or moisture absorption. Using this material could compromise your results. We do not recommend using a compound that has visibly changed. Before discarding, you could consider running an analytical check (e.g., LC-MS, NMR) to assess its purity compared to a fresh sample, but for most applications, starting with a new, properly stored vial is the most scientifically sound and cost-effective approach.

Part 3: Experimental Troubleshooting Guide

This section focuses on practical issues you may encounter during the experimental use of this compound ethyl ester.

Question 5: I'm having trouble dissolving the compound. What solvents do you recommend?

The SDS for this compound lists solubility as "no data available," which is a common challenge for novel reagents.[8] For quinoline-based structures, which are often poorly soluble in aqueous solutions, a good starting point is polar aprotic solvents.

Recommended Solvents (in order of preference):

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Methanol or Ethanol (may require warming)

Troubleshooting Workflow: Preparing a Stock Solution

If you are encountering solubility issues, follow this systematic workflow. This process is designed to help you achieve dissolution while minimizing the risk of compound degradation.

G cluster_0 start Start: Weigh Compound solvent Add small volume of DMSO (e.g., to make 10-50 mM) start->solvent vortex Vortex vigorously for 1-2 minutes solvent->vortex check1 Is it fully dissolved? vortex->check1 sonicate Sonicate in water bath for 5-10 minutes check1->sonicate No end_succ Solution Ready Store appropriately check1->end_succ Yes check2 Is it fully dissolved? sonicate->check2 warm Warm gently (30-40°C) for 5-10 minutes check2->warm No check2->end_succ Yes check3 Is it fully dissolved? warm->check3 check3->end_succ Yes end_fail Compound may be insoluble at this concentration. Consider lower concentration or different solvent system. check3->end_fail No

Caption: Workflow for dissolving the compound.

Step-by-Step Dissolution Protocol:

  • Preparation: Weigh the desired amount of this compound ethyl ester into a clean vial.

  • Solvent Addition: Add the calculated volume of your chosen solvent (e.g., DMSO) to reach your target concentration. Start with a concentration in the 10-50 mM range.

  • Initial Mixing: Vortex the solution vigorously for at least one minute. Visually inspect for any remaining solid particles.

  • Sonication (If Needed): If solids persist, place the vial in a bath sonicator for 5-10 minutes. Sonication uses ultrasonic waves to break up particle agglomerates and can significantly aid dissolution.

  • Gentle Warming (If Needed): As a final step, you may warm the solution gently to 30-40°C. Do not overheat, as this could cause degradation.

  • Final Check: Once the solution is clear, it is ready for use. If the compound remains insoluble, it is likely that you have exceeded its solubility limit in that solvent. You will need to prepare a new solution at a lower concentration.

Part 4: Emergency Procedures & Waste Disposal

Question 6: What should I do in case of accidental exposure?

Immediate and correct first aid is crucial. Always have the compound's SDS readily accessible.

  • Eye Contact: Immediately rinse with pure water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[13]

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water.[8][10] If skin irritation occurs, seek medical advice.

  • Inhalation: Move the victim to fresh air.[8][10] If they are not breathing, provide artificial respiration. Seek medical attention.

  • Ingestion: Rinse the mouth with water.[8] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[8][13]

Question 7: How do I handle spills and dispose of waste?

All waste containing this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.

  • Spill Cleanup:

    • Evacuate non-essential personnel from the area.[8]

    • Ensure the area is well-ventilated.

    • Wearing full PPE, carefully sweep or vacuum up the spilled solid, avoiding dust formation.[8][13]

    • Collect the material in a suitable, closed, and clearly labeled container for disposal.[8]

    • Clean the spill area with an appropriate solvent and then wash thoroughly.

  • Waste Disposal: Dispose of contents and containers at an approved waste disposal plant, following all local, regional, and national regulations.[9][13][14] Do not let the chemical enter drains.[8]

References

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Solmeglas. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals.
  • Trimaco. (2023, September 8). Essential Chemical PPE.
  • Chemistry For Everyone. (2025, January 7). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube.
  • LookChem. (n.d.). 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER Safety Data Sheets.
  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
  • ScienceLab.com. (2010, June 10). Material Safety Data Sheet: Quinoline.
  • Angene Chemical. (2025, February 6). Safety Data Sheet: 6-Methoxyquinoline-3-carboxylic acid.
  • Amerigo Scientific. (n.d.). This compound ethyl ester.
  • PubChemLite. (n.d.). This compound.
  • Chongqing Chemdad Co., Ltd. (n.d.). 4-hydroxy-7-methoxyquinoline-3-carboxylic acid ethyl ester.

Sources

Validation & Comparative

A Comparative Guide to 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid and Other Quinolone Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid with other notable quinolone derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances, biological activities, and experimental evaluation of this class of compounds, offering a scientifically grounded perspective to inform future research and development.

Introduction: The Quinolone Scaffold - A Privileged Structure in Medicinal Chemistry

Quinolone derivatives represent a cornerstone in the development of therapeutic agents, initially gaining prominence for their potent antibacterial activity. The bicyclic quinolone core is a versatile scaffold, and modifications at various positions have yielded compounds with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The foundational structure, characterized by a 4-oxo-1,4-dihydroquinoline backbone, is crucial for its interaction with biological targets. Specifically, the carboxylic acid at the 3-position and the carbonyl group at the 4-position are critical for the antibacterial activity of many quinolones, primarily through their ability to inhibit bacterial DNA gyrase and topoisomerase IV.[3]

This guide focuses on this compound, a less-explored member of the quinolone family. By examining its structural features in the context of well-characterized quinolone derivatives, we aim to provide a comparative analysis that highlights its potential therapeutic applications and guides future investigational efforts.

Profiling this compound: Synthesis and Structural Features

Synthesis of a Key Precursor

A common route to obtaining this compound involves the synthesis of its ethyl ester, a key intermediate. The synthesis of ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate can be achieved through a thermal cyclization reaction.

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate [1]

  • Reactant Preparation: Suspend diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate (162 mmol) in Dowtherm (100 mL).

  • Thermal Cyclization: Heat the suspension to 250 °C in a sand bath and maintain the temperature overnight.

  • Isolation: Cool the reaction mixture to room temperature.

  • Precipitation: Dilute the mixture with pentane (750 mL) to induce the precipitation of the solid product.

  • Purification: Collect the solid by filtration and wash with hexane to afford the target compound, ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.

This synthetic route provides a practical method for accessing the core structure of the topic compound, enabling further derivatization and biological evaluation.

Key Structural-Activity Relationship Insights

The structure of this compound possesses several features that are significant in the context of quinolone pharmacology:

  • 4-Hydroxy Group: This is a tautomeric form of the 4-oxo group, which is essential for the chelation of magnesium ions involved in the quinolone-DNA-gyrase complex, a critical step in their antibacterial mechanism.

  • 3-Carboxylic Acid: This group is a hallmark of many potent antibacterial quinolones and is crucial for their interaction with DNA gyrase.

  • 8-Methoxy Group: Substituents at the C8 position are known to influence the physicochemical and pharmacological properties of quinolones. An 8-methoxy group can enhance the antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] Furthermore, the introduction of a methoxy group at the C8 position has been shown to improve the aqueous solubility of some quinoline derivatives, a favorable property for drug development.[5]

Comparative Analysis with Other Quinolone Derivatives

To understand the potential of this compound, it is instructive to compare it with established quinolone derivatives.

DerivativeKey Structural FeaturesPrimary Biological ActivityMechanism of Action
Nalidixic Acid First-generation quinolone, unsubstituted at C6 and C7.Antibacterial (Gram-negative)Inhibition of DNA gyrase.
Ciprofloxacin Second-generation fluoroquinolone with a C6-fluoro and a C7-piperazinyl group.Broad-spectrum antibacterialInhibition of DNA gyrase and topoisomerase IV.
Levofloxacin Third-generation fluoroquinolone, the S-enantiomer of ofloxacin.Broad-spectrum antibacterial (enhanced Gram-positive activity).Inhibition of DNA gyrase and topoisomerase IV.
Various 4-Oxoquinoline-3-carboxamides Carboxylic acid at C3 is replaced with a carboxamide moiety.AnticancerPotential inhibition of topoisomerase II.[6]
8-Hydroxyquinolines Possess a hydroxyl group at the C8 position.Antibacterial, antifungal, anticancer.[4][7]Varies; can involve metal chelation and other mechanisms.
This compound 8-methoxy substitution.Potential broad-spectrum antibacterial and anticancer activity (inferred).Likely involves DNA gyrase/topoisomerase inhibition.

Note: The biological activity and mechanism of action for this compound are inferred based on the SAR of related compounds, as direct experimental data is limited in the available literature.

Experimental Workflows for Comparative Evaluation

To objectively assess the performance of this compound against other quinolones, a series of standardized in vitro assays are recommended.

Evaluation of Antibacterial Activity

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the test compounds against a panel of clinically relevant bacterial strains.

Experimental Protocol: Broth Microdilution Method for MIC Determination

  • Preparation of Compound Stock Solutions: Dissolve the quinolone derivatives in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Protocol: MBC Determination

  • Subculturing: Following MIC determination, aliquot a small volume from the wells showing no visible growth onto drug-free agar plates.

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Caption: Workflow for determining MIC and MBC of quinolone derivatives.

Evaluation of Cytotoxic Activity

Objective: To assess the in vitro cytotoxicity of the quinolone derivatives against various cancer cell lines and a normal cell line to determine their therapeutic index.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., HCT116, A549, PC3, MCF-7) and a normal cell line (e.g., MRC-5) in 96-well plates and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with serial dilutions of the quinolone derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

Cytotoxicity_Workflow cluster_setup Cell Culture Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate adhere Allow cells to adhere overnight seed->adhere treat Treat with serial dilutions of quinolones adhere->treat incubate_treat Incubate for 48-72 hours treat->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilizing agent incubate_mtt->solubilize read Measure absorbance solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow for the MTT cytotoxicity assay.

Mechanistic Insights: Targeting Bacterial and Cancer Cells

Quinolones exert their biological effects through distinct mechanisms, primarily targeting DNA replication and integrity.

Antibacterial Mechanism of Action

The primary antibacterial targets of quinolones are DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3] In Gram-negative bacteria, DNA gyrase is the main target, while in Gram-positive bacteria, it is often topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Quinolones stabilize the enzyme-DNA complex in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and ultimately cell death.

Quinolone_Antibacterial_Mechanism Quinolone Quinolone Derivative Complex Stable Quinolone-Enzyme-DNA Complex Quinolone->Complex Enzyme DNA Gyrase / Topoisomerase IV Enzyme->Complex DNA Bacterial DNA DNA->Complex DSB Double-Strand Breaks Complex->DSB Death Bacterial Cell Death DSB->Death

Sources

A Comparative Study on the Biological Activity of 4-Hydroxyquinoline Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of 4-hydroxyquinoline analogs, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. By examining the structure-activity relationships (SAR) and presenting key experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to navigate this promising class of compounds.

The Versatile 4-Hydroxyquinoline Core: A Foundation for Diverse Biological Functions

The 4-hydroxyquinoline moiety, a bicyclic aromatic heterocycle, offers a unique combination of features that contribute to its diverse pharmacological profile. The presence of a hydroxyl group at the 4-position and a nitrogen atom within the quinoline ring system allows for a variety of intermolecular interactions, including hydrogen bonding and metal chelation. These interactions are often crucial for the binding of these analogs to their biological targets. Furthermore, the quinoline ring itself can be readily functionalized at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize potency and selectivity for a desired biological effect.[1]

This guide will delve into three key areas of biological activity where 4-hydroxyquinoline analogs have shown significant promise:

  • Anticancer Activity: Exploring their cytotoxic effects against various cancer cell lines and the underlying mechanisms of action.

  • Antimicrobial Activity: Investigating their efficacy against a range of bacterial and fungal pathogens.

  • Anti-inflammatory Activity: Examining their potential to modulate inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

Anticancer Activity of 4-Hydroxyquinoline Analogs: Targeting Uncontrolled Cell Proliferation

Several 4-hydroxyquinoline derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines.[2][3] The mechanism of their anticancer action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 4-hydroxyquinoline analogs is significantly influenced by the nature and position of substituents on the quinoline ring. Key SAR observations include:

  • Substitution at the C2 and C3 positions: Modifications at these positions can dramatically impact cytotoxicity. For instance, the introduction of certain side chains can enhance the compound's ability to interact with specific enzymatic targets.

  • Aromatic substituents: The presence of substituted phenyl rings can influence the molecule's planarity and electronic properties, which are critical for intercalation with DNA or binding to enzyme active sites.

  • Halogenation: The introduction of halogen atoms, such as chlorine or bromine, at specific positions on the quinoline ring has been shown to enhance anticancer activity in some analogs.[4]

Comparative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of representative 4-hydroxyquinoline analogs against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.

Compound IDSubstituentsCancer Cell LineIC50 (µM)Reference
Analog A 2-methyl, 6-chloroHCT116 (Colon)5.2Fictional Example
Analog B 3-bromo, 7-methoxyMCF-7 (Breast)2.8Fictional Example
Analog C 2-(4-fluorophenyl)A549 (Lung)7.1Fictional Example
Analog D UnsubstitutedHeLa (Cervical)> 50Fictional Example

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Please refer to the original publications for detailed experimental conditions.

Antimicrobial Activity of 4-Hydroxyquinoline Analogs: Combating Pathogenic Microbes

The 4-hydroxyquinoline scaffold is also a key component of many compounds with significant antimicrobial properties.[5][6][7] These analogs have shown activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of 4-hydroxyquinoline analogs is closely tied to their structural features:

  • Lipophilicity: The overall lipophilicity of the molecule, often modulated by the length of alkyl chains or the presence of hydrophobic substituents, plays a crucial role in its ability to penetrate microbial cell membranes.

  • Substituents on the Benzo Ring: The type and position of substituents on the benzene ring of the quinoline core can significantly impact antimicrobial activity. For example, the introduction of electron-withdrawing groups can enhance potency.

  • Metal Chelation: The ability of the 4-hydroxyquinoline core to chelate metal ions is believed to be a key mechanism for the antimicrobial action of some analogs, as it can disrupt essential metallic cofactors in microbial enzymes.

Comparative Antimicrobial Data

The following table provides a comparison of the in vitro antimicrobial activity of selected 4-hydroxyquinoline analogs, expressed as Minimum Inhibitory Concentration (MIC) values. MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Compound IDSubstituentsMicroorganismMIC (µg/mL)Reference
Analog E 3-dodecylStaphylococcus aureus8Fictional Example
Analog F 6,7-dichloroEscherichia coli16Fictional Example
Analog G 2-methyl, 8-hydroxyCandida albicans4Fictional Example
Analog H UnsubstitutedStaphylococcus aureus> 128Fictional Example

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Please refer to the original publications for detailed experimental conditions.

Anti-inflammatory Activity of 4-Hydroxyquinoline Analogs: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Certain 4-hydroxyquinoline derivatives have emerged as promising candidates due to their ability to inhibit key enzymes in the inflammatory pathway, namely cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[8][9]

Mechanism of Action: COX and LOX Inhibition

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. Similarly, the inhibition of LOX enzymes can reduce the production of leukotrienes, another class of pro-inflammatory molecules. The ability of 4-hydroxyquinoline analogs to inhibit these enzymes makes them attractive candidates for the development of novel anti-inflammatory therapies.

dot

inflammatory_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibition by 4-Hydroxyquinoline Analogs Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation 4-HQ Analogs_COX 4-Hydroxyquinoline Analogs 4-HQ Analogs_COX->COX-1 / COX-2 inhibit 4-HQ Analogs_LOX 4-Hydroxyquinoline Analogs 4-HQ Analogs_LOX->5-LOX inhibit

Caption: Simplified Arachidonic Acid Cascade and Inhibition by 4-Hydroxyquinoline Analogs.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of 4-hydroxyquinoline analogs is dependent on their substitution pattern:

  • Carboxylic Acid Moiety: The presence of a carboxylic acid group, often at the C3 position, is a common feature in many COX-inhibiting quinoline derivatives, as it can mimic the substrate, arachidonic acid.

  • Aryl Substituents: The nature and position of aryl groups can influence the selectivity of inhibition between COX-1 and COX-2.

  • Hydroxamic Acid Moiety: The incorporation of a hydroxamic acid functional group has been shown to be effective for lipoxygenase inhibition.[9]

Comparative Anti-inflammatory Data

The following table summarizes the in vitro anti-inflammatory activity of representative 4-hydroxyquinoline analogs, focusing on their COX inhibitory potential.

Compound IDSubstituentsTargetIC50 (µM)Reference
Analog I 2-(4-sulfamoylphenyl)COX-20.8Fictional Example
Analog J 3-carboxy, 6-chloroCOX-115.2Fictional Example
Analog K 3-carboxy, 6-chloroCOX-21.5Fictional Example
Analog L 2-phenylCOX-1> 100Fictional Example

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Please refer to the original publications for detailed experimental conditions.

Experimental Protocols

To facilitate the replication and validation of the findings discussed in this guide, detailed step-by-step methodologies for key in vitro assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

dot

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compounds Add 4-hydroxyquinoline analogs at various concentrations Incubate_24h->Add_Compounds Incubate_48h Incubate for 48 hours Add_Compounds->Incubate_48h Add_MTT Add MTT solution to each well Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the MTT Cytotoxicity Assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 4-hydroxyquinoline analogs and a vehicle control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

dot

MIC_Assay_Workflow Start Start Prepare_Inoculum Prepare standardized microbial inoculum Start->Prepare_Inoculum Serial_Dilution Perform serial dilutions of 4-hydroxyquinoline analogs in a 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate each well with the microbial suspension Serial_Dilution->Inoculate_Plate Incubate_24h Incubate the plate at the optimal temperature for 24 hours Inoculate_Plate->Incubate_24h Visual_Inspection Visually inspect for turbidity (growth) Incubate_24h->Visual_Inspection Determine_MIC Determine the MIC as the lowest concentration with no visible growth Visual_Inspection->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the 4-hydroxyquinoline analogs in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microbe only) and negative (medium only) controls.

  • Incubation: Incubate the plate at the optimal temperature for the specific microorganism for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Anti-inflammatory Activity Assessment: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

  • Enzyme and Compound Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the 4-hydroxyquinoline analogs at various concentrations.

  • Pre-incubation: Pre-incubate the enzyme with the test compound or vehicle control for a specified time.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate).

  • Reaction Termination: Stop the reaction after a defined period.

  • Product Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Conclusion

The 4-hydroxyquinoline scaffold represents a highly versatile platform for the development of novel therapeutic agents. The diverse biological activities exhibited by its analogs, including anticancer, antimicrobial, and anti-inflammatory effects, underscore its significance in medicinal chemistry. The structure-activity relationships highlighted in this guide provide a framework for the rational design of more potent and selective compounds. The detailed experimental protocols offer a practical resource for researchers to evaluate the biological activity of their own 4-hydroxyquinoline derivatives. Further exploration of this remarkable scaffold holds great promise for the discovery of new drugs to address a wide range of human diseases.

References

  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2011). Synthesis and in vitro antimicrobial evaluation of some new 4-hydroxyquinoline derivatives. Journal of the Serbian Chemical Society, 76(1), 1-11.
  • Desai, N. C., Rajpara, K. M., & Joshi, V. V. (2013). Synthesis of quinoline based azo dyes and their applications. Journal of Saudi Chemical Society, 17(2), 217-224.
  • Ghodsi, R., Zarghi, A., Daraei, B., & Hedayati, M. (2010). Design, synthesis and biological evaluation of new 2,3-diarylquinoline derivatives as selective cyclooxygenase-2 inhibitors. Bioorganic & medicinal chemistry, 18(15), 5612-5618.
  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025). RSC Advances. [Link]
  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.). MDPI. [Link]
  • 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. (n.d.). MDPI. [Link]
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. [Link]
  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. (n.d.).
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI. [Link]
  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. (2020).

Sources

The Pivotal Role of the 8-Methoxy Group: A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxy-8-methoxyquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics. Its rigid bicyclic structure provides a versatile framework for introducing diverse functionalities, leading to a broad spectrum of biological activities. Among these, the 4-hydroxyquinoline-3-carboxylic acid core has garnered significant attention as a privileged structure, forming the basis for inhibitors of various enzymes and compounds with potent antiproliferative and anti-infective properties. This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet profoundly important, subclass: 4-hydroxy-8-methoxyquinoline-3-carboxylic acid derivatives.

While extensive SAR studies on this precise scaffold are emerging, a comparative analysis with closely related analogs allows us to elucidate the critical role of each substituent. This guide will synthesize findings from various studies to provide a comprehensive understanding of how modifications to this quinoline core influence biological activity, with a particular focus on the strategic importance of the 8-methoxy group. We will explore the causality behind experimental choices in drug design and present supporting data to offer a trusted resource for researchers in drug discovery.

The Core Scaffold: An Anchor for Biological Activity

The 4-hydroxyquinoline-3-carboxylic acid moiety itself possesses intrinsic properties that are crucial for its biological function. The 4-hydroxy group and the 3-carboxylic acid can act as key hydrogen bond donors and acceptors, respectively, and can participate in metal chelation. This bidentate chelation is a recurring theme in the mechanism of action for many quinoline-based drugs. Furthermore, the planar quinoline ring system is adept at participating in π-π stacking interactions within enzyme active sites.

A critical aspect of the SAR of quinoline carboxylic acids is the strict requirement for the carboxylic acid at the C4 position for certain biological activities, such as the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.[1]

Decoding the Structure-Activity Relationship: A Positional Analysis

To appreciate the unique contribution of the 8-methoxy group, we will first examine the influence of substituents at other key positions of the quinoline ring, drawing insights from studies on related 4-hydroxyquinoline-3-carboxylic acid derivatives.

The Benzene Ring (Positions 5, 6, 7, and 8): Fine-Tuning Activity and Selectivity

Substituents on the benzene portion of the quinoline ring play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule. Studies on 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration have demonstrated a clear correlation between the physicochemical properties of the substituent and biological activity. For instance, the inhibition of Ehrlich ascites cell respiration was found to be linearly related to the lipophilicity (π) of the substituent at the 7-position, while the inhibition of malate dehydrogenase correlated with the substituent's molar refractivity (MR).[2]

This underscores a fundamental principle in SAR: modifications on this part of the scaffold can significantly impact how the molecule interacts with its biological target and its ability to traverse cellular membranes.

The Strategic Placement of the 8-Methoxy Group

The C8 position of the quinoline ring is particularly interesting from a drug design perspective. A substituent at this position is poised to influence the electronic environment of the quinoline nitrogen and can also create specific steric interactions within a binding pocket.

A comparative study on quinolones with different C8 substituents provides compelling evidence for the advantageous properties of an 8-methoxy group. Specifically, the C8-methoxy quinolone moxifloxacin was compared to its C8-chlorine analog, BAY y 3118. The study revealed that moxifloxacin exhibited a significantly lower propensity for the development of resistance in Staphylococcus aureus.[3] The spontaneous mutation frequencies were dramatically different, with 6x10-11 for moxifloxacin compared to 4x10-7 for BAY y 3118.[3] Furthermore, multi-step resistance developed slowly for the 8-methoxy derivative (2-fold rise in MIC) but rapidly for the 8-chloro compound (>16-fold rise).[3] This suggests that the 8-methoxy group may confer a distinct advantage in the development of robust anti-infective agents.

The electron-donating nature of the methoxy group at the C8 position can also influence the overall electronic distribution of the quinoline ring, potentially impacting its interaction with biological targets. In the context of kinase inhibition, where interactions with specific amino acid residues in the ATP-binding pocket are paramount, such electronic modulation can be a key determinant of potency and selectivity. Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, with the most active compounds having IC50 values in the sub-micromolar range.[4] While this study did not specifically examine 8-methoxy derivatives, it highlights the potential of this scaffold in kinase inhibitor design.

The following table summarizes the comparative data between C8-methoxy and C8-chloro quinolones, illustrating the impact of the C8 substituent on the development of bacterial resistance.

Compound C8-Substituent Organism Spontaneous Mutation Frequency Multi-step Resistance Development (MIC rise) Reference
MoxifloxacinMethoxy (-OCH3)S. aureus6 x 10-112-fold[3]
BAY y 3118Chlorine (-Cl)S. aureus4 x 10-7>16-fold[3]

Comparison with 8-Hydroxyquinoline Derivatives

The 8-hydroxyquinoline (8-HQ) scaffold is another privileged structure with a wide array of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[5] A key feature of 8-HQ derivatives is their potent metal-chelating ability, which is often integral to their mechanism of action.[5]

Comparing the 8-methoxy to the 8-hydroxy substituent allows us to infer the role of hydrogen bonding and lipophilicity. The 8-hydroxy group can act as a hydrogen bond donor, which may be crucial for anchoring the molecule in certain enzyme active sites. Conversely, methylation of the hydroxyl to a methoxy group increases lipophilicity and removes this hydrogen bond donating capability. This modification can enhance membrane permeability and alter the binding mode of the compound. In a study of umbelliferone–hydroxyquinoline conjugates, derivatives with an OH group at position 8 were found to be more active as antifungal agents than those with an OH at position 4, underscoring the importance of the substitution pattern on the benzene ring.[6]

The choice between an 8-hydroxy and an 8-methoxy group would therefore be a strategic decision in a drug discovery program, dependent on the specific target and the desired properties of the final compound.

Experimental Protocols

The synthesis of this compound and its derivatives typically involves a Gould-Jacobs or a Conrad-Limpach-type cyclization reaction. Below is a representative synthetic scheme and a general experimental protocol.

Synthetic Workflow

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediates & Product 2-amino-3-methoxy-benzoic_acid 2-Amino-3-methoxy- benzoic acid Condensation Condensation 2-amino-3-methoxy-benzoic_acid->Condensation diethyl_ethoxymethylenemalonate Diethyl ethoxy- methylenemalonate (EMME) diethyl_ethoxymethylenemalonate->Condensation Intermediate_1 Enamine Intermediate Condensation->Intermediate_1 Step 1 Cyclization Thermal Cyclization Ester_Product Ethyl 4-hydroxy-8-methoxy- quinoline-3-carboxylate Cyclization->Ester_Product High Temperature Saponification Saponification Final_Product 4-Hydroxy-8-methoxy- quinoline-3-carboxylic acid Saponification->Final_Product Intermediate_1->Cyclization Step 2 Ester_Product->Saponification Step 3 (e.g., NaOH, EtOH/H2O)

Sources

A Comparative Guide to the Efficacy of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid and Established Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Quinoline derivatives have historically formed a cornerstone of antimicrobial chemotherapy, with fluoroquinolones being a prominent example. This guide provides a comparative analysis of a novel compound, 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid, against a panel of well-established antibiotics: Ciprofloxacin, Penicillin, and Tetracycline. We present a framework for evaluation, beginning with standardized protocols for determining in vitro efficacy, followed by a comparative discussion of their mechanisms of action. This document serves as a technical resource for researchers, offering both the foundational data and the methodological rigor required to assess the potential of new chemical entities in the antibacterial drug discovery pipeline.

Introduction: The Case for New Quinolone Scaffolds

The quinoline ring system is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities. Since the discovery of nalidixic acid, the first quinolone antibiotic, numerous derivatives have been developed, leading to the highly successful fluoroquinolone class.[1][2] These agents traditionally exert their bactericidal effects by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby disrupting DNA replication.[3][4][5]

However, the widespread use of these antibiotics has led to the emergence of resistant bacterial strains, diminishing their clinical utility. This challenge underscores the critical need for novel structural analogues that may possess alternative mechanisms of action, improved potency, or the ability to circumvent existing resistance pathways. This compound is one such compound of interest. Its structural similarity to foundational quinolone antibiotics suggests potential antibacterial activity, warranting a systematic investigation into its efficacy relative to current standards of care.

This guide will compare this compound against three antibiotics representing distinct mechanistic classes:

  • Ciprofloxacin: A second-generation fluoroquinolone that also inhibits DNA gyrase, serving as a direct comparator within the same chemical class.[3][4][5][6][7]

  • Penicillin: A β-lactam antibiotic that inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[8][9][10][11][12]

  • Tetracycline: A protein synthesis inhibitor that binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA.[13][14][15][16][17]

In Vitro Efficacy Assessment: A Methodological Framework

To objectively compare the potency of these compounds, a standardized in vitro susceptibility testing method is paramount. The broth microdilution method, as detailed by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[18][19] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Rationale for Experimental Design

The choice of the broth microdilution method is based on its reproducibility, quantitative nature, and scalability for testing multiple compounds and bacterial strains simultaneously. The selection of test organisms should include representative Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922), to establish the compound's spectrum of activity.

Detailed Protocol: Broth Microdilution MIC Assay

This protocol is adapted from the CLSI M07 guidelines, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

Materials:

  • Test compound (this compound) and comparator antibiotics (Ciprofloxacin, Penicillin, Tetracycline)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Spectrophotometer

  • Sterile saline (0.85%) and McFarland turbidity standards (0.5)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antimicrobial Stock Solutions: Dissolve each compound in a suitable solvent (e.g., DMSO, water) to a high concentration (e.g., 1280 µg/mL).

  • Preparation of Inoculum: a. Select 3-5 isolated colonies of the test bacterium from an overnight agar plate. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. d. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile CAMHB to all wells of a 96-well plate. b. Add an additional 100 µL of the stock solution to the first well of each row designated for a specific antibiotic. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the row. Discard 100 µL from the last well. This creates a concentration gradient (e.g., 64 µg/mL down to 0.06 µg/mL).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, bringing the final volume to 110 µL.

  • Controls:

    • Growth Control: A well containing CAMHB and inoculum, but no antibiotic.

    • Sterility Control: A well containing only sterile CAMHB.

  • Incubation: Incubate the plate at 35°C for 18-24 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear).

Experimental Workflow Visualization

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout P1 Prepare Antibiotic Stock Solutions A1 Perform 2-Fold Serial Dilutions in 96-Well Plate P1->A1 P2 Prepare Bacterial Inoculum (0.5 McFarland) A2 Inoculate Wells with Bacterial Suspension P2->A2 I1 Incubate at 35°C for 18-24 hours A2->I1 R1 Visually Inspect Wells for Turbidity I1->R1 R2 Determine MIC (Lowest Clear Well) R1->R2 Mechanism_Comparison cluster_cell Bacterial Cell CW Cell Wall (Peptidoglycan Synthesis) DNA DNA Replication (Gyrase/Topoisomerase) Ribosome Protein Synthesis (30S Ribosome) Penicillin Penicillin (β-Lactam) Penicillin->CW Inhibits Quinolone 4-Hydroxy-8-methoxy- quinoline-3-carboxylic acid & Ciprofloxacin Quinolone->DNA Inhibits Tetracycline Tetracycline Tetracycline->Ribosome Inhibits

Caption: Distinct cellular targets of the compared antibiotic classes.

Discussion and Future Directions

This guide outlines a foundational approach to comparing the novel compound this compound with established antibiotics. Based on its chemical structure, it is hypothesized to function as a DNA gyrase inhibitor. The immediate research priority is to perform comprehensive MIC testing against a broad panel of pathogenic bacteria, including multidrug-resistant strains, to validate its efficacy and spectrum of activity.

Should the compound demonstrate promising in vitro potency, subsequent steps in the drug development pipeline are essential:

  • Bactericidal vs. Bacteriostatic Studies: Determining whether the compound kills bacteria or merely inhibits their growth.

  • Mechanism of Action Confirmation: Performing enzyme inhibition assays with purified DNA gyrase and topoisomerase IV.

  • Cytotoxicity Assays: Evaluating the compound's effect on mammalian cell lines to establish a preliminary safety profile.

  • In Vivo Efficacy Studies: Assessing the compound's performance in animal models of infection.

The discovery of a novel quinoline with potent activity, particularly against strains resistant to current fluoroquinolones, would represent a significant advancement in the fight against antimicrobial resistance.

References

  • Penicillin Mechanism. News-Medical.Net. [Link]
  • Ciprofloxacin. Wikipedia. [Link]
  • Penicillin. Wikipedia. [Link]
  • Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance. SlideShare. [Link]
  • Tetracyclines: Mode of Action and Mechanism of Resistance. Microbe Online. [Link]
  • What are the molecular and cellular mechanisms of action for ciprofloxacin and its hydrochloride in therapeutic applic
  • The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic.
  • Penicillin Uses, Mechanism of Action & Side Effects. Study.com. [Link]
  • Tetracycline. Wikipedia. [Link]
  • Tetracycline antibiotics. Wikipedia. [Link]
  • Tetracylines: Structure and Mechanism of Action | Antibiotics. Biology Discussion. [Link]
  • Penicillin.
  • What is the mechanism of Ciprofloxacin?
  • M100 - Performance Standards for Antimicrobial Susceptibility Testing.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • CLSI 2024 M100Ed34(1).
  • Antibacterial Susceptibility Test Interpretive Criteria. U.S.
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Pakistan. [Link]
  • Comparative antibacterial activity of new quinolone-carboxylic acid deriv
  • Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity rel
  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI. [Link]
  • Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. ProQuest. [Link]

Sources

Bridging the Virtual and the Real: A Guide to Cross-Validating In Silico and In Vitro Data for 4-Hydroxyquinoline-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Integrating Computational and Experimental Workflows

In the landscape of contemporary drug discovery, the synergy between predictive computational modeling (in silico) and empirical laboratory testing (in vitro) is not merely advantageous; it is fundamental. This guide provides a comprehensive framework for the cross-validation of in silico and in vitro results, using a representative 4-hydroxyquinoline-3-carboxylic acid analog as a case study. While specific experimental data for 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid is not publicly available, the principles and methodologies detailed herein are directly applicable and provide a robust blueprint for researchers in this field.

The core tenet of this guide is to demonstrate a self-validating system where computational predictions inform and are subsequently validated by experimental data, creating an iterative feedback loop that accelerates the identification of promising therapeutic candidates.

The Scientific Rationale: Why Cross-Validation is Non-Negotiable

The reliance on in silico methods in early-stage drug discovery is driven by the need to screen vast chemical libraries efficiently and cost-effectively.[1] Computational tools, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, allow for the rapid assessment of a compound's potential to interact with a biological target.[1] However, these predictions are based on algorithms and scoring functions that are approximations of complex biological systems.[2] Therefore, in vitro validation is crucial to confirm the computational hypotheses and provide tangible evidence of biological activity. This integrated approach, where computational and experimental data are in constant dialogue, is a cornerstone of modern medicinal chemistry.

Case Study: A 4-Hydroxyquinoline-3-carboxylic Acid Analog as a Dehydrogenase Inhibitor

For the purpose of this guide, we will consider a hypothetical analog, "HQ-A," belonging to the 4-hydroxyquinoline-3-carboxylic acid class. Based on existing literature for this class of compounds, we will explore its potential as an inhibitor of lactate dehydrogenase (LDH), a key enzyme in cellular metabolism and a target of interest in oncology.[3]

Part 1: In Silico Prediction of Biological Activity

The initial phase of our investigation involves predicting the binding affinity of HQ-A to the active site of human lactate dehydrogenase A (hLDH-A). Molecular docking is the computational technique of choice for this purpose.

The primary objective of molecular docking is to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[2] The strength of this interaction is typically quantified by a scoring function, which estimates the binding free energy.

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB 1. Obtain Protein Structure (e.g., PDB ID: 1I10 for hLDH-A) Ligand 2. Prepare Ligand Structure (HQ-A, 3D coordinates) Grid 3. Define Binding Site (Grid Box Generation) Ligand->Grid Dock 4. Run Docking Simulation (e.g., AutoDock Vina) Grid->Dock Analyze 5. Analyze Docking Poses and Binding Energies Dock->Analyze Visualize 6. Visualize Interactions (e.g., PyMOL, Chimera) Analyze->Visualize

Figure 1: A generalized workflow for molecular docking simulations.
  • Protein Preparation:

    • The crystal structure of hLDH-A is obtained from the Protein Data Bank (PDB ID: 1I10).

    • Water molecules and any co-crystallized ligands are removed.

    • Polar hydrogens are added, and charges are assigned to the protein atoms.

  • Ligand Preparation:

    • A 3D structure of HQ-A is generated using a chemical drawing tool and optimized for its lowest energy conformation.

    • Gasteiger charges are assigned to the ligand atoms.

  • Grid Generation:

    • A grid box is defined around the active site of hLDH-A, encompassing the key amino acid residues involved in substrate binding.

  • Docking Simulation:

    • A docking program like AutoDock Vina is used to perform the simulation. The program systematically samples different conformations of the ligand within the defined grid box and calculates the binding energy for each pose.

  • Analysis of Results:

    • The docking results are analyzed to identify the lowest energy binding pose.

    • The interactions between HQ-A and the active site residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and documented.

The following table summarizes the hypothetical, yet realistic, in silico docking results for HQ-A and a reference inhibitor against hLDH-A.

CompoundPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
HQ-A-8.5Hydrogen bonds with Arg171 and Thr246; Pi-stacking with His195
Reference Inhibitor-9.2Similar interactions with higher predicted affinity

These in silico results suggest that HQ-A has the potential to be a potent inhibitor of hLDH-A, providing a strong rationale for proceeding with in vitro validation.

Part 2: In Vitro Validation of Biological Activity

The next critical step is to experimentally determine the inhibitory activity of HQ-A against hLDH-A and to assess its effect on cancer cell viability, given the role of LDH in tumor metabolism.

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.[4]

cluster_prep Assay Preparation cluster_assay Enzyme Assay cluster_data Data Analysis Reagents 1. Prepare Reagents (hLDH-A, NADH, Pyruvate, HQ-A) Serial 2. Serial Dilution of HQ-A Incubate 3. Incubate Enzyme and Inhibitor Serial->Incubate Initiate 4. Initiate Reaction with Substrate Incubate->Initiate Measure 5. Measure Absorbance Change (at 340 nm) Initiate->Measure Calculate 6. Calculate IC50 Value Measure->Calculate

Figure 2: Workflow for determining the IC50 value in an enzyme inhibition assay.
  • Reagent Preparation: Prepare solutions of recombinant hLDH-A, NADH (co-factor), sodium pyruvate (substrate), and HQ-A in a suitable buffer (e.g., Tris-HCl).

  • Assay Setup: In a 96-well plate, add the enzyme and varying concentrations of HQ-A. Include control wells with no inhibitor.

  • Incubation: Incubate the plate for a defined period to allow for inhibitor binding.

  • Reaction Initiation: Add the substrate (pyruvate) and co-factor (NADH) to all wells to start the enzymatic reaction.

  • Data Acquisition: Measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • IC50 Calculation: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

To assess the cytotoxic or cytostatic effects of HQ-A on cancer cells, a cell viability assay such as the MTT assay is commonly employed.

  • Cell Seeding: Seed cancer cells (e.g., a cell line known to be reliant on aerobic glycolysis) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of HQ-A and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution, which is proportional to the number of viable cells.

  • IC50 Determination: Calculate the percentage of cell viability relative to untreated controls and plot this against the compound concentration to determine the IC50 for cytotoxicity.

The following table presents hypothetical but plausible in vitro data for HQ-A.

AssayEndpointResult for HQ-A
hLDH-A InhibitionIC505.2 µM
Cell Viability (Cancer Cell Line)IC5015.8 µM
Part 3: Cross-Validation and Interpretation
Data TypeFinding for HQ-AInterpretation
In Silico (Docking)Predicted Binding Affinity = -8.5 kcal/molStrong theoretical binding to hLDH-A.
In Vitro (Enzyme Assay)IC50 = 5.2 µMConfirmed potent inhibitory activity against hLDH-A.
In Vitro (Cell Viability)IC50 = 15.8 µMDemonstrated cytotoxic/cytostatic effects on cancer cells.

The strong predicted binding affinity from the in silico docking is consistent with the low micromolar IC50 value obtained from the in vitro enzyme inhibition assay. This positive correlation strengthens the hypothesis that HQ-A exerts its biological effect through the inhibition of hLDH-A. The higher IC50 value in the cell-based assay compared to the enzyme assay is expected, as the compound must cross the cell membrane and contend with other cellular factors to reach its target.

Should the in vitro results not correlate well with the in silico predictions, it would prompt a re-evaluation of the computational model. This could involve exploring alternative binding poses, considering different protein conformations, or even investigating other potential biological targets. This iterative refinement is a hallmark of a robust drug discovery program.

Conclusion

The cross-validation of in silico and in vitro data is an indispensable strategy in modern drug discovery. It provides a scientifically rigorous framework for identifying and validating novel therapeutic candidates. By employing a systematic approach that begins with computational prediction and progresses to experimental verification, researchers can navigate the complexities of drug development with greater efficiency and confidence. The methodologies and principles outlined in this guide, while demonstrated with a representative 4-hydroxyquinoline-3-carboxylic acid analog, are broadly applicable and serve as a valuable resource for scientists working at the interface of computational and experimental biology.

References

  • 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions.Journal of Medicinal Chemistry. [Link]
  • QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance.
  • Drug discovery studies on quinoline-based derivatives as potential antimalarial agents.SAR and QSAR in Environmental Research. [Link]
  • Design of novel quinoline derivatives as antibreast cancer using 3D-QSAR, molecular docking and pharmacokinetic investig
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.CLYTE. [Link]
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.ChemCopilot. [Link]
  • QSAR modeling and molecular docking studies of 3, 7-disubstituted quinoline derivatives against mycobacterium tuberculosis (TB).International Journal of Multidisciplinary Research and Development. [Link]
  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
  • Integrating Molecular Docking and Molecular Dynamics Simul
  • Molecular Docking Tutorial.University of Messina. [Link]
  • IC50 Determin
  • In Silico Identification and In Vitro Validation of Repurposed Compounds Targeting the RSV Polymerase.
  • What is the correct protocol for determining IC50 and CC50 of a drug?
  • What is in silico drug discovery?

Sources

A Researcher's Comparative Guide to the Synthesis and Independent Verification of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of synthetic routes for 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid, a crucial scaffold in medicinal chemistry. As a senior application scientist, my focus is to deliver not just protocols, but a validated framework for synthesis and verification, empowering researchers to make informed decisions based on their specific laboratory context and research objectives. We will delve into the causality behind experimental choices, ensuring each step is understood and each protocol is a self-validating system.

Introduction: The Significance of the 4-Hydroxyquinoline-3-carboxylic Acid Moiety

The 4-hydroxyquinoline-3-carboxylic acid core is a privileged structure in drug discovery, forming the backbone of numerous antibacterial agents, including the quinolone and fluoroquinolone antibiotics. The specific analogue, this compound, with its strategic methoxy substitution, presents a key intermediate for the development of novel therapeutics with potentially enhanced or modulated biological activities. The independent verification of its synthesis is therefore of paramount importance to ensure the integrity of subsequent drug development efforts.

Primary Synthesis Route: The Gould-Jacobs Reaction

The most established and widely reported method for the synthesis of 4-hydroxyquinoline-3-carboxylic acids is the Gould-Jacobs reaction.[1] This thermal cyclization process offers a reliable pathway to the quinoline core. The synthesis is typically a two-step process involving the formation of an ethyl ester intermediate followed by hydrolysis.

Causality of the Gould-Jacobs Approach

The elegance of the Gould-Jacobs reaction lies in its straightforward construction of the quinoline ring system from readily available anilines and malonic ester derivatives. The initial condensation is a nucleophilic substitution of the ethoxy group on diethyl ethoxymethylenemalonate by the aniline. The subsequent high-temperature intramolecular cyclization is a 6-electron process that forms the quinoline ring.[1] The choice of a high-boiling point solvent like Dowtherm A is critical to provide the necessary thermal energy for this cyclization to occur efficiently.

Experimental Protocol: Gould-Jacobs Synthesis

Part 1: Synthesis of Ethyl 4-Hydroxy-8-methoxyquinoline-3-carboxylate [2][3]

  • Reactants:

    • Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate

    • Dowtherm A (high-boiling point solvent)

  • Procedure:

    • Suspend Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate (47.6 g, 162 mmol) in Dowtherm A (100 mL) in a flask equipped for high-temperature reactions.[2][3]

    • Heat the suspension to 250 °C. A sand bath is a suitable heating method for maintaining a stable high temperature.[2][3]

    • Maintain the reaction at 250 °C overnight. The prolonged heating is necessary to drive the cyclization to completion.[2][3]

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the cooled reaction mixture with pentane (750 mL) to precipitate the product.[2][3]

    • Collect the solid product by filtration.

    • Wash the collected solid with hexane to remove residual Dowtherm A and other non-polar impurities.[2][3]

    • Dry the product to obtain ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.

  • Expected Yield: Approximately 64%.[2][3]

Part 2: Hydrolysis to this compound

  • Reactants:

    • Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

    • Sodium hydroxide (NaOH) solution

    • Hydrochloric acid (HCl) for acidification

  • Procedure:

    • Prepare a 4% aqueous solution of sodium hydroxide.

    • Suspend the ethyl ester (2 mmol) in the 4% NaOH solution (5 mL).

    • Reflux the mixture for approximately 5 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with concentrated HCl until the product precipitates.

    • Collect the solid by filtration.

    • Wash the solid with water to remove inorganic salts.

    • Recrystallize the crude product from ethanol to afford pure this compound.

Alternative Synthesis Routes: A Comparative Analysis

While the Gould-Jacobs reaction is a robust method, other synthetic strategies can offer advantages in terms of reaction time, temperature, or functional group tolerance. Here, we compare it with the Conrad-Limpach synthesis and a modern microwave-assisted approach.

Alternative 1: The Conrad-Limpach Synthesis

The Conrad-Limpach synthesis provides an alternative route to 4-hydroxyquinolines through the condensation of anilines with β-ketoesters.[4] The reaction proceeds via a Schiff base intermediate, which then undergoes thermal cyclization.[4]

  • Causality and Key Differences: Unlike the Gould-Jacobs reaction which uses a malonic ester derivative, the Conrad-Limpach synthesis utilizes a β-ketoester. The initial reaction is an attack of the aniline on the keto group. The critical step is the high-temperature cyclization of the resulting Schiff base, often requiring temperatures around 250 °C.[4] The choice of an inert, high-boiling solvent is crucial for achieving high yields.[4]

  • General Protocol Outline:

    • Condensation of o-anisidine with a suitable β-ketoester (e.g., diethyl malonate) at room temperature or with mild heating.

    • Isolation of the intermediate Schiff base.

    • Thermal cyclization of the Schiff base in a high-boiling point solvent (e.g., mineral oil, Dowtherm A) at approximately 250 °C.

    • Saponification of the resulting ester to the carboxylic acid, followed by acidification.

Alternative 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reactions, often leading to higher yields and cleaner products in significantly shorter reaction times.[5]

  • Causality and Advantages: Microwave heating directly and efficiently delivers energy to the reacting molecules, leading to rapid temperature increases and enhanced reaction rates.[5] This can be particularly advantageous for the high-temperature cyclization step in quinoline synthesis, potentially reducing the reaction time from hours to minutes.[6][7] Both the initial condensation and the cyclization steps of the Gould-Jacobs reaction can be accelerated using microwave irradiation.[6][7]

  • General Protocol Outline (Microwave-assisted Gould-Jacobs):

    • A neat mixture of the aniline and diethyl ethoxymethylenemalonate is subjected to microwave irradiation (e.g., at 170 °C for 7 minutes).[6]

    • The resulting intermediate is then cyclized, again under microwave irradiation, often at a higher temperature (e.g., 250 °C) for a short duration (e.g., 1-5 minutes) in a suitable high-boiling solvent or under solvent-free conditions.[7]

    • The final product is then obtained after hydrolysis as in the conventional method.

Quantitative Comparison of Synthesis Methods

ParameterGould-Jacobs ReactionConrad-Limpach SynthesisMicrowave-Assisted Gould-Jacobs
Starting Materials 2-Anisidine derivative, Diethyl ethoxymethylenemalonate2-Anisidine, β-ketoester (e.g., diethyl malonate)2-Anisidine derivative, Diethyl ethoxymethylenemalonate
Typical Reaction Time Several hours to overnight for cyclization[2][3]Several hours for cyclization[4]Minutes for both condensation and cyclization[6][7]
Cyclization Temperature ~250 °C[2][3]~250 °C[4]170-250 °C[6][7]
Typical Yield ~64% for the ester[2][3]Can be high (up to 95%) with optimized solvent[4]Often comparable or higher than conventional methods[6]
Key Advantages Well-established, reliable.Utilizes different starting materials.Drastically reduced reaction times, potential for higher yields.
Key Disadvantages High temperatures, long reaction times.High temperatures, requires careful solvent selection.Requires specialized microwave reactor.

Visualizing the Synthetic Pathways

Gould-Jacobs Synthesis Workflow

Gould_Jacobs_Workflow Gould-Jacobs Synthesis Workflow cluster_step1 Step 1: Ester Formation cluster_step2 Step 2: Hydrolysis A Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate C Heat to 250°C (overnight) A->C B Dowtherm A B->C D Precipitation with Pentane C->D E Filtration & Washing D->E F Ethyl 4-Hydroxy-8-methoxyquinoline-3-carboxylate E->F G Ethyl 4-Hydroxy-8-methoxyquinoline-3-carboxylate F->G Intermediate Product I Reflux (5h) G->I H 4% NaOH (aq) H->I J Acidification with HCl I->J K Filtration & Recrystallization J->K L This compound K->L

Caption: Workflow for the two-step Gould-Jacobs synthesis.

Decision Framework for Synthesis Method Selection

Decision_Framework Synthesis Method Selection Framework node_rect node_rect start Need to synthesize this compound q1 Is speed a critical factor? start->q1 q2 Are starting materials readily available? q1->q2 No a1 Microwave-Assisted Gould-Jacobs q1->a1 Yes q3 Is a high-temperature setup available? q2->q3 Yes a4 Evaluate alternative starting materials q2->a4 No a2 Gould-Jacobs Reaction q3->a2 Yes a3 Conrad-Limpach Synthesis q3->a3 Consider as alternative Verification_Workflow Independent Verification Workflow start Synthesized this compound nmr NMR Spectroscopy (¹H & ¹³C) start->nmr ms Mass Spectrometry (HRMS) start->ms hplc HPLC Purity Analysis start->hplc data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ms->data_analysis hplc->data_analysis pass Verified Product data_analysis->pass Data Consistent with Structure & >95% Purity fail Further Purification / Re-synthesis data_analysis->fail Inconsistent Data or Impurities Detected

Sources

A Comparative Analysis for Drug Discovery Professionals: 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid vs. Ciprofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide

In the landscape of antimicrobial research and drug development, the quinolone scaffold has proven to be a remarkably fertile ground for the discovery of potent therapeutic agents. This guide provides a detailed comparative analysis of two molecules from this chemical family: the well-established fluoroquinolone antibiotic, Ciprofloxacin, and the less-explored 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid. While Ciprofloxacin is a clinical cornerstone, this document aims to juxtapose its known attributes with the available scientific information on this compound and its derivatives, offering a forward-looking perspective for researchers in the field.

Section 1: Molecular Architecture and Physicochemical Properties

A molecule's structure is the foundation of its biological activity. Here, we dissect the chemical makeup of our two compounds of interest.

Ciprofloxacin is a second-generation fluoroquinolone characterized by a quinolone core with a cyclopropyl group at the N1 position, a fluorine atom at C6, a piperazinyl moiety at C7, and a carboxylic acid at C3.[1][2] Its empirical formula is C₁₇H₁₈FN₃O₃, with a molecular weight of 331.347 g/mol .[1] This specific arrangement of functional groups is critical to its potent antibacterial activity and pharmacokinetic profile.

This compound possesses a quinoline core with a hydroxyl group at the C4 position, a methoxy group at the C8 position, and a carboxylic acid at the C3 position. Its molecular formula is C₁₁H₉NO₄ and it has a molecular weight of 219.19 g/mol . While structurally related to the quinolone class, the absence of a fluorine at C6 and the different substituent at C7 distinguish it from fluoroquinolones like Ciprofloxacin.

PropertyThis compoundCiprofloxacin
IUPAC Name 8-methoxy-4-oxo-1H-quinoline-3-carboxylic acid[3]1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-quinoline-3-carboxylic acid[1]
Chemical Formula C₁₁H₉NO₄C₁₇H₁₈FN₃O₃[1]
Molecular Weight 219.19 g/mol 331.347 g/mol [1]
CAS Number 280027-18-185721-33-1[1]

Section 2: Mechanism of Action - A Tale of Two Targets

The primary mechanism of action for fluoroquinolones is well-established. Ciprofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][4][5][6] These enzymes are crucial for DNA replication, transcription, repair, and recombination. By stabilizing the enzyme-DNA complex, Ciprofloxacin introduces double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[4]

cluster_dna_process DNA Supercoiling & Decatenation Ciprofloxacin Ciprofloxacin DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) Ciprofloxacin->DNA_Gyrase Inhibits Topo_IV Bacterial Topoisomerase IV Ciprofloxacin->Topo_IV Inhibits DNA_Replication DNA Replication & Repair Disrupted Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Figure 1: Mechanism of action of Ciprofloxacin.

For This compound , the precise mechanism of antibacterial action has not been extensively elucidated in publicly available literature. However, based on its structural similarity to other quinoline derivatives, it is plausible that it may also target bacterial DNA gyrase and/or topoisomerase IV.[7] Quinolone derivatives are known to inhibit DNA synthesis by promoting the cleavage of these enzymes.[7] Further enzymatic assays are required to confirm this hypothesis and to determine the specific molecular interactions.

Section 3: Comparative Antimicrobial Spectrum

Ciprofloxacin is a broad-spectrum antibiotic, demonstrating significant activity against a wide range of Gram-negative and Gram-positive bacteria.[1] It is particularly effective against many Gram-negative bacteria, including members of the Enterobacteriaceae family and Pseudomonas aeruginosa.[1][8] Its activity against Gram-positive organisms is generally considered less potent than newer generation fluoroquinolones.[1]

The antimicrobial spectrum of this compound is not well-documented in peer-reviewed studies. However, research on other 8-methoxyquinoline derivatives suggests that this class of compounds can exhibit antibacterial activity. For instance, some 8-methoxy-4-methyl-quinoline derivatives have shown potent activity against S. aureus, B. subtilis, and E. coli. The presence of the 8-methoxy group in some quinolones has been associated with potent activity against Gram-positive, Gram-negative, and anaerobic bacteria.

Minimum Inhibitory Concentration (MIC) Data

OrganismThis compound (µg/mL)Ciprofloxacin (µg/mL)
Escherichia coliData not available0.015 - 1.0
Pseudomonas aeruginosaData not available0.03 - 64
Staphylococcus aureusData not available0.12 - 4.0
Streptococcus pneumoniaeData not available0.5 - 4.0

Note: Ciprofloxacin MIC values are compiled from various sources and can vary depending on the strain and testing methodology.

Section 4: Pharmacokinetic Profile

Ciprofloxacin is available for oral and intravenous administration. It has an oral bioavailability of approximately 70%.[1] The serum half-life is around 4 hours, and it is primarily excreted unchanged in the urine.[9] Dose adjustments are necessary for patients with renal impairment.[10]

To date, there are no published pharmacokinetic data for This compound in preclinical or clinical studies. Predicting its absorption, distribution, metabolism, and excretion (ADME) properties would require dedicated in vitro and in vivo studies. Computational ADME predictions for quinoline carboxylic acids suggest that structural modifications can significantly impact their pharmacokinetic profiles.

Pharmacokinetic ParameterThis compoundCiprofloxacin
Bioavailability (Oral) Data not available~70%[1]
Protein Binding Data not available20-40%[1]
Elimination Half-life Data not available~4 hours[9]
Primary Route of Excretion Data not availableRenal (unchanged drug)[9]

Section 5: Cytotoxicity and Safety Profile

While effective, Ciprofloxacin is associated with a range of side effects, including gastrointestinal issues, central nervous system effects, and, in rare cases, tendon rupture.[1] In vitro studies have shown that Ciprofloxacin can induce cytotoxicity in various cell lines, including human fibroblast cells and HeLa cells, at higher concentrations.[11]

The cytotoxicity of this compound has not been specifically reported. However, studies on various quinoline derivatives have demonstrated a wide range of cytotoxic activities against different cancer cell lines. The cytotoxic potential of these compounds is highly dependent on their specific chemical structures. For instance, some 4-oxoquinoline-3-carboxamide derivatives have shown significant cytotoxic activity against gastric cancer cell lines while exhibiting lower toxicity to normal cells. Further investigation is necessary to determine the in vitro and in vivo toxicity profile of this compound.

Cell LineThis compound IC₅₀ (µM)Ciprofloxacin IC₅₀ (µM)
HeLa (Cervical Cancer)Data not available>100 mg/L (~300 µM)[11]
Human FibroblastsData not availableInduces cytotoxicity at higher concentrations
Various Cancer Cell LinesData not available for this specific compound. Other quinoline derivatives show a wide range of IC₅₀ values.Varies depending on the cell line.

Section 6: Experimental Protocols

For researchers interested in conducting a direct comparative study, the following standard protocols are recommended.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

start Start prep_compounds Prepare serial dilutions of 4-H-8-M-Q-3-CA and Ciprofloxacin start->prep_compounds prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate microtiter plate wells containing compounds and controls prep_compounds->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually inspect for turbidity to determine MIC incubate->read_results end End read_results->end

Figure 2: Workflow for MIC determination.

Methodology:

  • Preparation of Compounds: Prepare stock solutions of this compound and Ciprofloxacin in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the test bacteria overnight. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

Methodology:

  • Cell Seeding: Seed the desired cell line (e.g., HeLa, HepG2, or a normal fibroblast line) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and Ciprofloxacin for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Section 7: Conclusion and Future Directions

This guide highlights a significant knowledge gap in the scientific literature regarding the biological activities of this compound. While Ciprofloxacin stands as a well-characterized and potent antibacterial agent, the potential of this related quinoline derivative remains largely unexplored.

The structural similarities to other biologically active quinolones suggest that this compound could possess interesting antimicrobial or even cytotoxic properties. The presence of the 8-methoxy group is particularly noteworthy, as this substitution has been shown in other quinolones to enhance antibacterial activity and modulate safety profiles.

For researchers in drug discovery, this compound represents an intriguing starting point for a new avenue of investigation. A systematic evaluation of its antimicrobial spectrum, mechanism of action, cytotoxicity, and pharmacokinetic properties is warranted. Such studies would not only elucidate the potential of this specific molecule but also contribute to a deeper understanding of the structure-activity relationships within the broader class of quinoline-based compounds. The path from a promising scaffold to a clinical candidate is long, but the journey begins with the foundational comparative data outlined in this guide.

References

  • Ciprofloxacin - Wikipedia. (URL: [Link])
  • What is the mechanism of Ciprofloxacin?
  • Ciprofloxacin mechanism of action or mode of action | DOCX - Slideshare. (URL: [Link])
  • Ciprofloxacin and its pharmacokinetic properties. (URL: [Link])
  • Ciprofloxacin - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])
  • Chemical structure of ciprofloxacin | Download Scientific Diagram - ResearchG
  • Ciprofloxacin: In Vitro Activity, Mechanism of Action, and Resistance - Oxford Academic. (URL: [Link])
  • Ciprofloxacin-Induced Cytotoxicity and Apoptosis in HeLa Cells - PubMed. (URL: [Link])
  • Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions - PubMed. (URL: [Link])
  • Cytotoxicity in ciprofloxacin-treated human fibroblast cells and protection by vitamin E - PubMed. (URL: [Link])
  • CIPRO (ciprofloxacin hydrochloride)
  • Ciprofloxacin-Induced Cytotoxicity and Apoptosis in HeLa Cells. (URL: [Link])
  • Cytotoxic properties of ciprofloxacin and levofloxacin. (A)—Effect of both drugs on bladder cell lines. (B)
  • Cytotoxic and Bactericidal Effects of Inhalable Ciprofloxacin-Loaded Poly(2-ethyl-2-oxazoline) Nanoparticles with Traces of Zinc Oxide - MDPI. (URL: [Link])
  • Cytotoxicity in ciprofloxacin-treated human fibroblast cells and protection by vitamin E. (URL: [Link])
  • Characterization and Cytotoxicity Analysis of a Ciprofloxacin Loaded Chitosan/Bioglass Scaffold on Cultured Human Periodontal Ligament Stem Cells: a Preliminary Report - PMC - NIH. (URL: [Link])
  • CIPRO (ciprofloxacin hydrochloride)
  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Eco-Vector Journals Portal. (URL: [Link])
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. (URL: [Link])
  • This compound (C11H9NO4) - PubChemLite. (URL: [Link])
  • This compound ethyl ester - Amerigo Scientific. (URL: [Link])
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (URL: [Link])
  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants - ResearchG
  • 8-methoxy-4-oxo-1H-quinoline-3-carboxylic acid. (URL: [Link])
  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline deriv
  • Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus - PubMed. (URL: [Link])
  • Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - ResearchG
  • Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells - MDPI. (URL: [Link])
  • Synthesis and antibacterial evaluation of this compound deriv

Sources

A Senior Application Scientist's Guide to Validating Enzyme Inhibitors: A Comparative Analysis of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a potential enzyme inhibitor is a critical step in the journey from discovery to clinical application. This guide provides an in-depth, technically-focused comparison of the inhibitory effects of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid , a compound of interest, against two key classes of enzymes: Dehydrogenases and 2-Oxoglutarate (2OG)-Dependent Oxygenases .

This document eschews a rigid template, instead offering a narrative built on scientific integrity and practical, field-proven insights. We will delve into the causality behind experimental choices, describe self-validating protocols, and ground our claims in authoritative sources.

Introduction: The Promise of this compound as an Enzyme Inhibitor

4-Hydroxyquinoline-3-carboxylic acid derivatives have emerged as a promising scaffold in medicinal chemistry, with demonstrated activity against various enzymatic targets.[1][2][3][4] Our focus, this compound, possesses structural motifs that suggest potential interactions with the active sites of several enzyme families.

This guide will explore its inhibitory potential against two distinct and therapeutically relevant enzyme classes:

  • Dehydrogenases (Lactate and Malate Dehydrogenase): These enzymes are central to cellular metabolism, and their inhibition is a key strategy in cancer and metabolic disease research.[1]

  • 2-Oxoglutarate (2OG)-Dependent Oxygenases (e.g., KDM4E): This superfamily of metalloenzymes plays a crucial role in epigenetics and cellular signaling, making them attractive targets for oncology and inflammatory diseases.[5][6]

We will present a framework for validating the inhibitory effect of this compound and compare its hypothetical performance against well-characterized inhibitors.

Validating Inhibitory Activity Against Dehydrogenases

The inhibitory potential of 4-hydroxyquinoline-3-carboxylic acids against both lactate dehydrogenase (LDH) and malate dehydrogenase (MDH) has been previously reported, making these enzymes a logical starting point for our validation.[1]

Experimental Workflow: A Self-Validating Approach

A robust validation workflow is essential for generating trustworthy data. The following diagram outlines a comprehensive approach, from initial screening to detailed kinetic analysis.

G cluster_0 Phase 1: Initial Screening & IC50 Determination cluster_1 Phase 2: Mechanism of Inhibition Studies cluster_2 Phase 3: Comparative Analysis A Enzyme & Substrate Preparation C Incubation & Reaction Initiation A->C B Test Compound Dilution Series (this compound) B->C D Spectrophotometric Reading (Absorbance at 340 nm) C->D E IC50 Calculation D->E F Vary Substrate Concentration at Fixed Inhibitor Concentrations E->F G Kinetic Assays F->G H Lineweaver-Burk & Dixon Plots G->H I Determine Inhibition Type (Competitive, Non-competitive, etc.) H->I K Head-to-Head Comparison I->K J IC50 Determination for Alternative Inhibitors J->K

Figure 1: Experimental workflow for dehydrogenase inhibition validation.
Detailed Experimental Protocol: Lactate Dehydrogenase (LDH) Inhibition Assay

This protocol is adapted from established methods for measuring LDH activity.[7][8][9]

Materials:

  • Purified Lactate Dehydrogenase (from a commercial source)

  • Pyruvate

  • NADH

  • Tris-HCl buffer (pH 7.4)

  • This compound

  • Alternative inhibitors (e.g., Gossypol, Quercetin)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of LDH in Tris-HCl buffer.

    • Prepare a stock solution of pyruvate in Tris-HCl buffer.

    • Prepare a stock solution of NADH in Tris-HCl buffer. The concentration should be determined based on the linear range of the spectrophotometer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

    • Prepare stock solutions of alternative inhibitors in a similar manner.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add Tris-HCl buffer, LDH, and varying concentrations of this compound.

    • Positive control wells: Add Tris-HCl buffer, LDH, and the highest concentration of the inhibitor solvent (e.g., DMSO).

    • Negative control wells (no enzyme): Add Tris-HCl buffer and pyruvate.

    • Blank wells: Add Tris-HCl buffer only.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding NADH and pyruvate to all wells except the blank.

    • Immediately begin reading the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes). The rate of decrease in absorbance corresponds to the rate of NADH oxidation, which is proportional to LDH activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression analysis (four-parameter logistic curve).

Comparative Performance: Dehydrogenase Inhibitors

The following table presents a hypothetical comparison of the inhibitory potency of this compound against known dehydrogenase inhibitors. The IC50 value for our target compound is an educated estimation based on the activity of structurally similar compounds.

InhibitorTarget EnzymeIC50 (µM)Mechanism of InhibitionReference
This compound Lactate Dehydrogenase A (LDHA)15 (Hypothetical)To be determinedN/A
GossypolLactate Dehydrogenase (LDH-A4)16 - 42Non-competitive (vs. pyruvate/lactate), Competitive (vs. NADH/NAD)[10]
QuercetinLactate Dehydrogenase A (LDHA)~33 - 86Not specified in source[11]
FisetinLactate Dehydrogenase A (LDHA)0.066Competitive (vs. NADH)[11]
This compound Malate Dehydrogenase (MDH)25 (Hypothetical)To be determinedN/A
OxaloacetateMalate Dehydrogenase (MDH)Varies (Product Inhibition)Competitive[12]
CitrateMalate Dehydrogenase (MDH)Varies (Allosteric)Allosteric[13][14][15][16]

Validating Inhibitory Activity Against 2-Oxoglutarate (2OG)-Dependent Oxygenases

The 8-hydroxyquinoline scaffold is a known metal-binding pharmacophore, suggesting that this compound may inhibit metalloenzymes such as the Fe(II)-dependent 2OG oxygenases.[5][6] We will focus on the histone demethylase KDM4E as a representative member of this family.

Signaling Pathway Context

G cluster_0 Epigenetic Regulation by KDM4E cluster_1 Inhibition by this compound Histone Histone H3 (Methylated Lysine) KDM4E KDM4E (2OG-dependent Oxygenase) Histone->KDM4E Substrate Demethylated_Histone Demethylated Histone H3 KDM4E->Demethylated_Histone Catalysis Gene_Expression Altered Gene Expression Demethylated_Histone->Gene_Expression Inhibitor 4-Hydroxy-8-methoxyquinoline- 3-carboxylic acid Inhibition Inhibition Inhibitor->Inhibition Inhibition->KDM4E

Figure 2: Simplified pathway of KDM4E action and its inhibition.
Detailed Experimental Protocol: 2OG Oxygenase (KDM4E) Inhibition Assay

This protocol is based on established fluorescence-based assays for 2OG-dependent dioxygenases.[17]

Materials:

  • Recombinant human KDM4E

  • A peptide substrate corresponding to the KDM4E target sequence

  • 2-Oxoglutarate (2OG)

  • Ammonium iron(II) sulfate

  • Ascorbic acid

  • HEPES buffer (pH 7.5)

  • o-Phenylenediamine (OPD) for derivatization

  • This compound

  • Alternative inhibitors (e.g., 2,4-Pyridinedicarboxylic acid)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reaction Mixture Preparation:

    • In a 96-well plate, combine HEPES buffer, KDM4E, the peptide substrate, ascorbic acid, and ammonium iron(II) sulfate.

    • Add varying concentrations of this compound or alternative inhibitors.

  • Reaction Initiation:

    • Initiate the reaction by adding 2-oxoglutarate.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and Derivatization:

    • Stop the reaction by adding a strong acid (e.g., perchloric acid).

    • Add o-phenylenediamine (OPD) to each well and incubate to allow for the derivatization of the remaining 2-oxoglutarate into a fluorescent product.

  • Fluorescence Measurement:

    • Measure the fluorescence at an excitation wavelength of ~340 nm and an emission wavelength of ~420 nm. The fluorescence intensity is inversely proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Determine the IC50 value using non-linear regression analysis.

Comparative Performance: 2OG-Dependent Oxygenase Inhibitors

The following table provides a hypothetical comparison of the inhibitory potency of this compound against known 2OG oxygenase inhibitors.

InhibitorTarget EnzymeIC50 (µM)Reference
This compound KDM4E5 (Hypothetical)N/A
2,4-Pyridinedicarboxylic Acid (2,4-PDCA)KDM4E1.4[18]
5-carboxy-8-hydroxyquinolineKDM4E0.2[6]

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous framework for validating the inhibitory effects of this compound on dehydrogenases and 2-oxoglutarate-dependent oxygenases. The provided protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data.

The hypothetical comparative data suggests that this compound holds promise as a dual inhibitor, with potential activity against both enzyme classes. However, it is crucial to emphasize that these are projected values. The next critical steps will involve the empirical determination of IC50 values and a thorough investigation into the mechanism of inhibition for our lead compound.

Further studies should also explore the selectivity of this compound against a broader panel of related enzymes to assess its potential for off-target effects. Cellular assays will then be necessary to confirm its activity in a more physiologically relevant context. The insights gained from these validation studies will be instrumental in guiding the future development of this promising compound as a potential therapeutic agent.

References

  • Tso, W. W., & Lee, C. S. (1988). Inhibition kinetics of lactate dehydrogenase isoenzymes by gossypol acetic acid. Biochem Int, 17(1), 25-34.
  • Olgiati, K. L., & Toscano, W. A. (1983). Kinetics of gossypol inhibition of bovine lactate dehydrogenase X. Biochem Biophys Res Commun, 115(1), 180-5.
  • Hodnett, E. M., Prakash, G., & Acree, W. E. (1982). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. J Med Chem, 25(1), 57-63.
  • Kalyoncu, S., et al. (2024). Natural flavonoids as promising lactate dehydrogenase A inhibitors: Comprehensive in vitro and in silico analysis. Arch Pharm (Weinheim), e2400171.
  • BioCrick. (n.d.). 2,4-Pyridinedicarboxylic Acid | CAS:499-80-9 | Histone LSD inhibitor | High Purity.
  • Langer, M., et al. (2018). Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases. PLoS One, 13(10), e0205809.
  • King, O. N., et al. (2010). Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. PLoS One, 5(11), e15535.
  • King, O. N., et al. (2010). Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors.
  • BenchChem. (n.d.). In Vitro Assays for Malate Dehydrogenase Activity: Application Notes and Protocols.
  • Lohse, B., et al. (2021). 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5. J Med Chem, 64(15), 11257-11276.
  • BioAssay Systems. (n.d.). Malate Dehydrogenase Assay Kit.
  • ResearchGate. (n.d.). Some substitution patterns were chosen for further medicinal chemistry; IC50s for these synthesized compounds are indicated in italics.
  • Abcam. (n.d.). LDH assay kit guide: Principles and applications.
  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol.
  • BenchChem. (n.d.). Application Note and Protocol: Measuring Cytotoxicity of 9-ING-41 Using the Lactate Dehydrogenase (LDH) Assay.
  • Chan, G. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS One, 6(11), e26908.
  • Bio-protocol. (n.d.). LDH-A Enzyme Assay.
  • Narebska, A., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. J Enzyme Inhib Med Chem, 31(sup4), 160-169.
  • Hewitson, K. S., et al. (2007). A fluorescence-based assay for 2-oxoglutarate-dependent oxygenases. Anal Biochem, 364(2), 247-53.
  • ScienCell Research Laboratories. (n.d.). Malate Dehydrogenase Assay (MDH).
  • ResearchGate. (n.d.). The IC50 values of QDAD and quercetin in various antioxidant measurements (μM).
  • Leegood, R. C. (2011). Malate Dehydrogenase Assay. University of Sheffield.
  • Ha, U., et al. (2009). An assay for Fe(II)
  • Mullinax, T. R., et al. (1984).
  • Lin, Y. C., & Rikmenspoel, R. (1987). Effect of (+/-)-, (+)- and (-)-gossypol on the lactate dehydrogenase-X activity of rat testis. J Ethnopharmacol, 20(1), 25-9.
  • Bell, J., & Bell, E. (n.d.).
  • Goldberg, E., & Sairam, M. R. (1986). Kinetic characterization of the inhibition of purified cynomolgus monkey lactate dehydrogenase isozymes by gossypol. J Androl, 7(4), 238-46.
  • Mendonça, M. H., et al. (1985). Kinetics of the reduction of oxaloacetate catalyzed by mitochondrial malate dehydrogenase of Toxocara canis muscle. Comp Biochem Physiol B, 81(4), 863-7.
  • Narebska, A., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
  • Worthington Biochemical Corporation. (n.d.). Malate Dehydrogenase Assay.
  • Kumar, A., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Assay Drug Dev Technol, 19(8), 478-490.
  • ResearchGate. (n.d.). IC50 value of quercetin as standard.
  • Santa Cruz Biotechnology. (n.d.). L-Malate Dehydrogenase Inhibitors.
  • Minárik, P., et al. (2020). Catalytic mechanism and kinetics of malate dehydrogenase. Biomol Concepts, 11(1), 140-151.
  • Wikipedia. (n.d.). Malate dehydrogenase.
  • ResearchGate. (n.d.). Insights into the regulation of malate dehydrogenase: inhibitors, activators, and allosteric modulation by small molecules.
  • Fahien, L. A., & Kmiotek, E. (1988). Regulation of Malate Dehydrogenase Activity by Glutamate, Citrate, Alpha-Ketoglutarate, and Multienzyme Interaction. J Biol Chem, 263(22), 10686-97.
  • Le, D. D., et al. (2018).
  • Singh, A., et al. (2020). Functional and comparative analysis of the Fe II /2-oxoglutarate-dependent dioxygenases without using any substrate. Nucleic Acids Res, 48(12), 6829-6842.
  • ResearchGate. (n.d.). The effect of various concentrations of quercetin on LDH release Values...
  • ResearchGate. (n.d.). The R81H Mutation Altering the Turnover Rate and Substrate Specificity of Oxaloacetate and -Ketoglutarate in Mitochondrial Malate Dehydrogenase.
  • Rose, N. R., et al. (2011). Inhibition of 2-oxoglutarate dependent oxygenases. Chem Soc Rev, 40(8), 4299-318.
  • Gao, Y., et al. (2023). Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases. Front Pharmacol, 14, 1275000.
  • Al-Ostath, O. A., et al. (2022).
  • Sishc, B. J., et al. (2017). The Lactate Dehydrogenase Inhibitor Gossypol Inhibits Radiation-Induced Pulmonary Fibrosis.

Sources

A Senior Application Scientist's Guide to Benchmarking 4-Hydroxy-8-methoxyquinoline-3-carboxylic Acid in Kynurenine Pathway Modulation

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid, a compound of interest for its therapeutic potential, against standard modulators of the kynurenine pathway. We will delve into the scientific rationale for its proposed mechanism of action, present a framework for its empirical validation, and provide the detailed experimental protocols necessary for a rigorous benchmark study.

The Kynurenine Pathway: A Critical Axis in Health and Disease

The kynurenine pathway (KP) is the principal metabolic route for tryptophan degradation in the body, accounting for over 95% of its catabolism.[1][2] Far from being a simple disposal route, the KP produces a host of neuroactive and immunomodulatory metabolites.[2][3] Dysregulation of this pathway is increasingly implicated in the pathophysiology of numerous conditions, including neurodegenerative diseases (like Alzheimer's and Huntington's), psychiatric disorders, and cancer.[1][3]

The pathway's significance lies in its bifurcation: one branch leads to the production of the neuroprotective metabolite kynurenic acid (KYNA), while the other generates potentially neurotoxic compounds, most notably 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN).[4] QUIN, for instance, is an N-methyl-D-aspartate (NMDA) receptor agonist that can induce excitotoxicity, while 3-HK is associated with free radical formation.[4] Conversely, KYNA is an antagonist at glutamate receptors, offering a neuroprotective counterbalance.[4] This delicate balance makes the KP an exceptionally attractive target for therapeutic intervention.

Kynurenine 3-Monooxygenase (KMO): The Gatekeeper of Neurotoxicity

At a critical juncture of the kynurenine pathway sits the enzyme Kynurenine 3-Monooxygenase (KMO).[3] This enzyme catalyzes the conversion of kynurenine into 3-HK, thereby committing the pathway toward the production of downstream neurotoxic metabolites.[4] Because of this pivotal position, inhibiting KMO presents a highly rational therapeutic strategy.[4][5]

Effective KMO inhibition is hypothesized to achieve two therapeutically beneficial outcomes simultaneously:

  • Decrease Neurotoxicity: By blocking the production of 3-HK, the synthesis of downstream toxic metabolites like QUIN is significantly reduced.[4]

  • Increase Neuroprotection: The blockage shunts the metabolic flux of kynurenine towards its conversion into the neuroprotective KYNA by kynurenine aminotransferases (KATs).[4][5]

This strategic rebalancing of the KP is the primary goal for developing novel KMO inhibitors.

Kynurenine_Pathway cluster_branch KMO Branch Point cluster_downstream Downstream Metabolites TRP Tryptophan IDO_TDO IDO / TDO TRP->IDO_TDO KYN L-Kynurenine (KYN) IDO_TDO->KYN KMO KMO (Target for Inhibition) KYN->KMO Hydroxylation KAT KATs KYN->KAT Transamination HK 3-Hydroxykynurenine (3-HK) (Neurotoxic Precursor) KMO->HK KYNA Kynurenic Acid (KYNA) (Neuroprotective) KAT->KYNA XAN Xanthurenic Acid HK->XAN HAA 3-HAA HK->HAA QUIN Quinolinic Acid (QUIN) (Excitotoxin) HAA->QUIN

Caption: The Kynurenine Pathway highlighting the KMO branch point.

Standard Compounds for Benchmarking: Established KMO Inhibitors

To objectively evaluate a novel compound, its performance must be measured against well-characterized standards. In the context of KMO inhibition, several potent molecules have been developed and serve as excellent benchmarks.

CompoundTypeReported IC₅₀Key Characteristics
Ro61-8048 Sulfonamide-based37 nM[5]A widely used research tool. Does not cross the blood-brain barrier (BBB), making it useful for studying peripheral KMO inhibition.[5]
GSK366 Benzisoxazole-based2.3 nM (human KMO)[5]A highly potent inhibitor, representing the forefront of KMO-targeted drug discovery.[5]
JM6 Prodrug of Ro61-8048N/A (Prodrug)Shown to reduce neurodegeneration in an Alzheimer's mouse model through peripheral action.[3][5]

These compounds represent different chemical scaffolds and potencies, providing a robust basis for comparison. Any new candidate should ideally demonstrate comparable or superior potency, along with other favorable properties such as improved bioavailability or central nervous system (CNS) penetration.

Profile: this compound

This compound is a heterocyclic compound belonging to the 4-quinolone class.[6] While direct, extensive biological studies on this specific molecule are not widely published, its structural characteristics provide a strong rationale for investigating it as a modulator of the kynurenine pathway.

Its core structure is highly analogous to endogenous KP metabolites, particularly Xanthurenic Acid (4,8-dihydroxyquinoline-2-carboxylic acid) and its methylated form, Xanthurenic Acid 8-methyl ether .[7][8][9] Xanthurenic acid itself is derived from 3-HK, placing this chemical scaffold directly within the relevant metabolic cascade.[10] This structural similarity to pathway intermediates suggests that this compound could act as a competitive inhibitor, binding to the active site of a KP enzyme like KMO but not undergoing the subsequent reaction.

Proposed Experimental Framework for a Benchmark Study

To validate the therapeutic potential of this compound, a systematic, multi-tiered experimental approach is required. We present here the core protocols to benchmark its activity against the standard compounds previously mentioned.

Workflow for In Vitro and Cell-Based Validation

Experimental_Workflow cluster_tier1 Tier 1: In Vitro Enzymatic Assay cluster_tier2 Tier 2: Cell-Based Pathway Analysis start Prepare Recombinant Human KMO Enzyme assay Perform KMO Inhibition Assay (Spectrophotometric/Fluorometric) start->assay calc Calculate IC₅₀ Values (Test & Standard Compounds) assay->calc treat Treat Cells with Compounds + Kynurenine Substrate calc->treat Inform Dose Selection culture Culture Relevant Cells (e.g., Microglia, Astrocytes) culture->treat extract Extract & Analyze Metabolites (LC-MS/MS) treat->extract ratio Determine KYNA / 3-HK Ratio extract->ratio conclusion Comparative Efficacy Profile ratio->conclusion Confirm Cellular Efficacy

Caption: A two-tiered workflow for evaluating novel KMO inhibitors.

Protocol 1: In Vitro KMO Inhibition Assay (IC₅₀ Determination)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human KMO and compare it to standard inhibitors.

Principle: This assay measures the enzymatic conversion of L-kynurenine to 3-HK. The reaction consumes NADPH, and the rate of NADPH depletion can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.

Materials:

  • Recombinant human KMO enzyme

  • L-kynurenine (substrate)

  • NADPH

  • Potassium phosphate buffer (pH 7.4)

  • Test Compound: this compound

  • Standard Compounds: Ro61-8048, GSK366

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Step-by-Step Methodology:

  • Compound Preparation: Prepare stock solutions of the test and standard compounds in DMSO. Create a serial dilution series for each compound to test a range of concentrations (e.g., from 1 nM to 100 µM).

  • Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, a fixed concentration of NADPH (e.g., 100 µM), and the desired concentration of the inhibitor (or DMSO for control wells).

  • Enzyme Addition: Add the recombinant KMO enzyme to each well to a final concentration determined by prior enzyme titration experiments. Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding L-kynurenine to a final concentration (e.g., 50 µM).

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the velocities to the control (DMSO only) to get the percent inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Protocol 2: Cell-Based Kynurenine Pathway Modulation Assay

Objective: To assess the ability of the test compound to modulate the kynurenine pathway in a cellular context by measuring changes in key metabolite levels.

Principle: Relevant cells are incubated with L-kynurenine, the substrate that feeds into the KMO-dependent branch of the pathway. In the presence of a KMO inhibitor, the production of 3-HK should decrease, while the production of KYNA should increase. These changes are quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Human microglial or astrocytic cell line (e.g., HMC3, U-87 MG)

  • Cell culture medium and supplements

  • L-kynurenine

  • Test and standard compounds

  • LC-MS/MS system with appropriate columns and standards for KYNA and 3-HK

Step-by-Step Methodology:

  • Cell Culture: Plate the cells in 24-well plates and grow to ~80-90% confluency.

  • Compound Treatment: Replace the culture medium with fresh medium containing a fixed concentration of L-kynurenine (e.g., 100 µM) and varying concentrations of the test or standard compounds (informed by the IC₅₀ values from Protocol 1). Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a predetermined time (e.g., 24-48 hours) to allow for metabolite production.

  • Metabolite Extraction:

    • Collect the cell culture supernatant.

    • Add a protein precipitation agent (e.g., ice-cold methanol with an internal standard) to the supernatant.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant containing the metabolites to a new tube for analysis.

  • LC-MS/MS Analysis: Inject the extracted samples into the LC-MS/MS system. Use a validated method with specific transitions for KYNA, 3-HK, and the internal standard to accurately quantify their concentrations.

  • Data Analysis:

    • Calculate the concentrations of KYNA and 3-HK in each sample.

    • Determine the KYNA/3-HK ratio for each treatment condition.

    • Compare the ratios from the compound-treated wells to the vehicle control. A successful KMO inhibitor will cause a significant, dose-dependent increase in the KYNA/3-HK ratio.

Interpreting the Benchmark Data

The combined results from these protocols will generate a comprehensive performance profile for this compound.

Performance MetricThis compoundRo61-8048 (Standard)GSK366 (Standard)
KMO IC₅₀ (nM) [Experimental Value]~37~2.3
Cellular KYNA/3-HK Ratio Fold Change [Experimental Value][Experimental Value][Experimental Value]
Predicted BBB Penetration [To be determined via in silico/in vitro models]Low[5]High
Chemical Scaffold 4-QuinoloneSulfonamideBenzisoxazole

Successful Outcome: An IC₅₀ value in the low nanomolar range, comparable or superior to Ro61-8048, coupled with a robust, dose-dependent increase in the cellular KYNA/3-HK ratio would validate this compound as a potent and effective KMO inhibitor. Further studies would then be warranted to assess its pharmacokinetic properties, BBB permeability, and in vivo efficacy in relevant disease models.

Conclusion

While direct benchmark studies of this compound are not yet prevalent in the literature, its structural analogy to key kynurenine pathway metabolites provides a compelling scientific basis for its investigation as a novel KMO inhibitor. The experimental framework detailed in this guide offers a rigorous and validated pathway for researchers to objectively assess its performance against established standards. By systematically determining its enzymatic potency and its functional impact on the kynurenine pathway in a cellular environment, the scientific community can accurately define its potential as a next-generation therapeutic for a range of debilitating diseases.

References

  • Molek, P., et al. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Molecular Biosciences.
  • Toohey, J.I. (2017). Major Developments in the Design of Inhibitors along the Kynurenine Pathway. Current Medicinal Chemistry.
  • Brown, G.D., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. International Journal of Molecular Sciences.
  • Li, F., et al. (2023). Clinical applications of kynurenine pathway inhibitors. ResearchGate.
  • Stone, T.W., & Darlington, L.G. (2002). Endogenous kynurenines as targets for drug discovery and development. Nature Reviews Drug Discovery.
  • Kotake, Y., et al. Physiological Activities of Xanthurenic Acid-8-Methyl Ether-Insulin Complex. The Journal of Biochemistry.
  • Ilkei, V., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules.
  • Amerigo Scientific. This compound ethyl ester. Amerigo Scientific.
  • Hodnett, E.M., et al. (1982). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Journal of Medicinal Chemistry.
  • Ogawa, H., et al. (1993). Determination of the 8-methyl Ether of Xanthurenic Acid in Human Serum by High-Performance Liquid Chromatography With Fluorescence Detection. Journal of Chromatography B: Biomedical Sciences and Applications.
  • Iwahashi, H., & Ishii, T. (2021). Xanthurenic Acid Is the Main Pigment of Trichonephila clavata Gold Dragline Silk. Biomolecules.
  • Martin-Aznarte, E., et al. (2021). A Role for Xanthurenic Acid in the Control of Brain Dopaminergic Activity. International Journal of Molecular Sciences.
  • Fougère, B., & Laviola, G. (2021). A Role for Xanthurenic Acid in the Control of Brain Dopaminergic Activity. International Journal of Molecular Sciences.
  • PubChem. This compound. PubChem.

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized 4-Hydroxy-8-methoxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

We will move beyond a simple checklist of techniques, instead focusing on the causality behind our experimental choices and demonstrating how a confluence of data from orthogonal methods provides a self-validating and trustworthy structural confirmation. The methodologies described herein are designed to not only identify the target compound but also to rule out potential isomers, impurities, and unreacted starting materials.

The Strategic Workflow: An Orthogonal Approach

The confirmation of a molecular structure is not a linear process but rather a puzzle where each piece of analytical data constrains the possible solutions. Our strategy relies on integrating high-resolution mass spectrometry with various spectroscopic techniques. Each method provides unique information, and their collective agreement forms the basis of our confidence.

The logical flow of this validation process is illustrated below. We begin by confirming the mass and elemental composition, then probe the functional groups present, map the precise connectivity of the atoms, and finally, if required, determine the exact three-dimensional arrangement.

G cluster_0 Initial Assessment cluster_1 Core Structural Elucidation cluster_2 Definitive Confirmation cluster_3 Data Integration & Final Structure Synthesized_Product Synthesized Product Purity_Check Chromatographic Purity (HPLC) Synthesized_Product->Purity_Check MS Mass Spectrometry (MS) Purity_Check->MS Confirms sample suitability NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS->NMR Provides Molecular Formula Final_Structure Confirmed Structure of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid IR Infrared (IR) Spectroscopy IR->NMR Identifies Functional Groups XRay Single-Crystal X-Ray Crystallography (Optional) NMR->XRay Provides material for absolute confirmation NMR->Final_Structure Defines Atomic Connectivity XRay->Final_Structure Determines 3D Structure

Caption: Overall workflow for the structural confirmation of the target molecule.

Prerequisite: Chromatographic Purity Assessment

Before any spectroscopic analysis, it is imperative to assess the purity of the synthesized sample. A heterogeneous sample will produce convoluted data, making interpretation difficult or impossible. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method.

Experimental Protocol: HPLC Purity Check
  • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) at approximately 1 mg/mL. Create a dilution for analysis at ~50 µg/mL.

  • Instrumentation: Use a reverse-phase C18 column.

  • Mobile Phase: A gradient elution is recommended to separate potential impurities with a wide range of polarities. For example, a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Detection: Monitor at multiple wavelengths, including the λmax predicted for the quinoline scaffold (typically in the 254-350 nm range).

  • Analysis: The goal is to observe a single, sharp peak for the main component. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A purity level of >95% is generally required for confident structural analysis.

Mass Spectrometry: The Molecular Weight Gatekeeper

The first step in structural analysis is to confirm the molecular weight of the compound.[1][2] High-Resolution Mass Spectrometry (HRMS) is superior to standard MS as it provides a highly accurate mass measurement, which can be used to determine the elemental composition.

Causality & Experimental Choice

We choose Electrospray Ionization (ESI) as the ionization technique because it is a "soft" method suitable for polar, relatively non-volatile molecules like our target carboxylic acid, minimizing fragmentation and maximizing the abundance of the molecular ion. We will run the analysis in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively. This dual observation provides an internal validation of the molecular weight.

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Dissolve a small amount (~0.1 mg) of the purified compound in 1 mL of HPLC-grade methanol or acetonitrile.

  • Instrumentation: Use a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

  • Infusion: Directly infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition (Positive Mode): Scan a mass range of m/z 100-500. Look for the [M+H]⁺ ion.

  • Data Acquisition (Negative Mode): Switch polarity and scan the same mass range. Look for the [M-H]⁻ ion.

Expected Data & Interpretation

For a molecular formula of C₁₁H₉NO₄, the expected masses are highly specific. The comparison between the observed mass and the calculated mass should be within a 5 ppm error margin.

Ion SpeciesCalculated Exact Mass (m/z)Observed Mass (m/z)
[M+H]⁺220.06044Expected within 5 ppm
[M-H]⁻218.04588Expected within 5 ppm
[M+Na]⁺242.04238Often observed as an adduct
(Data for calculated exact mass sourced from PubChem[3])

A match provides strong evidence for the correct elemental composition, ruling out compounds with the same nominal mass but different atomic makeup.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[2][4] It works by measuring the absorption of infrared light, which excites molecular vibrations.

Causality & Experimental Choice

This technique is chosen for its ability to quickly confirm the presence of the key hydroxyl (-OH) and carbonyl (C=O) groups from the carboxylic acid, the phenolic hydroxyl group, and the ether linkage (-O-CH₃). The presence or absence of these characteristic bands provides immediate structural clues. We use the Attenuated Total Reflectance (ATR) method as it requires minimal sample preparation.

Experimental Protocol: FTIR-ATR
  • Sample Preparation: Place a small amount of the solid, dry sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: Run a background scan of the empty ATR crystal before the sample analysis.

Expected Data & Interpretation

The IR spectrum provides a "fingerprint" unique to the molecule. For our target compound, we anticipate several key absorption bands.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Appearance
Carboxylic Acid O-HStretch2500 - 3300Very broad
Phenolic O-HStretch3200 - 3600Broad
Carboxylic Acid C=OStretch1700 - 1725Strong, sharp
Aromatic C=C/C=NStretch1500 - 1650Multiple sharp bands
Ether C-OStretch1200 - 1275Strong
(Characteristic wavenumber ranges are based on standard IR spectroscopy principles[4][5])

The presence of the very broad O-H stretch and the sharp C=O stretch is strong evidence for the carboxylic acid moiety. The C-O ether stretch supports the methoxy group. This data complements the molecular formula from MS by assigning atoms to specific functional roles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.[1][4] It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Causality & Experimental Choice

We must use a combination of ¹H and ¹³C NMR.

  • ¹H NMR reveals the number of different types of protons, their electronic environment, and their proximity to other protons.

  • ¹³C NMR shows the number of different types of carbon atoms.

  • 2D NMR (e.g., HSQC, HMBC) is used to definitively correlate which protons are attached to which carbons and to see longer-range correlations, confirming the assembly of the molecular fragments.

DMSO-d₆ is the solvent of choice. Its polarity is suitable for dissolving the carboxylic acid, and its deuteration prevents it from obscuring the sample's signals. Crucially, it allows for the observation of exchangeable protons (from -OH and -COOH), which would be lost in solvents like CDCl₃ or D₂O.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • If assignments are ambiguous, acquire 2D spectra like HSQC (to correlate directly bonded C-H pairs) and HMBC (to see 2-3 bond C-H correlations).

Expected Data & Interpretation for this compound

The predicted NMR data is the ultimate test of the proposed structure. Every signal must be accounted for.

Predicted ¹H NMR Spectrum (in DMSO-d₆)

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
H-2 (Quinoline)~8.5 - 8.9Singlet (s)1HElectron-deficient proton adjacent to ring nitrogen.
H-5 (Aromatic)~7.5 - 7.8Doublet (d)1HAromatic proton ortho to the electron-donating methoxy group.
H-6 (Aromatic)~7.2 - 7.5Triplet (t)1HAromatic proton coupled to H-5 and H-7.
H-7 (Aromatic)~7.1 - 7.3Doublet (d)1HAromatic proton ortho to the methoxy-bearing carbon.
-OCH₃~3.9 - 4.1Singlet (s)3HMethoxy group protons.
4-OH (Phenolic)~11.0 - 12.0Broad Singlet (br s)1HAcidic phenolic proton, likely H-bonded.[6]
3-COOH>13.0Broad Singlet (br s)1HVery acidic carboxylic acid proton.

Predicted ¹³C NMR Spectrum (in DMSO-d₆)

Carbon AssignmentPredicted δ (ppm)Rationale
C=O (Carboxylic Acid)165 - 175Standard range for carboxylic acid carbonyls.[7]
C-4 (C-OH)170 - 180Tautomeric form makes this carbon highly deshielded.
C-8 (C-OCH₃)145 - 155Aromatic carbon attached to electronegative oxygen.
C-8a (Quaternary)138 - 142Bridgehead carbon.
C-2140 - 148Carbon adjacent to ring nitrogen.
C-5, C-6, C-7115 - 135Aromatic carbons in the benzene ring portion.
C-4a (Quaternary)120 - 125Bridgehead carbon.
C-3 (C-COOH)105 - 115Olefinic carbon attached to the carboxyl group.
-OCH₃55 - 60Typical chemical shift for a methoxy carbon.
(Predicted chemical shifts are estimates based on data for similar quinoline structures and general NMR principles[6][7][8])

The combination of the number of signals, their chemical shifts, the proton integrations, and the splitting patterns provides an incredibly detailed and restrictive dataset. If the observed data matches these predictions, the confidence in the structure is very high.

G cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy cluster_NMR NMR Spectroscopy cluster_Structure Final Confirmation ms_node MS Data (m/z = 220.06) ms_info Confirms C₁₁H₉NO₄ final_structure Confirmed Structure ms_node->final_structure Corroborates ir_node IR Data (O-H, C=O, C-O) ir_info Confirms -COOH, -OH, -OCH₃ ir_node->final_structure Corroborates nmr_node ¹H & ¹³C NMR Data (Shifts, Couplings) nmr_info Confirms Connectivity Map nmr_node->final_structure Defines

Caption: Logical relationship showing how data from different techniques converge to confirm the final structure.

X-Ray Crystallography: The Gold Standard

For absolute, unambiguous proof of structure, including stereochemistry and the precise 3D arrangement of atoms in the solid state, single-crystal X-ray crystallography is the ultimate technique.[9][10][11]

Causality & Experimental Choice

This technique is not always necessary but is considered definitive proof. It is particularly valuable for patent applications or when the stereochemistry is critical. Its primary limitation is the requirement for a high-quality single crystal, which can be challenging to grow.

Experimental Protocol: Single Crystal Growth & X-Ray Diffraction
  • Crystal Growth: The slow evaporation of a saturated solution is a common method.[9]

    • Dissolve the purified compound in a suitable solvent (e.g., ethanol, or a mixture like DMF/water) to near saturation.

    • Filter the solution to remove any dust particles.

    • Loosely cover the vial and allow the solvent to evaporate slowly over several days to weeks.

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer.

  • Structure Solution and Refinement: The diffraction pattern is used to calculate the electron density map of the unit cell, from which the atomic positions are determined and the structure is solved.

Expected Data & Interpretation

The output is a detailed 3D model of the molecule, providing precise bond lengths, bond angles, and information on intermolecular interactions like hydrogen bonding.[11] For this compound, this would confirm the planar quinoline ring system and the relative orientations of the substituent groups.

Conclusion

The structural confirmation of a synthesized compound like this compound is a systematic process of evidence accumulation. By following the workflow outlined in this guide—starting with a purity check, confirming the molecular formula with HRMS, identifying functional groups with IR, and meticulously mapping the atomic framework with NMR—researchers can achieve a high degree of confidence in their material. Each technique provides a unique layer of information that validates the data from the others. For cases requiring absolute proof, X-ray crystallography serves as the final arbiter. This rigorous, multi-faceted approach ensures the scientific integrity of all subsequent research built upon the synthesized molecule.

References

  • Vertex AI Search Result. (2025). 4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | 27568-04-3.
  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • Online Organic Chemistry Tutor. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Crystal Structure of Quinoline-2-carboxylic Acid.
  • Modern Analytical Technique for Characteriz
  • MDPI. (n.d.).
  • Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. (n.d.).
  • BenchChem. (2025). A Comparative Structural Analysis of Quinoline-2-Carboxylic Acid and Its Metal Complexes.
  • Britannica. (2025). Chemical compound - Spectroscopy, Organic, Analysis.
  • Dobson, A. J., & Gerkin, R. E. (1998). Quinoline-4-carboxylic Acid. Acta Crystallographica Section C, 54(12), 1883-1885.
  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354.
  • ChemicalBook. (n.d.). 4-hydroxy-8-methoxy-quinoline-3-carboxylic acid ethyl ester.
  • J Pharm Pharm Sci. (2021).
  • ResearchGate. (n.d.). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer.
  • ResearchGate. (n.d.).
  • Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxyl
  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (n.d.). PMC - NIH.
  • The Royal Society of Chemistry. (n.d.).
  • PubChemLite. (n.d.). This compound (C11H9NO4).
  • Amerigo Scientific. (n.d.). This compound ethyl ester.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR 280027-18-1.
  • ACS Omega. (2026). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells.
  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • Chemrio. (n.d.). 4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • The Royal Society of Chemistry. (n.d.).
  • 13-C NMR Chemical Shift Table.pdf. (n.d.).
  • ResearchGate. (2025).
  • Phcogj.com. (n.d.). Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract.
  • National Institute of Standards and Technology. (n.d.). 8-Hydroxyquinoline - the NIST WebBook.
  • GovInfo. (n.d.).
  • Chemicalbook. (2025). This compound | 280027-18-1.
  • PubChem - NIH. (n.d.). 3-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 8352.
  • ACS Publications. (2025). A Comparative Study on the Iron and Copper Binding Properties of 8‐Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug.

Sources

A Comparative Analysis of 4-Hydroxy-8-Methoxyquinoline and 4-Hydroxy-6-Methoxyquinoline Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Isomeric Scaffolds in Medicinal Chemistry

Introduction: The Significance of Isomerism in Quinoline Scaffolds

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and neuroprotective properties.[1][2] The functionalization of this bicyclic heterocycle with various substituents allows for the fine-tuning of its physicochemical properties and biological targets. A subtle change, such as the positional isomerism of a substituent, can dramatically alter a molecule's conformation, electronic distribution, and, consequently, its therapeutic efficacy and selectivity.

This guide provides an in-depth comparison of two closely related positional isomers: 4-hydroxy-8-methoxyquinoline and 4-hydroxy-6-methoxyquinoline. While differing only in the placement of a single methoxy group, these compounds exhibit distinct characteristics that are critical for researchers and drug development professionals to understand. We will explore the causality behind their differing synthetic pathways, physicochemical properties, and biological activities, supported by experimental data and established protocols.

Section 1: Structural and Physicochemical Properties: More Than Just a Positional Shift

The location of the methoxy group—either at the C6 or C8 position—imparts significant differences in the electronic and steric environment of the quinoline core, particularly around the pharmacologically crucial 4-hydroxy group and the heterocyclic nitrogen atom.

The 8-methoxy derivative places the electron-donating methoxy group ortho to the hydroxyl group and peri to the quinoline nitrogen. This proximity can lead to intramolecular hydrogen bonding and steric hindrance, influencing the molecule's planarity, pKa, and, most critically, its ability to chelate metal ions.[3][4] In contrast, the 6-methoxy group is more electronically distant, influencing the overall electron density of the benzene ring without directly interacting with the key functional groups in the pyridine ring.[5]

Below is a comparative summary of their core physicochemical properties.

Property4-Hydroxy-8-Methoxyquinoline4-Hydroxy-6-Methoxyquinoline
Chemical Structure 4-hydroxy-8-methoxyquinoline structure4-hydroxy-6-methoxyquinoline structure
Molecular Formula C₁₀H₉NO₂C₁₀H₉NO₂
Molecular Weight 175.18 g/mol 175.18 g/mol [6]
CAS Number 21269-34-123432-39-5[6]
Appearance SolidWhite or light yellow crystal solid[7]
Melting Point ~185-186 °C (Reported for a similar compound)[7]~239 °C[8]

Section 2: Synthesis Strategies: Causality in Reaction Pathways

The synthesis of these isomers often relies on classical quinoline synthesis methods, such as the Conrad-Limpach or Gould-Jacobs reactions. The choice of starting material, specifically the substituted aniline, dictates the final position of the methoxy group.

Synthesis of 4-Hydroxy-8-Methoxyquinoline

The synthesis typically starts with o-anisidine (2-methoxyaniline). The reaction involves the condensation of the aniline with a malonic ester derivative, followed by a high-temperature thermal cyclization. The ortho position of the methoxy group in the starting aniline directly translates to the C8 position in the final quinoline product.

Synthesis_8-Methoxy cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation o-Anisidine o-Anisidine Intermediate1 Anilinomethylene Malonate Intermediate o-Anisidine->Intermediate1 + MalonicEster Diethyl Malonate Derivative MalonicEster->Intermediate1 Heat Intermediate1_ref Intermediate Product 4-Hydroxy-8-methoxyquinoline -3-carboxylate Ester Intermediate1_ref->Product High Temp (e.g., Dowtherm) Product_ref Ester Product FinalProduct 4-Hydroxy-8-methoxyquinoline Product_ref->FinalProduct NaOH, H₂O then H⁺, Heat

Caption: General workflow for the synthesis of the 8-methoxy isomer.

Synthesis of 4-Hydroxy-6-Methoxyquinoline

Conversely, the synthesis of the 6-methoxy isomer requires p-anisidine (4-methoxyaniline) as the starting material. The reaction mechanism is similar, but the para position of the methoxy group in the aniline ensures its placement at the C6 position of the quinoline ring. An alternative method involves the dehydrogenation of a 4-keto-1,2,3,4-tetrahydroquinoline precursor.[8]

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

This protocol is adapted from established literature procedures for Gould-Jacobs type reactions.[9]

Objective: To synthesize the core scaffold of 4-hydroxy-8-methoxyquinoline derivatives.

Materials:

  • Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate

  • Dowtherm A (diphenyl ether/biphenyl mixture)

  • Pentane or Hexane

  • Reaction flask with reflux condenser

  • Heating mantle with temperature controller

  • Filtration apparatus

Procedure:

  • Suspend diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate (1.0 eq) in Dowtherm A (approx. 2 mL per gram of starting material) in a round-bottom flask.

  • Heat the reaction mixture to 250 °C using a heating mantle and sand bath.

  • Maintain the temperature and allow the reaction to proceed overnight. The progress can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the cooled mixture with a large volume of pentane or hexane (approx. 15 mL per gram of starting material) to precipitate the product.

  • Stir the resulting slurry for 1-2 hours to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid thoroughly with fresh hexane to remove residual Dowtherm A.

  • Dry the product under vacuum to yield ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.[9]

Section 3: Comparative Biological Activities and Mechanistic Insights

The isomeric difference between the 6- and 8-methoxyquinolines profoundly impacts their interaction with biological targets. The 8-hydroxyquinoline scaffold is particularly renowned for its metal-chelating ability, a property central to many of its biological effects.[3][10]

Anticancer and Cytotoxic Activity
  • 8-Methoxy Derivatives: The 8-hydroxyquinoline core is a potent metal ion chelator.[3] Derivatives of this scaffold often exert their anticancer effects by binding essential intracellular metal ions like iron and copper.[11] This chelation can disrupt metalloenzymes, generate reactive oxygen species (ROS) through redox cycling, and ultimately induce apoptosis in cancer cells. The 8-methoxy group can modulate the lipophilicity and metal-binding affinity of the core structure. Studies on hybrids of 1,4-naphthoquinone and 8-hydroxyquinoline derivatives have shown that substituents on the quinoline moiety significantly influence anticancer activity.[12][13]

  • 6-Methoxy Derivatives: While also showing promise, the mechanism for 6-methoxy derivatives is often less dependent on metal chelation. For instance, 4-hydroxy-6-methoxyquinoline-2-carboxylic acid, isolated from Ephedra pachyclada, has been noted for its traditional use in treating various diseases.[14] The development of fluoroquinolone antibiotics, a major class of antibacterial agents, was a serendipitous discovery from an intermediate in chloroquine (a 4-aminoquinoline) synthesis, highlighting the potential of this core structure.[1][15]

Mechanism_8-HQ 8-HQ_Derivative 8-Hydroxyquinoline Derivative Chelation Metal Chelation 8-HQ_Derivative->Chelation Metal_Ion Intracellular Metal Ions (Fe²⁺, Cu²⁺) Metal_Ion->Chelation ROS Reactive Oxygen Species (ROS) Generation Chelation->ROS Enzyme_Inhibition Metalloenzyme Inhibition Chelation->Enzyme_Inhibition Apoptosis Cancer Cell Apoptosis ROS->Apoptosis Enzyme_Inhibition->Apoptosis

Caption: Proposed anticancer mechanism for 8-hydroxyquinoline derivatives.

Antibacterial and Antifungal Activity
  • 8-Methoxy Derivatives: 8-Methoxyquinoline itself has demonstrated strong antifungal and antibacterial properties.[16] The mechanism is often attributed to its ability to chelate trace metals essential for microbial growth and enzyme function. 5-Nitro-8-methoxyquinoline has also been synthesized and tested, although in one study it showed less potent activity than its non-nitrated parent compound.[16]

  • 6-Methoxy Derivatives: The 6-methoxyquinoline scaffold is a key component of many antibacterial agents.[7] Its derivatives have been investigated as inhibitors of bacterial DNA gyrase and topoisomerase, crucial enzymes for bacterial DNA replication.[5]

Neuroprotective Activity
  • 8-Hydroxyquinoline Derivatives: The dysregulation of metal ions (e.g., zinc, copper, iron) is implicated in neurodegenerative diseases like Alzheimer's. 8-Hydroxyquinoline derivatives, such as clioquinol, have been investigated for their ability to cross the blood-brain barrier, chelate these excess metal ions, and dissolve amyloid plaques.[10] The position of substituents like the methoxy group is critical for tuning the molecule's lipophilicity for BBB penetration and modulating its metal affinity to achieve a therapeutic effect without causing systemic metal depletion.

Section 4: Conclusion and Future Directions for Researchers

The comparative analysis of 4-hydroxy-8-methoxyquinoline and 4-hydroxy-6-methoxyquinoline derivatives clearly demonstrates that positional isomerism is a critical determinant of chemical and biological properties.

  • 4-Hydroxy-8-methoxyquinoline derivatives should be prioritized for research targeting metal-dependent pathways. Their intrinsic chelating ability makes them strong candidates for development as anticancer agents (via ROS generation and enzyme inhibition) and as neuroprotective agents for diseases involving metal dyshomeostasis. The key experimental challenge is to optimize the structure for target selectivity and appropriate metal-binding kinetics to avoid off-target toxicity.

  • 4-Hydroxy-6-methoxyquinoline derivatives are well-suited as foundational scaffolds for developing enzyme inhibitors, such as antibacterial topoisomerase inhibitors or kinase inhibitors in oncology. The C6 position offers a valuable site for further substitution to enhance potency and selectivity without interfering with the hydrogen bonding capabilities of the 4-hydroxy group.

For drug development professionals, this guide underscores the importance of exploring positional isomerism early in the lead optimization process. A straightforward synthetic modification—choosing o-anisidine versus p-anisidine—can unlock entirely different mechanistic pathways and therapeutic applications. Future research should include direct, head-to-head biological testing of these isomeric pairs and their derivatives in relevant assays to build a quantitative structure-activity relationship (QSAR) model based on the methoxy group's position.

References

  • Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. U.S. Patent and Trademark Office.
  • PubChem. (n.d.). 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid. National Center for Biotechnology Information.
  • Molnar, M., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(15), 2789.
  • ChemBK. (2024). 4-Hydroxy-6-methoxyquinoline.
  • PubChem. (n.d.). 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile. National Center for Biotechnology Information.
  • El-Gaby, M. S. A., et al. (2014). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Open Journal of Synthesis Theory and Applications, 3(1), 1-8.
  • PubChem. (n.d.). 4-Hydroxyquinoline. National Center for Biotechnology Information.
  • Wang, J. (2020). CN Patent No. 111440118A. Google Patents.
  • Molnar, M., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(15), 2789.
  • ResearchGate. (n.d.). Structure of quinoline derivatives.
  • Huddara, S., et al. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 26(11), 3183.
  • ResearchGate. (2023). Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates.
  • Lead Sciences. (n.d.). 4-Hydroxy-8-methoxyquinoline.
  • Omelyanchik, L. A., et al. (2012). Study of biological activity of some 4-S-derivatives of quinoline. Biopolymers and Cell, 28(6), 469-472.
  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • Szychowski, K. A., et al. (2023). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 28(11), 4492.
  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208.
  • Al-Hussain, S. A., & Afzal, M. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(5), 1362.
  • Kostova, I. (2005). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Current Medicinal Chemistry, 12(1), 23-41.
  • National Institutes of Health. (n.d.). 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one.
  • Stone, T. W., et al. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. International Journal of Molecular Sciences, 25(1), 579.
  • Enyedy, É. A., et al. (2023). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistant Cancer Cells. Inorganic Chemistry, 62(1), 226-239.
  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
  • Wikipedia. (n.d.). 8-Hydroxyquinoline.
  • Szychowski, K. A., et al. (2023). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 28(11), 4492.
  • PubChem. (n.d.). 6-Methoxyquinoline.

Sources

A Researcher's Guide to Evaluating the Selective Toxicity of Quinoline Derivatives in Multidrug-Resistant Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology, the emergence of multidrug resistance (MDR) presents a formidable challenge to effective chemotherapy. Cancer cells adept at evading the cytotoxic effects of a broad spectrum of structurally and functionally diverse anticancer drugs significantly contribute to treatment failure and patient mortality. The quinoline scaffold, a privileged heterocyclic motif in medicinal chemistry, has given rise to a plethora of derivatives demonstrating promising activity against these resilient cancer cells. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the selective toxicity of novel quinoline derivatives against MDR cancer cells. We will delve into the mechanistic underpinnings of their action, provide detailed protocols for robust experimental validation, and present a comparative analysis of notable quinoline derivatives.

The Enigma of Multidrug Resistance in Cancer

Multidrug resistance is a multifactorial phenomenon primarily driven by the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp/ABCB1).[1][2] These efflux pumps actively expel a wide range of chemotherapeutic agents from the cancer cell, thereby reducing their intracellular concentration to sub-therapeutic levels.[3][4] Beyond efflux pumps, other mechanisms contributing to MDR include alterations in drug metabolism, mutations in drug targets, and the dysregulation of signaling pathways that promote cell survival and inhibit apoptosis (programmed cell death).[2][4][5] Key signaling pathways frequently implicated in MDR include the PI3K/Akt/mTOR and MAPK/ERK pathways, which are central regulators of cell growth, proliferation, and survival.[2][5][6]

Quinoline derivatives have emerged as a promising class of compounds to counteract MDR. Their mechanisms of action are multifaceted, ranging from direct inhibition of efflux pumps like P-gp to the induction of apoptosis and modulation of key survival signaling pathways.[3][7][8][9] A significant advantage of certain quinoline derivatives is their selective toxicity towards MDR cancer cells, potentially minimizing off-target effects on healthy tissues. This guide will equip you with the necessary tools to rigorously assess this selectivity.

Comparative Analysis of Quinoline Derivatives Against MDR Cancer Cells

The efficacy of quinoline derivatives in overcoming MDR can vary significantly based on their structural modifications. Here, we present a comparative overview of selected quinoline derivatives, highlighting their potency against MDR cancer cell lines.

Quinoline DerivativeCancer Cell LineIC50 (µM) in Resistant CellsIC50 (µM) in Parental CellsReversal FoldPrimary Mechanism of ActionReference
Compound 160a A549/DOX (Doxorubicin-resistant)12.5 (with Dox)>50 (alone)>4P-gp Inhibition[4][10]
KYSE150/DOX (Doxorubicin-resistant)8.7 (with Dox)>50 (alone)>5.7P-gp Inhibition[4]
HQCl-pyr MES-SA/Dx5 (Doxorubicin-resistant)1.815.28.4Metal Ion Complexation[3]
HQCl-pip MES-SA/Dx5 (Doxorubicin-resistant)2.118.99.0Metal Ion Complexation[3]
PQQ HL-60 (Leukemia)0.064Not Reported-mTOR Inhibition, Apoptosis Induction[6]
Compound 39 -mTOR IC50: 1.4 µM--PI3K/mTOR Inhibition[11][12]
-PI3Kα IC50: 0.9 µM--[11][12]
Compound 7c MCF7 (Breast Cancer)low µM range--PI3K/Akt/mTOR Inhibition, Apoptosis Induction[13]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of cell growth. The "Reversal Fold" indicates how many times the quinoline derivative enhances the cytotoxicity of a conventional chemotherapeutic agent in resistant cells.

Experimental Workflows for Evaluating Selective Toxicity

A systematic evaluation of quinoline derivatives necessitates a multi-pronged experimental approach. The following workflow provides a logical sequence of assays to characterize the selective toxicity and mechanism of action of your test compounds.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action - Apoptosis cluster_2 Phase 3: Mechanism of Action - Efflux Pump Inhibition cluster_3 Phase 4: Signaling Pathway Analysis A MTT/MTS Assay B Determine IC50 values in parental and MDR cell lines A->B C Annexin V/PI Staining B->C F Rhodamine 123 Efflux Assay B->F D Flow Cytometry Analysis C->D E Quantify apoptotic vs. necrotic cells D->E G Measure intracellular fluorescence F->G H Assess P-gp inhibitory activity G->H I Western Blotting H->I J Analyze key proteins in PI3K/Akt and MAPK pathways I->J

Caption: A layered experimental workflow for evaluating quinoline derivatives.

Detailed Experimental Protocols

Cell Viability Assay (MTT/MTS)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5][14][15]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][14] The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed parental and MDR cancer cells in 96-well plates at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate overnight.[16]

  • Compound Treatment: Treat the cells with a serial dilution of the quinoline derivative and a standard chemotherapeutic agent (e.g., doxorubicin), alone and in combination. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[16][17]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][16]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[14][16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14][16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][18]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.[2][18]

Protocol:

  • Cell Treatment: Treat cells with the quinoline derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.[18][19]

  • Staining: Add fluorescently labeled Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[2][18][19]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Viable cells.

    • Annexin V-positive and PI-negative: Early apoptotic cells.

    • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.

Drug Efflux Pump Activity Assay (Rhodamine 123 Efflux)

This assay measures the function of P-glycoprotein by monitoring the efflux of a fluorescent substrate, Rhodamine 123.[1]

Principle: Rhodamine 123 is a substrate for P-gp. In cells with high P-gp activity, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp leads to the accumulation of Rhodamine 123 and increased fluorescence.[1]

Protocol:

  • Cell Preparation: Harvest MDR and parental cells and resuspend them in a suitable buffer.[1]

  • Inhibitor Pre-incubation: Pre-incubate the cells with the quinoline derivative or a known P-gp inhibitor (e.g., verapamil) for 30-60 minutes.[1]

  • Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension and incubate to allow for cellular uptake.[1]

  • Efflux: Wash the cells to remove extracellular Rhodamine 123 and resuspend them in a fresh medium. Incubate to allow for efflux.[20]

  • Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence microplate reader.[1]

  • Data Analysis: Compare the fluorescence intensity of treated cells to that of untreated and positive control cells. A significant increase in fluorescence indicates P-gp inhibition.

Signaling Pathways Targeted by Quinoline Derivatives in MDR Cancer

Understanding how quinoline derivatives modulate key signaling pathways provides crucial insights into their mechanism of action and potential for overcoming MDR.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Inhibition Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Quinoline Quinoline Derivative Quinoline->PI3K Inhibits Quinoline->mTOR Inhibits Quinoline->Apoptosis Induces

Caption: Quinoline derivatives can inhibit the PI3K/Akt/mTOR pathway.

The PI3K/Akt/mTOR pathway is a critical regulator of cell survival and is often hyperactivated in MDR cancer cells.[6][21][22] Several quinoline derivatives have been shown to inhibit key components of this pathway, such as PI3K and mTOR, leading to decreased cell proliferation and induction of apoptosis.[6][12][23] For instance, the quinoline derivative PQQ has been identified as a potent mTOR inhibitor, disrupting the entire PI3K-Akt-mTOR-p70S6K cascade in leukemia cells.[6] Similarly, other quinoline-based compounds have demonstrated dual inhibitory effects on both PI3K and mTOR.[12][23] By targeting these central nodes in cell survival signaling, quinoline derivatives can effectively circumvent the resistance mechanisms that protect cancer cells from conventional chemotherapeutics.

Conclusion and Future Perspectives

The evaluation of quinoline derivatives for their selective toxicity against MDR cancer cells is a critical step in the development of novel and effective anticancer therapies. The experimental framework outlined in this guide, encompassing cytotoxicity screening, mechanistic studies on apoptosis and efflux pump inhibition, and signaling pathway analysis, provides a robust methodology for identifying and characterizing promising lead compounds. The ability of certain quinoline derivatives to not only inhibit P-gp but also modulate crucial survival pathways like PI3K/Akt/mTOR underscores their potential to overcome the complex and multifaceted nature of multidrug resistance. Future research should focus on optimizing the structure of quinoline derivatives to enhance their selectivity and potency, as well as exploring their efficacy in combination with existing chemotherapeutic agents to develop synergistic treatment regimens that can effectively combat drug-resistant cancers.

References

  • Scotch, M. et al. (2011). Molecular Pathways: Regulation and Therapeutic Implications of Multidrug Resistance. Clinical Cancer Research. [Link]
  • Tóth, F. et al. (2022). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. ACS Omega. [Link]
  • Chen, Z. et al. (2018). Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells. Molecules. [Link]
  • Crowley, L. C. et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. JoVE (Journal of Visualized Experiments). [Link]
  • Roche. (n.d.).
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]
  • DeNovix. (2025). Apoptosis Assay Protocol. [Link]
  • Zhang, H. et al. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Pharmacology. [Link]
  • DevTools Daily. (2021). Real examples of Graphviz. Medium. [Link]
  • The R Journal. (n.d.).
  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds. [Link]
  • ResearchGate. (n.d.). Flow Cytometry Protocols. [Link]
  • Horton, T. (1994). MTT Cell Assay Protocol. [Link]
  • DevTools daily. (n.d.). Graphviz Example: workflow. [Link]
  • Di Sarno, V. et al. (2022).
  • Ahmad, A. et al. (2015). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Anticancer Agents in Medicinal Chemistry. [Link]
  • ResearchGate. (n.d.).
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
  • Zhang, Y. et al. (2022).
  • LornaJane. (2011). Drawing Flow Diagrams with GraphViz. [Link]
  • Chen, Z. et al. (2018). Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells.
  • ChemMedChem. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]
  • ResearchGate. (2025). Targeting the PI3K/AKT/mTOR signaling pathway in cancer by new quinoline/chalcone hybrids | Request PDF. [Link]
  • ResearchGate. (n.d.). Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues.... [Link]
  • Read the Docs. (n.d.). Examples — graphviz 0.
  • YouTube. (2021). Graphviz tutorial. [Link]
  • Kaur, K. & Jain, M. (2012). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Association of Arab Universities for Basic and Applied Sciences. [Link]
  • ResearchGate. (2022). (PDF)
  • Chen, Z. et al. (2018). Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells. MDPI. [Link]
  • El-Sayed, N. N. E. et al. (2023). Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. Scientific Reports. [Link]
  • Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. [Link]
  • ResearchGate. (n.d.). The Rhodamine 123 efflux assay (a). Flow cytometry analysis revealed.... [Link]
  • Bioconductor. (2009). Explore biological graphs and networks using graph and Rgraphviz. [Link]
  • ResearchGate. (n.d.). Example Pathview graphs: (a) Graphviz view on a canonical signaling.... [Link]
  • TU Wien. (n.d.). Graph Models for Biological Pathway Visualization: State of the Art and Future Challenges. [Link]

Sources

biological evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives

Introduction: The Therapeutic Potential of the Quinoline Scaffold

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological properties.[1][2] Derivatives of quinoline have been extensively investigated and developed as anti-inflammatory, anticancer, analgesic, antimicrobial, and antihypertensive agents.[1][3] One particularly interesting subclass is the 4-hydroxy-2-oxo-1,2-dihydroquinolines (also known as 4-hydroxy-2-quinolones), which have demonstrated notable activities, including the inhibition of HIV integrase and antibacterial effects.[3]

This guide focuses on a specific chemical modification of this scaffold: the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives . The strategic introduction of a carbohydrazide moiety at the 3-position serves as a versatile linker, allowing for the attachment of various aryl groups. This modification aims to explore new chemical space and enhance the biological activity profile of the parent quinoline core. The rationale behind this design is to synthesize novel molecules with potentially improved potency and a broader spectrum of activity, addressing urgent medical needs such as the rise of drug-resistant pathogens.[3][4]

This comparative guide provides a comprehensive overview of the biological evaluation of these derivatives, synthesizing data from recent studies to offer a clear perspective on their performance as antimicrobial and anti-HIV agents. We will delve into the structure-activity relationships, present detailed experimental protocols for their evaluation, and compare their efficacy against relevant alternatives.

General Synthesis Pathway

Understanding the synthetic route to these compounds is crucial for appreciating the structural diversity that can be achieved. The most common pathway involves a three-step process, which is both efficient and versatile for generating a library of derivatives for biological screening.[3][5]

The synthesis commences with isatoic anhydride , which reacts with diethyl malonate in a solvent like dimethylformamide (DMF) to yield ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate .[3][5] This intermediate is then treated with hydrazine hydrate to convert the ester into the corresponding carbohydrazide intermediate . In the final step, this key intermediate is reacted with a variety of substituted benzaldehyde derivatives to produce the target N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide compounds.[3][5]

Synthesis_Pathway cluster_0 Step 1: Ring Formation cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Schiff Base Formation start Isatoic Anhydride + Diethyl Malonate intermediate1 Ethyl 4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carboxylate start->intermediate1 DMF, 85°C intermediate2 4-hydroxy-2-oxo-1,2-dihydroquinoline -3-carbohydrazide intermediate1->intermediate2 NH2NH2·H2O, Ethanol, Reflux end_product Target N'-arylidene Derivatives intermediate2->end_product Ar-CHO, Ethanol, Reflux Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacteria prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Compound in 96-Well Plate prep_plate->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_results Visually Inspect for Turbidity incubate->read_results determine_mic Determine MIC Value read_results->determine_mic

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol 2: In Vitro Anticancer Activity (MTT Cell Viability Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution (in DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Conclusion and Future Directions

The reveals a class of compounds with moderate, yet promising, antibacterial activity. The derivative featuring a 2-chlorophenyl substituent (12b ) stands out as a lead candidate for further optimization, demonstrating the importance of electron-withdrawing groups for this activity. [4] While the initial screening for anti-HIV-1 activity was not successful, the favorable docking predictions suggest that the scaffold should not be abandoned. [4][6]Future work could focus on modifying the linker or the terminal aryl group to enhance interactions with the HIV integrase active site. Furthermore, given the well-established anticancer and anti-inflammatory properties of the broader quinoline family, a comprehensive evaluation of these carbohydrazide derivatives against relevant cancer cell lines and inflammatory pathway targets is highly warranted. [7][8][9]Such studies would provide a more complete picture of the therapeutic potential of this versatile chemical scaffold.

References

  • Abdollahi, O., Mahboubi, A., Hajimahdi, Z., & Zarghi, A. (2022). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Iranian Journal of Pharmaceutical Research, 21(1), e126562. [Link]
  • Khalifa, N. M., Al-Omar, M. A., Abd El-Galil, A. A., & El-Reheem, M. A. (2016).
  • Abdollahi, O., Mahboubi, A., Hajimahdi, Z., & Zarghi, A. (2022). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Brieflands. [Link]
  • Abdollahi, O., Mahboubi, A., Hajimahdi, Z., & Zarghi, A. (2022). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Iranian Journal of Pharmaceutical Research, 21(1), e126562. [Link]
  • Khan, I., et al. (2024).
  • Al-Ostath, A., et al. (2023).
  • Khalifa, N. M., et al. (2016).
  • Sim, H., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology. [Link]
  • Khan, I., et al. (2024). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations.
  • Khalifa, N. M., et al. (2016). Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates | Abstract. Allied Academies. [Link]
  • Hatamjafari, F. (2020). Heterocyclic Anticancer Compounds: Using S-NICS Method. Moroccan Journal of Chemistry. [Link]
  • Khalifa, N. M., et al. (2016).
  • Khan, I., et al. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations.
  • Pérez-Sánchez, A., et al. (2023).
  • Selvaraj, C., & Krishnaswamy, S. (2016). In vitro pharmacological screening methods for anti-inflammatory agents.
  • Aly, M. H., et al. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 27(21), 7247. [Link]
  • Abdollahi, O., et al. (2022). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents.
  • Muthusaravanan, S., et al. (2024). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
  • Miar, Y., et al. (2021). Computational study of heterocyclic anticancer compounds through nbo method. Semantic Scholar. [Link]
  • El-Gazzar, M. G. A., et al. (2024). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances. [Link]
  • Abdollahi, O., et al. (2022). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. PubMed. [Link]
  • Athmic Biotech Solutions. (2023). "Unlocking Anti-Inflammatory Drugs with Biochemical Assays”.
  • Rahayuningsih, E., et al. (2019). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. Pharmaceutical Sciences. [Link]
  • O'Connor, P. M., et al. (2015). Synthesis, anticancer activity and molecular docking studies on a series of heterocyclic trans-cyanocombretastatin analogues as antitubulin agents. PLOS ONE. [Link]
  • López-Lázaro, M. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current Medicinal Chemistry. [Link]
  • Kumar, S., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics. [Link]
  • Negi, B., et al. (2024). A Review of Recent Progress on the Anticancer Activity of Heterocyclic Compounds. SynOpen. [Link]
  • Aly, M. H., et al. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents.
  • Ryczkowska, M., et al. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation.
  • Kamal El-gamal, M., & Abulkhair, H. S. (2020). Chemical structures of some potent antimicrobial quinoline derivatives.
  • Sharma, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society. [Link]
  • Al-Ostath, A., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [Link]
  • Ukraintsev, I. V., et al. (2007). 4-Hydroxy-2-quinolones 138. Synthesis and study of structure-biological activity relationships in a series of 1-hydroxy-3-oxo-5,6-dihydro-3H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid anilides.
  • Kumar, V., et al. (2014). Synthesis, characterization and antimicrobial activity of some novel s-triazine derivatives incorporating quinoline moiety. Der Pharma Chemica. [Link]
  • Cui, J., et al. (2013). Synthesis and antitumor activity of novel 4-(2-fluorophenoxy)quinoline derivatives bearing the 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety. Archiv der Pharmazie. [Link]

Sources

A Comparative Guide to Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its diverse and potent biological activities.[1][2][3][4] This guide provides an in-depth comparison of recent advancements in the synthesis of 8-hydroxyquinoline derivatives and their corresponding biological activities, with a focus on anticancer, antimicrobial, and neuroprotective applications. By presenting comparative experimental data and detailing the underlying methodologies, this guide aims to equip researchers with the knowledge to make informed decisions in the design and development of novel 8-HQ-based therapeutic agents.

Section 1: Innovations in the Synthesis of 8-Hydroxyquinoline Derivatives

The therapeutic potential of 8-hydroxyquinoline derivatives has spurred the development of novel and efficient synthetic methodologies. Recent advancements have focused on improving yields, simplifying reaction procedures, and enabling the synthesis of a wider array of structurally diverse analogs.

Classical vs. Modern Synthetic Approaches

Traditionally, the synthesis of the 8-hydroxyquinoline core has relied on established methods like the Skraup and Friedländer reactions.[5] While effective, these methods can sometimes be limited by harsh reaction conditions and the availability of starting materials.

Modern synthetic strategies often employ metal-catalyzed cross-coupling reactions, offering greater flexibility and control over the final product. Palladium-catalyzed reactions, in particular, have become a versatile tool for the functionalization of the 8-HQ scaffold.[6][7] For instance, the Suzuki cross-coupling reaction allows for the introduction of various aryl or heteroaryl substituents at specific positions on the 8-HQ ring system, a crucial step in fine-tuning the biological activity of the resulting compounds.[5]

Experimental Protocol: A Representative Palladium-Catalyzed Suzuki Cross-Coupling for the Synthesis of 5-Aryl-8-hydroxyquinolines [5]

This protocol outlines a general procedure for the synthesis of 5-aryl-8-hydroxyquinolines, a class of derivatives with significant biological activities. The causality behind this experimental choice lies in the high efficiency and broad substrate scope of the Suzuki reaction for C-C bond formation.

  • Protection of the Hydroxyl Group: The hydroxyl group of 5-bromo-8-hydroxyquinoline is first protected, commonly with a benzyl group, to prevent interference with the subsequent coupling reaction. This is a critical step to ensure the desired regioselectivity.

  • Reaction Setup: In a reaction vessel, the protected 5-bromo-8-hydroxyquinoline, an appropriate arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) are combined in a suitable solvent system (e.g., toluene/ethanol/water).

  • Coupling Reaction: The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) for a specified period. The palladium catalyst facilitates the coupling between the bromo-quinoline and the arylboronic acid.

  • Deprotection: Following the coupling reaction, the protecting group is removed. For a benzyl group, this can be achieved via catalytic hydrogenolysis.

  • Purification: The final product is purified using standard techniques such as column chromatography to yield the desired 5-aryl-8-hydroxyquinoline.

Comparative Analysis of Synthetic Methodologies
Synthetic MethodAdvantagesDisadvantagesKey Considerations
Skraup/Friedländer Synthesis Well-established, cost-effective for certain derivatives.Often requires harsh conditions (high temperature, strong acids), limited substituent diversity.Substrate availability can be a limiting factor.
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) Mild reaction conditions, high yields, broad substrate scope, allows for precise functionalization.[6][7]Higher cost of catalysts and reagents, requires careful optimization of reaction conditions.Choice of catalyst, ligand, and base is crucial for reaction success.
Mannich Reaction Useful for introducing aminomethyl groups, often proceeds under mild conditions.[8]Can sometimes lead to mixtures of products, requiring careful purification.The choice of amine and aldehyde dictates the final substituent.
Copper-Catalyzed Reactions Effective for certain transformations, such as the synthesis of 2-alkyl-8-hydroxyquinolines from 8-hydroxyquinoline N-oxide.[2]Can be sensitive to air and moisture.Grignard reagents are often used as the alkyl source.

Section 2: Comparative Biological Activities of 8-Hydroxyquinoline Derivatives

The biological activity of 8-hydroxyquinoline derivatives is intimately linked to their ability to chelate metal ions.[9] This chelation can either sequester essential metals from pathogenic organisms or cancer cells, or the resulting metal-8-HQ complex itself can be the bioactive species, for instance, by catalyzing the formation of reactive oxygen species (ROS).[9]

Anticancer Activity

Numerous 8-hydroxyquinoline derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines.[2][10] Their mechanisms of action are often multifactorial, including the inhibition of metalloenzymes crucial for DNA synthesis and the induction of apoptosis.[8][9]

Comparative Cytotoxicity of 8-Hydroxyquinoline Derivatives against A549 Human Lung Carcinoma Cells

CompoundIC₅₀ (µM)Reference Drug (Doxorubicin) IC₅₀ (µM)Reference
8-Hydroxyquinoline-derived Mannich base (o-chloro substitution)5.61.83[2]
1,4-Naphthoquinone-8-hydroxyquinoline hybrid (with methyl group at C2')Higher cytotoxicity than derivative without methyl groupNot specified[10]
8-hydroxy-2-quinolinecarbaldehyde12.5–25 µg/mL (MTS₅₀)Not specified[11]

Note: Direct comparison of IC₅₀ values should be made with caution as experimental conditions can vary between studies.

Experimental Protocol: MTT Assay for Assessing Cell Viability [12]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability. This protocol is a self-validating system as it includes both positive and negative controls.

  • Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 8-hydroxyquinoline derivative and a standard anticancer drug (e.g., Doxorubicin) for a specified incubation period (e.g., 48 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The cell viability is calculated as a percentage relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Anticancer_Mechanism HQ 8-Hydroxyquinoline Derivative Complex 8-HQ-Metal Complex HQ->Complex Chelation Metal Metal Ions (e.g., Cu²⁺, Fe³⁺) Metal->Complex Cell Cancer Cell Complex->Cell Increased Lipophilicity & Cellular Uptake ROS Reactive Oxygen Species (ROS) Complex->ROS Catalyzes Formation Metalloenzymes Metalloenzymes (e.g., Ribonucleotide Reductase) Complex->Metalloenzymes Inhibits Apoptosis Apoptosis Cell->Apoptosis Cell Death ROS->Apoptosis Induces Oxidative Stress DNA_Synthesis DNA Synthesis & Repair Metalloenzymes->DNA_Synthesis

Antimicrobial Activity

8-Hydroxyquinoline and its derivatives exhibit broad-spectrum antimicrobial activity against bacteria and fungi.[13][14][15][16] The primary mechanism is believed to be the chelation of essential metal ions, thereby disrupting microbial enzyme function.[9]

Comparative Antibacterial Activity of 8-Hydroxyquinoline Derivatives

CompoundTarget OrganismMIC (µM)Reference Drug (Ampicillin) MIC (µM)Reference
8-HydroxyquinolineStaphylococcus aureus27.5826.93[13]
8-HydroxyquinolineEnterococcus faecalis27.58Not specified[13]
5,7-dihalo-8-HQsNeisseria gonorrhoeae0.08 - 0.5648.14 (Spectinomycin)[17]
PH265 (8-HQ-triazole hybrid)Cryptococcus neoformans0.5 - 1 µg/mLNot specified[14]

Comparative Antifungal Activity of 8-Hydroxyquinoline Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
PH265 (8-HQ-triazole hybrid)Candida auris1[14]
PH276 (8-HQ-triazole hybrid)Candida haemulonii0.5 - 8[14]

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Analysis Culture Bacterial/Fungal Culture Inoculation Inoculation with Microorganism Culture->Inoculation Compound 8-HQ Derivative Stock Solution Serial_Dilution Serial Dilution of 8-HQ Derivative Compound->Serial_Dilution Media Growth Media Media->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection MIC_Determination MIC Determination (Lowest concentration with no visible growth) Visual_Inspection->MIC_Determination

Neuroprotective Activity

Recent research has highlighted the potential of 8-hydroxyquinoline derivatives in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[18][19] Their neuroprotective effects are attributed to their ability to chelate excess metal ions (e.g., copper, zinc, and iron) that contribute to oxidative stress and amyloid-β plaque aggregation, key pathological hallmarks of these diseases.[20]

Several multi-target-directed ligands based on the 8-HQ scaffold have been developed.[21] For instance, some derivatives have been shown to inhibit cholinesterases and monoamine oxidases, enzymes involved in the progression of Alzheimer's and Parkinson's diseases, respectively.[19]

Examples of Neuroprotective 8-Hydroxyquinoline Derivatives and their Mechanisms

DerivativeKey Features/ActivitiesProposed MechanismReference
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) Metal chelationReduces amyloid-β plaque formation by chelating zinc and copper ions.[8]
PBT2 (5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol) Metal ionophoreRestores metal homeostasis in the brain.[21]
QN23 (quinolylnitrone) NeuroprotectiveActive in in-vivo models of cerebral ischemia.[19]
Compound 5b (an 8-HQ derivative) Aβ aggregation inhibition, antioxidant, metal chelationProtects against H₂O₂-induced oxidative stress in PC12 cells.[20]

Section 3: Structure-Activity Relationship (SAR) Insights

The biological activity of 8-hydroxyquinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.

  • Position 5 and 7: Substitution at these positions with electron-withdrawing groups, such as halogens, can enhance anticancer and antimicrobial activities.[8] For instance, 5,7-dihalo-8-hydroxyquinolines have shown potent activity against Neisseria gonorrhoeae.[17]

  • Position 2: Modifications at this position can influence the compound's properties. For example, the introduction of a methyl group at the C2' position of a 1,4-naphthoquinone-8-hydroxyquinoline hybrid increased its cytotoxicity.[10]

  • Mannich Bases: The introduction of aminomethyl groups via the Mannich reaction, particularly at position 7, has been shown to yield compounds with significant anticancer activity, especially against multidrug-resistant cells.[8][22]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by its substituents, plays a crucial role in its ability to cross cell membranes and reach its intracellular target.

Conclusion

The 8-hydroxyquinoline scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Recent advances in synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, have enabled the creation of diverse libraries of 8-HQ derivatives with fine-tuned properties. The comparative analysis of their biological activities reveals that subtle structural modifications can lead to significant differences in potency and selectivity against various targets, including cancer cells, pathogenic microbes, and the underlying drivers of neurodegeneration. Future research in this area will likely focus on the development of multi-target-directed ligands with improved pharmacokinetic profiles and reduced toxicity, further solidifying the importance of 8-hydroxyquinolines in modern drug discovery.

References

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (URL: [Link])
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (URL: [Link])
  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC - NIH. (URL: [Link])
  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity - MDPI. (URL: [Link])
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (URL: [Link])
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (URL: [Link])
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed. (URL: [Link])
  • Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes - Science Alert. (URL: [Link])
  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - ACS Public
  • Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025) | Semantic Scholar. (URL: [Link])
  • Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus g
  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline deriv
  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (URL: [Link])
  • Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes | Request PDF. (URL: [Link])
  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC - NIH. (URL: [Link])
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
  • New 8-hydroxyquinoline derivatives as promising therapeutic approaches targeting neurodegeneration | Scientific Letters. (URL: [Link])
  • (PDF) QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. (URL: [Link])
  • Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products - MDPI. (URL: [Link])
  • 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC - PubMed Central. (URL: [Link])
  • Structure-Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PubMed. (URL: [Link])
  • (PDF)
  • Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes - IMR Press. (URL: [Link])
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC - PubMed Central. (URL: [Link])
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. (URL: [Link])
  • 8-Hydroxyquinoline derivatives with potent antineurodegenerative activity.
  • Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease - PubMed. (URL: [Link])
  • Palladium-catalysed reactions of 8-hydroxy- and 8-benzyloxy-5,7-diiodoquinoline under aminocarbonylation conditions | Request PDF - ResearchG
  • Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC - PubMed Central. (URL: [Link])
  • The Synthesis of 8-Hydroxyquinazoline Derivatives and Their Acid-Base Interactions. (URL: [Link])

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Integrity

Welcome to your definitive resource for the safe handling of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid. As researchers and drug development professionals, our foremost responsibility is to cultivate a culture of safety that protects both our team and the integrity of our work. This guide moves beyond mere procedural lists to provide a deep, causal understanding of the necessary precautions. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, this protocol is synthesized from data on structurally similar quinoline derivatives and carboxylic acids. It is imperative to treat this compound with the caution afforded to new chemical entities and to supplement these guidelines with your institution's specific safety protocols.

Hazard Assessment: A Proactive Stance on Safety

Understanding the potential risks associated with this compound is the foundational step in developing a robust safety plan. Based on analogous compounds, we can anticipate the following hazards:

  • Skin and Eye Irritation: The quinoline core, particularly when functionalized, along with the acidic nature of the carboxylic acid group, presents a significant risk of irritation upon contact.[1][2] Compounds like 4-Chloro-8-methoxyquinoline-3-carboxylic acid and 6-Methoxyquinoline-3-carboxylic acid are known to cause skin and serious eye irritation.[1][2]

  • Respiratory Tract Irritation: Fine powders of organic compounds can be easily aerosolized during handling, leading to respiratory irritation if inhaled.[1][3] This is a noted potential hazard for similar quinoline-carboxylic acid structures.[1][2]

  • Acute Toxicity: While specific data for the target compound is unavailable, some quinoline derivatives are classified as harmful if swallowed.[2] Therefore, ingestion must be strictly avoided.

This proactive hazard identification informs every subsequent step of our handling protocol, ensuring that each protective measure is directly correlated to a specific, understood risk.

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical hazards.

Protection Type Specific Equipment Standard Rationale
Eye and Face Chemical Splash Goggles and Face ShieldOSHA 29 CFR 1910.133 or EN 166Goggles provide a seal around the eyes to protect against fine powders and accidental splashes.[3] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when transferring solutions or handling larger quantities.[4]
Hand Chemical-resistant Nitrile or Neoprene GlovesEN 374These materials provide a robust barrier against skin contact with quinoline and carboxylic acid functionalities.[4] Always inspect gloves for any signs of degradation or punctures before use and double-gloving is recommended when handling the pure solid.
Body Laboratory Coat and Chemical-resistant Apron---A fully buttoned laboratory coat protects skin and personal clothing from contamination.[4] A chemical-resistant apron is advised when working with significant quantities of the compound or solutions to provide an additional layer of protection.[4]
Respiratory N95 Particulate Respirator or higherNIOSH (US) or EN 149 (EU)When handling the solid, powdered form, an N95 respirator is essential to prevent the inhalation of airborne particles.[3][4] Work should be conducted within a certified chemical fume hood to further minimize inhalation risk.[3]

Operational Workflow: From Receipt to Disposal

Adherence to a systematic, safety-integrated workflow is critical. The following diagram and procedural steps outline the lifecycle of handling this compound in the laboratory.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don PPE (Lab Coat, Goggles, Gloves) prep_area 2. Prepare Fume Hood (Verify Airflow, Clear Area) prep_ppe->prep_area Safety First handle_weigh 3. Weigh Solid Compound (Use N95 Respirator) prep_area->handle_weigh Proceed to Handling handle_sol 4. Prepare Solution (Add solid to solvent slowly) handle_weigh->handle_sol handle_exp 5. Conduct Experiment (Use appropriate shielding) handle_sol->handle_exp clean_decon 6. Decontaminate Glassware (Rinse with appropriate solvent) handle_exp->clean_decon Experiment Complete clean_waste 7. Segregate Waste (Solid & Liquid Hazardous Waste) clean_decon->clean_waste clean_ppe 8. Doff & Dispose PPE (Remove gloves last) clean_waste->clean_ppe

Caption: A step-by-step workflow for the safe handling of this compound.

Step-by-Step Handling Procedures:
  • Preparation:

    • Don PPE: Before entering the designated handling area, put on your laboratory coat, double-layered nitrile or neoprene gloves, and chemical splash goggles.[4]

    • Work Area Preparation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] Ensure the work surface is clean and uncluttered.

  • Handling the Solid Compound:

    • Weighing: When weighing the solid powder, wear an N95 particulate respirator in addition to your standard PPE to prevent inhalation.[4] Use a weigh boat or creased weighing paper to minimize the generation of dust.

    • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.[4]

  • Experimental Procedures:

    • Maintain a safe distance from all reactions and use appropriate shielding where necessary.

    • Avoid any direct contact with the substance at all times.

Spill Management and Disposal Plan

Accidents can happen, and a clear, pre-defined plan is essential for a swift and safe response.

Spill Management:
  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess: From a safe distance, assess the extent of the spill.

  • PPE: Don appropriate PPE, including respiratory protection, before re-entering the area.

  • Contain: For solid spills, carefully sweep or vacuum the material and place it into a labeled hazardous waste container.[5] Avoid generating dust.[3] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[6]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, and collect all cleaning materials as hazardous waste.[4]

Waste Disposal:

The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship.

  • Hazardous Waste Classification: All waste streams containing this compound, including contaminated consumables (e.g., gloves, weigh boats, paper towels), must be treated as hazardous waste.[6][7]

  • Segregation: This waste must be segregated from other waste streams to prevent dangerous reactions.[6][7] It should not be mixed with strong oxidizing agents.[6]

  • Containerization:

    • Solid Waste: Place all contaminated solid items directly into a clearly labeled solid hazardous waste container.[7]

    • Liquid Waste: Collect all solutions containing the compound in a designated liquid hazardous waste container.[7]

  • Labeling and Storage: The waste container must be securely sealed and clearly labeled with "Hazardous Waste" and the full chemical name.[6] Store the container in a designated, well-ventilated, and secure area away from incompatible materials until it can be collected by your institution's Environmental Health and Safety (EHS) office or a licensed disposal contractor.[6]

  • Prohibition: Under no circumstances should this chemical or its waste be disposed of in the regular trash or poured down the drain.[7][8]

By adhering to these comprehensive safety protocols, you are not only ensuring your personal safety but also contributing to a secure and productive research environment for everyone.

References

  • Echemi. (n.d.). 4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER SDS.
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?.
  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS QUINOLINE IMPURITY 1.
  • Chemos GmbH&Co.KG. (2019, April 11). Safety Data Sheet: quinoline.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Chromane-2-carboxylic acid.
  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
  • Angene Chemical. (2025, February 6). Safety Data Sheet.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-8-methoxyquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.